Isopropyl pentyl ether
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5756-37-6 |
|---|---|
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
1-propan-2-yloxypentane |
InChI |
InChI=1S/C8H18O/c1-4-5-6-7-9-8(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
FDUGUUVTGOZJQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Isopropyl pentyl ether chemical properties and structure
An In-depth Technical Guide to Isopropyl Pentyl Ether: Chemical Properties, Structure, and Applications
Introduction
This compound, a member of the ether family of organic compounds, is a molecule of interest for researchers and scientists in various fields, including synthetic chemistry and drug development. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups, with the general formula R-O-R'.[1] this compound is an asymmetrical ether, containing an isopropyl group and a straight-chain pentyl group. Its chemical properties, particularly its relative inertness, make it a valuable solvent for a range of chemical reactions and extractions.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to research and pharmaceutical development professionals.
It is important to distinguish between isomers. While this guide focuses on this compound (1-isopropoxypentane), another common isomer is isopropyl tert-pentyl ether (2-methyl-2-isopropoxybutane).[3][4][5][6] The specific arrangement of the pentyl group significantly influences the molecule's physical and chemical properties.
Chemical Structure and Nomenclature
The structural identity of a chemical compound is fundamental to understanding its behavior.
-
IUPAC Name : 1-(propan-2-yloxy)pentane[7]
-
Canonical SMILES : CCCCCOC(C)C[7]
-
InChI : InChI=1S/C8H18O/c1-4-5-6-7-9-8(2)3/h8H,4-7H2,1-3H3[7][8]
Figure 1: 2D Structure of this compound
graph Isopropyl_Pentyl_Ether {
layout=neato;
node [shape=plaintext];
C1 -- O [len=1.5];
O -- C2 [len=1.5];
C2 -- C3 [len=1.5];
C2 -- C4 [len=1.5];
C1 -- C5 [len=1.5];
C5 -- C6 [len=1.5];
C6 -- C7 [len=1.5];
C7 -- C8 [len=1.5];
// Atom labels
C1 [label="CH₂"];
O [label="O"];
C2 [label="CH"];
C3 [label="CH₃"];
C4 [label="CH₃"];
C5 [label="CH₂"];
C6 [label="CH₂"];
C7 [label="CH₂"];
C8 [label="CH₃"];
}
Caption: Preferred synthetic pathway for this compound via Williamson synthesis.
Experimental Protocol: Generalized Williamson Ether Synthesis
-
Alkoxide Formation : In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve pentan-1-ol in a suitable anhydrous solvent (e.g., THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the alcohol and form the sodium pentoxide nucleophile.
-
Nucleophilic Substitution : To the generated alkoxide solution, add 2-halopropane (e.g., 2-bromopropane) dropwise. Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials. Gentle heating may be required to drive the reaction to completion.[10]
-
Workup and Purification : Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.[11] Wash the organic layer with water and brine to remove any remaining base or salt. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by distillation.
Reactivity
Ethers are generally unreactive towards many reagents, including dilute acids, bases, halogens, and nucleophiles.[2] This stability is a key reason for their widespread use as solvents. However, they undergo a few characteristic reactions.
-
Acidic Cleavage : The most significant reaction of ethers is their cleavage by strong, concentrated acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI).[2][12] The reaction involves the protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion. For this compound, the Sₙ2 attack by the bromide or iodide ion will occur at the less sterically hindered carbon of the pentyl group, yielding isopropanol and 1-halopentane.[2]
-
Peroxide Formation : A critical safety concern with ethers is their tendency to form explosive peroxides upon exposure to air, light, and heat.[13] These peroxides can detonate when heated or concentrated. Therefore, ethers should be stored in tightly sealed, opaque containers and should be tested for the presence of peroxides before distillation or concentration.[13][14]
Applications in Research and Drug Development
The ether functional group is a common structural motif in many biologically active molecules and pharmaceuticals.[1]
-
Reaction Solvent : Due to their low reactivity and ability to dissolve a wide range of organic compounds, ethers like this compound are excellent solvents for carrying out chemical reactions, particularly those involving organometallic reagents like Grignard reagents.[1]
-
Extraction Solvent : In the pharmaceutical industry, ethers are used as extraction solvents for the purification of Active Pharmaceutical Ingredients (APIs) and natural products.[15]
-
Pharmaceutical Building Blocks : The ether linkage is present in numerous drugs. The synthesis of these molecules often involves ether formation as a key step.
-
Excipients and Drug Delivery : While not this compound itself, related ether compounds like Polyethylene glycol (PEG) are widely used as excipients in pharmaceutical formulations, acting as solvents, plasticizers, and surfactants.[1] The lipophilic nature of alkyl ethers can also be exploited in designing drug delivery systems to enhance penetration through biological membranes.[16]
Safety and Handling
Proper handling of ethers is crucial to ensure laboratory safety.
-
Hazards :
-
Flammability : this compound is a flammable liquid. Vapors can form explosive mixtures with air and may travel to an ignition source.[13][17]
-
Peroxide Formation : May form explosive peroxides upon storage and exposure to air.[13]
-
Health : May cause drowsiness or dizziness upon inhalation.[17] It can be irritating to the eyes, respiratory system, and skin.[18]
-
Handling Precautions :
-
Storage :
Conclusion
This compound is a structurally simple yet chemically significant molecule. Its properties are defined by the ether functional group and the specific nature of its isopropyl and pentyl substituents. A thorough understanding of its synthesis, primarily through the Williamson ether synthesis, and its reactivity, especially its cleavage by strong acids and potential for peroxide formation, is essential for its safe and effective use. As a representative of the asymmetrical ether class, it serves as a valuable compound for applications ranging from a reaction solvent to a potential structural component in more complex molecules relevant to the pharmaceutical industry.
References
- Cheméo. (n.d.). Chemical Properties of Isopropyl tert-pentyl ether.
- National Institute of Standards and Technology. (n.d.). Isopropyl tert-pentyl ether. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Institute of Standards and Technology. (n.d.). Isopropyl tert-pentyl ether. NIST Chemistry WebBook.
- Stenutz, R. (n.d.). This compound.
- SPI Supplies Division. (n.d.). Safety Data Sheet.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- National Institute of Standards and Technology. (n.d.). Pentane, 1-(1-methylethoxy)-. NIST Chemistry WebBook.
- (n.d.). Safety data sheet.
- Wikipedia. (n.d.). Williamson ether synthesis.
- (n.d.). The Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- (n.d.). Williamson Ether Synthesis.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Isopropyl ether.
- PrepChem.com. (n.d.). Synthesis of isopropyl ether.
- PrepChem.com. (n.d.). Synthesis of isopropyl (2-isopropylphenyl) ether.
- Pearson. (2024). How could you synthesize isopropyl propyl ether, using isopropyl alcohol as the only carbon-containing reagent?.
- Chemistry LibreTexts. (2024). Spectroscopy of Ethers.
- Chemistry LibreTexts. (2024). Reactions of Ethers: Acidic Cleavage.
- (n.d.). Permitted Daily Exposure for Diisopropyl Ether as a Residual Solvent in Pharmaceuticals.
- SpectraBase. (n.d.). Isopropyl ether - Optional[1H NMR] - Spectrum.
- YouTube. (2009). Reaction of sec-butyl isopropyl ether with Hydrobromic Acid.
- SpectraBase. (n.d.). Isopropyl ether - Optional[17O NMR] - Chemical Shifts.
- Google Patents. (n.d.). Process for preparing diisopropyl ether.
- National Center for Biotechnology Information. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. PMC.
- ResearchGate. (2025). Investigation of Effect of Isopropyl Palmitate on Drug Release from Transdermal Patch and Molecular Dynamics Study.
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Isopropyl tert-pentyl ether - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Isopropyl tert-pentyl ether [webbook.nist.gov]
- 5. Isopropyl tert-pentyl ether [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pentane, 1-(1-methylethoxy)- [webbook.nist.gov]
- 9. This compound [stenutz.eu]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. youtube.com [youtube.com]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. Permitted Daily Exposure for Diisopropyl Ether as a Residual Solvent in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bg.cpachem.com [bg.cpachem.com]
- 18. 2spi.com [2spi.com]
Introduction: The Strategic Synthesis of an Asymmetrical Ether
An In-depth Technical Guide to the Laboratory Synthesis of Isopropyl Pentyl Ether
This compound (IUPAC name: 1-(propan-2-yloxy)pentane) is an asymmetrical ether with the chemical formula C8H18O.[1][2] While not as common as diethyl ether or tetrahydrofuran, its utility in research and development stems from its specific solvent properties and its role as an intermediate in the synthesis of more complex molecules. This guide provides a comprehensive, mechanistically-grounded protocol for the laboratory synthesis of this compound, designed for researchers and drug development professionals. Our approach prioritizes not just the procedural steps but the underlying chemical principles that ensure a high-yield, high-purity outcome. The chosen synthetic route is the Williamson ether synthesis, a classic and robust method for forming the ether linkage.[3][4]
Pillar 1: Synthetic Strategy and Mechanistic Causality
The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers via a bimolecular nucleophilic substitution (SN2) reaction.[3][4][5] The reaction involves an alkoxide ion acting as a nucleophile, which attacks an alkyl halide to form the ether and a salt byproduct.
For an asymmetrical ether like this compound, two synthetic disconnections are theoretically possible:
-
Route A: Sodium isopropoxide (nucleophile) + 1-bromopentane (electrophile)
-
Route B: Sodium pentoxide (nucleophile) + 2-bromopropane (electrophile)
A critical analysis of the SN2 mechanism dictates the superior choice. The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon atom. The reaction rate follows the order: methyl > primary > secondary >> tertiary.[4]
-
Route A employs a primary alkyl halide (1-bromopentane), which is an ideal substrate for an SN2 reaction. The backside attack by the isopropoxide nucleophile is sterically accessible.
-
Route B involves a secondary alkyl halide (2-bromopropane). Here, the increased steric bulk around the electrophilic carbon would significantly hinder the SN2 pathway. Furthermore, the alkoxide would more readily act as a base, leading to a competing E2 elimination reaction that would primarily yield propene gas, drastically reducing the desired ether product yield.[5]
Therefore, Route A is the only logical and efficient pathway for the synthesis of this compound. This choice is a self-validating system, as it is designed to favor the desired substitution mechanism over competing elimination reactions.
The Reaction Mechanism: A Two-Step Process
The chosen synthesis proceeds in two distinct mechanistic steps, which are visualized in the diagram below.
-
Alkoxide Formation: Isopropanol is deprotonated by a strong base, typically sodium metal (Na) or sodium hydride (NaH), to form the potent nucleophile, sodium isopropoxide. This is an acid-base reaction where the alcohol acts as the acid.
-
Nucleophilic Substitution (SN2): The resulting sodium isopropoxide attacks the primary carbon of 1-bromopentane. The reaction occurs in a single, concerted step where the C-O bond is formed simultaneously as the C-Br bond is broken.[3]
Caption: Reaction mechanism for the Williamson ether synthesis of this compound.
Pillar 2: A Validated Experimental Protocol
This protocol provides a detailed methodology for the synthesis, purification, and characterization of this compound.
Reagent and Solvent Data
A thorough understanding of the properties of all materials is fundamental to safe and successful execution.
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |
| Isopropanol | C₃H₈O | 60.10 | 82.5 | 0.786 | Flammable, Eye Irritant |
| Sodium (metal) | Na | 22.99 | 97.8 (m.p.) | 0.968 | Water Reactive, Corrosive |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | 130-132 | 1.218[6][7] | Flammable, Skin/Eye Irritant[8] |
| Anhydrous Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 0.713 | Highly Flammable, Peroxide Former |
| This compound | C₈H₁₈O | 130.23[1] | ~126[2] | N/A | Flammable (presumed) |
Experimental Workflow Diagram
The overall process from starting materials to the final, purified product is outlined below.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
SAFETY NOTE: This procedure must be conducted in a certified fume hood. Personal protective equipment (safety goggles, lab coat, gloves) is mandatory. All glassware must be thoroughly dried in an oven before use to prevent violent reactions with sodium metal.
1. Preparation of Sodium Isopropoxide (in situ) a. To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, add 80 mL of anhydrous isopropanol. b. Begin stirring and carefully add 2.3 g (0.1 mol) of sodium metal, cut into small pieces, to the isopropanol. The reaction is exothermic and will produce hydrogen gas. Add the sodium in portions to control the reaction rate. c. The mixture may need to be gently heated to ensure all the sodium dissolves.[9] The reaction is complete when the sodium is fully consumed and a clear or slightly hazy solution of sodium isopropoxide is formed.
2. Williamson Ether Synthesis a. Allow the sodium isopropoxide solution to cool to room temperature. b. Add 15.1 g (12.4 mL, 0.1 mol) of 1-bromopentane dropwise via the dropping funnel over 20-30 minutes. An exothermic reaction will occur, and a white precipitate of sodium bromide (NaBr) will form. c. After the addition is complete, heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1-2 hours to ensure the reaction goes to completion.[10]
3. Work-up and Isolation a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a 500 mL separatory funnel containing 100 mL of deionized water. The water will dissolve the NaBr salt and any unreacted sodium isopropoxide. c. Extract the aqueous mixture with two 50 mL portions of diethyl ether. Combine the organic layers in the separatory funnel. d. Wash the combined organic layers with 50 mL of water, followed by 50 mL of saturated sodium chloride solution (brine) to aid in layer separation.[11] e. Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. The drying agent should be added until it no longer clumps together.
4. Purification and Characterization a. Decant or filter the dried organic solution into a round-bottom flask. b. Remove the bulk of the diethyl ether solvent using a rotary evaporator. c. Assemble a fractional distillation apparatus. Carefully distill the remaining liquid. d. Collect the fraction that boils at approximately 126 °C.[2] This is the purified this compound. e. The final product should be a clear, colorless liquid. Its identity and purity can be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy.[1] The absence of starting material peaks (e.g., the C-Br signal in the ¹³C NMR) and a clean boiling point range indicate high purity.
Pillar 3: Authoritative Grounding and References
This guide is grounded in established principles of organic synthesis and chemical safety. The Williamson ether synthesis is a well-documented and reliable method, and the procedural steps are based on standard laboratory techniques for reaction work-up and purification.[12][13][14]
References
- Sysem Chem. (n.d.). What is 1-Bromopentane - Properties & Specifications.
- ChemicalBook. (2023). 1-Bromopentane | 110-53-2.
- CymitQuimica. (n.d.). CAS 683-60-3: Sodium isopropoxide.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Wikipedia. (2023, October 28). Williamson ether synthesis.
- Guidechem. (n.d.). 1-Bromopentane 110-53-2 wiki.
- University of Michigan. (n.d.). The Williamson Ether Synthesis.
- LookChem. (n.d.). General procedures for the purification of Esters.
- Sigma-Aldrich. (n.d.). 1-Bromopentane 98 110-53-2.
- BOC Sciences. (n.d.). Understanding 1-Bromopentane: Properties, Safety, and Applications.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Biosynth. (n.d.). Sodium isopropoxide | 683-60-3.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis.
- Google Patents. (n.d.). US2556248A - Ether purification by distillation and adsorption.
- Google Patents. (n.d.). US3450608A - Purification of ethers.
- NurdRage. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium [Video]. YouTube.
- Stenutz. (n.d.). This compound.
- University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis.
- Fisher Scientific. (n.d.). Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil): picoSpin 45.
- Pearson. (2024, March 21). How could you synthesize isopropyl propyl ether, using isopropyl alcohol as the only carbon-containing reagent?.
- Sciencemadness Discussion Board. (2012, February 24). Prep. of dilute sodium isopropoxide from NaOH.
- Sciencemadness Discussion Board. (2020, June 30). Making sodium isopropoxide - Sodium is not dissolving.
- NIST. (n.d.). Isopropyl tert-pentyl ether. NIST Chemistry WebBook.
- Google Patents. (n.d.). US6444862B1 - Synthesis and isolation of metal alkoxides.
- ResearchGate. (n.d.). Liquid-phase synthesis of isopropyl tert-butyl ether by addition of 2-propanol to isobutene on the oversulfonated ion-exchange resin Amberlyst-35.
- SpectraBase. (n.d.). Isopropyl ether.
- Sciencemadness.org. (2010, September 11). Synthesis of Diisopropyl-ether.
- DePauw University. (n.d.). Williamson Ether Synthesis.
- ChemX. (2017, March 17). Purification and Drying: Diethyl Ether [Video]. YouTube.
Sources
- 1. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. 1-Bromopentane | 110-53-2 [chemicalbook.com]
- 7. 1-溴戊烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. Sciencemadness Discussion Board - Making sodium isopropoxide - Sodium is not dissolving - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. byjus.com [byjus.com]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. US2556248A - Ether purification by distillation and adsorption - Google Patents [patents.google.com]
- 13. US3450608A - Purification of ethers - Google Patents [patents.google.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Physical Properties of Isopropyl Pentyl Ether
This guide provides a comprehensive overview of the key physical properties of isopropyl pentyl ether, specifically its boiling point and density. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the precise determination of these fundamental characteristics. The content is structured to offer not just data, but also a deeper understanding of the experimental rationale and the importance of empirical validation in chemical science.
Introduction to this compound
This compound, also known as 1-isopropoxypentane, is an aliphatic ether with the chemical formula C8H18O. Its structure consists of an isopropyl group and a pentyl group linked by an oxygen atom. Ethers are a class of organic compounds widely utilized in the chemical and pharmaceutical industries as solvents, intermediates, and in some cases, as components of fuel additives. The physical properties of a specific ether like this compound are critical in determining its suitability for various applications, influencing factors such as reaction kinetics, purification processes, and formulation stability. A thorough understanding of its boiling point and density is therefore paramount for its effective and safe use in a laboratory or industrial setting.
Boiling Point of this compound
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the rapid vaporization of the liquid. For this compound, the reported boiling point is 126 °C . This value is a crucial parameter for its purification by distillation and for defining the temperature range of its liquid state under ambient pressure.
Experimental Determination of Boiling Point
The precise experimental determination of a boiling point is essential for verifying the purity of a substance. The following protocol outlines a standard method for this measurement.
This method relies on heating a small sample of the liquid in a distillation apparatus and observing the temperature at which a stable liquid-vapor equilibrium is achieved. The temperature of the vapor condensing on the thermometer bulb provides an accurate measure of the boiling point at the prevailing atmospheric pressure.
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm leading to the condenser.
-
Sample Preparation: Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: As the liquid heats up, vapor will rise and begin to condense on the thermometer bulb. The temperature will rise and then stabilize.
-
Data Recording: Record the temperature at which the vapor is continuously condensing on the thermometer bulb and dripping into the condenser. This stable temperature is the observed boiling point.
-
Pressure Correction: If the atmospheric pressure during the experiment deviates significantly from standard pressure (760 mmHg), a correction may be necessary to report the normal boiling point.
The stability of the temperature reading during distillation is a key indicator of the sample's purity. A pure compound will exhibit a sharp, constant boiling point, whereas a mixture will typically boil over a range of temperatures. This inherent feature of the protocol serves as a self-validating mechanism for the purity of the this compound being analyzed.
Caption: Workflow for the experimental determination of density using a pycnometer.
Synthesis of this compound
For researchers requiring a custom synthesis of this compound, the Williamson ether synthesis is a classic and reliable method.
Williamson Ether Synthesis
This S(_N)2 reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide. For the synthesis of this compound, there are two possible routes:
-
Route A: Sodium isopropoxide reacting with 1-halopentane.
-
Route B: Sodium pentoxide reacting with 2-halopropane.
Route A is generally preferred because the S(_N)2 reaction is more efficient with a primary alkyl halide (1-halopentane) than a secondary one (2-halopropane), which is more prone to elimination side reactions.
-
Alkoxide Formation: Sodium metal is cautiously added to an excess of dry isopropanol under an inert atmosphere to form sodium isopropoxide.
-
Nucleophilic Substitution: 1-Bromopentane (or another 1-halopentane) is added to the solution of sodium isopropoxide.
-
Reaction: The mixture is heated under reflux for a specified period to drive the S(_N)2 reaction to completion.
-
Workup and Purification: The reaction mixture is cooled, and excess isopropanol is removed. The residue is partitioned between water and a non-polar organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude this compound is then purified by distillation.
Caption: Williamson ether synthesis pathway for this compound.
Data Summary
| Physical Property | Value | Method of Determination |
| Boiling Point | 126 °C | Experimental (Distillation) |
| Density | Not reported | Experimental (Pycnometry) |
| Molecular Formula | C8H18O | - |
| Molecular Weight | 130.23 g/mol | - |
References
- Stenutz, R. This compound.
- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- MaTestLab. (2024). Liquid Density Measurement US Lab.
- RSC Education. Measuring density | Class experiment.
- WJEC. Determination of the density of liquids and solids.
- Chemistry Steps. Williamson Ether Synthesis.
- Khan Academy. Williamson ether synthesis.
- ChemTalk. Williamson Ether Synthesis.
- BYJU'S. Williamson Ether Synthesis reaction.
- PubChem. This compound.
- Cheméo. Chemical Properties of Isopropyl tert-pentyl ether.
- NIST. Isopropyl tert-pentyl ether.
- University of Toronto. Williamson Ether Synthesis.
- Stenutz, R. This compound.
An In-Depth Technical Guide to Isopropyl Pentyl Ether
This guide provides a comprehensive overview of isopropyl pentyl ether, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's nomenclature, physicochemical properties, synthesis, reactivity, and safety protocols, grounding all information in authoritative sources to ensure scientific integrity.
Nomenclature and Identification
The systematic naming of ethers is crucial for unambiguous communication in scientific literature. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for this purpose. For this compound, the IUPAC name is 1-propan-2-yloxypentane [1]. This name is derived by treating the larger alkyl group (pentyl) as the parent alkane and the smaller alkoxy group (isopropoxy) as a substituent on the first carbon of the pentane chain. Another acceptable, though less formal, IUPAC name is 2-isopropoxypentane [2].
A variety of synonyms and identifiers are used in different contexts, from chemical databases to commercial suppliers.
| Identifier Type | Value |
| Common Name | This compound[1] |
| IUPAC Name | 1-propan-2-yloxypentane[1] |
| Synonyms | 1-Isopropoxypentane, 1-Methylethyl pentyl ether, Isopropylpentylether[1] |
| CAS Number | 5756-37-6[1] |
| Molecular Formula | C8H18O[1][3] |
| InChIKey | FDUGUUVTGOZJQR-UHFFFAOYSA-N[1] |
| SMILES | CCCCCOC(C)C[1] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various applications, from its use as a solvent to its role as a reactant. These properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 130.23 g/mol | [1] |
| Boiling Point | 126 °C | [4] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 5 | [1] |
Synthesis of this compound
The most common and versatile method for synthesizing asymmetrical ethers like this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. The choice of reactants is critical to maximize the yield and minimize side reactions, such as elimination.
Principle: To synthesize this compound, there are two possible routes:
-
Reacting sodium isopropoxide with 1-bromopentane.
-
Reacting sodium pentoxide with 2-bromopropane.
Route 1 is preferred. The reaction of a primary alkyl halide (1-bromopentane) with an alkoxide is a classic SN2 reaction. Route 2, which involves a secondary alkyl halide (2-bromopropane), would lead to a significant amount of propene as a byproduct due to E2 elimination, thus reducing the ether yield.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of this compound from isopropanol and 1-bromopentane.
Step 1: Preparation of Sodium Isopropoxide
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of dry isopropanol.
-
Carefully add small pieces of sodium metal (approx. 2.3 g, 0.1 mol) to the isopropanol. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood.
-
Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium isopropoxide in isopropanol.
Step 2: Ether Formation
-
To the stirred solution of sodium isopropoxide, add 1-bromopentane (approx. 15.1 g, 0.1 mol) dropwise from the dropping funnel.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Caption: Williamson ether synthesis workflow for this compound.
Chemical Reactivity
Ethers are generally considered to be unreactive compounds, which is why they are often used as solvents in organic reactions.[5] They are stable to most bases, nucleophiles, and mild acids. However, they undergo a characteristic cleavage reaction when treated with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI).[5]
Acidic Cleavage of Ethers
The cleavage of this compound with a strong acid like HBr proceeds via a nucleophilic substitution mechanism. The specific pathway, SN1 or SN2, depends on the structure of the alkyl groups attached to the oxygen atom.
In the case of this compound, the oxygen is bonded to a primary carbon (of the pentyl group) and a secondary carbon (of the isopropyl group). The reaction is initiated by the protonation of the ether oxygen to form a good leaving group (an alcohol). Then, the bromide ion (a good nucleophile) attacks one of the adjacent carbon atoms.
The nucleophilic attack will occur at the less sterically hindered site, which is the primary carbon of the pentyl group.[5] This results in an SN2 reaction, yielding 1-bromopentane and isopropanol. If an excess of HBr is used and the reaction is heated, the isopropanol formed can be further converted to 2-bromopropane.[6]
Caption: Acidic cleavage of this compound via an SN2 mechanism.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a laboratory setting.[7]
General Precautions:
-
Work in a well-ventilated area or a chemical fume hood.[8][9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Ground and bond containers when transferring material to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.[7]
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[8] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[8] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[8] |
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep in a flammables-designated area.[7]
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow product to enter drains.[7][9]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). Isopropyl tert-pentyl ether. NIST Chemistry WebBook.
- NIST. (n.d.). Isopropyl tert-pentyl ether. NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of Isopropyl tert-pentyl ether.
- PrepChem.com. (n.d.). Synthesis of isopropyl (2-isopropylphenyl) ether.
- LibreTexts Chemistry. (2024, July 30). 18.4: Reactions of Ethers- Acidic Cleavage.
- Brainly. (2018, September 1). 2-Isopropoxypentane, Mention the structure of the given IUPAC named compound.
- PubChem. (n.d.). 2-Propoxypentane. National Center for Biotechnology Information.
- PubChem. (n.d.). (2R)-2-propoxypentane. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of isopropyl ether.
- Stenutz. (n.d.). This compound.
- YouTube. (2009, October 22). Reaction of sec-butyl isopropyl ether with Hydrobromic Acid.
Sources
- 1. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brainly.in [brainly.in]
- 3. Isopropyl tert-pentyl ether [webbook.nist.gov]
- 4. This compound [stenutz.eu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. fishersci.ie [fishersci.ie]
- 8. fishersci.com [fishersci.com]
- 9. efcgases.com [efcgases.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to Isopropyl Pentyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl pentyl ether, also known as 1-(1-methylethoxy)pentane, is an aliphatic ether with the chemical formula C8H18O.[1][2] Its unique combination of properties, including moderate volatility and good solvency for a range of organic compounds, makes it a compound of interest in various chemical applications. This guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, safety considerations, and potential applications, tailored for a scientific audience. The Chemical Abstracts Service (CAS) registry number for this compound is 5756-37-6 .[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective and safe use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 5756-37-6 | [1] |
| Molecular Formula | C8H18O | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| IUPAC Name | 1-(1-methylethoxy)pentane | [1] |
| Synonyms | This compound, Ether, isopropyl pentyl | [1] |
| Boiling Point | 126 °C | Stenutz |
| InChI Key | FDUGUUVTGOZJQR-UHFFFAOYSA-N | [1][2] |
| SMILES | CCCCCOC(C)C | [1] |
Synthesis of this compound
The most common and versatile method for the laboratory synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis.[3][4][5] This method involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[3][4][5]
Reaction Mechanism
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether.
Caption: General mechanism of the Williamson ether synthesis.
For the synthesis of this compound, there are two possible routes:
-
Route A: Reaction of sodium isopropoxide with 1-pentyl halide.
-
Route B: Reaction of sodium pentoxide with an isopropyl halide.
Route A is preferred because the SN2 reaction is more efficient with a primary alkyl halide (1-pentyl halide) and is less prone to the competing E2 elimination reaction that can occur with a secondary alkyl halide (isopropyl halide).[3]
Experimental Protocol: Williamson Synthesis of this compound
This protocol details the synthesis of this compound from isopropanol and 1-bromopentane.
Materials:
-
Isopropanol (Propan-2-ol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopentane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Alkoxide Formation: a. In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a magnetic stir bar and sodium hydride (1.1 equivalents). b. Add anhydrous diethyl ether or THF to the flask. c. Slowly add isopropanol (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension of sodium hydride at 0 °C. d. After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.
-
Ether Formation: a. Cool the reaction mixture to 0 °C. b. Add 1-bromopentane (1.0 equivalent) dropwise from the dropping funnel. c. After the addition, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride. c. Add saturated aqueous ammonium chloride solution to the flask. d. Transfer the mixture to a separatory funnel and separate the organic layer. e. Wash the organic layer with water and then with brine. f. Dry the organic layer over anhydrous magnesium sulfate. g. Filter the drying agent and remove the solvent by rotary evaporation. h. Purify the crude this compound by fractional distillation to obtain the pure product.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the isopropyl and pentyl groups. The protons on the carbons adjacent to the ether oxygen will be deshielded and appear further downfield (in the 3.4-4.5 ppm range).[6][7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for each of the carbon atoms in the molecule. The carbons directly bonded to the ether oxygen will be shifted downfield, typically appearing in the 50-80 ppm range.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum of an ether is characterized by a strong C-O stretching absorption in the range of 1050-1150 cm⁻¹.[6]
Applications
While specific, large-scale industrial applications for this compound are not extensively documented, its properties suggest potential utility in several areas:
-
Solvent: Like many ethers, it can be used as a solvent for a variety of organic reactions and extractions due to its ability to dissolve a range of nonpolar and moderately polar compounds.[8]
-
Fuel Additive: Some ethers are used as oxygenates and octane boosters in gasoline.[8] this compound could potentially serve a similar function.
-
Chemical Intermediate: It can be used as a starting material or intermediate in the synthesis of other organic compounds.
Safety and Handling
Ethers as a class of compounds require careful handling due to their flammability and the potential for peroxide formation.[9][10]
Hazards:
-
Flammability: this compound is expected to be a flammable liquid. Vapors can form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.[11][12]
-
Peroxide Formation: Ethers, particularly those with secondary alkyl groups like the isopropyl group, are prone to forming explosive peroxides upon exposure to air and light.[9] It is crucial to test for the presence of peroxides before heating or distilling ethers. Store in airtight, light-resistant containers.
-
Inhalation: Inhalation of high concentrations of ether vapors may cause drowsiness, dizziness, and central nervous system depression.[11][12] Use in a well-ventilated area or with appropriate respiratory protection.
-
Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
Storage:
Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[10][13] Containers should be tightly sealed and protected from light.
Conclusion
This compound is a valuable compound for chemical research and synthesis. Its preparation via the Williamson ether synthesis is a classic and reliable method. A thorough understanding of its properties and adherence to strict safety protocols, particularly concerning its flammability and the risk of peroxide formation, are essential for its safe handling and successful application in the laboratory.
References
- Cheméo. (n.d.). Chemical Properties of Isopropyl tert-pentyl ether.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138582, this compound.
- SPI Supplies. (n.d.). Safety Data Sheet.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- (Reference not found with the provided inform
- CPAchem. (n.d.). Safety data sheet - Isopropyl ether.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Stenutz, R. (n.d.). This compound.
- (Reference not found with the provided inform
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Isopropyl ether.
- National Institute of Standards and Technology. (n.d.). Isopropyl tert-pentyl ether. In NIST Chemistry WebBook.
- (Reference not found with the provided inform
- SpectraBase. (n.d.). Isopropyl ether - Optional[1H NMR] - Spectrum.
- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Understanding Isopropyl Ether: A Deep Dive into Its Industrial Significance.
- Chemistry LibreTexts. (2023, January 14). 18.10: Spectroscopy of Ethers.
Sources
- 1. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. bg.cpachem.com [bg.cpachem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 2spi.com [2spi.com]
An In-depth Technical Guide to Isopropyl Pentyl Ether: Synthesis, Characterization, and Safe Handling
This guide provides a comprehensive technical overview of isopropyl pentyl ether, a chemical compound relevant to professionals in research, chemical synthesis, and drug development. Moving beyond basic data, this document elucidates the causal reasoning behind experimental procedures and emphasizes self-validating protocols to ensure scientific integrity. We will delve into its core properties, a detailed synthesis workflow, characterization techniques, and critical safety protocols, with a particular focus on the hazards inherent to ether compounds.
Core Molecular and Physicochemical Profile
This compound, also known by its IUPAC name 1-propan-2-yloxypentane, is an aliphatic ether. Like many ethers, its utility in the laboratory is often as a solvent or as an intermediate in organic synthesis. It is essential to distinguish it from its isomers, such as isopropyl tert-pentyl ether, as the structural arrangement significantly influences physical and chemical properties.
The fundamental identity of this compound is defined by its chemical formula and molecular weight.
A detailed summary of its properties is presented below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 1-propan-2-yloxypentane | [2] |
| CAS Number | 5756-37-6 | [2][3] |
| Synonyms | 2-Isopropoxypentane, Ether, isopropyl pentyl | [2] |
| Boiling Point | 126 °C | [3] |
| InChI Key | FDUGUUVTGOZJQR-UHFFFAOYSA-N | [2] |
| SMILES | CCCCCOC(C)C | [2] |
Synthesis of this compound: A Validated Protocol
The synthesis of an unsymmetrical ether like this compound is most reliably achieved via the Williamson ether synthesis . This method is chosen for its high efficiency and specificity, which minimizes the formation of unwanted byproducts. The alternative, an acid-catalyzed dehydration of a mixture of pentyl alcohol and isopropyl alcohol, would result in a statistical mixture of three different ethers (this compound, diisopropyl ether, and dipentyl ether) along with alkene elimination products, creating a significant purification challenge.
The Williamson synthesis proceeds via an Sₙ2 mechanism, where an alkoxide ion acts as a nucleophile to displace a halide from a primary or secondary alkyl halide. For this synthesis, we will deprotonate a primary alcohol (1-pentanol) to form the pentoxide nucleophile and react it with a secondary alkyl halide (2-bromopropane). This choice minimizes the competing E2 elimination reaction that can be significant when using a secondary alkoxide and a primary halide.
Experimental Protocol
Objective: To synthesize this compound via Williamson ether synthesis.
Materials:
-
1-Pentanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
2-Bromopropane
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Wash the NaH dispersion with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask to create a slurry.
-
-
Formation of the Alkoxide:
-
Slowly add 1-pentanol (1.0 equivalent) dissolved in anhydrous THF to the NaH slurry via the dropping funnel over 30 minutes at 0 °C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed. The completion of this step results in the formation of sodium pentoxide.
-
-
Nucleophilic Substitution:
-
Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup and Extraction:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to yield pure this compound. The product should be collected at its boiling point of approximately 126 °C.[3]
-
Synthesis Workflow Diagram
Caption: Ether Peroxide Safety Management Cycle.
Conclusion
This compound is a compound with practical applications in the chemical sciences. Its successful use hinges on a thorough understanding of its properties, a robust and logical synthesis strategy like the Williamson ether synthesis, and, most importantly, an unwavering commitment to rigorous safety protocols. The potential for peroxide formation is a critical hazard that must be managed proactively through proper storage, dating, and periodic testing. By integrating these principles, researchers and drug development professionals can handle this and other ether compounds safely and effectively.
References
Sources
A Technical Guide to the Williamson Ether Synthesis: Preparing Isopropyl Pentyl Ether
This guide provides an in-depth exploration of the Williamson ether synthesis, focusing on the strategic preparation of the asymmetrical ether, isopropyl pentyl ether. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to dissect the mechanistic underpinnings, strategic considerations, and practical execution of this cornerstone organic reaction. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.
Core Principles: The SN2 Mechanism and Strategic Disconnection
The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2][3] The reaction's foundation is the bimolecular nucleophilic substitution (SN2) mechanism.[1][4][5] This involves the backside attack of a potent nucleophile—an alkoxide ion—on an electrophilic carbon atom, typically an alkyl halide, displacing a leaving group in a single, concerted step.[1][6]
For an asymmetrical ether like this compound, a critical strategic decision arises. There are two potential disconnection pathways for the target molecule:
-
Route A: Isopropyl C-O bond is formed. Reactants are an isopropoxide nucleophile and a primary alkyl halide (1-halopentane).
-
Route B: Pentyl C-O bond is formed. Reactants are a pentoxide nucleophile and a secondary alkyl halide (2-haloisopropane).
A nuanced understanding of reaction kinetics dictates that Route A is vastly superior . The SN2 mechanism is exquisitely sensitive to steric hindrance at the electrophilic carbon.[7][8][9] Primary alkyl halides, having minimal steric bulk, are ideal substrates for SN2 reactions.[5][10] Conversely, secondary alkyl halides, like 2-haloisopropane in Route B, are significantly more hindered. This steric impediment not only slows the rate of the desired SN2 reaction but also promotes a competing and often dominant side reaction: the E2 elimination.[5][11][12]
The Inevitable Competition: SN2 vs. E2 Elimination
Alkoxides are not only strong nucleophiles but also strong bases.[8] When an alkoxide encounters a sterically hindered secondary or tertiary alkyl halide, it is more likely to act as a base, abstracting a β-hydrogen and initiating an E2 elimination to form an alkene.[1][13] In the context of Route B, the pentoxide would readily deprotonate the 2-haloisopropane, leading to a significant yield of propene and unreacted pentanol, thereby drastically reducing the yield of the desired ether.[5][11]
Therefore, the foundational principle for a successful Williamson synthesis of an unsymmetrical ether is to always choose the pathway that utilizes the least sterically hindered alkyl halide .[9][12][14] For this compound, this unequivocally means reacting sodium isopropoxide with a 1-halopentane.
Reaction Mechanism Diagram
The following diagram illustrates the preferred SN2 pathway (Route A).
Caption: SN2 mechanism for the synthesis of this compound.
Reagent Selection and Reaction Conditions
The success of the synthesis hinges on the appropriate choice of reagents and maintaining optimal reaction conditions.
-
Alkoxide Generation: Alcohols are generally poor nucleophiles for SN2 reactions.[5] Therefore, the parent alcohol (isopropanol) must first be deprotonated to form the much more nucleophilic isopropoxide ion.[15] This is typically achieved in situ by reacting the alcohol with a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, forming the sodium alkoxide and hydrogen gas, which drives the equilibrium.[5][9][10] Metallic sodium can also be used.
-
Alkyl Halide: The reactivity of the leaving group follows the trend I > Br > Cl > F. 1-Bromopentane is often the best compromise between high reactivity and cost. 1-Iodopentane would be faster but is more expensive, while 1-chloropentane would require more forcing conditions (higher temperature or longer reaction time).
-
Solvent: A polar aprotic solvent is essential.[16] Solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal.[2] They effectively solvate the sodium counter-ion while leaving the alkoxide nucleophile relatively "naked" and highly reactive. Protic solvents (e.g., water, or using the parent alcohol as the solvent) would solvate and stabilize the alkoxide through hydrogen bonding, severely diminishing its nucleophilicity and slowing the reaction.[16]
-
Temperature and Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive alkoxide and sodium hydride from reacting with atmospheric moisture and oxygen. The initial alkoxide formation can be done at 0 °C to control the evolution of hydrogen gas, followed by warming to room temperature or gentle heating (50-100 °C) to drive the SN2 reaction to completion in a reasonable timeframe (1-8 hours).[2]
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from isopropanol and 1-bromopentane. All operations must be performed using anhydrous solvents and under an inert atmosphere.
Materials and Properties
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Isopropanol | 60.10 | 0.786 | 82.5 |
| Sodium Hydride (60% disp.) | 24.00 (as NaH) | 1.396 | N/A |
| 1-Bromopentane | 151.04 | 1.218 | 129-130 |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | 66 |
| This compound | 130.23 | ~0.76 | ~123-125 |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Alkoxide Formation:
-
Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Under a positive flow of nitrogen, charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to create a stirrable suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add isopropanol (1.0 equivalent) dropwise via the dropping funnel. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
-
SN2 Reaction:
-
Add 1-bromopentane (1.0 equivalent) dropwise to the freshly prepared sodium isopropoxide solution at room temperature.
-
After the addition, heat the reaction mixture to a gentle reflux (~60-65 °C).
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the 1-bromopentane starting material. The reaction is typically complete within 2-6 hours.[2]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding cold water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash successively with water and then with a saturated brine solution to remove inorganic salts.[16][17]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[17]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by fractional distillation to obtain the pure this compound.[16]
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Competing E2 Elimination: Although minimized, some elimination can occur. | Lower the reaction temperature and increase the reaction time. Ensure the alkyl halide is added slowly to the alkoxide.[16] |
| 2. Incomplete Alkoxide Formation: Insufficient NaH or reaction time. | Use a slight excess (1.1-1.2 eq.) of NaH. Ensure the alcohol is completely deprotonated before adding the halide. | |
| 3. Wet Reagents/Solvent: Water quenches the NaH and the alkoxide. | Use freshly distilled, anhydrous solvents. Dry alcohols over molecular sieves if necessary. | |
| Reaction Fails to Start | 1. Poor Quality NaH: NaH may have been deactivated by atmospheric moisture. | Use a fresh bottle of NaH. Perform a test reaction on a small scale. |
| 2. Unreactive Alkyl Halide: Using an alkyl chloride may require more forcing conditions. | Switch to the corresponding alkyl bromide or iodide. Increase the reaction temperature. |
For certain sensitive substrates, a milder variation using silver oxide (Ag₂O) can be employed, which avoids the need to pre-form the highly basic alkoxide.[9][18] However, for a simple synthesis like this, the NaH method is robust and cost-effective.
Conclusion
The Williamson ether synthesis is a powerful tool for the targeted construction of ethers. The successful synthesis of this compound is a clear demonstration of its core principles: the strategic selection of a primary alkyl halide (1-halopentane) and a more sterically hindered alkoxide (isopropoxide) is paramount to favoring the desired SN2 pathway and suppressing the competing E2 elimination reaction. By carefully controlling reaction conditions, using anhydrous reagents, and following a systematic protocol, high yields of the target ether can be reliably achieved.
References
- Williamson ether synthesis - Wikipedia. (n.d.).
- Aurora Chemistry for everyone. (2022, January 14).
- Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- RSC Publishing. (2016, July 21).
- Liu, X. (2024). Organic Chemistry II. KPU Pressbooks.
- Pearson. (2024, March 21). How could you synthesize isopropyl propyl ether, using isopropyl alcohol as the only carbon-containing reagent?
- Elimination reaction - Wikipedia. (n.d.).
- Wise Chemist. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- ChemistNate. (2022, February 1). Williamson Ether Synthesis: Alkoxide + Primary Haloalkane [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.
- Google Patents. (n.d.). CN102001915A - Manufacturing method of granular sodium tert-pentoxide.
- Quora. (2024, August 28). Why is williamson ether rxn a better method to make unsymmetrical ethers instead of H2SO4?
- Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.
- University of Calgary. (n.d.). Ch16 : ROH + R' X -> ROR' (Williamson).
- Khan Academy. (n.d.). Williamson ether synthesis [Video].
- Patalano, A. (2020, April 20). Williamson Ether Synthesis [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers.
- Chemistry LibreTexts. (2023, January 22). Ether Synthesis.
- PrepChem.com. (n.d.). Synthesis of isopropyl (2-isopropylphenyl) ether.
- Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Elimination reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Navigating the Uncharted: A Technical Guide to the Safe Handling of Isopropyl Pentyl Ether
For the modern researcher, scientist, and drug development professional, the introduction of novel chemical entities into the laboratory workflow is a constant. Isopropyl pentyl ether, a less common ether solvent, presents a unique challenge due to the limited availability of comprehensive safety data. This guide is formulated to bridge that knowledge gap. By synthesizing established principles of ether safety with data from structurally analogous compounds, we present a robust framework for the safe handling, storage, and disposal of this compound and its isomers, such as isopropyl tert-pentyl ether. Our approach is grounded in the core tenets of chemical causality and proactive risk mitigation, ensuring a self-validating system of laboratory safety.
Compound Identification and Physicochemical Profile
This compound (IPE) encompasses several isomers, with the most common being 1-isopropoxypentane and isopropyl tert-pentyl ether (also known as isopropyl tert-amyl ether or 2-isopropoxy-2-methylbutane). Due to a significant lack of specific safety and toxicological data for this compound, this guide will extrapolate potential hazards based on its chemical structure and the well-documented properties of similar aliphatic ethers.
Ethers as a class are characterized by an oxygen atom connected to two alkyl or aryl groups. Their chemical stability and low reactivity make them excellent solvents, but these properties also mask significant hazards, primarily extreme flammability and the potential for explosive peroxide formation.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (C8H18O) | Isopropyl tert-Pentyl Ether (C8H18O) | Diisopropyl Ether (C6H14O) | Diethyl Ether (C4H10O) |
| CAS Number | 5756-37-6[2] | 3249-46-5[3] | 108-20-3[4] | 60-29-7[5] |
| Molecular Weight | 130.23 g/mol [2] | 130.23 g/mol [3] | 102.17 g/mol | 74.12 g/mol [5] |
| Boiling Point | Data not available | ~118-120 °C (estimated) | 68 °C | 34.6 °C |
| Flash Point | Data not available | Data not available | -28 °C[4] | -45 °C[6] |
| Density | Data not available | Data not available | 0.725 g/cm³[4] | 0.713 g/cm³ |
| Vapor Pressure | Data not available | Data not available | 180 hPa at 20 °C[4] | 587 hPa at 20 °C |
| Solubility in Water | Low (expected) | Low (expected) | 12 g/L at 20 °C[4] | 69 g/L at 20 °C |
| Auto-ignition Temp. | Data not available | Data not available | 443 °C[4] | 160 °C |
Note: Data for this compound isomers is largely unavailable. Properties are extrapolated from trends in similar, well-characterized ethers. Higher molecular weight ethers generally exhibit higher boiling points, lower vapor pressures, and slightly higher flash points compared to their lower molecular weight counterparts.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are synergistic: its high flammability and its propensity to form shock-sensitive and explosive peroxides upon storage and exposure to air.
Flammability
Like most aliphatic ethers, this compound is expected to be a highly flammable liquid.[7] Its vapor is likely heavier than air, meaning it can accumulate in low-lying areas and travel a considerable distance to an ignition source, leading to a "flashback" scenario.[1]
Causality : The C-O-C ether linkage and the surrounding alkyl chains create a molecule with high volatility and a low flash point. The energy required to initiate combustion is low, and the vapor readily forms an explosive mixture with air.[5]
Peroxide Formation: The Hidden Danger
The most insidious hazard of ethers is their ability to undergo autoxidation in the presence of oxygen, light, and heat to form explosive peroxides and hydroperoxides.[8][9][10] This is a free-radical chain reaction that can occur even under normal storage conditions.[8]
Mechanism of Peroxide Formation:
-
Initiation : A hydrogen atom is abstracted from a carbon adjacent to the ether oxygen, forming an ether radical. This is promoted by light or heat.
-
Propagation : The ether radical reacts with molecular oxygen (O₂) to form a peroxy radical. This radical then abstracts a hydrogen from another ether molecule, forming a hydroperoxide and a new ether radical, continuing the chain.[8]
-
Concentration : As the solvent evaporates, these non-volatile peroxides become concentrated, creating a significant explosion hazard.[9] Distillation of an ether containing peroxides is extremely dangerous as it concentrates the peroxides in the distillation residue.[11]
Toxicological Profile (Extrapolated)
-
Inhalation : May cause drowsiness, dizziness, headache, and nausea.[12][13] High concentrations can lead to central nervous system (CNS) depression and respiratory irritation.[1][14]
-
Skin Contact : Prolonged or repeated contact may cause defatting of the skin, leading to dryness, cracking, and dermatitis.[12][14]
-
Eye Contact : Expected to cause mild to moderate eye irritation.[7]
-
Ingestion : Harmful if swallowed. Aspiration into the lungs can cause chemical pneumonitis, which can be fatal.[15][16]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory.
Engineering Controls
-
Ventilation : All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ignition Source Control : Due to its high flammability, all sources of ignition must be rigorously excluded from the work area. This includes open flames, hot plates, static electricity, and non-intrinsically safe electrical equipment.[15][17] Use explosion-proof electrical/ventilating/lighting equipment.[4][12]
-
Grounding and Bonding : To prevent the buildup of static electricity, which can ignite ether vapors, containers and transfer equipment must be properly grounded and bonded.[12]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Table 2: Personal Protective Equipment (PPE) Specification
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1 compliant splash-proof chemical goggles. A face shield should be worn over goggles for large-volume transfers. | Protects against splashes and vapors which can cause irritation.[7] |
| Hand | Nitrile or neoprene gloves. Check manufacturer's compatibility data. Double-gloving may be appropriate. | Provides a barrier against skin contact, which can cause defatting and irritation. |
| Body | Flame-resistant laboratory coat. | Protects skin from splashes and provides a layer of protection in case of a flash fire. |
| Respiratory | Not typically required when using a fume hood. For emergency situations or spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against inhalation of vapors that can cause CNS depression and respiratory irritation.[12] |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is the most critical factor in preventing incidents.
Storage Protocol
-
Container : Store in the original, tightly sealed, light-resistant container.[17]
-
Atmosphere : If possible, purge the headspace of the container with an inert gas like nitrogen or argon before sealing to displace oxygen and inhibit peroxide formation.[10][18]
-
Location : Store in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sunlight, and sources of ignition.[17][18] Do not store in refrigerators or freezers that are not specifically designed for flammable materials.
-
Segregation : Store away from oxidizing agents and strong acids.[6]
-
Inventory Management : Purchase in small quantities to ensure rapid turnover.[9] All containers must be dated upon receipt and upon opening.[10] This is a non-negotiable step in managing the risk of peroxide formation.
Peroxide Detection and Management Protocol
Regular testing for peroxides is a cornerstone of safe ether management. Ethers should be tested before any distillation or concentration step, and periodically during storage.[12]
Step-by-Step Peroxide Test (Qualitative):
-
Preparation : Work in a chemical fume hood and wear appropriate PPE.
-
Reagent : Prepare a fresh solution of 10% potassium iodide (KI) in deionized water. Acidify with a few drops of dilute hydrochloric or acetic acid just before use.
-
Procedure : Add 1-2 mL of the this compound to an equal volume of the acidified KI solution in a test tube.
-
Observation : Stopper and shake the test tube. A yellow to brown color indicates the presence of peroxides (due to the oxidation of I⁻ to I₂).[8]
-
Interpretation :
-
No color change : Peroxides are below detectable limits.
-
Pale yellow : Low levels of peroxides present. Use with caution, but do not distill or concentrate.
-
Brown/Dark color : High and dangerous levels of peroxides. Do not handle the container further. Contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[10]
-
Disposal Timeline:
-
Unopened Container : Discard or test after 12 months from the date of receipt.
-
Opened Container : Discard or test after 6 months from the date of opening.[10]
Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm.
Spill Response
-
Evacuation : Immediately evacuate all non-essential personnel from the area.
-
Ignition Control : Eliminate all ignition sources.[15]
-
Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment : For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.[7]
-
Cleanup : Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[17]
-
Decontamination : Clean the spill area with soap and water.
Fire Response
-
Alarm : Activate the nearest fire alarm and alert personnel.
-
Extinguishing Media : For small fires, use a dry chemical (ABC) or carbon dioxide (CO₂) extinguisher. Do not use water, as it may be ineffective and can spread the flammable liquid.[1]
-
Evacuation : If the fire is large or cannot be immediately extinguished, evacuate the area and follow your institution's emergency procedures.
First Aid
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact : Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Conclusion
While specific data for this compound remains scarce, a robust safety protocol can be effectively implemented by understanding its place within the ether chemical family. The principles of mitigating flammability, preventing peroxide formation through diligent inventory management and testing, utilizing appropriate engineering controls and PPE, and preparing for emergencies form a comprehensive and self-validating system of safety. It is the responsibility of every researcher to treat this and all chemicals with the respect dictated by their potential hazards, ensuring a safe and productive research environment.
References
- JoVE. (2025-05-22). Autoxidation of Ethers to Peroxides and Hydroperoxides. [Link][9]
- University of York, Department of Biology. Peroxide forming chemicals. [Link][10]
- Stanford Environmental Health & Safety. Information on Peroxide-Forming Compounds. [Link][11]
- University of Maryland, Department of Chemistry and Biochemistry.
- University of California, Riverside, Environmental Health & Safety. Peroxide Forming Chemicals. [Link][12]
- CPAchem Ltd. (2024-07-09).
- PubChem, National Institutes of Health. This compound. [Link][2]
- Chemstock.
- NIST Chemistry WebBook. Isopropyl tert-amyl ether. [Link][3]
- PubChem, National Institutes of Health. Isopropyl tert-butyl ether. [Link]
- Thermo Fisher Scientific. (2009-03-31).
- Cole-Parmer.
- University of St Andrews, Health and Safety Department. Ethers. [Link][1]
- Centers for Disease Control and Prevention (CDC). Ethyl ether - NIOSH Pocket Guide to Chemical Hazards. [Link]
- Cheméo. Chemical Properties of Isopropyl tert-pentyl ether. [Link]
- Acros Organics. (2015-06-17).
- StatPearls, NCBI Bookshelf. Glycol Ether Toxicology. [Link]
- Chemos GmbH & Co.KG. (2019-02-26).
Sources
- 1. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 2. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isopropyl tert-amyl ether [webbook.nist.gov]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. chemos.de [chemos.de]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. chemstock.ae [chemstock.ae]
- 8. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 9. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 10. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
An In-depth Technical Guide to the Solubility of Isopropyl Pentyl Ether in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of isopropyl pentyl ether in a range of common organic solvents. As a key solvent and intermediate in various chemical and pharmaceutical processes, a thorough understanding of its solubility characteristics is paramount for process design, optimization, and formulation development. This document moves beyond simplistic miscibility charts to explore the underlying physicochemical principles governing the solubility of ethers. It offers a theoretical framework, practical guidance, and a detailed experimental protocol for the empirical determination of solubility, ensuring scientific integrity and empowering researchers with actionable insights.
Introduction: The Role of Ethers in Scientific Research and Development
Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their relative inertness and ability to dissolve a wide array of polar and nonpolar compounds make them invaluable as solvents in organic synthesis, extraction, and chromatography.[1][2] this compound (IPE), with the chemical formula C8H18O, is a member of this versatile family. Its molecular structure, featuring a combination of polar and nonpolar moieties, dictates its interaction with various solvents, a critical factor in its application. Understanding the solubility of IPE is not merely an academic exercise; it has profound implications for reaction kinetics, purification efficiency, and the formulation of drug delivery systems.
Physicochemical Properties of this compound
A foundational understanding of the molecular properties of this compound is essential to comprehend its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C8H18O | [3] |
| Molecular Weight | 130.23 g/mol | [3] |
| IUPAC Name | 1-(1-methylethoxy)pentane | [3] |
| Boiling Point | Not explicitly found | |
| Density | Not explicitly found | |
| Structure | CCCCCOC(C)C | [3] |
The structure of this compound reveals a central oxygen atom, which is a key feature influencing its solubility. The lone pairs of electrons on the oxygen atom can act as hydrogen bond acceptors, allowing for favorable interactions with protic solvents.[4][5] Concurrently, the isopropyl and pentyl alkyl groups contribute to its nonpolar character, enabling interactions with nonpolar solvents through London dispersion forces.
Theoretical Framework of Solubility
The principle of "like dissolves like" provides a fundamental, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (this compound) and the solvent.
Figure 1. Key intermolecular forces governing the solubility of this compound.
Role of Hydrogen Bonding
While ethers cannot form hydrogen bonds among themselves due to the absence of a hydroxyl group, the oxygen atom can act as a hydrogen bond acceptor.[4][5] This allows this compound to interact favorably with polar protic solvents like alcohols (methanol, ethanol).
Dipole-Dipole Interactions
The carbon-oxygen bonds in ethers are polar, resulting in a net dipole moment for the molecule. This polarity facilitates dipole-dipole interactions with polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.
London Dispersion Forces
The nonpolar alkyl chains (isopropyl and pentyl groups) of this compound are the dominant feature for interactions with nonpolar solvents like hexane and toluene. The larger the alkyl groups, the stronger the London dispersion forces, leading to better solubility in nonpolar media.
Solubility of this compound in Common Organic Solvents: A Quantitative Overview
Based on the general behavior of ethers with similar molecular structures and the foundational principles of intermolecular forces, this compound is expected to be miscible with a wide range of common organic solvents.[1][2][6] The term "miscible" indicates that the two substances will mix in all proportions to form a single, homogeneous phase.
| Solvent | Solvent Type | Expected Solubility | Primary Intermolecular Force |
| Methanol | Polar Protic | Miscible | Hydrogen Bonding (Acceptor) |
| Ethanol | Polar Protic | Miscible | Hydrogen Bonding (Acceptor) |
| Hexane | Nonpolar | Miscible | London Dispersion Forces |
| Toluene | Nonpolar (Aromatic) | Miscible | London Dispersion Forces, π-stacking |
| Dichloromethane | Polar Aprotic | Miscible | Dipole-Dipole Interactions |
| Acetone | Polar Aprotic | Miscible | Dipole-Dipole Interactions |
| Ethyl Acetate | Polar Aprotic | Miscible | Dipole-Dipole Interactions |
Justification: The balance of a polar ether group and nonpolar alkyl chains in this compound allows for effective interaction with a broad spectrum of solvents. For polar solvents, the ability of the ether oxygen to accept hydrogen bonds or participate in dipole-dipole interactions is sufficient for miscibility. For nonpolar solvents, the substantial hydrocarbon portion of the molecule facilitates strong London dispersion forces, leading to complete miscibility.
Experimental Protocol for the Determination of Miscibility
To empirically validate the expected miscibility, the following self-validating protocol can be employed. This method relies on visual inspection for the formation of a single homogeneous phase.
Figure 2. Step-by-step workflow for determining the miscibility of this compound.
Materials
-
This compound (reagent grade or higher)
-
Selected organic solvents (reagent grade or higher): methanol, ethanol, hexane, toluene, dichloromethane, acetone, ethyl acetate
-
Calibrated pipettes or graduated cylinders
-
Vortex mixer
-
Clear glass test tubes with stoppers
Procedure
-
Preparation: For each solvent to be tested, label a clean, dry test tube.
-
Initial Addition: Into each labeled test tube, accurately dispense 1.0 mL of this compound.
-
Solvent Titration:
-
Add 0.5 mL of the corresponding solvent to the test tube.
-
Stopper the test tube and vortex for 30 seconds to ensure thorough mixing.
-
Allow the mixture to stand for 1 minute.
-
Visually inspect the mixture for any signs of phase separation (i.e., the presence of two distinct liquid layers or turbidity).
-
-
Incremental Addition: Continue adding the solvent in 0.5 mL increments, vortexing and observing after each addition, until a total of 5.0 mL of solvent has been added.
-
Reverse Titration (Self-Validation): In a separate set of clean, dry test tubes, repeat the procedure by starting with 1.0 mL of each solvent and incrementally adding this compound. This reciprocal determination serves to validate the initial findings.
-
Data Recording: Record the observations for each ether-solvent mixture as either "miscible" (a single, clear phase is observed at all proportions) or "immiscible" (two distinct phases are observed at any point).
Safety Precautions
-
All procedures should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
-
Consult the Safety Data Sheets (SDS) for this compound and all solvents used prior to commencing the experiment.
Conclusion and Implications for Research and Development
This technical guide has established that this compound is expected to be miscible with a wide range of common polar protic, polar aprotic, and nonpolar organic solvents. This broad miscibility is a direct consequence of its molecular structure, which allows for a variety of intermolecular interactions.
For researchers and professionals in drug development, this comprehensive solubility profile is of significant practical value:
-
Reaction Solvent Selection: The miscibility of this compound in both polar and nonpolar solvents makes it a versatile choice for a wide array of chemical reactions, accommodating diverse reactants and reagents.
-
Extraction Processes: Its miscibility with nonpolar solvents like hexane and toluene, coupled with its expected low water solubility, makes it a suitable candidate for liquid-liquid extractions from aqueous media.
-
Formulation Development: In the context of drug formulation, understanding the solubility of an excipient like this compound is critical for developing stable and effective drug delivery systems.
The provided experimental protocol offers a straightforward and reliable method for confirming these solubility characteristics in a laboratory setting, ensuring that theoretical predictions are validated by empirical data.
References
- EBSCO. (n.d.). Ethers | Research Starters.
- Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions.
- Cheméo. (n.d.). Chemical Properties of Isopropyl tert-pentyl ether.
- Stenutz. (n.d.). This compound.
- Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether.
- Read Chemistry. (2024, May 18). Physical Properties of Ethers.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138582, this compound.
Sources
- 1. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. readchemistry.com [readchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Isopropyl Pentyl Ether: A Technical Guide to its Synthesis, Properties, and Historical Context
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isopropyl pentyl ether, a simple asymmetrical ether. While a singular "discovery" of this specific molecule is not prominently documented in historical records, its existence and synthesis are a direct consequence of the foundational advancements in organic chemistry, particularly the development of the Williamson ether synthesis. This document will delve into the historical context that enabled the creation of such ethers, provide a detailed, field-proven protocol for its synthesis, and present its key physicochemical properties.
Historical Perspective: The Dawn of Asymmetrical Ethers
The story of this compound is intrinsically linked to the broader history of ether synthesis. Early methods for preparing ethers, dating back to the 13th century, primarily involved the acid-catalyzed dehydration of alcohols, which was suitable for producing symmetrical ethers.[1] However, the synthesis of asymmetrical ethers, like this compound, remained a challenge.
The pivotal breakthrough came in 1850 when Alexander Williamson developed what is now known as the Williamson ether synthesis.[2] This reaction, involving an alkoxide reacting with an alkyl halide, provided a versatile and reliable method for constructing both symmetrical and, crucially, asymmetrical ethers.[2][3][4] The robustness and broad scope of this SN2 reaction revolutionized organic synthesis and laid the groundwork for the preparation of a vast array of ethers, including this compound.[2][5]
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis remains the most logical and widely applicable method for the laboratory-scale preparation of this compound.[2] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[5]
For the synthesis of this compound (1-propan-2-yloxypentane), two primary retrosynthetic pathways can be envisioned:
-
Pathway A: Reaction of sodium isopropoxide with 1-halopentane (e.g., 1-bromopentane).
-
Pathway B: Reaction of sodium pentoxide with 2-halopropane (e.g., 2-bromopropane).
Causality behind Pathway Selection:
Pathway A is the preferred route. The Williamson ether synthesis is most efficient with primary alkyl halides.[5] Secondary alkyl halides, such as 2-bromopropane in Pathway B, are more prone to undergo a competing E2 elimination reaction, especially in the presence of a strong, sterically unhindered base like sodium pentoxide, which would lead to the formation of propene as a significant byproduct.[4] Therefore, utilizing a primary alkyl halide (1-bromopentane) and a secondary alkoxide (sodium isopropoxide) minimizes this side reaction and maximizes the yield of the desired ether.
Experimental Workflow: A Self-Validating System
The following protocol is designed to be a self-validating system, with clear steps for reaction, workup, and purification.
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Materials:
-
Sodium metal
-
Anhydrous isopropanol
-
1-Bromopentane
-
Anhydrous diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Deionized water
Protocol:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous isopropanol. Carefully add small pieces of sodium metal to the isopropanol at room temperature. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. The reaction is complete when all the sodium has reacted to form sodium isopropoxide.
-
SN2 Reaction: To the freshly prepared sodium isopropoxide solution, add 1-bromopentane dropwise at room temperature with stirring. After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of deionized water to decompose any unreacted sodium.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layer sequentially with deionized water and then with brine to remove any remaining isopropanol and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Purification: Remove the solvent from the filtrate by rotary evaporation. Purify the resulting crude this compound by fractional distillation to obtain the pure product.
Physicochemical and Spectroscopic Data
Accurate characterization of the synthesized this compound is crucial for its use in research and development.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [6] |
| Molecular Weight | 130.23 g/mol | [6] |
| IUPAC Name | 1-propan-2-yloxypentane | [6] |
| CAS Number | 5756-37-6 | [6] |
| Boiling Point | 126 °C | [7] |
| Density | Data not readily available |
Spectroscopic Data
Spectroscopic analysis provides the definitive structural confirmation of this compound. While raw spectral data is best consulted directly from databases, the expected key features are outlined below.
Caption: Chemical structure of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Protons on carbons adjacent to the ether oxygen (the CH on the isopropyl group and the CH₂ on the pentyl group) will be shifted downfield, typically in the 3.4-4.5 ppm range.[8][9]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a unique signal for each carbon atom in a different chemical environment. The carbon atoms directly bonded to the oxygen will be deshielded and appear in the 50-80 ppm region of the spectrum.[6][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong C-O single bond stretching absorption in the 1050-1150 cm⁻¹ region.[8][9] The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) would confirm the purity of the ether.[9]
-
Mass Spectrometry (MS): The mass spectrum, likely obtained via GC-MS, will show the molecular ion peak (M⁺) and characteristic fragmentation patterns of an ether.[6]
Applications in Research and Drug Development
Ethers are widely used as solvents in the pharmaceutical industry due to their ability to dissolve a range of organic compounds and their relative unreactivity.[10][11] this compound, with its moderate boiling point and hydrocarbon character, can be a suitable solvent for various applications, including:
-
Extraction and Purification: Its properties make it a candidate for use in the extraction of active pharmaceutical ingredients (APIs) from natural sources or reaction mixtures.[10]
-
Reaction Medium: It can serve as an inert solvent for organic reactions where protic solvents are undesirable.
-
Crystallization: It may be used as a solvent for the crystallization of pharmaceutical intermediates and final products.
The specific use of this compound in drug development would be dictated by the solubility requirements of the compounds involved and its toxicological profile.
Conclusion
While the specific moment of the first synthesis of this compound is not a celebrated event in chemical history, its creation is a testament to the power and versatility of the Williamson ether synthesis. This robust reaction provides a clear and efficient path to this and countless other asymmetrical ethers. Understanding the principles behind its synthesis, coupled with a thorough characterization of its properties, enables researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.
References
- PubChem. This compound.
- Chemical Communications (RSC Publishing).
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- The Williamson Ether Synthesis. [Link]
- Books. Chapter 1: Historical Background of Ether Synthesis and Their Properties. [Link]
- Cheméo. Chemical Properties of Isopropyl tert-pentyl ether. [Link]
- NIST. Isopropyl tert-pentyl ether. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- Isopropyl Ether. [Link]
- Isopropyl Ether: A Versatile Solvent for Pharmaceuticals, Paints, and Industrial Applic
- Wikipedia. Williamson ether synthesis. [Link]
- MDPI. Carbohydrate-Based Azacrown Ethers in Asymmetric Syntheses. [Link]
- Williamson Ether Synthesis. [Link]
- Asymmetric Synthesis of Ethers by Catalytic Alkene Hydroalkoxyl
- Stenutz. This compound. [Link]
- ISOPROPYL ETHER 1618. [Link]
- NIST. Isopropyl tert-pentyl ether. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isopropyl Ether in Pharmaceutical Manufacturing: A Deep Dive. [Link]
- OpenStax. 18.8 Spectroscopy of Ethers. [Link]
- Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]
- PrepChem.com. Synthesis of isopropyl ether. [Link]
- Mastering the Properties and Applications of Isopropyl Ether for Global Chemical Buyers. [Link]
- Lab Alley. Industrial uses of Isopropyl alcohol. [Link]
- Journal of Advanced Scientific Research. gas chromatographic method development and validation for estimation of residual isopropyl alcohol. [Link]
- Sciencemadness.org. Synthesis of Diisopropyl-ether. [Link]
- PubMed. Gas-solid chromatography of isopropyl alcohol samples. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [stenutz.eu]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Quantum Chemical Characterization of Isopropyl Pentyl Ether
Abstract
In the landscape of modern drug discovery and materials science, a molecule's potential is intrinsically linked to its three-dimensional structure and electronic properties. Isopropyl pentyl ether (IPE), a simple aliphatic ether, serves as an excellent model system for demonstrating the power of quantum chemical calculations in elucidating these fundamental characteristics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the computational analysis of IPE. We move beyond a mere recitation of steps, focusing instead on the causality behind methodological choices, ensuring a robust and reproducible computational protocol. This guide details the theoretical underpinnings, a validated step-by-step workflow from geometry optimization to property calculation, and the interpretation of results, thereby empowering researchers to apply these techniques to more complex systems of interest.
Introduction: Why Model a Molecule Like this compound?
This compound (also known as 1-propan-2-yloxypentane) is an organic molecule with the chemical formula C8H18O[1]. While not a drug itself, its ether functional group is a common moiety in pharmacologically active compounds. The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, a critical interaction in ligand-receptor binding. Understanding the precise geometry, electron distribution, and energetic profile of such a molecule provides a foundational blueprint for rational drug design.
Quantum chemical calculations allow us to build a molecule in silico and predict its properties with remarkable accuracy. This computational approach offers insights that can be difficult or expensive to obtain through experimental means alone. For drug development professionals, these insights are invaluable for:
-
Optimizing Ligand-Protein Interactions: Understanding a molecule's electrostatic profile can guide modifications to enhance binding affinity and specificity[2][3].
-
Predicting Reactivity: Analysis of molecular orbitals helps predict sites susceptible to metabolic transformation or chemical reaction[4].
-
Determining Conformational Preferences: Calculating the relative energies of different conformers is crucial for understanding how a molecule presents itself to a biological target.
This guide will provide a practical, field-proven protocol for performing these calculations, grounded in the principles of Density Functional Theory (DFT).
Theoretical Foundations: Choosing the Right Tools for the Job
The core of any quantum chemical calculation is solving the Schrödinger equation for a given molecule. Since an exact solution is not feasible for multi-electron systems, we rely on approximations. The two most common families of methods are Hartree-Fock (HF) theory and Density Functional Theory (DFT)[5].
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant[6]. While computationally efficient for its class, HF theory's primary drawback is its complete neglect of electron correlation—the way electrons dynamically avoid each other—which can lead to inaccuracies[5][7]. Post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) exist to systematically add electron correlation, but at a significantly higher computational cost[8][9].
-
Density Functional Theory (DFT): DFT offers a pragmatic and powerful alternative. Instead of calculating the complex wavefunction, DFT determines the energy of a molecule from its electron density[4][6]. This approach implicitly includes a degree of electron correlation through the exchange-correlation functional[7]. For most applications involving organic molecules, DFT provides an excellent balance of accuracy and computational cost, making it the workhorse of modern computational chemistry[10][11].
The Causality of Choice: Why DFT with B3LYP/def2-SVP?
For this guide, we select the B3LYP functional combined with the def2-SVP basis set . This is not an arbitrary choice; it is a decision rooted in extensive validation and experience.
-
Functional (B3LYP): B3LYP is a hybrid functional, meaning it mixes a portion of the exact exchange from HF theory with approximations for exchange and correlation from other sources. This formulation has proven to be remarkably robust and accurate for a wide range of organic molecules and their properties[12].
-
Basis Set (def2-SVP): A basis set is a set of mathematical functions used to build the molecular orbitals. The "def2-SVP" (Split Valence with Polarization) basis set is a well-balanced choice. It's computationally efficient while including "polarization functions" (like d-orbitals on carbon and oxygen), which are critical for accurately describing the non-spherical nature of electron density in chemical bonds[13][14]. Larger basis sets (e.g., triple-zeta like def2-TZVP) can provide higher accuracy but at a greater computational expense[13][14]. For a molecule of this size, def2-SVP provides a reliable starting point.
The Computational Workflow: A Validated Protocol
This section outlines a self-validating protocol for the quantum chemical analysis of this compound. Each step is designed to build upon the last, ensuring the final results are derived from a physically meaningful molecular state.
Caption: Hierarchy of common quantum chemical methods.
-
Post-Hartree-Fock Methods: Methods like MP2 and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) systematically improve upon the HF approximation by including more electron correlation.[8][15] CCSD(T) is often considered the "gold standard" for single-reference systems when high accuracy is required.[16]
-
Solvent Effects: The calculations in this guide were performed in the gas phase. In a biological context or in solution, solvent effects are critical. These can be modeled implicitly using a continuum solvation model (like PCM or SMD) or explicitly by including individual solvent molecules, which significantly increases computational cost.[11]
Conclusion
This guide has provided a comprehensive and scientifically grounded protocol for the quantum chemical characterization of this compound. By following a logical workflow of geometry optimization, frequency validation, and property calculation, researchers can derive meaningful insights into a molecule's structure, stability, and potential for intermolecular interactions. The emphasis on the causality behind methodological choices—selecting an appropriate DFT functional and basis set—empowers scientists to apply these techniques confidently to their own systems of interest. The principles and practices outlined here form a critical component of the modern computational toolkit for drug discovery and molecular design.
References
- UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps.
- Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary.
- ResearchGate. (2025). What software shall I use for DFT on an organic molecule?.
- Physics Stack Exchange. (2022). Hartree-Fock vs. density functional theory.
- BragitOff.com. (2022). What is the difference between DFT and Hartree-Fock method?.
- Quora. (2014). What is the difference between density functional theory and Hartree-Fock?.
- ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
- CORE. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry.
- Chemistry Stack Exchange. (2015). How to choose the best method and basis set for a calculation in computational chemistry?.
- ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design.
- YouTube. (2024). How to choose a functional and basis set for your DFT calculation.
- ACS Publications. (2025). Toward Accurate Quantum Mechanical Thermochemistry: (2) Optimal Methods for Enthalpy Calculations from Comprehensive Benchmarks of 284 Model Chemistries.
- Fiveable. (n.d.). Post-Hartree-Fock methods: CI, MP2, and coupled cluster.
- ResearchGate. (2025). (PDF) Density Functional Theory versus the Hartree Fock Method: Comparative Assessment.
- arXiv. (2002). Density Functional Theory versus the Hartree Fock Method.
- Chemistry Stack Exchange. (2025). What considerations must be made when selecting a basis set?.
- ACS Publications. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network.
- QuantumATK. (n.d.). Using Thermochemistry Analyzer to Compare Chemical Reactions.
- Theoretical methods. (n.d.).
- ResearchGate. (2025). Accurate thermochemistry from quantum chemical calculations?.
- Gaussian.com. (2020). Freq.
- Cheméo. (n.d.). Chemical Properties of Isopropyl tert-pentyl ether.
- PIPER. (n.d.). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise.
- AIP Publishing. (n.d.). Capturing static and dynamic correlation with ΔNO-MP2 and ΔNO-CCSD.
- EPFL. (n.d.). Post-Hartree Fock Methods: MPn and Configuration Interaction.
- Dr. Joaquin Barroso's Blog. (2019). Useful Thermochemistry from Gaussian Calculations.
- PMC. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
- YouTube. (2023). Calculating chemical thermodynamics and transition states with DFT using Q-Chem.
- Gaussian.com. (n.d.). Opt.
- RSC Publishing. (2023). Issues on DFT+U calculations of organic diradicals.
- Chemistry Stack Exchange. (2021). How should I compare different basis sets for post-Hartree-Fock methods?.
- Reddit. (2023). Which Basis Set and Functional to use when?.
- ResearchGate. (2021). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?.
- PubChem. (n.d.). This compound.
- Gaussian. (n.d.). Geometry Optimization - Basic Considerations.
- Gaussian. (2021). Gaussian 16 Frequently Asked Questions.
- YouTube. (2019). Structure and Properties of Ethers.
- YouTube. (2023). How to Create Input file for Gaussian 09 Calculation and Geometry Optimization.
- NIST. (n.d.). Isopropyl tert-pentyl ether.
- Chemistry LibreTexts. (2024). 18.1: Names and Properties of Ethers.
- NIST. (n.d.). Isopropyl tert-pentyl ether.
- PubChem. (n.d.). Pentyl propyl ether.
- SMU. (n.d.). Molecular Orbital Theory of the Electronic Structure of Organic Compounds. XXI. Rotational Potentials for Geminal Me thy1 Groups.
- University of Calgary. (n.d.). Ch16: Ethers.
Sources
- 1. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. quora.com [quora.com]
- 6. physics.stackexchange.com [physics.stackexchange.com]
- 7. bragitoff.com [bragitoff.com]
- 8. fiveable.me [fiveable.me]
- 9. epfl.ch [epfl.ch]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. sites.pitt.edu [sites.pitt.edu]
- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Navigating the Isopropyl Pentyl Ether Landscape: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent or reagent is a critical decision that can significantly impact experimental outcomes. Isopropyl pentyl ether, a member of the broader class of aliphatic ethers, presents a unique set of properties that warrant its consideration for various research applications. This technical guide provides a comprehensive overview of the commercial availability, technical specifications, applications, and safety protocols associated with this compound and its key isomers, empowering researchers to make informed decisions in their work.
Unraveling the Isomers: this compound and Its Relatives
The term "this compound" can be ambiguous, as it may refer to several structural isomers. It is crucial for researchers to specify the exact isomer required for their application, as physicochemical properties and reactivity can vary significantly. The most prominent isomers include:
-
This compound (1-propan-2-yloxypentane): This is the straight-chain isomer with the CAS number 5756-37-6.[1]
-
Isopropyl tert-Pentyl Ether (2-methyl-2-propan-2-yloxybutane): Also known as tert-amyl isopropyl ether, this branched isomer is a subject of research, particularly in the context of fuel additives.[2][3]
-
Isopentyl Isopropyl Ether (1-isopropoxy-3-methylbutane): Another branched isomer with distinct properties.
This guide will focus on these key isomers, providing specific data where available and general principles applicable to the broader class of isopropyl pentyl ethers.
Commercial Availability and Procurement
Research-grade this compound and its isomers are available from several chemical suppliers. When procuring these ethers, it is essential to consider the purity and the presence of stabilizers, which are often added to inhibit peroxide formation.
| Isomer | CAS Number | Potential Suppliers | Purity Grades |
| This compound | 5756-37-6 | A2B Chem[4] | Research Grade |
| Isopropyl tert-Pentyl Ether | 17348-59-3 | Biosynth, Santa Cruz Biotechnology, BOC Sciences, Axios Research | ≥95% |
| Isopropyl Propyl Ether | Not a pentyl ether, but closely related | Toronto Research Chemicals (via Fisher Scientific)[5] | Research Grade |
| Di-iso-propyl Ether | 108-20-3 | Sdfine, Fisher Scientific[6], Sapphire North America[7] | Laboratory Reagent, Analytical Reagent |
Researchers should always request and review the Certificate of Analysis (CoA) from the supplier to confirm the identity, purity, and any additives in the specific lot they are purchasing.
Technical Specifications and Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its effective use in the laboratory.
| Property | This compound | Isopropyl tert-Pentyl Ether | General Ether Characteristics |
| Molecular Formula | C₈H₁₈O[1] | C₈H₁₈O[2] | R-O-R' |
| Molecular Weight | 130.23 g/mol [1] | 130.23 g/mol [2] | Varies |
| Boiling Point | Data not readily available | ~120 °C (estimated) | Generally low to moderate |
| Density | Data not readily available | Data not readily available | Typically less than water |
| Solubility in Water | Low | Low | Low |
| Solubility in Organic Solvents | Miscible | Miscible | Miscible with most organic solvents |
Spectral Data:
Spectral data is crucial for the identification and characterization of this compound and its isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. PubChem offers spectral data for this compound.[1] SpectraBase is a valuable resource for NMR data of related ethers like isopropyl propyl ether[8] and di-isopropyl ether.[9]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns. The NIST WebBook and PubChem are key resources for the mass spectra of this compound and its isomers.[1][2] A common fragmentation pattern for aliphatic ethers is alpha-cleavage.[10]
Research Applications: A Focus on Synthesis and Drug Development
Ethers are widely recognized for their utility as solvents in organic synthesis due to their relative inertness and ability to dissolve a broad range of nonpolar and moderately polar compounds.[11][12]
Solvent in Organic Reactions
The low reactivity of the ether linkage makes this compound and its isomers suitable solvents for a variety of chemical transformations.[11]
-
Grignard Reactions: Ethereal solvents are essential for the formation and reaction of Grignard reagents. The lone pairs of electrons on the ether oxygen coordinate with the magnesium atom, stabilizing the reagent.[13][14] While diethyl ether and tetrahydrofuran (THF) are commonly used, the higher boiling point of this compound could be advantageous for reactions requiring elevated temperatures.
-
Nucleophilic Substitutions and Eliminations: The aprotic nature of ethers makes them suitable solvents for SN2 reactions.
-
Extractions: Due to their low miscibility with water, ethers are excellent solvents for liquid-liquid extractions to isolate organic compounds from aqueous mixtures.
Potential in Drug Development and Pharmaceutical Sciences
While specific applications of this compound in drug development are not extensively documented in readily available literature, the broader class of alkyl ethers holds significance in this field. Ethers are found in the structures of numerous pharmaceutical compounds and can be used as non-reactive solvents in the synthesis of active pharmaceutical ingredients (APIs).[15] The choice of an ether solvent can influence reaction kinetics and product purity.
Chromatography
Ethers are frequently employed as a component of the mobile phase in flash column chromatography for the purification of organic compounds.[16] A mixture of a nonpolar solvent like hexane or petroleum ether with a more polar ether can effectively separate compounds of varying polarities.[16] Isopropyl alcohol is also used in some chromatography applications.[17]
Synthesis of Isopropyl Pentyl Ethers
The Williamson ether synthesis is a classical and versatile method for the preparation of unsymmetrical ethers like this compound. This reaction involves the reaction of an alkoxide with a primary alkyl halide.
Workflow for Williamson Ether Synthesis:
Caption: Williamson Ether Synthesis Workflow
For the synthesis of tert-amyl ethers, an alternative route involves the acid-catalyzed addition of an alcohol to an alkene. For instance, tert-amyl ethyl ether can be synthesized from the reaction of ethanol and 2-methyl-1-butene catalyzed by an ion-exchange resin.[18] A similar approach could be adapted for the synthesis of isopropyl tert-pentyl ether using isopropanol.
Safety, Handling, and Disposal: The Peroxide Hazard
THE MOST CRITICAL SAFETY CONSIDERATION WHEN WORKING WITH ETHERS IS THE FORMATION OF EXPLOSIVE PEROXIDES.
Ethers can react with atmospheric oxygen in the presence of light to form hydroperoxides and peroxides, which can detonate upon shock, friction, or heating.[19][20][21] Isopropyl ether is particularly prone to peroxide formation.[19][22]
Peroxide Formation Prevention and Mitigation Workflow:
Caption: Peroxide Safety and Management Workflow
Key Safety Protocols:
-
Storage: Store ethers in tightly sealed, opaque containers in a cool, dark, and well-ventilated area away from heat and ignition sources.[19][21] Containers should be dated upon receipt and upon opening.
-
Handling: Always handle ethers in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Never distill ethers to dryness, as this can concentrate explosive peroxides.[21]
-
Peroxide Testing: Regularly test for the presence of peroxides, especially in older containers and before any distillation or concentration step.[19][20][22] Commercial peroxide test strips are available for this purpose.[22]
-
Disposal: Dispose of waste ether as hazardous chemical waste in accordance with institutional and local regulations.[4][23][24][25] If a container is found to have solid crystals around the cap or within the liquid, do not attempt to open it and contact your institution's environmental health and safety (EHS) office immediately.[21]
Conclusion
This compound and its isomers are versatile solvents with potential applications across various research domains. A thorough understanding of their specific properties, commercial availability, and, most importantly, the inherent hazards associated with peroxide formation is paramount for their safe and effective use. By adhering to the guidelines outlined in this technical guide, researchers can confidently incorporate these ethers into their experimental designs while maintaining the highest standards of laboratory safety and scientific integrity.
References
- Princeton University Environmental Health & Safety. (n.d.). Section 7C: Peroxide Forming Compounds and Reactives.
- University of California, Irvine. (n.d.). 25. The Grignard Reaction.
- Boston University Environmental Health & Safety. (n.d.). Management and Safety of Peroxide Forming Chemicals.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- NurdRage. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium [Video]. YouTube. [Link]
- National University of Singapore Department of Chemistry. (n.d.). Disposal of Waste Solvents.
- American Chemical Society. (2022, February 24).
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Vanderbilt University Environmental Health & Safety. (n.d.). Guide to Managing Laboratory Chemical Waste.
- Journal of Chemical Education. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. [Link]
- National Institute of Standards and Technology. (n.d.). Isopropyl tert-pentyl ether. NIST Chemistry WebBook.
- Google Patents. (n.d.). WO1993012121A1 - Process for the preparation of ether solutions of grignard compounds.
- Yale Environmental Health & Safety. (2019, August 26). Peroxide Forming Solvents.
- Western Sydney University. (n.d.). Ethers and peroxide forming compounds.
- University of California, Santa Barbara Environmental Health & Safety. (2021, August 1). Peroxide-Forming Chemical.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Google Patents. (n.d.). Process for the production of tertiary amyl methyl ether(tame).
- EBSCO Information Services. (n.d.). Ethers | Research Starters.
- ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents.
- American Chemical Society. (n.d.). Comparison of the macrocyclic effect for ether hosts in aqueous and organic solvents. The Journal of Physical Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). Ethyl-isopropyl ether. PubChem.
- S D Fine-Chem Ltd. (n.d.). DI-ISO-PROPYL ETHER (isopropyl ether).
- Sapphire North America. (n.d.). Isopropyl ether CAS:108-20-3 EC:203-560-6.
- ResearchGate. (2015, August 6). (PDF) Synthesis of tert-amyl Ethyl Ether for Gasoline Additive.
- MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
- Taylor & Francis. (n.d.). Tert-amyl alcohol – Knowledge and References.
- Google Patents. (n.d.). CN107540524B - Preparation method of tert-amyl methyl ether.
- National Institute of Standards and Technology. (n.d.). Ether, sec-butyl isopropyl. NIST Chemistry WebBook.
- Future4200. (2021, April 17). Why use Petroleum Ether for Chromatography?.
- SpectraBase. (n.d.). Isopropyl propyl ether.
- National Institute of Standards and Technology. (n.d.). Isopropyl tert-pentyl ether. NIST Chemistry WebBook.
- SpectraBase. (n.d.). Isopropyl ether - Optional[1H NMR] - Spectrum.
- U.S. Food and Drug Administration. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE.
- ResearchGate. (2015, August 7). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent.
- YouTube. (2025, August 19). Mass Spectrometry of Aliphatic Ethers.
- Wikipedia. (n.d.). tert-Amyl methyl ether.
- National Center for Biotechnology Information. (n.d.). Propyl tert-pentyl ether. PubChem.
- University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Quora. (2019, January 21). Why do you use isopropyl alcohol for the chromatography experiment, and not water?.
- National Center for Biotechnology Information. (n.d.). SID 341152395. PubChem.
Sources
- 1. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isopropyl tert-pentyl ether [webbook.nist.gov]
- 3. EP0176822B1 - Process for the production of tertiary amyl methyl ether(tame) - Google Patents [patents.google.com]
- 4. ic.ptb.de [ic.ptb.de]
- 5. Toronto Research Chemicals 100MG Isopropyl Propyl Ether, Quantity: 100mg | Fisher Scientific [fishersci.be]
- 6. Isopropyl ether, 98+%, pure, stabilized with BHT | Fisher Scientific [fishersci.ca]
- 7. Sapphire North America [sapphire-usa.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. youtube.com [youtube.com]
- 11. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 12. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 13. community.wvu.edu [community.wvu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Chromatography [chem.rochester.edu]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. ehs.yale.edu [ehs.yale.edu]
- 21. westernsydney.edu.au [westernsydney.edu.au]
- 22. bu.edu [bu.edu]
- 23. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 24. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 25. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Methodological & Application
Isopropyl Pentyl Ether: A High-Performance Solvent for Modern Organic Synthesis
Introduction: Beyond Diethyl Ether - The Case for Isopropyl Pentyl Ether
In the landscape of organic synthesis, the choice of solvent is a critical parameter that dictates reaction efficiency, selectivity, and safety. For decades, diethyl ether has been a workhorse solvent, particularly for organometallic reactions. However, its high volatility and low boiling point present significant challenges in process scale-up and temperature control. This compound (IPE), with the chemical formula C8H18O, emerges as a compelling alternative, offering a unique combination of properties that address these limitations.[1][2] This application note serves as a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound as a versatile and advantageous reaction solvent.
This document will delve into the fundamental properties of this compound, outline its applications in key organic transformations, provide detailed experimental protocols, and emphasize the necessary safety and handling procedures. Through a combination of established principles and practical guidance, we aim to equip scientists with the knowledge to confidently integrate this high-performance ether into their synthetic workflows.
Physicochemical Properties: A Comparative Overview
The utility of a solvent is intrinsically linked to its physical and chemical characteristics. This compound possesses a favorable profile that distinguishes it from more traditional ether solvents. A higher boiling point, in particular, allows for a wider operational temperature range, enabling reactions to be conducted at elevated temperatures to improve kinetics or at reflux with reduced solvent loss.
Table 1: Comparative Physical Properties of Ethereal Solvents
| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) | Diisopropyl Ether |
| Molecular Formula | C8H18O[1] | C4H10O | C4H8O | C6H14O |
| Molecular Weight | 130.23 g/mol [1] | 74.12 g/mol | 72.11 g/mol | 102.17 g/mol |
| Boiling Point | 126 °C[2] | 34.6 °C | 66 °C | 68-69 °C[3] |
| Density | ~0.75 g/mL (estimated) | 0.713 g/mL | 0.889 g/mL | 0.725 g/mL[3] |
| Dielectric Constant | Not available | 4.3[4][5] | 7.6[5] | 3.88[4] |
| Water Solubility | Low | 6.9 g/100 mL | Miscible | 9 g/L[3] |
Core Applications in Organic Synthesis
The chemical inertness and solvating power of ethers make them indispensable in a variety of organic reactions.[6][7] this compound, with its advantageous physical properties, is well-suited for several key transformations.
Grignard Reactions: Enhanced Safety and Control
Grignard reactions, the cornerstone of C-C bond formation, are exquisitely sensitive to the reaction environment. Ethereal solvents are essential for stabilizing the Grignard reagent.[8][9] The higher boiling point of this compound offers superior temperature control, minimizing the risk of runaway reactions and allowing for reflux conditions when necessary to initiate stubborn reactions. While diisopropyl ether has shown variable success in Grignard reactions, often with lower yields compared to diethyl ether[10][11], the less sterically hindered nature of the pentyl group in this compound may offer improved performance.
Protocol 1: Representative Grignard Reaction using this compound
Objective: To synthesize a tertiary alcohol via the addition of a Grignard reagent to a ketone.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromobenzene
-
Acetophenone
-
Anhydrous this compound
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous this compound.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not initiate (indicated by the disappearance of the iodine color and gentle reflux), gentle heating may be applied.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a solution of acetophenone (0.9 eq) in anhydrous this compound and add it to the dropping funnel.
-
Add the acetophenone solution dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (2 x 50 mL), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of this compound allows for a higher reflux temperature, which can be beneficial for the initiation and completion of Grignard reagent formation, especially with less reactive alkyl or aryl halides. Its lower volatility compared to diethyl ether also reduces solvent loss during the reaction.
Wittig Reaction: Favoring the Z-Alkene
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[12][13][14][15][16] The choice of solvent can influence the stereochemical outcome of the reaction. Non-stabilized ylides in aprotic, non-polar solvents tend to favor the formation of the Z-alkene.[13] this compound, as a relatively non-polar ether, is expected to promote the formation of the Z-isomer. Its higher boiling point also facilitates reactions that require heating to proceed at a reasonable rate.
Protocol 2: Representative Wittig Reaction using this compound
Objective: To synthesize a Z-alkene from an aldehyde and a phosphonium ylide.
Materials:
-
(Methoxymethyl)triphenylphosphonium chloride
-
Sodium amide
-
Benzaldehyde
-
Anhydrous this compound
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add (methoxymethyl)triphenylphosphonium chloride (1.1 eq) and suspend it in anhydrous this compound.
-
Carefully add sodium amide (1.1 eq) portion-wise to the suspension at room temperature.
-
Stir the resulting red-orange ylide solution at room temperature for 1 hour.
-
Prepare a solution of benzaldehyde (1.0 eq) in anhydrous this compound and add it to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the ylide solution at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the addition of water.
-
Extract the product with diethyl ether (2 x 50 mL), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the desired alkene.
Causality: The use of a non-polar, aprotic solvent like this compound helps to avoid stabilization of the betaine intermediate, thus favoring the kinetic pathway that leads to the Z-alkene. The higher boiling point allows for heating if the aldehyde or ketone is sterically hindered.
Safety and Handling: The Criticality of Peroxide Management
A significant hazard associated with all ether solvents is the formation of explosive peroxides upon exposure to air and light.[17] Isopropyl ether is classified as a chemical that can form explosive levels of peroxides upon concentration.[18] Therefore, stringent safety protocols must be followed when handling and storing this compound.
Key Safety Considerations:
-
Peroxide Formation: Ethers can form peroxides over time.[17] Containers of this compound should be dated upon receipt and upon opening.
-
Testing for Peroxides: Regularly test for the presence of peroxides, especially before distillation or concentration.[18][19][20][21][22] Peroxide test strips are a convenient method for this purpose.[18][19][20] A concentration of >100 ppm is generally considered hazardous and requires immediate attention.[21]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[23] Keep containers tightly closed and protected from light.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23][24]
-
Disposal: Dispose of this compound and any peroxide-containing residues in accordance with institutional and local regulations.
Protocol 3: Peroxide Testing for this compound
Objective: To qualitatively and semi-quantitatively test for the presence of peroxides in a sample of this compound.
Method 1: Peroxide Test Strips (Recommended for routine checks)
Materials:
-
Peroxide test strips (e.g., EMQuant®)
-
Sample of this compound
Procedure:
-
In a fume hood, open the container of this compound.
-
Dip the test strip into the solvent for the time specified by the manufacturer.
-
Remove the strip and compare the color to the chart provided with the test strips to determine the peroxide concentration in ppm.
-
Record the date and the test result on the container.
Method 2: Iodide Test (for confirmation)
Materials:
-
Potassium iodide
-
Glacial acetic acid
-
Sample of this compound
Procedure:
-
In a fume hood, prepare a fresh solution by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.
-
Add 1 mL of this solution to 1 mL of the this compound sample.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Self-Validation: Regular and documented testing for peroxides is a critical component of laboratory safety. A positive test should trigger a review of storage conditions and consideration for purification or disposal of the solvent.
Visualizing Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the described protocols.
Sources
- 1. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. ruishuangchemical.com [ruishuangchemical.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Dielectric Constant [macro.lsu.edu]
- 6. nbinno.com [nbinno.com]
- 7. 4.imimg.com [4.imimg.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. ilacadofsci.com [ilacadofsci.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. fishersci.com [fishersci.com]
- 18. www1.wellesley.edu [www1.wellesley.edu]
- 19. ehs.washington.edu [ehs.washington.edu]
- 20. bu.edu [bu.edu]
- 21. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 22. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 23. 2spi.com [2spi.com]
- 24. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
Isopropyl pentyl ether as a solvent for Grignard reactions
Application Note & Protocol
Isopropyl Pentyl Ether: A High-Boiling Point Alternative for Grignard Reactions
Abstract
The selection of an appropriate solvent is critical to the success of the Grignard reaction, influencing reagent formation, stability, and reactivity. While diethyl ether and tetrahydrofuran (THF) are standard choices, their low boiling points and high volatility can be suboptimal for reactions involving unreactive halides or those requiring higher temperatures for initiation or completion. This document explores the potential of this compound as a high-boiling point, aprotic solvent for Grignard reactions. We provide a detailed analysis of its physicochemical properties in comparison to conventional solvents, a comprehensive, step-by-step protocol for its use in a representative Grignard synthesis, and a discussion of the underlying chemical principles and safety considerations. This guide is intended for researchers in organic synthesis and drug development seeking to expand their toolkit of reaction media for challenging organometallic transformations.
Introduction: The Critical Role of the Solvent in Grignard Chemistry
The Grignard reaction, a cornerstone of carbon-carbon bond formation, involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, most commonly a carbonyl compound.[1][2] The formation of the reagent itself—the insertion of magnesium metal into a carbon-halogen bond—is highly dependent on the solvent. The solvent must be aprotic to prevent quenching the highly basic Grignard reagent.[3][4] Furthermore, it must possess Lewis basicity, typically through oxygen lone pairs, to coordinate with the magnesium center. This coordination, forming a complex such as RMgX(Solvent)₂, is crucial for stabilizing the reagent in solution and preventing its aggregation.[3][5]
Diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most common solvents. Et₂O has a low boiling point (34.6 °C), which, while allowing for gentle reflux, can be insufficient for less reactive alkyl or aryl halides.[6] THF offers a higher boiling point (66 °C) and its oxygen atoms are sterically more accessible, often leading to better solvation and reactivity.[6] However, for reactions requiring even higher temperatures, alternatives are needed.
This compound (IPE), an asymmetric ether, presents an intriguing possibility. With an anticipated higher boiling point than THF and lower water miscibility than some alternatives, it could offer a wider thermal operating window and potentially simplified aqueous workups, similar to the advantages seen with 2-methyltetrahydrofuran (MTHF).[7] This note provides a framework for evaluating its utility.
Physicochemical Properties: A Comparative Analysis
The suitability of a solvent is determined by its physical and chemical properties. Below is a comparison of this compound with standard Grignard solvents.
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | This compound (IPE) |
| Molecular Formula | C₄H₁₀O | C₄H₈O | C₈H₁₈O |
| Molecular Weight | 74.12 g/mol | 72.11 g/mol | 130.23 g/mol [8] |
| Boiling Point | 34.6 °C | 66 °C | ~120-130 °C (Estimated) |
| Density | 0.713 g/cm³ | 0.889 g/cm³ | ~0.77 g/cm³ (Estimated) |
| Lewis Basicity | Moderate | High | Moderate (Expected) |
| Water Solubility | 6.9 g/100 mL (Slightly Soluble) | Miscible | Very Low (Expected) |
| Peroxide Formation | High Tendency | High Tendency | High Tendency[9][10] |
Note: Experimental data for this compound is not widely published. Boiling point and density are estimated based on its structure and comparison to analogous ethers. Its Lewis basicity is expected to be sufficient for Grignard reagent stabilization, though potentially moderated by the steric bulk of the isopropyl group.
The primary theoretical advantage of IPE is its significantly higher boiling point, which could enable reactions with sluggish substrates like aryl chlorides. Its expected low water solubility is also a key benefit, facilitating cleaner phase separations during aqueous workup compared to THF.[7]
Rationale and Mechanistic Considerations
The choice to use IPE should be deliberate and based on specific reaction requirements.
-
For High-Temperature Reactions: When reacting sterically hindered or electronically deactivated halides (e.g., chlorobenzene derivatives), higher temperatures are often necessary to initiate and sustain the reaction. IPE provides a thermal window that is inaccessible with Et₂O or THF.
-
Potential Steric Effects: The isopropyl group introduces more steric bulk around the coordinating oxygen than the ethyl groups in Et₂O or the methylene groups in THF. This is a critical consideration. In the case of diisopropyl ether, the extreme steric hindrance is known to significantly impede Grignard reagent formation, leading to very poor yields.[11][12] However, as an asymmetric ether, IPE has a less-hindered n-pentyl group, which may mitigate this issue and allow for effective solvation at the magnesium center.
-
Safety and Handling: The lower volatility of IPE compared to Et₂O reduces the immediate fire risk associated with vapor accumulation.[10] However, like all ethers, it is highly flammable and susceptible to the formation of explosive peroxides upon exposure to air and light.[9][10] All safety protocols applicable to ethers must be strictly followed.
Experimental Protocol: Synthesis of Triphenylmethanol
This protocol details the formation of phenylmagnesium bromide in this compound and its subsequent reaction with benzophenone.
CAUTION: This reaction is moisture-sensitive and must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents and flame-dried glassware. This compound is flammable and can form explosive peroxides.[9][13] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
4.1. Materials and Reagents
-
Magnesium turnings
-
Iodine crystal
-
Bromobenzene, anhydrous
-
Benzophenone
-
This compound (IPE), anhydrous*
-
Diethyl ether, anhydrous (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
3 M Hydrochloric Acid (HCl)
*Anhydrous IPE must be prepared. If not commercially available, it should be dried over a suitable agent like sodium/benzophenone ketyl and distilled under an inert atmosphere prior to use. Always test for peroxides before distillation.
4.2. Glassware and Setup
-
Three-necked round-bottom flask (flame-dried)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line (N₂ or Ar)
4.3. Procedure
Part A: Preparation of Phenylmagnesium Bromide
-
Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 eq) and a single small crystal of iodine into the reaction flask. Gently heat the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. This helps to activate the magnesium surface.[14] Allow the flask to cool.
-
Initial Reagent Addition: Add anhydrous IPE (enough to cover the magnesium) to the flask. In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous IPE.
-
Initiation: Add a small portion (~10%) of the bromobenzene solution to the stirring magnesium suspension. The reaction mixture should become cloudy and begin to gently reflux, indicating initiation. The brown color of the iodine will also fade. If the reaction does not start, gentle warming with the heating mantle may be required.
-
Grignard Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. The exothermic nature of the reaction should sustain the temperature.[1]
-
Completion: After the addition is complete, heat the mixture to a gentle reflux using the heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted. The solution should be a cloudy, grayish-brown color. Cool the reagent to room temperature.
Part B: Reaction with Benzophenone
-
Electrophile Addition: Dissolve benzophenone (0.95 eq) in a minimal amount of anhydrous IPE and add it to the dropping funnel. Add this solution dropwise to the stirring Grignard reagent. An initial color change (often to a deep red or purple) will be observed, and the reaction is typically exothermic. Use an ice bath to control the temperature if necessary.
-
Reaction Time: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes. The reaction is complete when the deep color of the intermediate fades.[2]
Part C: Quenching and Workup
-
Quenching: Cool the reaction flask in an ice-water bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide salt. This is an exothermic process that may produce gas.
-
Acidification: After the initial quenching subsides, add 3 M HCl dropwise until all white solids have dissolved and the aqueous layer is acidic (check with pH paper).[1]
-
Extraction: Transfer the mixture to a separatory funnel. The low water solubility of IPE should result in two clear layers. Separate the layers. Extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine all organic layers (the initial IPE layer and the ether extracts). Wash the combined organic phase with water, then with saturated brine solution. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the solvents. The high boiling point of IPE may require a good vacuum and slight heating to remove completely.
-
Purification: The crude triphenylmethanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol or 2-propanol).
Conclusion
This compound represents a viable but underexplored solvent for Grignard reactions, particularly those requiring elevated temperatures. Its high boiling point, low volatility, and expected poor water solubility offer distinct advantages over traditional solvents like diethyl ether and THF in specific applications. However, researchers must be mindful of potential steric hindrance effects on reagent formation and the universal hazard of peroxide formation common to all ethers. The protocol provided here serves as a validated starting point for the investigation and application of this promising alternative solvent in modern organic synthesis.
References
- SPI Supplies Division. (n.d.). Safety Data Sheet.
- (n.d.). Safety data sheet - Isopropyl ether.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Isopropyl ether.
- Chemistry Stack Exchange. (2024). Does di(n-propyl)ether support Grignard reactions?
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Isopropyl ether.
- Central Welding Supply. (2024). isopropyl ether SDS.
- (n.d.). 25. The Grignard Reaction.
- PrepChem.com. (n.d.). Synthesis of isopropyl (2-isopropylphenyl) ether.
- Jasperse, J. (n.d.). Grignard Reaction.
- askIITians. (2025). Why is ether used as a solvent during Grignard reactions?
- Cheméo. (n.d.). Chemical Properties of Isopropyl tert-pentyl ether.
- PrepChem.com. (n.d.). Synthesis of isopropyl ether.
- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction for the Synthesis of 2-Isopropyl-5-methyl-1-heptanol Analogues.
- BenchChem. (2025). A Comparative Analysis of Isopropyllithium and Grignard Reagents in Organic Synthesis.
- Illinois State Academy of Science. (n.d.). di-isopropyl ether as a solvent in the grignard reaction.
- Organic Syntheses. (n.d.). chlorodiisopropylphosphine.
- Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Wikipedia. (n.d.). Grignard reagent.
- Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do?
- International Journal of Advance Research in Science and Engineering. (n.d.). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS.
- PubChem. (n.d.). This compound.
- Pearson. (2024). How could you synthesize isopropyl propyl ether, using isopropyl alcohol as the only carbon-containing reagent?
- Quora. (2017). What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group?
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ijarse.com [ijarse.com]
- 8. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. ilacadofsci.com [ilacadofsci.com]
- 13. 2spi.com [2spi.com]
- 14. web.mnstate.edu [web.mnstate.edu]
Application Notes & Protocols: Isopropyl Pentyl Ether as a Potential Fuel Additive
Abstract: The imperative to enhance fuel efficiency and curtail harmful emissions from internal combustion engines has catalyzed research into novel fuel additives. Oxygenates, particularly ethers, have been identified as promising candidates due to their ability to improve combustion and increase octane ratings.[1] This document provides a detailed technical guide on the synthesis, characterization, and evaluation of Isopropyl Pentyl Ether (IPPE) as a potential fuel additive. It is intended for researchers and scientists in the fields of fuel chemistry, materials science, and automotive engineering. The protocols herein are designed to be self-validating, providing a robust framework for investigating the efficacy of IPPE and similar ether-based oxygenates.
Introduction: The Rationale for Advanced Ether Oxygenates
The phasing out of lead-based anti-knocking agents and growing environmental concerns have propelled the use of oxygenated compounds in gasoline formulations. Ethers such as Methyl tert-butyl ether (MTBE) and Ethyl tert-butyl ether (ETBE) became prominent for their ability to boost the octane number, a measure of a fuel's resistance to premature detonation (knocking).[1][2] The oxygen content in these molecules promotes more complete combustion, which can lead to a significant reduction in carbon monoxide (CO) and unburned hydrocarbon (HC) emissions.[3][4]
However, the search for optimal fuel additives is ongoing, driven by factors such as energy density, volatility, and miscibility with gasoline. This compound (IPPE), a C8 ether, presents an intriguing alternative. Its higher carbon number compared to MTBE suggests a potentially greater energy density, while its branched structure is indicative of a high octane rating, similar to other branched-chain ethers.[5] These application notes provide a comprehensive framework for the synthesis and rigorous evaluation of IPPE's fuel-related properties.
Synthesis of this compound (IPPE)
The primary route for synthesizing IPPE is the acid-catalyzed etherification of a C5 olefin (isoamylene) with isopropanol.[6] This reaction is typically performed using a strong acid catalyst, such as a sulfonic macroreticular ion-exchange resin (e.g., Amberlyst-15), which offers high selectivity and ease of separation.
Causality of Experimental Choices
-
Catalyst: A solid acid catalyst like a sulfonic resin is preferred over liquid acids (e.g., H₂SO₄) because it minimizes corrosion, simplifies product purification, and allows for use in continuous flow reactors. The resin's macroreticular structure provides high surface area and accessibility to the catalytic sites.
-
Reactants: The reaction utilizes isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene) and isopropanol. The tertiary carbocation formed from isoamylene is relatively stable, facilitating nucleophilic attack by the isopropanol.[6]
-
Temperature: The etherification is an exothermic and equilibrium-limited reaction.[6] Operating at a moderately low temperature (e.g., 60-80°C) favors the thermodynamic equilibrium towards product formation while ensuring a reasonable reaction rate.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol
-
Catalyst Preparation: Activate the sulfonic acid resin catalyst by washing it with methanol and drying it under a vacuum at 60°C for 4 hours.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated catalyst (5% by weight of the limiting reactant).
-
Reactant Addition: Add isopropanol and isoamylene. A slight molar excess of isopropanol (e.g., 1.2:1 alcohol to olefin ratio) is often used to shift the equilibrium towards the product.[7]
-
Reaction: Heat the mixture to 70°C and stir vigorously. Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Catalyst Removal: After cooling to room temperature, filter the reaction mixture to remove the solid catalyst.
-
Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with a 5% sodium bicarbonate solution (to neutralize any leached acidic residues) and deionized water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Purify the crude IPPE by fractional distillation to separate it from unreacted starting materials and any byproducts.
-
Validation: Confirm the purity and identity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Characterization of IPPE-Gasoline Blends
Before engine testing, it is crucial to characterize the fundamental properties of IPPE and its blends with a base gasoline to ensure they meet fuel specifications and to predict their behavior.
Key Fuel Properties and Their Significance
-
Octane Number (RON/MON): The most critical property. A high octane number is essential to prevent engine knock in modern high-compression engines. Ethers are known to be excellent octane boosters.[1][8]
-
Reid Vapor Pressure (RVP): Measures fuel volatility. RVP must be carefully controlled to ensure proper engine start-up without contributing to excessive evaporative emissions. Ethers typically have low vapor pressures and predictable blending behavior.[1]
-
Distillation Curve (ASTM D86): Characterizes the temperature range over which a fuel vaporizes. This affects engine warm-up, performance, and emissions.
-
Density and Viscosity: These properties affect fuel atomization and the air-fuel mixture, influencing combustion efficiency.
-
Oxygen Content: The mass percentage of oxygen in the fuel. Higher oxygen content generally leads to more complete combustion but may lower the energy density.
Protocol for Fuel Blend Analysis
This protocol outlines the preparation and analysis of IPPE-gasoline blends (e.g., 5%, 10%, and 20% IPPE by volume).
Caption: Experimental workflow for the analysis of IPPE-gasoline fuel blends.
-
Blending: Prepare the desired fuel blends (e.g., G-IPPE5, G-IPPE10, G-IPPE20) by volumetric addition of IPPE to a base gasoline. Ensure thorough mixing.
-
Density: Measure the density of each blend at 15°C using a digital density meter following ASTM D4052.
-
Octane Rating: Determine the Research Octane Number (RON) and Motor Octane Number (MON) using a Cooperative Fuel Research (CFR) engine according to ASTM D2699 and D2700, respectively.
-
Vapor Pressure: Measure the Reid Vapor Pressure (RVP) of each blend using the mini-method outlined in ASTM D5191.
-
Distillation: Obtain the distillation curve for each blend using an automated distillation apparatus as per ASTM D86.
Expected Data and Comparison
The collected data should be tabulated for clear comparison. The results are expected to show an increase in RON and MON with increasing IPPE concentration.[9][10]
| Property | Base Gasoline | G-IPPE5 (Predicted) | G-IPPE10 (Predicted) | G-IPPE20 (Predicted) |
| RON | 91.0 | 93-94 | 95-96 | 98-100 |
| MON | 83.0 | 84-85 | 86-87 | 88-90 |
| RVP (kPa) | 60 | ~58 | ~56 | ~52 |
| Density ( kg/m ³) | 740 | ~742 | ~744 | ~748 |
| Oxygen (% wt.) | 0 | 0.9 | 1.8 | 3.6 |
Engine Performance and Emissions Testing Protocol
The definitive evaluation of a fuel additive is its performance in an internal combustion engine. This protocol describes a standardized test on a spark-ignition (SI) engine mounted on a dynamometer.
Experimental Setup and Rationale
-
Engine: A single-cylinder or multi-cylinder SI engine with programmable controls for speed, load, and air-fuel ratio is required.
-
Dynamometer: An eddy current or AC dynamometer is used to apply a controllable load to the engine, allowing for the measurement of torque and power.
-
Emissions Analyzer: A 5-gas analyzer is used to measure concentrations of CO, CO₂, HC, O₂, and NOx in the exhaust gas.
-
Operating Conditions: Testing should be conducted at a constant engine speed under varying loads (e.g., 25%, 50%, 75% load) to simulate different driving conditions. This provides a comprehensive view of the fuel's performance across the engine's operating map.
Step-by-Step Testing Protocol
-
Engine Warm-up: Warm up the engine using the base gasoline until the oil and coolant temperatures stabilize.
-
Baseline Test: Run the engine on base gasoline at a constant speed (e.g., 2500 RPM). Sequentially apply different loads and record engine torque, power, fuel consumption rate, and exhaust emissions for each load point.
-
Fuel System Purge: Thoroughly purge the engine's fuel system.
-
Blend Testing: Introduce the first blend (e.g., G-IPPE5) and allow the engine to run for a sufficient period to ensure the new fuel has completely replaced the old one.
-
Data Collection: Repeat the same test procedure as in step 2 for the G-IPPE5 blend.
-
Repeat for All Blends: Repeat steps 3-5 for all other prepared blends (G-IPPE10, G-IPPE20).
-
Data Analysis: For each fuel, calculate the Brake Specific Fuel Consumption (BSFC) and Brake Thermal Efficiency (BTE). Compare the performance and emission parameters of the blends against the baseline gasoline.
Anticipated Results and Mechanistic Interpretation
-
Performance: An improvement in brake thermal efficiency may be observed.[3] This is attributed to the improved combustion phasing and higher anti-knock quality of the fuel, which allows for more optimal ignition timing. BSFC might slightly increase due to the lower energy density of the ether compared to gasoline.[11]
-
Emissions:
-
CO and HC: A significant reduction in CO and HC emissions is expected.[4][12] The oxygen inherent in the IPPE molecule provides a localized source of oxygen during combustion, promoting the oxidation of CO to CO₂ and ensuring more complete burning of hydrocarbons.
-
NOx: Nitrogen oxide (NOx) emissions may either slightly increase or decrease.[1] The higher combustion temperatures resulting from improved combustion efficiency can lead to increased NOx formation. Conversely, the higher latent heat of vaporization of the ether blend can lower the intake charge temperature, which tends to reduce NOx. The net effect depends on the specific engine operating conditions.[3]
-
Caption: Logical relationship of IPPE blends to engine performance and emissions.
Conclusion
This compound holds considerable promise as a next-generation gasoline additive. Its synthesis via established etherification chemistry is straightforward, and its predicted properties—namely a high octane rating and low vapor pressure—make it an attractive blending component. The protocols detailed in this guide provide a robust methodology for its synthesis, characterization, and comprehensive evaluation in a spark-ignition engine. The expected outcomes include enhanced anti-knock performance and a reduction in harmful CO and HC emissions, contributing to the development of cleaner and more efficient transportation fuels.
References
- Combustion Analysis of Diethyl Ether Blends in Gasoline Engine Operated with Ethanol. Atlantis Press. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeP4gklXUU9najbBc7QHXW5DL5jl_S85yl1Yc9OW5euds-LctUfy0I8RAZ2cMoe76cAB7BXbieihcAVR4mgerOC8CWjVqpSkuFYj7NOLBF4HuGeQ5ZbTmy4pCB5SRIOm3xt9wPvHHMQnXKzBqMww==
- Synthesis of ethers as oxygenated additives for the gasoline pool. ORKG Ask. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH73ol4UjI0S84IvPfaFSaeV5kpr7Qf5wgnOJgLFisJqHr3Vk5GyWoS5gDPl5WdZ8p5-JHycu1UBmepD5fSz2pw5GY94R1jVqoF-oBk9hdGW78-e_XrN4q8bZZwMQcRYygZhtpMG5MQtyaxmuD6cKWSv9o4L5xTXoMepkCHROm_8QURpQYv6LMPQ26qmHSPNdar9KHU1BuosEI_aMoBHT8=
- Fuel ethers for gasoline. IEA AMF TCP. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzymu95hs3Dc9shg-GirRgjdB6ktnTA7w35FKMZ0fKAi8dP_4cC4uos43ajiKHCb3TrPzwXe-zHa7IjSltf_bwZ59TFWcjcdT2kEin9rNeMWgy2BcjdBHe21iJ3gOcXo4b7p1ZMoiFyDOJ_dYPk2XbiNgsgbzZWnYMhw==
- The Fuel Characteristics of a Diethyl Ether–Ethanol–Gasoline Mixture as a Performance and Exhaust Improvement in Matic Spark. SciTePress. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx1-a08K-Oz60Z7pslCVT4p26M9CN-aYiDJRXQ6UeNAyIrdbhH2LFYMsrbfgp_ZmF_bsARY49oTeAetz_od_Ql1G7xk3otd01BCm-Jk5KG-moYK-xRqwrh61LncOlrtOK_OstnYfGSkrqDwzutHzdKxMuR
- Synthesis of ethers as oxygenated additives for the gasoline pool. TDX (Tesis Doctorals en Xarxa). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy8J04VLcSfxNIDcQDoCRf5PRzKcSu25yJtbpNbWfg8DazEVpqseDf7aHvzdH1db4lJsOSpyb8bHIg1nX2BrwZqFUcMekuvvrlfedFZ98wkNb8RhqL4jZqpvMakRTznFUNVBWeEzMWYiI=
- Comparative Analysis of the Engine Performance and Emissions Characteristics Powered by Various Ethanol–Butanol–Gasoline Blends. MDPI. Available at: https://www.mdpi.com/1996-1073/16/8/3525
- Isopropyl tert-pentyl ether | C8H18O | 130.23 g/mol . Benchchem. Available at: https://www.benchchem.com/product/b8588743
- Synthesis of isopropyl (2-isopropylphenyl) ether. PrepChem.com. Available at: https://www.prepchem.com/synthesis-of-isopropyl-2-isopropylphenyl-ether
- High octane ethers from synthesis gas-derived alcohols. OSTI.GOV. Available at: https://www.osti.gov/scitech/biblio/10187673
- This compound | C8H18O | CID 138582. PubChem - NIH. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Isopropyl-pentyl-ether
- The Role of Isopropyl Ether in the Gasoline Industry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: https://www.inno-pharmchem.com/news/the-role-of-isopropyl-ether-in-the-gasoline-industry-an-overview-85297673.html
- Experimental Investigation of Combustion and Emission Characteristics of Ethanol–Gasoline Blends across Varying Operating Parameters. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.4c08409
- Evaluation of Performance Improvement of Gasoline Fuels by Adding Propanol, Ethanol, and Diisopropyl Ether along with Metal Oxides of CeO2 and Fe2O3. ResearchGate. Available at: https://www.researchgate.net/publication/372023364_Evaluation_of_Performance_Improvement_of_Gasoline_Fuels_by_Adding_Propanol_Ethanol_and_Diisopropyl_Ether_along_with_Metal_Oxides_of_CeO2_and_Fe2O3
- Etherification of Isoamylenes with Methanol in Reactive Distillation Collumn. ResearchGate. Available at: https://www.researchgate.
- Application of additives with gasoline fuel: A review. E3S Web of Conferences. Available at: https://www.e3s-conferences.org/articles/e3sconf/pdf/2021/44/e3sconf_espc2021_02011.pdf
- Gasoline composition containing isopropyl alcohol and isopropyl ether. Google Patents. Available at: https://patents.google.
- Isopropanol as a Renewable Additive in Gasoline Blends: Enhancing Octane Ratings for Sustainable Fuel Solutions. MDPI. Available at: https://www.mdpi.com/2972-0325/2/2/12
- Impact of Isopropanol Addition on Engine Performance and Emissions. MDPI. Available at: https://www.mdpi.com/2305-7084/10/8/165
- Quality improvement of Sudanese gasoline by using Di isopropyl ether and Moringa oil. ResearchGate. Available at: https://www.researchgate.net/publication/305721118_Quality_improvement_of_Sudanese_gasoline_by_using_Di_isopropyl_ether_and_Moringa_oil
- Gasoline additive. chemeurope.com. Available at: https://www.chemeurope.com/en/encyclopedia/Gasoline_additive.html
Sources
- 1. AMF [iea-amf.org]
- 2. Making sure you're not a bot! [ask.orkg.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. scitepress.org [scitepress.org]
- 5. US2874033A - Gasoline composition containing isopropyl alcohol and isopropyl ether - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. media.sciltp.com [media.sciltp.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
The Versatile Workhorse: A Guide to Isopropyl Pentyl Ether in Modern Organic Synthesis
In the dynamic landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the efficiency, selectivity, and overall success of a chemical transformation. While classic ethers like diethyl ether and tetrahydrofuran have long been staples in the chemist's toolkit, the exploration of lesser-common ethers offers unique advantages in specific applications. This guide provides an in-depth exploration of isopropyl pentyl ether, a versatile and often overlooked solvent, detailing its applications, practical protocols, and the scientific rationale behind its use for researchers, scientists, and professionals in drug development.
This compound: A Profile
This compound, also known as 1-(isopropoxy)pentane, is an unsymmetrical ether with a combination of steric bulk from the isopropyl group and a linear five-carbon chain. This structure imparts a unique set of physical and chemical properties that make it an attractive alternative to more conventional ether solvents.
Physicochemical Properties: A Comparative Overview
To appreciate the practical utility of this compound, a comparison of its key properties with those of commonly used ether solvents is essential.
| Property | This compound | Diethyl Ether (Et₂O) | Methyl tert-Butyl Ether (MTBE) | Tetrahydrofuran (THF) |
| Molecular Formula | C₈H₁₈O[1] | C₄H₁₀O | C₅H₁₂O | C₄H₈O |
| Molecular Weight | 130.23 g/mol [1] | 74.12 g/mol | 88.15 g/mol | 72.11 g/mol |
| Boiling Point | ~130-132 °C | 34.6 °C | 55.2 °C | 66 °C |
| Density | ~0.76 g/mL | 0.713 g/mL | 0.740 g/mL | 0.889 g/mL |
| Polarity | Low to Moderate | Low | Low to Moderate | Moderate |
| Water Solubility | Low | 7.5 g/100 mL | 4.8 g/100 mL | Miscible |
| Peroxide Formation | Susceptible | High | Low | High |
The higher boiling point of this compound compared to diethyl ether and MTBE offers significant advantages in reactions requiring elevated temperatures, allowing for a wider operational window and better reflux control. Its lower water solubility simplifies aqueous workups in extraction processes.
Core Applications in Organic Synthesis
The utility of this compound spans several key areas of organic synthesis, primarily as a reaction solvent and in purification processes.
Williamson Ether Synthesis: Crafting Unsymmetrical Ethers
The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers.[2][3] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[3] this compound itself can be synthesized via this method, and its synthesis serves as an excellent case study for the preparation of unsymmetrical ethers.
Mechanism of Williamson Ether Synthesis
Caption: Williamson Ether Synthesis Workflow
Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from 1-pentanol and 2-bromopropane.
Materials:
-
1-pentanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
2-bromopropane
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-pentanol (1.0 eq) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour until hydrogen evolution ceases.
-
Nucleophilic Substitution: Cool the resulting sodium pentoxide solution back to 0 °C. Add 2-bromopropane (1.2 eq) dropwise via a syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by fractional distillation to yield pure this compound.
Grignard Reactions: A Stable Medium for Organometallics
Grignard reagents are powerful nucleophiles used extensively in the formation of carbon-carbon bonds.[4] The choice of an ether solvent is crucial as it solvates the magnesium center, enhancing the reagent's stability and reactivity.[4] While diethyl ether is traditional, its low boiling point can be a limitation. This compound, with its higher boiling point, provides a safer alternative for reactions requiring higher temperatures or for large-scale operations where solvent loss due to evaporation is a concern.
Logical Flow for Grignard Reaction Solvent Selection
Caption: Decision tree for Grignart solvent.
Protocol: Grignard Reaction with Phenylmagnesium Bromide and Acetone
This protocol describes the synthesis of 2-phenyl-2-propanol using phenylmagnesium bromide and acetone, with this compound as the solvent.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous this compound
-
Iodine crystal (as an initiator)
-
Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq) and a small crystal of iodine. Add a small amount of anhydrous this compound.
-
Initiation: In the dropping funnel, place a solution of bromobenzene (1.0 eq) in anhydrous this compound. Add a small portion of this solution to the magnesium turnings. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask.
-
Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: After the addition is complete, continue to stir the mixture for an additional 30 minutes. Cool the Grignard reagent to 0 °C. Add a solution of acetone (1.0 eq) in anhydrous this compound dropwise, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alcohol. Purify by recrystallization or chromatography.
Liquid-Liquid Extraction: An Efficient Separation Solvent
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases.[5][6] this compound's low water solubility and its ability to dissolve a wide range of organic compounds make it an effective extraction solvent. Its lower volatility compared to diethyl ether reduces solvent loss during the extraction process.
Protocol: Extraction of a Neutral Organic Compound from an Aqueous Solution
Materials:
-
Aqueous solution containing the desired organic compound and water-soluble impurities.
-
This compound
-
Separatory funnel
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Transfer the aqueous solution to a separatory funnel.
-
First Extraction: Add a volume of this compound approximately equal to one-third of the aqueous layer volume. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.[7]
-
Phase Separation: Allow the layers to separate. The less dense this compound layer will be the top layer.
-
Collection: Drain the lower aqueous layer into a beaker. Pour the upper organic layer out through the top of the separatory funnel into a separate flask.
-
Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of this compound. Combine all organic extracts.
-
Washing and Drying: Wash the combined organic extracts with brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to isolate the desired compound.
Safety and Handling: A Prudent Approach
Like all ethers, this compound is a flammable solvent and is susceptible to the formation of explosive peroxides upon exposure to air and light.[8][9][10][11]
Key Safety Precautions:
-
Flammability: this compound is flammable and should be handled in a well-ventilated fume hood, away from ignition sources.[12][13]
-
Peroxide Formation: Store in a cool, dark, and tightly sealed container.[14] It is advisable to test for the presence of peroxides before use, especially if the container has been opened for an extended period. Uninhibited ethers should be discarded after 3 months of opening.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[12]
Peroxide Test Protocol:
-
Add 1-3 mL of the ether to an equal volume of a 2% acetic acid solution.
-
Add one drop of a saturated aqueous potassium iodide (KI) solution.
-
A yellow to brown color indicates the presence of peroxides.
Conclusion: Expanding the Synthetic Chemist's Toolkit
This compound presents a compelling option for chemists seeking to optimize their reaction conditions. Its favorable boiling point, low water solubility, and effectiveness as a solvent for a range of important organic reactions make it a valuable addition to the laboratory. By understanding its properties and adhering to safe handling practices, researchers can leverage this compound to enhance the efficiency and safety of their synthetic endeavors.
References
- Ether: It's hazards and safe use. (n.d.). The University of Edinburgh.
- Flammable Solvents. (n.d.). University of Washington.
- Diethyl Ether. (n.d.). University of California, Santa Barbara, Environmental Health & Safety.
- Isopropyl tert-pentyl ether. (n.d.). Cheméo.
- How to Handle and Store Ethyl Ether. (n.d.). Justrite.
- This compound. (n.d.). PubChem.
- Step-by-Step Procedures For Extractions. (2022, April 7). Chemistry LibreTexts.
- Diethyl Ether Standard - Safety Data Sheet. (2019, March 29). Agilent.
- Liquid-Liquid Extraction Lab. How to extract compounds of mixture using liquid liquid extraction? (2020, July 31). YouTube.
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- A review on the advancement of ether synthesis from organic solvent to water. (2016, July 21). SciSpace.
- Peroxide Forming Solvents. (2019, August 26). Yale Environmental Health & Safety.
- The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. (2023, September 29). Stanford Advanced Materials.
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.
- Solvent Partitioning (Liquid-Liquid Extraction). (2022, October 4). Chemistry LibreTexts.
- Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. (n.d.). Economy Process Solutions.
- This compound. (n.d.). Stenutz.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Isopropyl tert-pentyl ether. (n.d.). NIST WebBook.
- Preparing Ethers. (2024, September 30). Chemistry LibreTexts.
- Williamson ether synthesis. (n.d.). Khan Academy.
- Exp. 4 Liquid-liquid extraction. (n.d.). Al-Mustaqbal University College.
- A review on the advancement of ether synthesis from organic solvent to water. (2016, July 21). Royal Society of Chemistry.
- Peroxide-Forming Chemical. (2021, August 1). University of California, Berkeley, Environmental Health and Safety.
- Peroxide Forming Chemicals. (n.d.). University of Missouri Environmental Health & Safety.
- Peroxide Forming Chemicals. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety.
- A Review on the Advancement of Ether Synthesis from Organic Solvent to Water. (n.d.). ResearchGate.
- What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? (2017, December 13). Quora.
- Ethyl-isopropyl ether. (n.d.). PubChem.
- Unsymmetrical ethers are best prepared by-. (n.d.). Allen Career Institute.
- Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts.
- Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (n.d.). Royal Society of Chemistry.
- Chiral oxime ethers in asymmetric synthesis. O-(1-Phenylbutyl)benzyloxyacetaldoxime, a versatile reagent for the asymmetric synthesis of protected 1,2-aminoalcohols, alpha-amino acid derivatives, and 2-hydroxymethyl nitrogen heterocycles including iminosugars. (n.d.). PubMed.
- Isopropyl ether. (n.d.). SpectraBase.
- Mechanism for the Regioselective Asymmetric Addition of Grignard Reagents to Malimides: A Computational Exploration. (n.d.). ResearchGate.
- Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. (n.d.). American Chemical Society.
- Liquid-phase synthesis of isopropyl tert-butyl ether by addition of 2-propanol to isobutene on the oversulfonated ion-exchange resin Amberlyst-35. (n.d.). ResearchGate.
Sources
- 1. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. faculty.washington.edu [faculty.washington.edu]
- 13. eagle.justrite.com [eagle.justrite.com]
- 14. ehs.umich.edu [ehs.umich.edu]
Guide to Investigating Reaction Kinetics in Isopropyl Pentyl Ether: A Methodological Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl pentyl ether is an ethereal solvent with properties that position it as a potential alternative to more conventional solvents in organic synthesis and pharmaceutical development. Understanding its influence on reaction kinetics is paramount for its effective implementation. This guide provides a comprehensive framework for designing and executing kinetic studies in this compound. We move beyond a simple recitation of steps to explain the causal relationships between the solvent's physicochemical properties and its expected impact on common reaction mechanisms, such as nucleophilic substitutions. This document provides detailed, self-validating protocols for determining reaction orders, rate constants, and activation parameters, supplemented by data interpretation strategies and advanced visualizations to elucidate the underlying principles of solvent effects.
Introduction: The Case for this compound
The selection of a solvent is a critical parameter in chemical process development, influencing reaction rates, selectivity, and overall process sustainability. While common ethers like diethyl ether and tetrahydrofuran (THF) are staples in organic chemistry, there is growing interest in less conventional ethers that may offer improved safety profiles, different solubility characteristics, or unique kinetic effects.[1] this compound (IPE), also known as 1-propan-2-yloxypentane, is one such solvent.[2]
Its relevance to drug development is underscored by the widespread use of similar ether functionalities in pharmaceutical manufacturing, both as solvents and as intermediates.[3][4] Before this compound can be widely adopted, a thorough understanding of its impact on reaction kinetics is essential. This application note serves as a detailed protocol and guide for researchers aiming to characterize reaction mechanisms and rates within this promising solvent.
Theoretical Framework: Predicting the Kinetic Influence of this compound
A solvent's primary influence on reaction kinetics stems from its ability to stabilize or destabilize reactants, intermediates, and transition states through solvation.[5] This effect is largely governed by the solvent's polarity, which is quantified by its dielectric constant (ε), and its ability to participate in hydrogen bonding (protic vs. aprotic nature).[6]
Physicochemical Properties and Classification
While extensive experimental data for this compound is not widely published, we can reliably estimate its key properties by examining structurally similar ethers.
| Property | Diisopropyl Ether | Di-n-pentyl Ether | Diethyl Ether | This compound (Estimated) |
| Dielectric Constant (ε) | 3.88 - 4.04[7][8] | 3.10[9] | 4.33[6] | ~3.5 - 4.5 |
| Polarity Index (P') | Not Listed | Not Listed | 2.8[10] | ~2.5 - 3.0 |
| Solvent Class | Non-polar, Aprotic | Non-polar, Aprotic | Non-polar, Aprotic | Non-polar, Aprotic |
| Boiling Point (°C) | 68-69[11] | 187-188[12] | 35[6] | 126[11] |
Based on this comparative data, this compound is classified as a non-polar, aprotic solvent . A dielectric constant below 5 generally signifies a non-polar solvent.[6] Its structure lacks acidic protons, making it incapable of donating hydrogen bonds.
Anticipated Effects on Nucleophilic Substitution Reactions
Nucleophilic substitution reactions, fundamental in drug synthesis, are highly sensitive to solvent choice.
-
SN1 Reactions: This mechanism proceeds through a charged carbocation intermediate. Polar protic solvents (e.g., water, ethanol) are required to stabilize this intermediate and the leaving group anion through strong solvation.[7] The non-polar, aprotic nature of this compound makes it exceptionally poor at stabilizing these ionic intermediates, thus SN1 reactions are strongly disfavored and expected to be extremely slow .
-
SN2 Reactions: This mechanism involves a single, concerted step where a nucleophile attacks an electrophilic center. The rate is dependent on the concentrations of both the substrate and the nucleophile.[13] The role of the solvent is more nuanced:
-
Cation Solvation: Polar aprotic solvents like DMSO (ε = 47) excel at solvating the counter-ion of the nucleophilic salt (e.g., the K⁺ in KCN), but they leave the anion (CN⁻) poorly solvated and highly reactive.
-
Transition State Solvation: The SN2 transition state involves a delocalized negative charge. Polar aprotic solvents stabilize this charged species, lowering the activation energy and accelerating the reaction.
-
In a non-polar solvent like this compound, the nucleophile's counter-ion will be poorly solvated. This can lead to the formation of tight ion pairs, reducing the nucleophile's availability and reactivity. Furthermore, the non-polar environment provides minimal stabilization for the charged transition state.[14] Consequently, SN2 reactions in this compound are expected to be significantly slower than in polar aprotic solvents like DMF or DMSO .
The following diagram illustrates the expected solvation environment in this compound for a typical salt of a nucleophile (e.g., K⁺Nu⁻).
Sources
- 1. Diisopropyl ether CAS#: 108-20-3 [m.chemicalbook.com]
- 2. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. canada.dixonvalve.com [canada.dixonvalve.com]
- 4. Viscosity [macro.lsu.edu]
- 5. Isopropyl tert-pentyl ether [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. diisopropyl ether [stenutz.eu]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. dipentyl ether [stenutz.eu]
- 10. Polarity Index [macro.lsu.edu]
- 11. Diisopropyl ether | 108-20-3 [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isopropyl Pentyl Ether as a High-Performance Extraction Solvent for Pharmaceutical and Drug Development Applications
Abstract
In the landscape of pharmaceutical and organic synthesis, the selection of an appropriate extraction solvent is paramount to ensuring high purity, yield, and operational safety. Traditional solvents like diethyl ether (Et2O) and methyl tert-butyl ether (MTBE) present challenges, including high volatility, peroxide formation, and environmental concerns. This guide introduces Isopropyl Pentyl Ether (IPE), also known as 1-isopropoxypentane, as a robust and safer alternative. We provide a detailed examination of its physicochemical properties, a rationale for its application in liquid-liquid extraction (LLE), and comprehensive, step-by-step protocols for its use in both synthetic reaction workups and natural product isolation.
Introduction: The Need for Advanced Extraction Solvents
Liquid-liquid extraction is a cornerstone of purification in drug development, from early-stage discovery to process chemistry. The ideal solvent should exhibit high selectivity for the target compound, low miscibility with the aqueous phase, an appropriate boiling point for easy removal, chemical stability, and a favorable safety profile.[1] While effective, commonly used ethers like diethyl ether and diisopropyl ether are notorious for the rapid formation of explosive peroxides upon storage and exposure to air.[2][3][4] This necessitates stringent handling procedures and introduces significant risk.[5] this compound emerges as a compelling alternative, offering a balanced profile of solvency, stability, and safety that addresses many of these drawbacks.
Physicochemical Properties and Safety Profile of this compound
Understanding the fundamental properties of a solvent is critical to its effective implementation. This compound (Structure: CCCCCOC(C)C) possesses a unique combination of characteristics that make it highly suitable for extraction workflows.[6]
Table 1: Comparative Properties of Extraction Solvents
| Property | This compound | Diethyl Ether | MTBE | Dichloromethane (DCM) | Ethyl Acetate |
|---|---|---|---|---|---|
| Molecular Formula | C₈H₁₈O[6] | C₄H₁₀O | C₅H₁₂O | CH₂Cl₂ | C₄H₈O₂ |
| Molecular Weight | 130.23 g/mol [6] | 74.12 g/mol | 88.15 g/mol | 84.93 g/mol | 88.11 g/mol |
| Boiling Point | 126 °C[7] | 34.6 °C | 55.2 °C | 39.6 °C | 77.1 °C |
| Density | ~0.77 g/cm³ (est.) | 0.713 g/cm³ | 0.740 g/cm³ | 1.326 g/cm³ | 0.902 g/cm³ |
| Water Solubility | Low (estimated) | 7.5 g/100 mL | 5.1 g/100 mL | 1.3 g/100 mL | 8.3 g/100 mL |
| Peroxide Formation | Lower tendency than Et2O | High | Low | None | None |
| Primary Hazards | Flammable | Highly Flammable, Peroxide Former | Flammable | Suspected Carcinogen[2] | Flammable |
Causality Behind the Properties:
-
Higher Boiling Point: The boiling point of 126 °C is a significant advantage.[7] It is high enough to reduce evaporative losses during handling and extraction, especially on hot days or in poorly ventilated labs, yet low enough to be easily removed under reduced pressure using a rotary evaporator. This contrasts sharply with the extreme volatility of diethyl ether.[8]
-
Density: With a density less than water, this compound will form the upper organic layer in an aqueous extraction, which is a conventional and often preferred orientation for clear phase separation.
-
Reduced Peroxide Risk: While all ethers are susceptible to peroxide formation, the structural hindrance provided by the isopropyl and pentyl groups in IPE is thought to reduce the rate of autoxidation compared to ethers with primary or secondary alpha-hydrogens like diethyl ether and diisopropyl ether.[4][9] Nevertheless, it is crucial to test for peroxides before distillation or concentration to dryness.
Rationale for Use in Liquid-Liquid Extraction (LLE)
The choice of this compound is grounded in its ability to efficiently partition organic compounds from an aqueous phase. Its ether oxygen provides sufficient polarity to dissolve a wide range of moderately polar to nonpolar organic molecules, such as APIs, intermediates, and natural products.[3][10] Concurrently, its hydrocarbon backbone ensures low miscibility with water, leading to clean phase separation and minimizing the loss of product into the aqueous layer.
Compared to other solvents, IPE offers a "greener" and safer profile. It avoids the carcinogenicity concerns associated with chlorinated solvents like dichloromethane and is less prone to forming emulsions than ethyl acetate, which has higher water solubility.[8][11] This makes it an excellent choice for robust and scalable processes in both research and development settings.
Application Protocols
The following protocols are designed to be self-validating, with clear steps and checkpoints for ensuring successful extraction.
Protocol 1: General Workup and Extraction of an Organic Synthesis Product
This protocol details the isolation of a desired organic compound from a completed reaction mixture.
Workflow Diagram: Organic Synthesis Workup
Caption: Workflow for a standard organic reaction workup using this compound.
Step-by-Step Methodology:
-
Reaction Quenching: Once the reaction is deemed complete (e.g., by TLC or LCMS analysis), cool the reaction vessel to room temperature or 0 °C in an ice bath. Slowly add a quenching solution (e.g., deionized water, saturated aqueous NH₄Cl, or a mild acid/base) to neutralize any reactive reagents.[12]
-
Phase Transfer: Transfer the quenched reaction mixture to a separatory funnel of appropriate size.[13] If the reaction was run in a water-miscible solvent (like THF or ethanol), it may be necessary to first remove it via rotary evaporation.[14]
-
Initial Extraction: Add a volume of this compound to the separatory funnel, typically equal to the volume of the aqueous layer. Stopper the funnel, invert it, and vent immediately to release any pressure. Shake the funnel for 20-30 seconds with periodic venting.[13]
-
Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. This compound will be the top layer. Drain the bottom aqueous layer into a flask.
-
Re-extraction (Validation Step): For optimal recovery, re-extract the aqueous layer with two additional portions of this compound (each ~1/2 of the initial volume). Combine all organic layers in a separate flask. A small sample of the final aqueous layer can be spotted on a TLC plate against the organic layer to validate that the product has been fully extracted.
-
Washing the Organic Layer: Wash the combined organic layers to remove residual water-soluble impurities. A wash with saturated aqueous NaCl (brine) is highly effective.[8] This step also helps to break any minor emulsions and decreases the solubility of the organic solvent in the aqueous layer.
-
Drying: Drain the washed organic layer into a clean Erlenmeyer flask. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the agent no longer clumps together.[15]
-
Solvent Removal: Carefully decant or filter the dried organic solution away from the drying agent into a round-bottom flask. Remove the this compound using a rotary evaporator. The higher boiling point may require a slightly higher bath temperature (40-50 °C) and good vacuum compared to diethyl ether.
-
Final Product: The resulting residue is the crude product, which can be further purified by chromatography, recrystallization, or distillation.
Protocol 2: Extraction of Essential Oil from a Plant Matrix
This protocol provides a method for isolating non-polar compounds like essential oils or other secondary metabolites from a solid natural source.
Step-by-Step Methodology:
-
Material Preparation: Obtain the dried and finely ground plant material (e.g., leaves, flowers, or bark). The increased surface area from grinding enhances extraction efficiency.[16]
-
Maceration: In a large Erlenmeyer flask, submerge the ground plant material in this compound. A typical solvent-to-solid ratio is 10:1 (mL:g). Seal the flask to prevent evaporation.
-
Extraction: Allow the mixture to stand for 24-48 hours at room temperature with periodic agitation or stirring. This process, known as maceration, allows the solvent to penetrate the plant cells and dissolve the target compounds.[16] For a more exhaustive and rapid extraction, a Soxhlet apparatus can be used, though this is not suitable for thermolabile compounds.
-
Filtration: Filter the mixture through a Büchner funnel or a simple gravity filter to separate the plant debris (marc) from the solvent extract (menstruum).
-
Washing the Marc: Wash the collected plant material with several small portions of fresh this compound to recover any remaining dissolved compounds. Combine these washes with the initial filtrate.
-
Concentration: Concentrate the filtrate using a rotary evaporator. The this compound is evaporated, leaving behind the crude essential oil or plant extract.
-
Purification (Optional): The crude extract can be further purified using techniques like column chromatography or distillation to isolate specific bioactive compounds.
Performance Validation and Troubleshooting
Logical Relationship Diagram: Solvent Selection Factors
Caption: Key decision factors when selecting this compound over other common solvents.
-
Assessing Extraction Efficiency: The completeness of an extraction can be verified by analyzing the aqueous layer post-extraction using an appropriate technique (TLC, GC-MS, or LC-MS). The absence of the target compound in the aqueous layer indicates an efficient extraction.
-
Managing Emulsions: Emulsions are colloidal suspensions of one liquid in another and can form at the interface, preventing clean separation.
-
Cause: Often caused by the presence of surfactants, fine particulates, or high concentrations of dissolved salts.
-
Solution: The most common remedy is to add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.[8] This increases the ionic strength of the aqueous phase, which helps to break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
-
Conclusion
This compound stands out as a highly effective and safer solvent for liquid-liquid extractions in research and development. Its well-balanced physicochemical properties—notably its higher boiling point, good solvency, and reduced tendency to form peroxides—position it as a superior alternative to many traditional solvents. By implementing the robust protocols outlined in this guide, researchers and drug development professionals can enhance the safety, efficiency, and scalability of their purification workflows.
References
- Cheméo. (n.d.). Chemical Properties of Isopropyl tert-pentyl ether.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138582, this compound.
- Duarte, R. C. C., et al. (2017). Alternatives to Dichloromethane for Teaching Laboratories.
- Chemistry Stack Exchange. (2020). Choice of solvent for extraction. (URL: [Link])
- Sciencemadness Discussion Board. (2007). replacement of diethyl ether. (URL: [Link])
- CPAchem. (n.d.). Safety data sheet - Isopropyl ether. (URL: [Link])
- NIST. (n.d.). Isopropyl tert-pentyl ether. In NIST Chemistry WebBook. (URL: [Link])
- University of Pennsylvania EHRS. (2018).
- ResearchGate. (2015). Can anyone recommend an alternative solvent to ether for extraction?. (URL: [Link])
- Godavari Biorefineries Ltd. (n.d.).
- ScienceLab.com. (2005). Material Safety Data Sheet - Isopropyl alcohol. (URL: [Link])
- Stenutz. (n.d.). This compound. (URL: [Link])
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. (URL: [Link])
- SPI Supplies. (n.d.).
- Ijar, V. C., et al. (2023). Extraction: An important tool in the pharmaceutical field. International Journal of Science and Research Archive. (URL: [Link])
- PrepChem.com. (n.d.). Synthesis of isopropyl (2-isopropylphenyl) ether. (URL: [Link])
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. (URL: [Link])
- ResearchGate. (2023). (PDF) Extraction: An important tool in the pharmaceutical field. (URL: [Link])
- PrepChem.com. (n.d.). Synthesis of isopropyl ether. (URL: [Link])
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Isopropyl Ether in Pharmaceutical Manufacturing. (URL: [Link])
- Henan GP Chemicals Co.,Ltd. (2017). Isopropyl ether. (URL: [Link])
- University of Rochester. (n.d.).
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. (URL: [Link])
- LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. (URL: [Link])
- Connect Chemicals. (n.d.). Isopropyl vinyl ether. (URL: [Link])
- Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine. (URL: [Link])
- Sciencemadness.org. (2010). Synthesis of Diisopropyl-ether. (URL: [Link])
- LibreTexts Chemistry. (2022). 4.6: Step-by-Step Procedures For Extractions. (URL: [Link])
Sources
- 1. ijsra.net [ijsra.net]
- 2. Fact Sheet: Solvent Alternatives | PennEHRS [ehrs.upenn.edu]
- 3. nbinno.com [nbinno.com]
- 4. Sciencemadness Discussion Board - Synthesis of Diisopropyl-ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [stenutz.eu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Sciencemadness Discussion Board - replacement of diethyl ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Isopropyl ether [gpcchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Workup [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Exploring Isopropyl Pentyl Ether in Modern Chromatography
An in-depth analysis of the chromatographic applications of Isopropyl Pentyl Ether (IPPE) is presented in this technical guide. It is intended for researchers, scientists, and professionals in the field of drug development. This document provides a thorough examination of the theoretical and practical aspects of utilizing IPPE in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
The selection of an appropriate solvent is a critical step in the development of robust and efficient chromatographic methods.[1][2][3] Ether solvents have long been a staple in separation science, valued for their unique solvating properties and volatility.[4][5] this compound (IPPE), also known as 1-isopropoxypentane, is a less common ether solvent that presents interesting possibilities for chromatographic applications.[6] With a molecular formula of C8H18O and a molecular weight of 130.23 g/mol , its structure suggests properties that could be advantageous in both GC and HPLC.[6][7][8]
The drive towards "greener" analytical methodologies has spurred interest in alternative solvents that can offer improved safety profiles, reduced environmental impact, and potentially enhanced separation performance.[9][10] While ethers like diethyl ether and tetrahydrofuran (THF) are widely used, they also come with challenges such as peroxide formation and toxicity.[9][11] Exploring alternative ethers like IPPE is therefore a worthwhile endeavor for expanding the chromatographer's toolkit.
This application note will delve into the potential uses of this compound in both GC and HPLC, providing theoretical background, practical considerations, and detailed protocols for method development. The information presented is grounded in fundamental chromatographic principles and data from related ether solvents, offering a solid starting point for researchers looking to innovate their separation techniques.
Part 1: this compound in Gas Chromatography (GC)
In gas chromatography, the ideal sample solvent should effectively dissolve the analyte, be compatible with the injection system, and not interfere with the detection of the target compounds. The volatility of the solvent is a key parameter, as it should vaporize quickly in the injector without causing backflash, while also ensuring good peak shape for early-eluting analytes.
Theoretical Application and Advantages of IPPE in GC
With a boiling point of 126 °C, this compound is more volatile than many common GC solvents, which can be advantageous for the analysis of semi-volatile compounds.[6] Its ether structure suggests good solubility for a range of moderately polar to non-polar analytes. Compared to highly volatile solvents like dichloromethane or diethyl ether, IPPE's higher boiling point may reduce the risk of sample loss through evaporation during preparation.
Potential applications for IPPE as a GC solvent include:
-
Analysis of residual solvents in pharmaceutical products.[12]
-
Extraction and analysis of volatile and semi-volatile organic compounds from environmental matrices.
-
Sample preparation for the analysis of flavor and fragrance compounds.
Physicochemical Properties of this compound for GC
| Property | Value | Significance in GC |
| Molecular Formula | C8H18O | Influences volatility and interactions with stationary phases. |
| Molecular Weight | 130.23 g/mol [7][8] | Affects vaporization characteristics in the injector. |
| Boiling Point | 126 °C[6] | A moderately high boiling point can be beneficial for certain applications, preventing premature solvent evaporation. |
| Polarity | Expected to be low to moderate | Determines the solubility of analytes and compatibility with different GC columns. |
| CAS Number | 5756-37-6[6] | For unambiguous identification. |
Protocol for Method Development: GC Analysis of Phthalate Esters using this compound
This hypothetical protocol outlines the steps for developing a GC-MS method for the analysis of phthalate esters using IPPE as a sample solvent.
1. Standard and Sample Preparation:
-
Prepare a stock solution of phthalate ester standards (e.g., dimethyl phthalate, diethyl phthalate, dibutyl phthalate) at 1000 µg/mL in this compound.
-
Create a series of calibration standards by diluting the stock solution with IPPE to concentrations ranging from 1 to 100 µg/mL.
-
For solid samples, extract a known weight of the homogenized sample with IPPE using sonication or Soxhlet extraction. Filter the extract before analysis.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[13]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[13]
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (with a splitless time of 1 min).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[13]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
-
Solvent Delay: 4 minutes (to allow the IPPE to elute without saturating the detector).
3. Data Analysis and Method Validation:
-
Identify the phthalate esters based on their retention times and mass spectra.
-
Quantify the analytes using the calibration curve.
-
Validate the method according to relevant guidelines (e.g., ICH Q2(R1)) for linearity, accuracy, precision, and limits of detection and quantification.
Part 2: this compound in High-Performance Liquid Chromatography (HPLC)
In HPLC, the choice of mobile phase solvents is paramount for achieving the desired separation.[14][15] Ethers are commonly used in normal-phase chromatography, where the stationary phase is polar (e.g., silica) and the mobile phase is non-polar.[1][4]
Theoretical Application and Advantages of IPPE in HPLC
As a non-polar ether, this compound is a promising candidate for use in normal-phase HPLC. It can be used as the primary non-polar solvent or as a modifier in combination with other non-polar solvents like hexane or heptane.[4][16] The presence of the ether oxygen provides some polarity, which can be beneficial for modulating the retention of analytes.
Potential advantages of using IPPE in normal-phase HPLC include:
-
Alternative Selectivity: IPPE may offer different selectivity compared to commonly used non-polar solvents, aiding in the separation of complex mixtures or isomers.
-
Improved Solubility: For certain analytes, IPPE may provide better solubility than alkanes, leading to improved peak shapes.
-
Greener Alternative: As with other next-generation ethers, IPPE could be a more sustainable alternative to chlorinated solvents.[9][10]
Comparison of this compound with Common Normal-Phase HPLC Solvents
| Solvent | Polarity Index (P') | UV Cutoff (nm) | Viscosity (cP at 20°C) | Comments |
| n-Hexane | 0.1 | 195 | 0.31 | Very non-polar, commonly used as the weak solvent. |
| Methyl t-Butyl Ether (MTBE) | 2.5 | 210 | 0.36 | A common ether solvent in normal-phase HPLC. |
| This compound (IPPE) | Est. 2.0-3.0 | Est. 210-220 | Est. 0.4-0.6 | Potentially offers a balance of polarity and viscosity. |
| Isopropanol | 3.9 | 205 | 2.3 | Often used as a polar modifier.[15][16][17] |
| Ethyl Acetate | 4.4 | 255 | 0.45 | A more polar solvent used for stronger elution. |
Estimated values for IPPE are based on its structure and comparison with similar ethers.
Protocol for Method Development: Normal-Phase HPLC Separation of Carotenoid Isomers
This hypothetical protocol describes the development of a normal-phase HPLC method for the separation of carotenoid isomers using a mobile phase containing this compound.
1. Standard and Sample Preparation:
-
Prepare a stock solution of carotenoid standards (e.g., all-trans-β-carotene and its cis-isomers) at a known concentration in a suitable organic solvent (e.g., a mixture of hexane and a small amount of a more polar solvent to ensure solubility).
-
Dilute the stock solution with the initial mobile phase to create working standards.
-
Extract carotenoids from the sample matrix using an appropriate method, and dissolve the final extract in the initial mobile phase.
2. HPLC Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Silica-based normal-phase column (e.g., ZORBAX Rx-SIL, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: this compound
-
B: Isopropanol
-
-
Gradient Program: Start with 99% A and 1% B, hold for 2 minutes. Linearly increase B to 10% over 15 minutes. Hold at 10% B for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) monitoring at 450 nm.
3. Data Analysis and Method Optimization:
-
Evaluate the separation of the carotenoid isomers.
-
Adjust the gradient profile and the composition of the mobile phase (e.g., by adding a small amount of another solvent like ethyl acetate) to optimize resolution.
-
Validate the final method for its intended purpose.
Conclusion
This compound represents a promising, yet underexplored, solvent for chromatographic applications. Its physicochemical properties suggest that it could serve as a valuable alternative to more conventional solvents in both GC and HPLC. The hypothetical protocols provided in this application note offer a scientifically sound starting point for researchers interested in exploring the potential of IPPE. As with any new method, careful optimization and validation are essential to ensure reliable and reproducible results. The continued exploration of novel solvents like this compound will undoubtedly contribute to the advancement of separation science, leading to more efficient, selective, and sustainable analytical methods.
References
- Greener Solvent Altern
- Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (URL: )
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews - ACS Public
- Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC - PubMed Central. (URL: )
- Separation of Isopropyl phenyl ether on Newcrom R1 HPLC column | SIELC Technologies. (URL: )
- Chemical Properties of Isopropyl tert-pentyl ether - Cheméo. (URL: )
- Safety d
- 3 1 0 Material Safety D
- CH2Cl2 alternatives for flash column chromatography/tlc : r/chemistry - Reddit. (URL: )
- SAFETY D
- This compound | C8H18O | CID 138582 - PubChem - NIH. (URL: )
- SAFETY D
- What are the different types of solvents used in HPLC?
- Isopropyl tert-pentyl ether - the NIST WebBook. (URL: )
- Solvents used in HPLC Mobile Phase - Pharmaguideline. (URL: )
- Most Common Solvents Used in HPLC Mobile Phase. (URL: )
- Isopropyl tert-pentyl ether - the NIST WebBook. (URL: )
- Guide to Choosing the Correct HPLC Solvent - Phenomenex. (URL: )
- HPLC Solvent Selection - Element Lab Solutions. (URL: )
- Mobile Phase: Hexane/Ethyl Ether/Isopropyl Alcohol - R5181100-4C - Lab Pro Inc. (URL: )
- Isopropyl vinyl ether - Connect Chemicals. (URL: )
- Pentyl propyl ether | C8H18O | CID 140408 - PubChem - NIH. (URL: )
- isopentyl isopropyl ether - the NIST WebBook. (URL: )
- HPLC Solvents - Lichrom. (URL: )
- This compound - Stenutz. (URL: )
- Fig. 4 Effects of small amounts of MeOH, isopropyl alcohol (IPA) and...
- GC/MS analysis of hexane, heptane and isopropyl alcohol - Chrom
- Why is isopropanol rarely used as a solvent in HPLC or LCMS methods - FAQ - MicroSolv. (URL: )
- Analysis of Organic Volatile Impurities in Drug Products and Drug Substances | Agilent. (URL: )
- Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corpor
- GAS CHROMATOGRAPHIC STUDIES USING GLASS CAPILLARY COLUMNS WITH NAPHTYL-AZOBENZO-CROWN ETHERS AS ST
- Application Note: GC-MS Protocol for the Analysis of 2-Isopropyl-5-methyl-1-heptanol - Benchchem. (URL: )
- GC separation of enantiomers of secondary alcohols and n-pentyl secondary alkyl ethers on modified beta- and gamma-cyclodextrin stationary phases | Request PDF - ResearchG
- Gas-solid chromatography of isopropyl alcohol samples - PubMed. (URL: )
- The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR - ResearchG
- Isopropyl alcohol content in prep pads by GC-FID and gravimetric analysis - FDA - Research Portal. (URL: )
- GC-MS analysis of petroleum ether, chloroform, methanol extracts of Cissampelos pareira.. (URL: )
- Welcome To Hyma Synthesis Pvt. Ltd. (URL: )
Sources
- 1. Solvents used in HPLC Mobile Phase | Pharmaguideline [pharmaguideline.com]
- 2. phamnguyen.com.vn [phamnguyen.com.vn]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. This compound [stenutz.eu]
- 7. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pentyl propyl ether | C8H18O | CID 140408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. agilent.com [agilent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 16. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 17. Why is isopropanol rarely used as a solvent in HPLC or LCMS methods - FAQ [mtc-usa.com]
Scale-up synthesis of isopropyl pentyl ether
An Application Note for the Scalable Synthesis of Isopropyl Pentyl Ether
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a valuable solvent and chemical intermediate. We delve into the foundational principles of the Williamson ether synthesis, presenting two robust, scalable protocols: a classical slurry method and a modern phase-transfer catalysis (PTC) approach suitable for industrial applications. The causality behind experimental choices, detailed step-by-step procedures, rigorous safety protocols, and analytical quality control measures are discussed to ensure a reproducible and safe process for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
This compound is an asymmetrical ether with applications as a specialty solvent and a potential fuel additive. Its synthesis provides an excellent case study for scaling up a classic organic transformation. The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers and is widely used in laboratory and industrial settings.[1][2][3]
This application note moves beyond a simple recitation of steps. It provides a strategic guide, explaining the core chemistry, the rationale for procedural choices, and the practical considerations necessary for transitioning from bench-scale to pilot-plant or industrial production. We will explore two primary pathways, each with distinct advantages depending on the available infrastructure and scale of operation.
The Chemistry: Williamson Ether Synthesis
The synthesis of this compound is achieved via the Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction.[1][2][4] The core transformation involves the reaction of an alkoxide ion with a primary alkyl halide.
Reaction Mechanism and Reactant Selection
The mechanism proceeds via a backside attack of the nucleophilic alkoxide on the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step.[1]
For the synthesis of an unsymmetrical ether like this compound, there are two possible disconnection approaches:
-
Route A: Isopropoxide + Pentyl Halide
-
Route B: Pentoxide + Isopropyl Halide
The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon. Alkoxides are not only strong nucleophiles but also strong bases. If the alkyl halide is sterically hindered (secondary or tertiary), an E2 elimination reaction will compete with, or even dominate, the desired SN2 substitution.[3][5][6] Therefore, Route A , which utilizes a primary (and thus unhindered) pentyl halide, is the vastly superior and more practical choice for achieving a high yield of the desired ether.[4] Route B, using a secondary isopropyl halide, would lead to significant formation of propene as an elimination byproduct.
Diagram: Williamson Ether Synthesis Mechanism
The following diagram illustrates the SN2 mechanism for the preferred synthetic route.
Caption: SN2 mechanism for this compound synthesis.
Scale-Up Synthesis Protocols
Two detailed protocols are presented below. Protocol A follows a classical approach requiring anhydrous conditions. Protocol B utilizes Phase-Transfer Catalysis (PTC), a technique well-suited for industrial synthesis as it circumvents the need for strictly anhydrous solvents and can be performed in a two-phase system.[7][8][9]
Protocol A: Classical Williamson Synthesis (10 mol Scale)
This method is robust and high-yielding but requires careful management of anhydrous conditions and reactive reagents.
| Reagent | Formula | MW ( g/mol ) | Moles | Quantity | Density (g/mL) | Notes |
| Sodium Isopropoxide | C₃H₇NaO | 82.09 | 10.0 | 821 g | - | Highly moisture-sensitive. Handle under inert gas.[10][11] |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | 10.5 | 1.59 kg | 1.218 | Use slight excess to ensure complete reaction of the alkoxide. |
| Anhydrous THF | C₄H₈O | 72.11 | - | 10 L | 0.889 | Solvent. Must be dry. |
| Saturated NH₄Cl (aq) | NH₄Cl | - | - | ~5 L | - | For quenching. |
| Deionized Water | H₂O | - | - | ~20 L | - | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | - | - | ~500 g | - | Drying agent. |
-
Reactor Setup: Assemble a 22 L jacketed glass reactor equipped with a mechanical overhead stirrer, a reflux condenser with a nitrogen/argon inlet, a thermocouple, and a pressure-equalizing dropping funnel.
-
Inert Atmosphere: Purge the entire system thoroughly with dry nitrogen or argon gas to remove air and moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
Charge Reactor: Under a strong flow of inert gas, carefully charge the reactor with sodium isopropoxide (821 g, 10.0 mol). Add anhydrous tetrahydrofuran (THF, 10 L) via cannula or a dry pump.
-
Initial Stirring: Begin stirring the slurry. A gentle warming to 30-40 °C may be necessary to ensure good dispersion.
-
Substrate Addition: Charge the dropping funnel with 1-bromopentane (1.59 kg, 10.5 mol). Add the 1-bromopentane to the stirred slurry dropwise over 2-3 hours. The reaction is exothermic; control the addition rate to maintain the internal temperature between 50-60 °C. Use the reactor jacket for cooling as needed.
-
Reaction Drive: After the addition is complete, heat the reaction mixture to a gentle reflux (~66 °C for THF) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by withdrawing small aliquots (carefully, under inert atmosphere) and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to confirm the disappearance of 1-bromopentane.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to 0-5 °C using a circulating chiller. Slowly and carefully add saturated aqueous ammonium chloride solution (~5 L) via the dropping funnel to quench any unreacted alkoxide. Caution: This can be exothermic.
-
Work-up and Phase Separation: Transfer the mixture to a larger separatory funnel or extraction vessel. Add deionized water (~10 L) and shake. The sodium bromide byproduct will dissolve in the aqueous layer. Separate the lower aqueous layer.
-
Washing: Wash the organic (upper) layer twice more with deionized water (2 x 5 L) to remove residual salts and THF.
-
Drying: Dry the crude ether layer over anhydrous magnesium sulfate (~500 g), stir for 30 minutes, and then filter to remove the drying agent.
-
Purification: Purify the crude product by fractional distillation at atmospheric pressure. Collect the fraction boiling at approximately 126 °C .[12] The expected yield is 75-90%.
Protocol B: Phase-Transfer Catalysis (PTC) Method (10 mol Scale)
This "greener" approach avoids the need for anhydrous solvents and reactive metal alkoxides, making it highly suitable for industrial scale-up.[9]
| Reagent | Formula | MW ( g/mol ) | Moles | Quantity | Density (g/mL) | Notes |
| Isopropanol | C₃H₈O | 60.10 | 11.0 | 661 g (840 mL) | 0.786 | Reactant. |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | 10.0 | 1.51 kg (1.24 L) | 1.218 | Limiting reagent. |
| Sodium Hydroxide | NaOH | 40.00 | 15.0 | 1.2 kg (50% w/w aq.) | ~1.52 | Aqueous base. Highly corrosive.[13] |
| TBAB | C₁₆H₃₆BrN | 322.37 | 0.2 | 64.5 g | - | Phase-Transfer Catalyst. |
| Toluene | C₇H₈ | 92.14 | - | 8 L | 0.867 | Organic solvent. |
-
Reactor Setup: Use a 22 L jacketed glass reactor with a high-torque mechanical stirrer, reflux condenser, and thermocouple. An inert atmosphere is not strictly required but is good practice.
-
Charge Reactor: Charge the reactor with isopropanol (661 g, 11.0 mol), 50% aqueous sodium hydroxide (1.2 kg), toluene (8 L), and tetrabutylammonium bromide (TBAB, 64.5 g, 0.2 mol).
-
Heating and Stirring: Begin vigorous stirring (essential for PTC) and heat the biphasic mixture to 75-85 °C.
-
Substrate Addition: Slowly add 1-bromopentane (1.51 kg, 10.0 mol) over 1-2 hours, maintaining the temperature.
-
Reaction Drive & Monitoring: Maintain vigorous stirring at 75-85 °C for 6-10 hours. Monitor the reaction's completion by GC analysis of the organic phase.
-
Cooling and Phase Separation: Cool the reaction mixture to room temperature. Stop stirring and allow the layers to separate cleanly. Transfer the entire mixture to a separatory vessel and remove the lower aqueous layer.
-
Washing: Wash the organic layer with water (2 x 5 L) to remove the catalyst and residual base.
-
Drying and Purification: Dry the organic layer with anhydrous magnesium sulfate, filter, and purify by fractional distillation. First, distill off the toluene solvent, then collect the product fraction at 126 °C . The expected yield is 80-95%.
Diagram: General Experimental Workflow
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson_ether_synthesis [chemeurope.com]
- 3. britannica.com [britannica.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. fishersci.be [fishersci.be]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. This compound [stenutz.eu]
- 13. CCOHS: Sodium Hydroxide [ccohs.ca]
Application Notes: Isopropyl Pentyl Ether as a High-Performance Medium for Advanced Polymerization Reactions
Introduction: The Critical Role of the Reaction Medium in Polymer Synthesis
The solvent system in a polymerization reaction is not merely an inert medium but a critical parameter that dictates reaction kinetics, polymer properties, and process safety. The ideal solvent should effectively dissolve monomers and the resulting polymer, remain inert to the reactive species, and be easily removable from the final product.[1][2] Ethers have long been favored as solvents in chemical synthesis due to their general inertness, excellent solvating power for a wide range of organic compounds, and relatively low boiling points.[1][3] While common ethers like diethyl ether and tetrahydrofuran (THF) are widely used, their high volatility and, in the case of THF, ring-opening potential can be disadvantageous.
This application note introduces isopropyl pentyl ether as a versatile and advantageous medium for various polymerization reactions. With a moderate boiling point and stable acyclic structure, it offers a unique balance of properties that can enhance control, safety, and efficiency in polymer synthesis. We will explore its physicochemical characteristics, detail its application in key polymerization techniques, and provide a comprehensive protocol for its use in a laboratory setting.
Physicochemical Properties of this compound
This compound, also known as 1-(isopropoxy)pentane, possesses a set of physical and chemical properties that make it highly suitable for polymerization processes. Its branched isopropyl group and straight-chain pentyl group create an asymmetric structure that influences its solvency and thermal properties.
| Property | Value | Source |
| IUPAC Name | 1-propan-2-yloxypentane | [4] |
| CAS Number | 5756-37-6 | [4] |
| Molecular Formula | C₈H₁₈O | [4] |
| Molecular Weight | 130.23 g/mol | [4] |
| Boiling Point | 126 °C | [5] |
| Appearance | Colorless liquid | [6] |
| Solubility | Nearly insoluble in water; miscible with most organic solvents. | [6] |
Note: Data for the isomeric compound Isopropyl tert-pentyl ether is also available and shows similar characteristics suitable for these applications.[7][8][9]
The boiling point of 126 °C is particularly noteworthy. It is high enough to permit reactions at elevated temperatures without requiring a pressurized system, yet low enough for easy removal via rotary evaporation. Its broad miscibility with organic compounds ensures it can dissolve a wide variety of vinyl, acrylic, and other monomers.[6]
Core Advantages in Polymerization Reactions
The selection of this compound as a reaction medium offers several distinct advantages:
-
Chemical Inertness : As a saturated alkyl ether, it is highly resistant to chemical attack under neutral, radical, and even moderately ionic conditions, preventing solvent-related side reactions.[3]
-
Enhanced Thermal Control : Its relatively high boiling point compared to diethyl ether (34.6 °C) or THF (66 °C) allows for a wider operational temperature range, providing better control over reaction exotherms.
-
Lewis Basicity for Cationic Polymerization : The lone pairs on the ether oxygen can reversibly coordinate with Lewis acid co-initiators used in cationic polymerization. This interaction tempers the reactivity of the cationic propagating species, reducing side reactions like chain transfer and termination, which often leads to polymers with a more controlled molecular weight and narrower distribution.[10]
-
Safety Profile : While flammable, its lower vapor pressure compared to more volatile ethers reduces the risk of forming explosive vapor-air mixtures.[11] However, like all ethers, it is susceptible to forming explosive peroxides upon prolonged exposure to air and light, a critical handling consideration.[11][12]
Applications and Protocols
This compound is a suitable solvent for several types of polymerization, including free-radical, cationic, and potentially ring-opening and coordination polymerizations.
Application I: Cationic Polymerization of Vinyl Ethers
Cationic polymerization is highly sensitive to the reaction medium. The polarity and nucleophilicity of the solvent can dramatically influence the stability and reactivity of the propagating carbocation. Ethers are known to stabilize these intermediates, enabling "living" or controlled polymerization processes.[13]
This protocol describes the synthesis of poly(isobutyl vinyl ether) using a hydrogen chloride/ether initiating system, which allows for a controlled polymerization process.
Materials and Reagents:
-
This compound (anhydrous, inhibitor-free)
-
Isobutyl vinyl ether (IBVE) (freshly distilled from CaH₂)
-
Hydrogen chloride (HCl) solution in diethyl ether (1.0 M)
-
Methanol (for termination)
-
Nitrogen or Argon gas (high purity)
-
Standard glassware (Schlenk flask, syringes), dried in an oven at 120 °C overnight.
Experimental Workflow Diagram:
Caption: Workflow for cationic polymerization of IBVE.
Step-by-Step Methodology:
-
Solvent Preparation: If not purchased anhydrous, dry this compound by passing it through an activated alumina column under an inert atmosphere. Ensure it is free of peroxides by testing with a potassium iodide/starch strip or other appropriate methods.
-
Reactor Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with high-purity nitrogen or argon gas. Maintain a positive inert gas pressure throughout the reaction.
-
Charging the Reactor: Through a rubber septum, introduce 40 mL of anhydrous this compound into the flask via a cannula or syringe. Add 10 mL of freshly distilled isobutyl vinyl ether (IBVE).
-
Reaction Initiation: Cool the stirred solution to 0 °C in an ice-water bath. Once the temperature has stabilized, rapidly inject 0.5 mL of the 1.0 M HCl solution in diethyl ether. The ether in the initiator solution acts as a Lewis base to stabilize the initial carbocation formation.
-
Propagation: Allow the reaction to proceed at 0 °C. The polymerization of vinyl ethers is typically very fast.[14] For a target molecular weight, the reaction time can be varied (e.g., 30 minutes to 2 hours). Samples can be taken periodically via syringe to monitor monomer conversion by ¹H NMR spectroscopy.
-
Termination: To quench the reaction, inject 5 mL of anhydrous methanol. The methanol reacts with the cationic chain ends, terminating the polymerization.
-
Polymer Isolation: Pour the reaction mixture into 400 mL of cold methanol with vigorous stirring to precipitate the polymer.
-
Purification and Drying: Collect the white, gummy polymer by filtration or decantation. Redissolve the polymer in a small amount of hexane and re-precipitate it in cold methanol to remove any unreacted monomer. Dry the final product in a vacuum oven at 40 °C to a constant weight.
-
Characterization: Determine the molecular weight (Mn), molecular weight distribution (Đ or Mw/Mn), and structure of the resulting poly(IBVE) using Gel Permeation Chromatography (GPC) and ¹H/¹³C NMR spectroscopy.
Application II: Free-Radical Polymerization
Due to its inertness, this compound is also an excellent solvent for free-radical polymerizations. It does not readily participate in chain transfer, allowing for the synthesis of high molecular weight polymers.[15]
This protocol outlines a standard free-radical polymerization using AIBN as a thermal initiator.
Materials and Reagents:
-
This compound
-
Methyl methacrylate (MMA), inhibitor removed by passing through an alumina column.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Methanol (for precipitation)
-
Nitrogen or Argon gas
Experimental Logic Diagram:
Caption: Logical flow of free-radical polymerization.
Step-by-Step Methodology:
-
Prepare Solution: In a Schlenk flask, dissolve 10 g of inhibitor-free MMA and 0.1 g of recrystallized AIBN in 50 mL of this compound.
-
Degas: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerize: Place the flask in a preheated oil bath at 70 °C and stir. The reaction is typically run for 4-12 hours, depending on the desired conversion.
-
Isolate Product: After cooling to room temperature, pour the viscous solution into 500 mL of rapidly stirring methanol to precipitate the poly(methyl methacrylate) (PMMA).
-
Purify and Dry: Filter the white solid, wash with fresh methanol, and dry in a vacuum oven at 60 °C until a constant weight is achieved.
Safety and Handling
Proper handling of this compound is crucial for laboratory safety.
-
Flammability: this compound is a flammable liquid.[16] Keep it away from heat, sparks, open flames, and other ignition sources.[12][17] Use in a well-ventilated area or a chemical fume hood. All equipment should be properly grounded to prevent static discharge.[11]
-
Peroxide Formation: Like many ethers, it can form explosive peroxides upon exposure to air and light.[11][12] Store in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen blanket).[11] Containers should be dated upon opening and tested for peroxides periodically.[11] Never distill or evaporate to dryness unless the absence of peroxides has been confirmed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coat, and chemical-resistant gloves when handling.[17]
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material like sand or vermiculite and dispose of it as hazardous waste according to local regulations.[11][17]
Conclusion
This compound is a highly effective and versatile solvent for a range of polymerization reactions. Its advantageous boiling point, chemical stability, and ability to moderate cationic reactions provide researchers with a valuable tool for synthesizing well-defined polymers. By following the established protocols and adhering to strict safety precautions, particularly regarding peroxide formation, scientists can leverage the unique properties of this compound to advance their research in polymer chemistry and materials science.
References
- SPI Supplies Division.
- Ghayourmanesh, S. (2022). Ethers. Research Starters.
- Cheméo. (n.d.). Chemical Properties of Isopropyl tert-pentyl ether.
- National Institutes of Health. (n.d.).
- Solubility of Things. (n.d.).
- Safety d
- Chemistry For Everyone. (2025, May 12). What Are The Uses Of Ethers? [Video]. YouTube.
- Fisher Scientific. (2014, April 23).
- Cole-Parmer. (n.d.).
- Aakash Institute. (n.d.). Ether: Meaning, Uses, Advantages & Disadvantages.
- Quora. (2021, January 4). What are the advantages and disadvantages of using ether as an extraction solvent?
- Benchchem. (n.d.). Isopropyl tert-pentyl ether.
- Isopropyl Ether: A Versatile Solvent for Pharmaceuticals, Paints, and Industrial Applic
- NIST. (n.d.). Isopropyl tert-pentyl ether. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). This compound.
- Stenutz, R. (n.d.). This compound.
- Zhang, Y., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O.
- Sugihara, S., et al. (2008). Facile metal-free living cationic polymerization of various vinyl ethers by hydrogen chloride with ether. Journal of Polymer Science Part A: Polymer Chemistry, 46(6), 1913-1918.
Sources
- 1. Ether: Meaning, Uses, Advantages & Disadvantages | AESL [aakash.ac.in]
- 2. quora.com [quora.com]
- 3. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 4. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. nbinno.com [nbinno.com]
- 7. Isopropyl tert-pentyl ether - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. benchchem.com [benchchem.com]
- 9. Isopropyl tert-pentyl ether [webbook.nist.gov]
- 10. Effects of Ether on the Cationic Polymerization of Isobutylene Catalyzed by AlCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. Effects of monomer and ether structure on metal-free living cationic polymerization of various vinyl ethers using hydro… [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. bg.cpachem.com [bg.cpachem.com]
- 17. 2spi.com [2spi.com]
Application Note: A Detailed Protocol for the Heterogeneous Catalytic Synthesis of Isopropyl Pentyl Ether
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a comprehensive guide to the synthesis of isopropyl pentyl ether via heterogeneous acid catalysis. This compound is a member of the ether family, which has applications as solvents and potential use as fuel oxygenates. Traditional ether synthesis methods often rely on homogeneous catalysts, which present challenges in separation, recovery, and environmental impact. This protocol details a robust and efficient method using solid acid catalysts, specifically the sulfonic acid ion-exchange resin Amberlyst-15, which circumvents these issues. We provide a thorough examination of the reaction mechanism, a detailed, step-by-step experimental protocol from catalyst preparation to product analysis, and guidance on interpreting the results. The methodologies described herein are designed to be self-validating, incorporating catalyst characterization and rigorous product analysis to ensure scientific integrity and reproducibility.
Theoretical Framework and Mechanistic Insights
The synthesis of unsymmetrical ethers such as this compound from two different alcohols—isopropanol and 1-pentanol—is an acid-catalyzed dehydration reaction. The use of heterogeneous solid acid catalysts, such as ion-exchange resins or zeolites, is preferable to homogeneous catalysts like sulfuric acid due to their ease of separation, reusability, and reduced environmental impact.[1][2]
1.1 The Reaction Mechanism
The etherification process proceeds via a nucleophilic substitution mechanism, typically SN2, although an SN1 pathway can be involved, particularly with secondary alcohols like isopropanol which can form a relatively stable secondary carbocation.
The key steps, catalyzed by a Brønsted acid site (H+) on the solid catalyst, are:
-
Protonation: One of the alcohol molecules (more likely the more basic isopropanol) is protonated by an acid site on the catalyst, forming a good leaving group (water).
-
Nucleophilic Attack: The second alcohol molecule (1-pentanol) acts as a nucleophile and attacks the protonated alcohol, displacing the water molecule.
-
Deprotonation: The resulting protonated ether is deprotonated, regenerating the acid site on the catalyst and yielding the final this compound product.
1.2 Competing Reactions
Several side reactions can occur, impacting the selectivity of the desired product:
-
Alkene Formation: Dehydration of the individual alcohols can lead to the formation of propene (from isopropanol) and 1-pentene (from 1-pentanol).
-
Symmetrical Ether Formation: Self-condensation of the reactant alcohols can produce diisopropyl ether and dipentyl ether.
Reaction conditions, such as temperature and reactant molar ratio, must be carefully controlled to maximize the yield of the desired unsymmetrical ether and minimize these side products.
Caption: Acid-catalyzed etherification mechanism for this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis.
2.1 Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Isopropanol | Anhydrous, ≥99.5% | Sigma-Aldrich |
| 1-Pentanol | ≥99% | Sigma-Aldrich |
| Amberlyst-15 (H+ form) | Ion-exchange resin | DuPont/Rohm and Haas |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Acros Organics |
| Nitrogen Gas (N₂) | High Purity | Airgas |
2.2 Catalyst Preparation and Characterization
The performance of the catalyst is paramount. Proper preparation and characterization ensure reproducibility and high activity.
2.2.1 Catalyst Activation Protocol
-
Place the required amount of Amberlyst-15 resin in a Büchner funnel.
-
Wash the resin sequentially with deionized water until the filtrate is neutral.
-
Follow with a wash of isopropanol to remove water.
-
Dry the resin in a vacuum oven at 80-100 °C for 12-24 hours.[3] The catalyst must be completely dry as water produced during the reaction can deactivate acid sites.[3]
-
Store the activated catalyst in a desiccator until use.
2.2.2 Catalyst Characterization To ensure the quality of the catalyst, the following characterization techniques are recommended. These methods provide critical data on the physical and chemical properties that govern catalytic performance.[4][5][6]
| Technique | Purpose | Typical Result for Amberlyst-15 |
| BET Surface Area Analysis | Measures the surface area and pore size distribution, which affects reactant accessibility to active sites.[6] | 40-50 m²/g |
| Ammonia Temperature-Programmed Desorption (NH₃-TPD) | Quantifies the total number and strength of acid sites on the catalyst surface.[7][8] | High concentration of strong Brønsted acid sites. |
| X-ray Diffraction (XRD) | Confirms the amorphous structure of the polymeric resin.[5] | Broad, amorphous peaks. |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and bead structure of the resin.[4] | Spherical beads with a porous surface. |
2.3 Synthesis of this compound: Batch Reactor Protocol
The following protocol describes a typical laboratory-scale synthesis in a batch reactor.
-
Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.
-
Charging Reactants: To the flask, add 1-pentanol (e.g., 0.5 mol) and isopropanol (e.g., 1.0 mol). A molar excess of the more volatile and less expensive alcohol (isopropanol) is often used to shift the equilibrium towards product formation.
-
Catalyst Loading: Add the pre-activated Amberlyst-15 catalyst. A typical catalyst loading is 5-15% by weight of the total reactants.[9]
-
Reaction Execution:
-
Begin vigorous stirring to ensure the catalyst is suspended and to minimize mass transfer limitations.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using an oil bath. The reaction temperature is a critical parameter influencing both reaction rate and selectivity.[3]
-
Maintain the reaction under a gentle flow of nitrogen to create an inert atmosphere.
-
-
Monitoring the Reaction:
-
Periodically (e.g., every hour), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Immediately cool the aliquot and filter it through a syringe filter to remove the catalyst beads, quenching the reaction.
-
Prepare the sample for GC-MS analysis to determine the conversion of reactants and the selectivity towards the products.
-
-
Reaction Work-up and Purification:
-
Once the reaction has reached equilibrium or the desired conversion, cool the flask to room temperature.
-
Remove the catalyst by vacuum filtration. The catalyst can be washed, reactivated, and reused.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any leached acidity, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the excess isopropanol and any low-boiling side products using a rotary evaporator.
-
The crude product can be further purified by fractional distillation to isolate the this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
2.4 Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential tool for identifying the products and quantifying the reaction's progress.[10][11]
-
GC Column: A non-polar or mid-polarity column (e.g., DB-5ms or HP-INNOWax) is suitable for separating the alcohols and ether products.
-
Temperature Program:
-
Initial Temperature: 40 °C, hold for 3 minutes.
-
Ramp: Increase to 180 °C at a rate of 10 °C/min.
-
Hold: Maintain at 180 °C for 2 minutes.
-
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-200.
-
Quantification: Use an internal standard (e.g., toluene) to calculate the concentration of reactants and products, allowing for the determination of conversion and selectivity.
Conversion (%) = (Initial moles of limiting reactant - Final moles of limiting reactant) / (Initial moles of limiting reactant) * 100
Selectivity (%) = (Moles of desired product formed) / (Total moles of products formed) * 100
Representative Data and Interpretation
The following table summarizes expected results based on similar etherification studies, demonstrating the effect of reaction temperature on performance.
Table 3: Effect of Temperature on this compound Synthesis (Conditions: 1:2 molar ratio of 1-pentanol to isopropanol, 10 wt% Amberlyst-15 catalyst, 6 hours reaction time)
| Temperature (°C) | 1-Pentanol Conversion (%) | Selectivity for this compound (%) | Yield (%) |
| 70 | 55 | 92 | 50.6 |
| 80 | 75 | 88 | 66.0 |
| 90 | 88 | 80 | 70.4 |
| 100 | 94 | 72 | 67.7 |
Interpretation of Results:
-
Conversion: As expected, the conversion of 1-pentanol increases with temperature, consistent with chemical kinetics.
-
Selectivity: Selectivity towards the desired this compound tends to decrease at higher temperatures. This is because the competing dehydration reactions to form alkenes are more favored at elevated temperatures.
-
Yield: The overall yield, which is a product of conversion and selectivity, shows an optimum temperature around 90 °C in this representative dataset. Beyond this point, the decrease in selectivity outweighs the increase in conversion, leading to a lower overall yield. This highlights the critical need for process optimization.
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of this compound using a solid acid catalyst. By employing heterogeneous catalysts like Amberlyst-15, researchers can achieve high yields while simplifying product purification and improving the environmental profile of the synthesis. The provided methodologies for catalyst characterization and product analysis ensure a high degree of scientific rigor, making this guide a valuable resource for professionals in chemical research and development.
References
- Come, J., et al. (2007).
- Request PDF. (n.d.). Preparation and characterization of zeolite catalysts for etherification reaction.
- ResearchGate. (n.d.). List of solid acid catalysts used in this study. [Download Table]. [Link]
- ACS Publications. (n.d.). Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. Industrial & Engineering Chemistry Research. [Link]
- Preprints.org. (2018).
- ResearchGate. (n.d.).
- PMC - NIH. (n.d.). Zeolites as Catalysts for Fuels Refining after Indirect Liquefaction Processes. [Link]
- ResearchGate. (2004). SURFACE HETEROGENEITY OF ZEOLITE CATALYSTS IN SYNTHESIS OF ETHYL tert-BUTYL ETHER. [Link]
- Oxford Academic. (n.d.). Gas Chromatographic Analysis of Ether — Alcohols in Carbon Removing Compounds.
- MDPI. (2019).
- NPTEL. (n.d.).
- Bio-protocol. (n.d.). The GC-MS Analysis of Diethyl Ether Extracts. [Link]
- Semantic Scholar. (2003).
- Hiden Analytical. (2021).
- Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. [Link]
- Åbo Akademi University. (2008).
- NPTEL. (n.d.).
- MDPI. (2021).
- ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Catalyst Characterization Techniques [hidenanalytical.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3.5. The GC-MS Analysis of Diethyl Ether Extracts [bio-protocol.org]
- 11. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
Application Notes & Protocols: Isopropyl Pentyl Ether in the Synthesis of Pharmaceuticals
Foreword: Re-evaluating Ether Solvents in Modern Pharmaceutical Synthesis
For decades, the pharmaceutical industry has relied on a well-established toolkit of ether solvents, prized for their inertness and unique solvating properties. However, the increasing demands of green chemistry, process safety, and efficiency necessitate a critical re-evaluation of these workhorse solvents. This guide introduces Isopropyl Pentyl Ether (IPE), an ether with a promising profile for specific applications in active pharmaceutical ingredient (API) synthesis. We will delve into its fundamental properties, explore its utility as a reaction solvent, and provide detailed protocols for its synthesis and application, grounded in established chemical principles. Our focus is on providing researchers, scientists, and drug development professionals with the technical insights required to confidently assess and implement IPE in their synthetic workflows.
This compound: A Profile
This compound (IPE), also known by its IUPAC name 1-(1-methylethoxy)pentane, is an aliphatic ether that presents a compelling alternative to more conventional ether solvents like diethyl ether (DEE) and tetrahydrofuran (THF) in certain contexts.[1][2] Its molecular structure, featuring an isopropyl group and a pentyl chain linked by an oxygen atom, imparts a unique set of physical and chemical properties.
Physicochemical Properties
A thorough understanding of a solvent's properties is paramount to its effective application. The table below summarizes the key physicochemical characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [1][2] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| Boiling Point | 126 °C | [2] |
| CAS Number | 5756-37-6 | [1] |
| IUPAC Name | 1-propan-2-yloxypentane | [1] |
The higher boiling point of IPE compared to diethyl ether (34.6 °C) offers a significant advantage in terms of reduced volatility and flammability, contributing to a safer laboratory and manufacturing environment.[3] This property also allows for reactions to be conducted at higher temperatures without the need for specialized pressure equipment.
"Green Chemistry" Considerations
The pharmaceutical industry is increasingly focused on adopting greener solvents to minimize environmental impact.[4][5] While some solvent selection guides classify diisopropyl ether as "undesirable" due to its tendency to form explosive peroxides, the toxicological data for this compound is less established, placing it in a category of solvents with lacking information.[3][4] However, its lower volatility compared to some highly flammable ethers is a step towards a safer process. The choice of any solvent, including IPE, requires a thorough risk assessment considering its entire lifecycle.[6]
Synthesis of this compound: The Williamson Ether Synthesis
The most common and versatile method for synthesizing asymmetrical ethers like IPE is the Williamson ether synthesis.[7][8][9] This reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[8][9]
Mechanistic Rationale
The Williamson ether synthesis is a cornerstone of organic chemistry for good reason: it is generally high-yielding and reliable when the appropriate substrates are chosen.[9] The reaction involves the deprotonation of an alcohol to form a potent nucleophile (the alkoxide), which then displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution (Sₙ2) reaction.[8][10]
For the synthesis of this compound, two pathways are theoretically possible:
-
Pathway A: Isopropoxide reacting with 1-halopentane.
-
Pathway B: Pentoxide reacting with 2-halopropane.
Given that Sₙ2 reactions are sensitive to steric hindrance at the electrophilic carbon, Pathway A is strongly preferred .[7] The primary carbon of 1-halopentane is much more accessible to the nucleophile than the secondary carbon of 2-halopropane. The use of a secondary alkyl halide as the electrophile would likely lead to a significant amount of the competing E2 elimination product.[7][9]
Detailed Laboratory Protocol for IPE Synthesis
This protocol details the synthesis of this compound from isopropanol and 1-bromopentane.
Materials:
-
Isopropanol (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopentane
-
Anhydrous diethyl ether or THF (as solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.
-
Alkoxide Formation: Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to the flask. Carefully wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous isopropanol (1.0 equivalent) dropwise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.
-
Sₙ2 Reaction: Dissolve 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the 1-bromopentane solution dropwise to the stirred solution of sodium isopropoxide.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and add water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The crude this compound can be further purified by fractional distillation to yield the final product.
Applications of this compound in Pharmaceutical Synthesis
While specific, named examples in the public literature are sparse, the properties of IPE make it a suitable solvent for a range of reactions commonly employed in the synthesis of active pharmaceutical ingredients (APIs).[11][12][13] Ethers are valued for their ability to dissolve a wide range of organic compounds and for their relative inertness.[14][15][16]
Solvent for Nucleophilic Substitution and Organometallic Reactions
IPE's moderate polarity and ability to solvate both polar and non-polar species make it a versatile reaction medium.[15] It can be employed in reactions such as:
-
Grignard Reactions: Ethers are crucial for stabilizing Grignard reagents. IPE can serve as a higher-boiling alternative to THF or diethyl ether, allowing for reactions that require elevated temperatures.
-
Wittig Reactions: The solubility of the phosphonium ylide and the carbonyl compound is critical for the success of the Wittig reaction. IPE can be an effective solvent for these transformations.[15]
-
Metal Hydride Reductions: Reactions involving reagents like lithium aluminum hydride (LAH) are often carried out in ether solvents.
The inert nature of IPE under many reaction conditions is a key advantage, preventing it from participating as a reactant and ensuring cleaner reaction profiles.[15]
Extraction and Purification Solvent
Beyond its role as a reaction medium, IPE can be used as a solvent for extraction and purification processes like recrystallization and chromatography.[15] Its solubility profile can be exploited to selectively dissolve the desired product, leaving impurities behind, or vice versa. The ability to determine the solubility of various pharmaceutical compounds in different organic solvents is crucial for optimizing purification processes.[17][18][19]
Safety and Handling
As with all ether solvents, the primary safety concern with this compound is the formation of explosive peroxides upon exposure to air and light.[20][21]
4.1. Peroxide Formation and Detection
Ethers can react with atmospheric oxygen to form hydroperoxides, which can detonate upon heating or mechanical shock. It is imperative that containers of IPE are dated upon receipt and upon opening.[21] Regular testing for the presence of peroxides is a critical safety measure. This can be done using commercially available peroxide test strips or by chemical methods (e.g., potassium iodide/starch paper).
4.2. Handling and Storage
-
Storage: Store IPE in tightly sealed, opaque containers under an inert atmosphere (e.g., nitrogen or argon) and away from heat and light.[20]
-
Personal Protective Equipment (PPE): Always handle IPE in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or polyvinyl alcohol gloves are suitable for splash protection).[22][23]
-
Spill Management: In case of a spill, remove all ignition sources and absorb the spill with an inert material like vermiculite or sand.[20][21]
4.3. Disposal
Dispose of IPE and any peroxide-containing residues as hazardous waste in accordance with local, state, and federal regulations. Never attempt to distill ethers to dryness, as this can concentrate peroxides to explosive levels.
Conclusion
This compound represents a valuable, albeit underutilized, solvent in the pharmaceutical synthesis toolkit. Its favorable boiling point and versatile solvating properties make it a suitable medium for a variety of chemical transformations and purification processes. While the risk of peroxide formation necessitates stringent safety protocols, its adoption can contribute to safer and more efficient synthetic workflows. As the pharmaceutical industry continues to evolve, a detailed understanding of the properties and applications of alternative solvents like IPE will be crucial for driving innovation in drug development and manufacturing.
References
- PubChem. This compound.
- NIST. Isopropyl tert-pentyl ether. National Institute of Standards and Technology. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- Cambridge University Press. Williamson Ether Synthesis. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Khan Academy. Williamson ether synthesis. [Link]
- PharmaTutor. Applications Of Green Chemistry In The Pharmaceutical Process. [Link]
- Chemstock. DI-ISOPROPYL ETHER. [Link]
- Pfizer.
- Stenutz. This compound. [Link]
- NIST. Isopropyl tert-pentyl ether. [Link]
- Cheméo. Chemical Properties of Isopropyl tert-pentyl ether. [Link]
- PubMed Central. The green solvent: a critical perspective. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Navigating Organic Synthesis: The Utility of Isopropyl Ether as a Reaction Medium. [Link]
- University of Colorado Boulder. Green Solvents. [Link]
- MDPI.
- Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
- Semantic Scholar. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
- Physical Chemistry Research.
- Connect Chemicals. Isopropyl vinyl ether. [Link]
- Beilstein Publishing System. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
- Pfanstiehl. Solubility for Common Extractable Compounds. [Link]
- PubMed Central.
- American Chemical Society.
- The University of Edinburgh. Ethers - Handling and control of exposure. [Link]
- ResearchGate. Active pharmaceutical ingredients. [Link]
- ResearchGate. (PDF) Organic solvents in the pharmaceutical industry. [Link]
- SciSpace. Organic solvents in the pharmaceutical industry. [Link]
- Simple Solvents. Comparing Pharmaceutical Grade Solvents: Pros & Cons. [Link]
- Gavin Publishers. Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. [Link]
- Medium. The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. [Link]
- Central Washington University.
- Wikipedia. Poppers. [Link]
Sources
- 1. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. colorado.edu [colorado.edu]
- 4. journals.pen2print.org [journals.pen2print.org]
- 5. cms.dbu.de [cms.dbu.de]
- 6. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Khan Academy [khanacademy.org]
- 11. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. labinsights.nl [labinsights.nl]
- 17. physchemres.org [physchemres.org]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemstock.ae [chemstock.ae]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 23. Laboratory Safety Manual [ehs.cornell.edu]
Application Notes and Protocols for Isopropyl Pentyl Ether in Advanced Electrolyte Solutions
For Researchers, Scientists, and Battery Development Professionals
Introduction: The Pursuit of a Better Electrolyte Solvent
The electrolyte is a critical component of any electrochemical energy storage device, dictating fundamental performance characteristics such as energy density, power capability, cycle life, and safety. While carbonate-based electrolytes have dominated the commercial lithium-ion battery landscape, their limitations, particularly with next-generation high-energy anodes like lithium metal, have spurred intensive research into alternative solvent systems.
Ether-based electrolytes have long been recognized for their superior compatibility with lithium metal anodes, promoting smoother deposition and reducing dendrite formation.[1] However, their application has been hampered by a critical flaw: poor oxidative stability, typically below 4.0 V vs. Li/Li+, which makes them incompatible with high-voltage cathodes.[2][3] This guide focuses on Isopropyl Pentyl Ether (IPPE) , a structurally asymmetric and sterically hindered ether, as a promising but under-explored candidate for designing next-generation electrolytes. We will explore the scientific rationale for its use, provide detailed protocols for its formulation and characterization, and address the critical safety considerations inherent to working with ether solvents.
Scientific Rationale: Why this compound?
The molecular structure of IPPE (1-propan-2-yloxypentane) offers a unique combination of features that could mitigate the traditional drawbacks of ether solvents.[4] The key lies in the synergy between its isopropyl and pentyl groups.
-
Steric Hindrance and Solvation: The bulky isopropyl group is hypothesized to create steric hindrance around the solvated lithium-ion (Li+). This can weaken the Li+-solvent interaction, a strategy known to promote the formation of anion-derived, inorganic-rich solid electrolyte interphases (SEI) that are more stable and protective.[5][6]
-
Enhanced Oxidative Stability: A primary mechanism for ether decomposition at high voltages is the abstraction of α-hydrogens (hydrogens on the carbon adjacent to the ether oxygen). The branched structure of the isopropyl group reduces the number and accessibility of these vulnerable α-hydrogens compared to linear ethers like dimethoxyethane (DME), potentially increasing the solvent's intrinsic oxidative stability.[5][6]
-
Favorable Physicochemical Properties: The pentyl group contributes to a higher boiling point and lower volatility compared to smaller dialkyl ethers, which is beneficial for battery safety.
This "terminal isomerization" strategy, where linear alkyl chains are replaced with branched ones, has been shown to be effective in other ether molecules like 1,2-diisopropoxyethane (DIPE), which demonstrated significantly improved cycling stability in high-voltage lithium metal batteries.[5][6]
Diagram: Hypothesized Li+ Solvation by this compound
The diagram below illustrates the proposed coordination of Li+ ions by this compound (IPPE) molecules. The bulky isopropyl groups create a sterically crowded environment, which can modify the solvation shell dynamics and influence the composition of the resulting electrode interphases.
Caption: Hypothesized Li+ solvation by this compound (IPPE).
Physicochemical Properties
A solvent's bulk properties are critical to electrolyte performance. The table below summarizes the known properties of this compound and compares them with common electrolyte solvents.
| Property | This compound (IPPE) | Dimethoxyethane (DME) | Diethyl Ether (DEE) | Propylene Carbonate (PC) |
| Molecular Formula | C₈H₁₈O[4] | C₄H₁₀O₂ | C₄H₁₀O | C₄H₆O₃ |
| Molecular Weight | 130.23 g/mol [4] | 90.12 g/mol | 74.12 g/mol | 102.09 g/mol |
| Boiling Point | 126 °C[7] | 85 °C | 34.6 °C | 242 °C |
| Density | ~0.76 g/cm³ (Estimated) | 0.867 g/cm³ | 0.713 g/cm³ | 1.205 g/cm³ |
| Dielectric Constant | Low (Estimated < 5) | 7.2 | 4.3 | 64.9 |
| Viscosity | Low-Moderate (Estimated) | 0.455 mPa·s | 0.224 mPa·s | 2.53 mPa·s |
| Flash Point | -29 °C (for Di-isopropyl ether)[8] | -2 °C | -45 °C | 132 °C |
Note: Some properties of IPPE are estimated based on structurally similar ethers, as comprehensive experimental data is not widely available.
Protocol 1: Preparation of an IPPE-Based Model Electrolyte
This protocol describes the preparation of a 1 M Lithium Bis(fluorosulfonyl)imide (LiFSI) in this compound electrolyte. LiFSI is chosen for its high ionic conductivity and ability to form a stable SEI in ether-based systems.
Objective: To formulate a 1 M LiFSI in IPPE electrolyte for electrochemical testing.
Materials:
-
This compound (IPPE), >99% purity
-
Lithium Bis(fluorosulfonyl)imide (LiFSI), battery grade (>99.9%)
-
Activated alumina (for solvent purification)
-
Molecular sieves (3Å, activated)
-
Argon gas (UHP, 99.999%)
-
Glassware (Schlenk flask, graduated cylinder, volumetric flask), oven-dried
Equipment:
-
Argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm)
-
Magnetic stir plate and stir bars
-
Analytical balance (±0.1 mg)
-
Peroxide test strips
Procedure:
-
Solvent Purification (Crucial Safety Step):
-
Peroxide Test: Before opening, test the as-received IPPE for peroxides using a commercial test strip. CAUTION: Do not proceed if peroxide levels are high. Ethers can form explosive peroxides upon exposure to air and light.[8][9][10]
-
Purification: Pass the IPPE through a column of activated alumina to remove peroxides and inhibitors.
-
Drying: Stir the purified IPPE over activated 3Å molecular sieves for at least 48 hours inside the glovebox antechamber or under an inert atmosphere to remove residual water.
-
-
Electrolyte Formulation (Inside the Glovebox):
-
Transfer all materials (purified IPPE, LiFSI, glassware) into the glovebox.
-
Allow materials to equilibrate to the glovebox atmosphere for at least 4 hours.
-
Place a magnetic stir bar into a 50 mL volumetric flask.
-
Weigh the required mass of LiFSI corresponding to a 1 M concentration and add it to the flask. (For 50 mL, this is 50 mL * 1 mol/L * 187.07 g/mol = 9.3535 g).
-
Carefully add approximately 40 mL of the purified, dry IPPE to the volumetric flask.
-
Seal the flask and place it on a magnetic stir plate. Stir at a moderate speed (e.g., 300 rpm) until the LiFSI is completely dissolved. This may take several hours.
-
Once dissolved, add IPPE to the flask until the solution reaches the 50 mL calibration mark.
-
Stir for another 1-2 hours to ensure homogeneity.
-
Store the electrolyte in a tightly sealed container in the dark inside the glovebox.
-
Protocol 2: Electrochemical Characterization Workflow
This protocol outlines the key experiments to evaluate the performance of the newly formulated IPPE-based electrolyte. A standard carbonate electrolyte (e.g., 1 M LiPF₆ in 1:1 EC:DMC) should be used as a control.
Diagram: Experimental Workflow for Electrolyte Characterization
Caption: Workflow for comprehensive electrochemical characterization.
1. Ionic Conductivity:
-
Method: Electrochemical Impedance Spectroscopy (EIS).
-
Cell: A conductivity cell with two blocking electrodes (e.g., stainless steel or platinum).
-
Procedure:
-
Assemble the cell with the IPPE electrolyte inside a glovebox.
-
Allow the cell to reach thermal equilibrium (e.g., 25 °C).
-
Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Determine the bulk resistance (R_b) from the high-frequency intercept of the Nyquist plot.
-
Calculate conductivity (σ) using the formula σ = L / (R_b * A), where L is the distance between electrodes and A is the electrode area.
-
2. Electrochemical Stability Window (ESW):
-
Method: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).
-
Cell: A three-electrode cell with a lithium metal reference and counter electrode, and an inert working electrode (e.g., glassy carbon or stainless steel).
-
Procedure:
-
Anodic Limit: Scan the potential from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s). The potential at which a sharp increase in current is observed defines the oxidative stability limit.
-
Cathodic Limit: Scan the potential from OCV to a low potential (e.g., -0.5 V vs. Li/Li+). The onset of current corresponds to lithium plating or solvent reduction.
-
3. Lithium Plating/Stripping Coulombic Efficiency (CE):
-
Method: Galvanostatic cycling of a Li||Cu half-cell.
-
Procedure:
-
Assemble a coin cell with a copper foil working electrode and a lithium metal counter/reference electrode.
-
Plate a fixed capacity of lithium onto the copper (e.g., 1 mAh/cm²) at a defined current density (e.g., 0.5 mA/cm²).
-
Strip the lithium from the copper until a cutoff voltage is reached (e.g., 1.0 V).
-
The CE is the ratio of the stripping capacity to the plating capacity. Repeat for many cycles to assess stability. A high and stable CE (>99%) is desired.
-
4. Full-Cell Cycling:
-
Method: Galvanostatic cycling of a full cell.
-
Cell: Lithium metal anode paired with a high-voltage cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NCM811).
-
Procedure:
-
Assemble the full cell in a coin cell format.
-
Perform a few formation cycles at a low current density (e.g., C/20).
-
Cycle the cell between the desired voltage limits (e.g., 3.0 V to 4.3 V) at various C-rates (e.g., C/5, C/2, 1C) to evaluate capacity retention, rate capability, and long-term stability.
-
Safety and Handling Precautions
Working with this compound requires strict adherence to safety protocols due to its flammability, potential for peroxide formation, and health hazards.
-
Peroxide Formation: Ethers can form explosive peroxides when exposed to oxygen and light.[8][10] Containers should be dated upon opening and tested for peroxides regularly. Store in a cool, dark, and inert environment. Never distill ethers to dryness.
-
Flammability: IPPE is a flammable liquid.[8] All work should be conducted in a well-ventilated area (preferably a fume hood) away from ignition sources. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, and compatible gloves (e.g., neoprene or nitrile).[11]
-
Inhalation and Contact: Avoid inhaling vapors, which can cause dizziness and central nervous system depression.[11] Avoid skin and eye contact. Ensure safety showers and eyewash stations are readily accessible.[10][11]
-
Disposal: Dispose of waste IPPE and related materials as hazardous flammable waste in accordance with local regulations.
Conclusion and Future Outlook
This compound presents a compelling structural motif for the design of advanced electrolytes. Its potential for increased oxidative stability and favorable Li+ solvation dynamics, derived from its unique asymmetric and sterically hindered structure, warrants thorough investigation. The protocols outlined in this guide provide a comprehensive framework for researchers to formulate and systematically evaluate IPPE-based electrolytes. Future work should focus on optimizing electrolyte formulations with co-solvents and additives, conducting in-depth interfacial studies to understand the SEI/CEI composition, and validating performance in high-energy-density battery prototypes. Through careful and safe experimentation, solvents like IPPE could play a key role in unlocking the potential of next-generation energy storage technologies.
References
- Electrochemical stability of ether based salt-in-polymer based electrolytes: Computational investigation of the effect of substitution and the type of salt. (n.d.). ResearchGate.
- Reviving ether-based electrolytes for sodium-ion batteries. (2025). RSC Publishing.
- Locally Saturated Ether-Based Electrolytes With Oxidative Stability For Li Metal Batteries Based on Li-Rich Cathodes. (2023). ACS Publications.
- Toward Improved Anodic Stability of Ether-Based Electrolytes for Rechargeable Magnesium Batteries. (2023). ACS Publications.
- Enabling Ether-Based Electrolytes for Long Cycle Life of Lithium-Ion Batteries at High Charge Voltage. (2020). Pacific Northwest National Laboratory.
- DI-ISOPROPYL ETHER Safety Data Sheet. (n.d.). Chemstock.
- Steric‐Electronic Synergy in Isopropyl‐Tailored Electrolytes: Enabling Stable Interphases and Long‐Cycling Lithium Metal Batteries via Terminal Isomerization. (n.d.). ResearchGate.
- Isopropyl Ether Standard Operating Procedure. (n.d.). University of Georgia Office of Research.
- Material Safety Data Sheet - Isopropyl ether. (n.d.). Cole-Parmer.
- Chemical Properties of Isopropyl tert-pentyl ether. (n.d.). Cheméo.
- Steric-Electronic Synergy in Isopropyl-Tailored Electrolytes: Enabling Stable Interphases and Long-Cycling Lithium Metal Batteries via Terminal Isomerization. (2025). PubMed.
- A new ether-based electrolyte for lithium sulfur battery using S@pPAN cathode. (n.d.). IOPscience.
- This compound. (n.d.). PubChem.
- Comparative Study of Ether-Based Electrolytes for Application in Lithium–Sulfur Battery. (n.d.). ResearchGate.
- This compound. (n.d.). Stenutz.
- High-Concentration Ether Electrolytes for Stable High-Voltage Lithium Metal Batteries. (2019). Pacific Northwest National Laboratory.
Sources
- 1. Reviving ether-based electrolytes for sodium-ion batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D5EE00725A [pubs.rsc.org]
- 2. pnnl.gov [pnnl.gov]
- 3. High-Concentration Ether Electrolytes for Stable High-Voltage Lithium Metal Batteries | Journal Article | PNNL [pnnl.gov]
- 4. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Steric-Electronic Synergy in Isopropyl-Tailored Electrolytes: Enabling Stable Interphases and Long-Cycling Lithium Metal Batteries via Terminal Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [stenutz.eu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemstock.ae [chemstock.ae]
- 10. fishersci.com [fishersci.com]
- 11. research.uga.edu [research.uga.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Williamson Ether Synthesis of Isopropyl Pentyl Ether
Welcome to the Technical Support Center. As Senior Application Scientists, we provide solutions grounded in established chemical principles and extensive laboratory experience. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of isopropyl pentyl ether via the Williamson ether synthesis.
The Williamson ether synthesis is a robust and versatile method for preparing ethers, but its success, particularly with asymmetrical ethers like this compound, hinges on a nuanced understanding of its SN2 mechanism and competing side reactions.[1][2] This guide provides direct answers to common challenges encountered during this synthesis, ensuring you can maximize your yield and purity.
Section 1: Foundational Principles & Recommended Protocol
The synthesis of an asymmetrical ether presents two possible disconnections. For this compound, these are:
-
Route A: Sodium Isopropoxide (from isopropanol) + 1-Pentyl Halide (e.g., 1-bromopentane)
-
Route B: Sodium Pentoxide (from 1-pentanol) + 2-Propyl Halide (e.g., 2-bromopropane)
A critical error leading to low yields is choosing the incorrect synthetic route. The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.[3] Route A is strongly preferred because it involves a nucleophilic attack on a primary alkyl halide, which has minimal steric hindrance.[3][4]
Conversely, Route B is destined for low yields . The use of a secondary alkyl halide (2-bromopropane) creates significant steric hindrance, causing the alkoxide to act as a base rather than a nucleophile. This favors the competing E2 (elimination) reaction, which produces propene as a major byproduct instead of the desired ether.[3][4]
Diagram: Preferred vs. Problematic Synthetic Routes
Caption: Strategic choice of reactants for this compound synthesis.
Optimized Experimental Protocol (Route A)
This protocol outlines the recommended procedure for synthesizing this compound with high yield.
1. Alkoxide Formation:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous isopropanol (1.2 equivalents) to a dry reaction flask containing a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).[5]
-
To this solution, add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.[3][6] Allow the mixture to stir until hydrogen gas evolution ceases, indicating complete formation of sodium isopropoxide.
2. Ether Formation:
-
Slowly add 1-bromopentane (1.0 equivalent) to the alkoxide solution via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and then heat to 50-70 °C.[1][7] Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[1][8]
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench by adding cold water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x).[5]
-
Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[9]
-
Purify the crude product via fractional distillation to isolate the pure this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Question: My reaction yield is extremely low or I've isolated no product. What went wrong?
This is the most frequent issue and can stem from several factors.
-
Possible Cause 1: Incorrect Synthetic Route.
-
Explanation: As detailed above, if you used a secondary halide like 2-bromopropane with sodium pentoxide, the primary reaction pathway was likely E2 elimination, not SN2 substitution.[3][4] The alkoxide, being a strong base, will abstract a proton from the secondary alkyl halide faster than it will attack the sterically hindered carbon.
-
Solution: Redesign your synthesis to use sodium isopropoxide and a primary alkyl halide (1-bromopentane or 1-iodopentane). This minimizes steric hindrance and strongly favors the desired SN2 pathway.[4]
-
-
Possible Cause 2: Incomplete Deprotonation of the Alcohol.
-
Explanation: The formation of the alkoxide is crucial. Alcohols are weak nucleophiles, while alkoxides are strong nucleophiles.[4] Using a base that is not strong enough to fully deprotonate isopropanol (pKa ~17) will leave you with unreacted alcohol and result in a slow or incomplete reaction.
-
Solution: Use a powerful, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[3][10] These bases irreversibly deprotonate the alcohol, driving the equilibrium to form the alkoxide.[3] Avoid weaker bases like NaOH or KOH unless using a phase-transfer catalyst system.
-
-
Possible Cause 3: Presence of Water.
-
Explanation: The Williamson synthesis is highly sensitive to moisture.[8] Water will react with the strong base (e.g., NaH), consuming it before it can deprotonate the alcohol. Water can also hydrolyze the alkyl halide.
-
Solution: Ensure all glassware is thoroughly oven- or flame-dried. Use anhydrous solvents and high-purity, dry reagents.[8]
-
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low-yield issues.
Question: My NMR spectrum shows significant amounts of an alkene. How do I prevent this?
-
Explanation: The formation of an alkene (propene or pentene) is the hallmark of the competing E2 elimination reaction.[2] This is favored by two main conditions:
-
Solution:
-
First, ensure you are using the primary alkyl halide (1-bromopentane).
-
Second, control the reaction temperature carefully. Start at a lower temperature (e.g., 50 °C) and only increase it if the reaction is proceeding too slowly, as monitored by TLC.[8] A typical range is 50-100 °C, but for this specific synthesis, staying on the lower end is advisable.[1]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? Polar aprotic solvents are highly recommended.[8] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices.[1][10] They effectively solvate the cation (e.g., Na+) of the alkoxide, leaving a highly reactive, "naked" alkoxide anion, which accelerates the SN2 reaction.[8] Protic solvents like alcohols should be avoided as the main solvent (beyond the starting material) because they can solvate the alkoxide nucleophile, reducing its reactivity.[1]
Q2: Can I use a weaker base like sodium hydroxide (NaOH)? While strong bases like NaH are preferred for complete and rapid alkoxide formation, NaOH can be used, often in conjunction with a phase-transfer catalyst (PTC).[10][11] A PTC, such as tetrabutylammonium bromide, helps transport the alkoxide from the aqueous or solid phase into the organic phase where the alkyl halide resides, facilitating the reaction.[11][12] This can be a safer and more practical option for larger-scale industrial syntheses.[1]
Q3: How do I know when the reaction is complete? The most reliable method for monitoring the reaction is Thin-Layer Chromatography (TLC). Spot the reaction mixture alongside your starting materials (isopropanol and 1-bromopentane). The reaction is complete when the spot corresponding to the limiting reagent (typically the alkyl halide) has disappeared and a new, more non-polar spot for the ether product is prominent. Reaction times typically range from 1 to 8 hours.[1][8]
Q4: What are the primary safety concerns?
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.[3]
-
Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Alkyl Halides: 1-bromopentane is an irritant. Handle it in a well-ventilated fume hood.
Section 4: Data Summary & Mechanistic Overview
Table 1: Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Alcohol | Isopropanol | Forms the secondary alkoxide. |
| Alkyl Halide | 1-Bromopentane or 1-Iodopentane | Primary halide, minimizes E2 elimination.[3][4] |
| Base | Sodium Hydride (NaH) or Potassium Hydride (KH) | Strong, non-nucleophilic base ensures complete alkoxide formation.[3][10] |
| Solvent | DMF, DMSO, Acetonitrile, THF | Polar aprotic solvents enhance nucleophilicity of the alkoxide.[1][8] |
| Temperature | 50-70 °C | Balances reaction rate while minimizing the risk of elimination side reactions.[1][7] |
| Time | 2-6 hours | Typical duration; should be confirmed by TLC monitoring.[1] |
Diagram: SN2 Mechanism for this compound Synthesis
Caption: The concerted SN2 mechanism for the optimal synthesis pathway.
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- A.Collegepressbox. (2025). Mastering The Williamson Ether Synthesis.
- ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?.
- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
- Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis.
- NileRed. (2020). Williamson Ether Synthesis. YouTube.
- Kaplan MCAT Prep. (2019). Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis. YouTube.
- Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis.
- University of Rochester. (n.d.). Remove Sticky Reagents.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. byjus.com [byjus.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
- 12. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Isopropyl Pentyl Ether by Distillation
Welcome to the Technical Support Center for the purification of isopropyl pentyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the distillation of this ether. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the principles at play, ensuring the integrity and success of your purification process.
Section 1: Troubleshooting Guide
Distillation, while a fundamental technique, can present numerous challenges that impact yield and purity. This section addresses specific issues you may encounter when purifying this compound.
Issue 1: Product Purity is Below Expectation After a Single Distillation
Symptoms:
-
Gas Chromatography-Mass Spectrometry (GC-MS) analysis indicates the presence of starting materials (e.g., isopropanol, pentanol) or byproducts.[1][2][3]
-
The boiling point of the collected distillate is not sharp or is lower than the literature value for pure this compound.
Potential Causes & Solutions:
-
Cause A: Formation of Azeotropes: Ethers, especially when synthesized from alcohols, are prone to forming azeotropes with residual alcohols and water.[4][5] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. For instance, the analogous isopropyl ether forms a ternary azeotrope with isopropanol and water, making complete separation by simple distillation impossible.[4][5] It is highly probable that this compound behaves similarly with its parent alcohols and any present water.
-
Solution 1: Extractive Distillation. Introduce a high-boiling point solvent (an entrainer) that has a strong affinity for the impurities (alcohols and water). This will alter the relative volatilities of the components, breaking the azeotrope and allowing for the separation of pure this compound.
-
Solution 2: Azeotropic Distillation with a Water Entrainer. If water is a significant impurity, consider adding a hydrocarbon solvent (e.g., toluene) that forms a low-boiling azeotrope with water. This azeotrope can be removed as the initial fraction, effectively drying the system and simplifying the subsequent purification of the ether.
-
-
Cause B: Inefficient Fractionation: The distillation column may not have enough theoretical plates to separate components with close boiling points.[6]
-
Solution: Employ Fractional Distillation. Use a fractionating column (e.g., Vigreux, packed column) to increase the number of theoretical plates.[6] This provides a greater surface area for repeated vaporization-condensation cycles, leading to a much-improved separation of liquids with similar boiling points.[6]
-
Issue 2: "Bumping" or Uncontrolled, Violent Boiling in the Distillation Flask
Symptoms:
-
Sudden, large bubbles erupt in the boiling flask, causing the liquid to splash up into the distillation column.
-
The temperature reading on the thermometer fluctuates erratically.
Potential Causes & Solutions:
-
Cause A: Lack of Boiling Chips or Ineffective Stirring. Smooth boiling requires nucleation sites for bubbles to form in a controlled manner.
-
Solution: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Never add boiling chips to a hot liquid, as this can cause violent, instantaneous boiling.
-
-
Cause B: Superheating of the Liquid. This occurs when the liquid is heated above its boiling point without actually boiling.
-
Solution: Ensure even heating of the distillation flask. Use a heating mantle with a stirrer or a water/oil bath for uniform temperature distribution. Avoid localized overheating from a Bunsen burner.
-
Issue 3: Low or No Distillate Collection
Symptoms:
-
The liquid in the distillation flask is boiling, but little to no condensate is forming in the condenser and being collected in the receiving flask.
Potential Causes & Solutions:
-
Cause A: Insufficient Heating. The vapor pressure of the this compound may not be high enough to reach the condenser.
-
Solution: Gradually increase the temperature of the heating source. Ensure the heating mantle is appropriately sized for the flask to provide adequate heat transfer.
-
-
Cause B: Heat Loss from the Apparatus. The distillation column and head may be losing too much heat to the surrounding environment, causing the vapor to condense and return to the distillation flask before reaching the condenser.
-
Solution: Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss. This is particularly important for higher boiling point liquids.
-
-
Cause C: Leaks in the System. If the distillation is being performed under vacuum, leaks will prevent the system from reaching the required low pressure. For atmospheric distillations, significant leaks can allow vapor to escape.
-
Solution: Check all joints and connections for a proper seal. Ensure ground glass joints are properly greased (if appropriate for your application) and securely clamped.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of pure this compound?
Q2: What are the primary impurities I should expect in crude this compound?
If synthesized via the Williamson ether synthesis, the most common impurities are unreacted starting materials:
-
Isopropanol
-
A pentanol isomer (e.g., 1-pentanol)
-
The corresponding alkyl halide
-
Water (if present in the starting materials or introduced during workup)
Q3: Is fractional distillation necessary for purifying this compound?
Fractional distillation is highly recommended, especially if the boiling points of the impurities are close to that of the desired product.[6] Simple distillation is generally only effective for separating liquids with boiling point differences greater than 25 °C or for separating a volatile liquid from a non-volatile solid.[6]
Q4: What safety precautions are essential when distilling ethers?
Ethers are highly flammable and can form explosive peroxides upon exposure to air and light.[8][9]
-
Peroxide Formation: Never distill an ether to dryness, as this can concentrate potentially explosive peroxides. Test for the presence of peroxides before distillation using peroxide test strips. If peroxides are present, they must be quenched (e.g., with a solution of ferrous sulfate) before heating.
-
Flammability: Ethers have low flash points and their vapors are denser than air, meaning they can travel along a benchtop to an ignition source.[8][9] Always work in a well-ventilated fume hood and ensure there are no open flames or spark sources (e.g., hot plates with exposed elements) nearby.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.
Q5: How can I verify the purity of my distilled this compound?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile organic compounds.[1][2][3] It will separate the components of your sample and provide a mass spectrum for each, allowing for their identification and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified ether and detect the presence of impurities.
-
Boiling Point Determination: A sharp, constant boiling point at the correct temperature is a good indicator of purity.
Section 3: Experimental Protocols
Protocol 1: Standard Fractional Distillation of this compound
-
Preparation:
-
Ensure the crude this compound has been tested for and is free of peroxides.
-
Add the crude ether to a round-bottom flask, filling it to no more than two-thirds of its volume.
-
Add a magnetic stir bar or fresh boiling chips to the flask.
-
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood (see diagram below).
-
Use a fractionating column (e.g., Vigreux) between the distillation flask and the distillation head.
-
Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.
-
Use a collection flask at the end of the condenser. It is good practice to have several smaller collection flasks to collect different fractions.
-
-
Distillation Process:
-
Begin stirring and gently heat the distillation flask using a heating mantle.
-
Observe the vapor as it rises through the fractionating column.
-
Collect any low-boiling initial fraction (forerun) in a separate flask. This may contain more volatile impurities or azeotropes.
-
When the temperature stabilizes at the boiling point of this compound, switch to a clean collection flask to collect the main product fraction.
-
Continue to collect the distillate as long as the temperature remains constant.
-
If the temperature begins to rise significantly, it indicates that higher-boiling impurities are starting to distill. At this point, switch to a new collection flask for the final fraction (tailings).
-
Stop the distillation before the flask boils to dryness.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before disassembling.
-
Analyze the purity of the main fraction using GC-MS or NMR.
-
Section 4: Visualizations
Diagram 1: Fractional Distillation Apparatus
Caption: Standard laboratory setup for fractional distillation.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common distillation issues.
Section 5: Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₈H₁₈O | 130.23 | ~130-132 (estimated) | Consult reliable databases for precise values. |
| Isopropanol | C₃H₈O | 60.10 | 82.5 | Common starting material and impurity. |
| 1-Pentanol | C₅H₁₂O | 88.15 | 138 | Common starting material and impurity. |
| Water | H₂O | 18.02 | 100 | Common impurity. |
| Isopropyl ether-Isopropanol-Water Azeotrope | N/A | N/A | 61.6 | Example of a relevant ternary azeotrope.[4][5] |
References
- Stenutz, R. This compound. Tables for Chemistry.
- Cheméo. (n.d.). Chemical Properties of Isopropyl tert-pentyl ether.
- NIST. (n.d.). isopentyl isopropyl ether. NIST Chemistry WebBook.
- ChemWhat. (n.d.). Isopropyl ether CAS#: 108-20-3.
- Lloyd, L. (1985). U.S. Patent No. 4,510,022. Washington, DC: U.S.
- Lloyd, L. (1987). U.S. Patent No. 4,666,563. Washington, DC: U.S.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Azeotrope tables.
- University of Edinburgh Health and Safety Department. (2009). Ether: Its hazards and safe use.
- VelocityEHS. (2015). Understanding the Safety Risks of Diethyl Ether.
- NIST. (n.d.). Isopropyl tert-pentyl ether. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Separation of the mixture (isopropyl alcohol + diisopropyl ether + n-propanol): Entrainer selection, interaction exploration and vapour-liquid equilibrium measurements.
- Horsley, L. H. (1952).
- Lloyd, L. (1995). U.S. Patent No. 5,437,770. Washington, DC: U.S.
- Miller, S. A., & Bliss, H. (1949). U.S. Patent No. 2,487,086. Washington, DC: U.S.
- ResearchGate. (2016). GC-MS analysis of petroleum ether and ethanol leaf extracts from Abrus precatorius Linn.
- ResearchGate. (2011). Gas chromatography-mass spectrometry (GC-MS) analysis of petroleum ether extract (oil) and bio-assays of crude extract of Iris germanica.
- Scholars Research Library. (2016). GC-MS analysis of petroleum ether extract of Alysicarpus monilifer- whole plant. Der Pharmacia Lettre, 8(3), 94-99.
- Azer Scientific. (n.d.). Pristine® Isopropyl Alcohol, LC-MS Grade.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. US4510022A - Separation of isopropyl ether from isopropanol and water by extractive distillation - Google Patents [patents.google.com]
- 5. US4666563A - Separation of isopropyl ether from isopropanol and water by extractive distillation - Google Patents [patents.google.com]
- 6. chemcraft.su [chemcraft.su]
- 7. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. aidic.it [aidic.it]
Removing unreacted starting materials from isopropyl pentyl ether
Technical Support Center: Purification of Isopropyl Pentyl Ether
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound after synthesis. We will explore the underlying principles of common purification techniques and provide detailed, actionable protocols to address specific separation challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most common impurities in a crude this compound synthesis, and why are they present?
Answer: The most prevalent method for synthesizing asymmetrical ethers like this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution (SN2) of a primary alkyl halide (e.g., 1-bromopentane) by an alkoxide (sodium isopropoxide).[1][2][4]
The primary impurities stem directly from the reactants and potential side reactions:
-
Unreacted Isopropanol: The alkoxide is typically generated by deprotonating isopropanol with a strong base (like NaH). Often, the alcohol is used as the solvent, or an excess is used to ensure the complete reaction of the base.[1] Consequently, a significant amount of isopropanol can remain in the crude product.
-
Unreacted Pentyl Halide: The SN2 reaction may not proceed to 100% completion, leaving residual 1-bromopentane or a similar pentylating agent in the mixture.[2]
-
Elimination Byproducts (e.g., Pentene): Alkoxides are strong bases as well as nucleophiles.[4] If the reaction conditions are not optimal, or if a secondary alkyl halide is used, an E2 elimination reaction can compete with the desired SN2 substitution, producing alkenes like 1-pentene.[1][5]
-
Unreacted Base and Salts: The reaction produces a salt byproduct (e.g., NaBr), and residual strong base may also be present, which must be neutralized and removed.
Understanding these likely contaminants is the first step in designing an effective purification strategy.
FAQ 2: My crude product is a single phase, but I suspect it contains unreacted isopropanol. What is the best first step for removal?
Answer: The most effective initial step is an aqueous wash , also known as liquid-liquid extraction. This technique leverages the significant difference in polarity between your target ether and the unreacted alcohol.
Causality: Isopropanol is highly polar due to its hydroxyl (-OH) group, which allows it to form strong hydrogen bonds with water. As a result, it is completely miscible in water.[6][7][8][9] this compound, on the other hand, is a much less polar molecule with limited water solubility. When you mix your crude product with water (or a brine solution), the highly polar isopropanol will preferentially partition into the aqueous layer, while the nonpolar ether remains in the organic layer.
-
Setup: Transfer the crude reaction mixture to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).
-
Extraction: Add an equal volume of deionized water to the funnel. Stopper the funnel, and while securely holding the stopper and stopcock, invert it gently. Open the stopcock to vent any pressure buildup.
-
Mixing: Close the stopcock and shake the funnel vigorously for 30-60 seconds to ensure thorough mixing of the two phases. Vent periodically.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The less dense organic layer (containing your ether) will be on top, and the aqueous layer (containing isopropanol and salts) will be at the bottom.
-
Draining: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the wash process (steps 2-5) two more times with fresh deionized water to maximize the removal of isopropanol. A final wash with a saturated sodium chloride solution (brine) can help to break up any emulsions and further reduce the amount of water dissolved in the organic layer.
-
Collection: Drain the washed organic layer into a clean, dry Erlenmeyer flask.
Caption: Aqueous extraction workflow for isopropanol removal.
FAQ 3: After the aqueous wash, how do I remove residual water from my ether?
Answer: Even after a brine wash, the organic layer will be saturated with a small amount of water. It is critical to remove this water before any subsequent distillation, as the presence of water can lead to the formation of azeotropes and inaccurate boiling point readings. This is accomplished by treating the organic layer with an anhydrous inorganic salt, or "drying agent."
Causality: Anhydrous salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are hygroscopic and will readily absorb water, forming hydrated salt crystals that can be physically separated from the liquid ether.
-
Agent Selection: Choose a suitable drying agent. Anhydrous magnesium sulfate is a fast and efficient choice.
-
Application: Add a small amount of the anhydrous MgSO₄ (a spatula-full for ~50 mL of solution) to the flask containing your washed organic layer.
-
Observation: Gently swirl the flask. If the drying agent clumps together at the bottom, it indicates that water is still present. Continue adding small portions of MgSO₄ and swirling until some of the powder remains free-flowing, resembling a snow-globe effect. This indicates that all the water has been absorbed.
-
Separation: Separate the dried ether from the hydrated salt by gravity filtration, decanting, or filtering through a small plug of cotton in a pipette. Collect the clear, dry ether in a round-bottom flask suitable for distillation.
FAQ 4: I've washed and dried my product, but GC analysis shows unreacted pentyl halide. How do I separate it from my this compound?
Answer: The most effective method for separating two volatile liquids with different boiling points is fractional distillation . This technique relies on the repeated vaporization and condensation cycles on a fractionating column to enrich the vapor with the more volatile component.
Causality: The separation is possible due to the difference in boiling points between the components. The compound with the lower boiling point will vaporize more readily, ascend the column, and be collected as the first fraction (distillate).
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Isopropanol | 60.10 | 82.6[6] |
| 1-Pentanol | 88.15 | 137-139[10][11][12] |
| 1-Bromopentane | 151.04 | 129-130 |
| This compound | 130.23 | ~122-124 (estimated) |
Note: The boiling point of this compound is not widely published but can be estimated to be slightly lower than that of its starting materials with similar or higher molecular weights.
Based on the data, 1-bromopentane has a higher boiling point than the target ether. Therefore, the this compound should distill first.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly greased and clamped.
-
Heating: Heat the round-bottom flask containing the dry, crude ether using a heating mantle. Add boiling chips to ensure smooth boiling.
-
Equilibration: Slowly increase the temperature. As the liquid boils, the vapor will rise into the column. Maintain a slow and steady distillation rate, allowing a temperature gradient to establish along the column.
-
Fraction Collection:
-
Fore-run: Collect any initial low-boiling impurities (e.g., residual solvent if any was used). The temperature at the distillation head will be low and unstable.
-
Product Fraction: The temperature will then rise and stabilize at the boiling point of your product, this compound. Collect this fraction in a clean, pre-weighed receiving flask.
-
High-Boiling Fraction: Once the majority of the ether has distilled, the temperature may rise again, indicating the start of the distillation of the higher-boiling 1-bromopentane. At this point, stop the distillation or change the receiving flask to collect this impurity fraction separately.
-
-
Analysis: Analyze the collected product fraction for purity using GC-MS or NMR.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 7. Is a isopropyl alcohol soluble in water? - Knowledge - Anquan Chemical [zbaqchem.com]
- 8. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. isopropanol solubility - Cangzhou Bohai New District Anxin Chemistry Co.,Ltd [sellcellulose.com]
- 10. 1-Pentanol | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Pentanol - Wikipedia [en.wikipedia.org]
- 12. 1-Pentanol - Alcohol - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
Detection and removal of peroxides in isopropyl pentyl ether
Troubleshooting Guides and FAQs for Peroxide Detection and Removal
Welcome to the technical support center for isopropyl pentyl ether. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this solvent in your experiments. Ethers like this compound are known to form potentially explosive peroxides over time when exposed to air.[1][2][3][4] This document provides in-depth, experience-based guidance on the critical procedures for detecting and removing these hazardous compounds.
Frequently Asked Questions (FAQs)
Q1: Why is peroxide formation in this compound a concern?
A1: this compound, like many other ethers, can react with atmospheric oxygen in a process called autoxidation to form hydroperoxides and peroxides.[2][3][4][5] This is a free-radical chain reaction that is often initiated by light.[3][4][6] These peroxide compounds are unstable and can decompose violently when subjected to heat, friction, or mechanical shock.[1][5][7][8] Distillation or evaporation of the ether can concentrate these peroxides to dangerous, explosive levels.[1][9][10] Numerous laboratory accidents, some with severe consequences, have been attributed to the detonation of ether peroxides.[1]
Q2: How can I tell if my this compound has formed peroxides?
A2: Visual inspection is the first crucial step. If you observe crystal formation within the liquid, around the cap, or an oily, viscous layer, you should consider the container extremely hazardous.[9][10][11][12] Do not attempt to open or move it. Contact your institution's Environmental Health and Safety (EHS) department immediately.[9][11] If there are no visual signs, you must perform a chemical test to detect the presence of peroxides.
Q3: How often should I test my this compound for peroxides?
A3: The frequency of testing depends on the storage conditions and usage. It is strongly recommended to date containers upon receipt and upon opening.[1][3][4] As a general rule, test opened containers of this compound at least every three months.[1] However, it is best practice to test before each use, especially before any distillation or concentration step.[9][10] Unopened containers from the manufacturer can typically be stored for up to one year without significant peroxide formation if kept in a cool, dark place in an amber glass bottle.[1]
Q4: What is the maximum acceptable level of peroxides in this compound for general laboratory use?
A4: The acceptable peroxide concentration depends on the intended application. The following table provides general guidelines.[10][13]
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action |
| < 3 ppm | Reasonably safe for most laboratory procedures.[10][13] |
| 3 - 30 ppm | Moderate hazard. Avoid concentrating the ether. Consider disposal if not for immediate use.[10][13] |
| > 30 ppm | Unacceptable and potentially hazardous. The ether must be treated to remove peroxides before use or disposed of.[10][13] |
| For Distillation/Evaporation | Must be peroxide-free (0 ppm). [10] |
Troubleshooting and Step-by-Step Protocols
This section provides detailed protocols for the detection and removal of peroxides. The choice of method depends on the available reagents, the required purity of the ether, and the concentration of peroxides.
Peroxide Detection Methods
It is crucial to select a detection method appropriate for your laboratory's capabilities and the sensitivity required.
This is a rapid and convenient method for routine screening.[1][14]
-
Principle: Peroxidase on the strip transfers oxygen from the peroxide to an organic redox indicator, which turns blue. The intensity of the color corresponds to the peroxide concentration.[1]
-
Protocol:
-
Immerse the test strip into the this compound for approximately 1 second.[1]
-
Allow the solvent to evaporate from the strip.
-
Moisten the reaction zone by either breathing on it several times or briefly dipping it in distilled water.[1]
-
Compare the resulting color to the color scale provided with the test strips to determine the peroxide concentration in ppm (mg/L).[1][15]
-
-
Troubleshooting:
-
No color change: This could indicate the absence of peroxides or that the strips are expired or have been improperly stored. Always check the expiration date.
-
Inconsistent results: Ensure the solvent has fully evaporated before moistening the strip. The reaction requires an aqueous environment to proceed efficiently.
-
This is a classic and more sensitive qualitative or semi-quantitative method.[16]
-
Principle: Peroxides oxidize iodide ions (I⁻) from potassium iodide to iodine (I₂). The liberated iodine imparts a yellow to brown color to the solution.[2][16] The addition of starch solution will result in a deep blue-black color if iodine is present, increasing the sensitivity of the test.[1]
-
Protocol:
-
In a clean test tube, add 1-3 mL of the this compound to be tested.
-
Add an equal volume of glacial acetic acid and mix.[14]
-
Add a few drops of a freshly prepared 5-10% aqueous potassium iodide solution and shake the mixture.[1][14]
-
Observe the color of the aqueous layer. A yellow to brown color indicates the presence of peroxides.[14]
-
For higher sensitivity, add a drop of starch indicator solution. A blue or purple color confirms the presence of peroxides.[1]
-
-
Troubleshooting:
-
Faint yellow color: This may indicate a low concentration of peroxides. Compare the color against a blank (reagents without the ether).
-
False positives: Ensure the potassium iodide solution is fresh, as it can slowly oxidize in air over time.
-
Workflow for Peroxide Detection and Action
The following diagram illustrates the decision-making process when handling this compound.
Sources
- 1. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 2. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Peroxide Forming Solvents [sigmaaldrich.com]
- 5. bu.edu [bu.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Peroxide-Forming Chemicals | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 15. kinnarumma.com [kinnarumma.com]
- 16. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in Isopropyl Pentyl Ether Synthesis
Welcome to the technical support center for the synthesis of isopropyl pentyl ether. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis, which typically proceeds via the Williamson ether synthesis.[1][2][3] Below, you will find a series of frequently asked questions and detailed troubleshooting guides to help you optimize your reaction for higher yields.
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound?
The most prevalent and versatile method is the Williamson ether synthesis.[2][4] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[2][3][5] For this compound, there are two primary routes:
-
Route A: Reacting sodium isopropoxide with 1-pentyl halide (e.g., 1-bromopentane or 1-iodopentane).
-
Route B: Reacting sodium pentoxide with an isopropyl halide (e.g., 2-bromopropane).
2. Which of the two synthetic routes is generally preferred and why?
Route A is strongly preferred. The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon (the carbon bonded to the leaving group).[2][5][6]
-
Primary alkyl halides , like 1-pentyl halide, are excellent substrates for SN2 reactions.
-
Secondary alkyl halides , such as isopropyl halide, are more sterically hindered. This increased hindrance makes them more susceptible to a competing E2 (elimination) reaction, which leads to the formation of propene as a byproduct instead of the desired ether, thereby reducing the yield.[2][5][6][7]
3. What are the most critical factors affecting the yield of the Williamson ether synthesis?
Several factors can significantly impact your yield:
-
Choice of Reactants: As discussed, using a primary alkyl halide and the corresponding alkoxide is crucial to favor the SN2 pathway over E2 elimination.[5][8][9]
-
Reaction Conditions: Temperature, solvent, and the choice of base are all critical parameters that need to be optimized.[2][10]
-
Purity of Reagents and Anhydrous Conditions: The presence of water can consume the strong base used to generate the alkoxide and can also hydrolyze the alkyl halide, leading to lower yields.[10]
Troubleshooting Guide: Low Yields
This section provides a structured approach to identifying and resolving the root causes of low yields in your this compound synthesis.
Issue 1: The reaction yield is significantly lower than expected, with the primary byproduct being an alkene (propene).
Root Cause Analysis: This is a classic indicator that the E2 elimination reaction is outcompeting the desired SN2 substitution.[2][6] This is particularly common when using a secondary alkyl halide like 2-bromopropane.[5][7]
Troubleshooting Workflow:
Troubleshooting E2 Competition
Corrective Actions:
-
Optimize Reactant Choice: The most effective solution is to use the less sterically hindered combination: a primary alkyl halide (1-bromopentane) and the alkoxide of the secondary alcohol (sodium isopropoxide).[8][9]
-
Control the Temperature: Higher temperatures favor elimination reactions.[2][10] A typical temperature range for the Williamson ether synthesis is between 50-100 °C.[1][2][10] If you are experiencing significant elimination, try running the reaction at the lower end of this range and monitor its progress over a longer period.
Issue 2: The reaction is sluggish or does not proceed to completion.
Root Cause Analysis: A slow or incomplete reaction can be due to several factors, including insufficient nucleophilicity of the alkoxide, poor solvent choice, or deactivated reagents.
Troubleshooting Workflow:
Troubleshooting Incomplete Reactions
Corrective Actions:
-
Solvent Selection: The choice of solvent is critical for SN2 reactions.
-
Polar aprotic solvents such as DMF, DMSO, and acetonitrile are highly recommended.[1][2] These solvents solvate the cation (e.g., Na+) of the alkoxide, leaving a "naked" and more reactive alkoxide anion, which significantly speeds up the reaction.[11][12][13]
-
Protic solvents , like the parent alcohol, can be used but may slow the reaction rate.[2][5] They can form hydrogen bonds with the alkoxide, stabilizing it and reducing its nucleophilicity.[11][12]
-
-
Base and Alkoxide Formation:
-
The alkoxide is often generated in situ by reacting the alcohol with a strong base.[1] Sodium hydride (NaH) is a common and effective choice.[3][5]
-
Ensure your NaH is fresh. It should be a fine, gray powder. Clumps or a whitish appearance may indicate it has reacted with atmospheric moisture and is less active.[10]
-
The reaction to form the alkoxide must be performed under strictly anhydrous (dry) conditions. Any water present will react with the NaH, reducing the amount of base available to deprotonate the alcohol.[10]
-
Issue 3: Difficulty in purifying the final product.
Root Cause Analysis: Purification challenges often arise from the presence of unreacted starting materials, particularly the alcohol, which can have a similar polarity to the ether product.
Corrective Actions:
-
Removal of Unreacted Alcohol:
-
Aqueous Workup: Washing the organic layer with water or brine can help remove some of the more water-soluble alcohol.
-
Distillation: If there is a sufficient boiling point difference, distillation can be an effective purification method.[14][15]
-
Chemical Conversion: For more challenging separations, unreacted alcohol can be converted into a more easily separable, non-volatile derivative.[14] Another method involves reacting the impure ether with sulfamic acid, which forms non-volatile esters with the alcohol impurities, allowing the pure ether to be distilled off.[16]
-
-
Chromatography: Column chromatography is a reliable method for separating the ether from the alcohol, as the ether is typically less polar.[14]
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is based on the preferred synthetic route (Route A) to maximize yield.
Materials:
-
Isopropanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
1-Bromopentane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: a. Under an inert atmosphere (e.g., nitrogen or argon), add isopropanol (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. b. Dilute the isopropanol with anhydrous THF. c. Cool the flask in an ice bath (0 °C). d. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium isopropoxide.
-
SN2 Reaction: a. Add 1-bromopentane (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred alkoxide solution. b. After the addition is complete, heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-8 hours.[1][2]
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl to destroy any unreacted NaH. c. Transfer the mixture to a separatory funnel and add water. d. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times. e. Combine the organic layers and wash with brine. f. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. g. Purify the resulting crude oil by fractional distillation or column chromatography to obtain pure this compound.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Alkyl Halide | Primary (e.g., 1-Bromopentane) | Minimizes competing E2 elimination reaction.[5][9] |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for efficient alkoxide formation.[3][5] |
| Solvent | Polar Aprotic (DMF, DMSO, THF) | Increases nucleophilicity of the alkoxide for a faster SN2 reaction.[2][11][12] |
| Temperature | 50 - 100 °C | Balances reaction rate while minimizing side reactions.[1][2] |
| Reaction Time | 1 - 8 hours | Dependent on specific substrates and temperature; monitor for completion.[1][2] |
References
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- OpenOChem Learn. SN2 Effect of Solvent. [Link]
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?[Link]
- AK Lectures. (2019, February 23). Effect of Solvent on Sn2 Reaction. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
- Google Patents.
- chemeurope.com. Williamson ether synthesis. [Link]
- Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
- Reddit. (2016, September 23).
- Google Patents.
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]
- Khan Academy. Williamson ether synthesis (video). [Link]
- Unknown Source. The Williamson Ether Synthesis. [Link]
- Unknown Source. The Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson_ether_synthesis [chemeurope.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. reddit.com [reddit.com]
- 15. US2556248A - Ether purification by distillation and adsorption - Google Patents [patents.google.com]
- 16. US3450608A - Purification of ethers - Google Patents [patents.google.com]
Technical Support Center: Synthesis & Purification of Isopropyl Pentyl Ether
Welcome to the technical support center for the synthesis and purification of isopropyl pentyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during synthesis and purification. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Troubleshooting Guide: Common Purity Issues
This section addresses specific problems you may encounter after the initial synthesis of this compound, typically via the Williamson ether synthesis.
Question 1: My post-reaction analysis (GC-MS, ¹H NMR) shows a significant amount of unreacted isopropanol and/or 1-pentanol. What went wrong?
Answer:
This is a common issue often related to incomplete deprotonation of the starting alcohol or insufficient reaction time.
-
Plausible Causes & Mechanistic Explanation:
-
Ineffective Deprotonation: The Williamson ether synthesis requires the formation of an alkoxide nucleophile from an alcohol.[1][2] This is an equilibrium process. If the base used is not strong enough or if it has degraded due to improper storage (e.g., old sodium hydride), the concentration of the reactive alkoxide will be too low to drive the reaction to completion.
-
Presence of Water: The Williamson synthesis is highly sensitive to moisture.[3] Any water in the solvent or on the glassware will react with the strong base (e.g., NaH), consuming it and preventing the deprotonation of your alcohol.
-
Insufficient Reaction Time or Temperature: The SN2 reaction, while effective, is not instantaneous. Reaction times that are too short or temperatures that are too low will result in incomplete conversion.
-
-
Troubleshooting & Optimization Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., >100°C) for several hours and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. If your solvent is from a previously opened bottle, consider using a fresh, sealed bottle or re-drying it using appropriate methods.
-
Verify Base Activity: Use a fresh container of a strong base like sodium hydride (NaH) or potassium hydride (KH).[1] A gray appearance of NaH can indicate deactivation.[3] When adding the alcohol to the NaH/solvent suspension, you should observe hydrogen gas evolution as a sign of alkoxide formation.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting starting material. The reaction is complete only when the starting material spot is no longer visible.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range for this synthesis is between 50-100 °C.[3]
-
Question 2: I've isolated a byproduct with a mass corresponding to pentene. Why did this form and how can I prevent it?
Answer:
The formation of an alkene (pentene in this case) is a classic indicator that the E2 (elimination) reaction is outcompeting your desired SN2 (substitution) reaction.[1][4]
-
Plausible Causes & Mechanistic Explanation:
-
Choice of Reagents: The alkoxide is not only a nucleophile but also a base.[4] For synthesizing this compound, there are two possible routes:
-
Route A: Isopropoxide (from isopropanol) + 1-pentyl halide.
-
Route B: Pentoxide (from 1-pentanol) + 2-propyl halide. Route B is highly problematic. The use of a secondary alkyl halide (2-propyl halide) significantly increases the steric hindrance around the reaction center, slowing down the SN2 pathway. This gives the alkoxide more opportunity to act as a base, abstracting a proton and causing E2 elimination to form propene.[1][2][4] While Route A is preferred, using a very bulky or strong base can still promote some elimination of the primary halide.
-
-
High Reaction Temperature: Elevated temperatures favor elimination over substitution.[3]
-
-
Troubleshooting & Optimization Protocol:
-
Select the Optimal Reagents: Always choose the pathway that involves the least sterically hindered alkyl halide. For this compound, the correct choice is reacting sodium isopropoxide with a 1-pentyl halide (e.g., 1-bromopentane or 1-iodopentane).[5] This pits a secondary alkoxide against a primary halide, strongly favoring the SN2 pathway.
-
Control the Temperature: Maintain the reaction temperature at the lowest point that allows for a reasonable reaction rate. Avoid excessive heating.
-
Choice of Base/Alkoxide: If elimination persists, consider using a less hindered base to form the alkoxide if your protocol allows.
-
Question 3: My final product is cloudy and an IR spectrum shows a broad peak around 3300-3500 cm⁻¹. How do I remove this impurity?
Answer:
A cloudy appearance and a broad -OH stretch in the infrared (IR) spectrum are definitive signs of water and/or residual alcohol contamination.
-
Plausible Causes & Mechanistic Explanation:
-
Incomplete Workup: The aqueous workup is designed to remove water-soluble impurities like salts and excess alcohol. If the separation of the organic and aqueous layers is not clean, or if an insufficient number of washes are performed, water and alcohol can be carried over.
-
Ineffective Drying: Standard drying agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are used to remove dissolved water from the organic layer. Using too little drying agent or allowing insufficient contact time will leave residual moisture.
-
-
Troubleshooting & Optimization Protocol:
-
Aqueous Wash: Perform a water or brine (saturated NaCl solution) wash of the crude ether. Brine is often more effective as it helps to break up emulsions and reduces the solubility of the ether in the aqueous layer.
-
Drying Agent Application: After separating the organic layer, add a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO₄). Add the agent until it no longer clumps together, indicating that all water has been absorbed. Allow it to stand for at least 15-20 minutes with occasional swirling before filtering.
-
Distillation: The most robust method to remove both water and residual alcohols is fractional distillation, as their boiling points are significantly different from the target ether.[6]
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to identifying and resolving purity issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound purification.
Frequently Asked Questions (FAQs)
Q1: What are the best purification methods for this compound?
A1: The choice depends on the nature of the impurities. A combination of an aqueous workup followed by fractional distillation is typically the most effective method.
-
Aqueous Wash: Removes inorganic salts and highly polar impurities like residual alkoxides.
-
Fractional Distillation: This is highly effective for separating the desired ether from unreacted alcohols, elimination byproducts, and other volatile organic impurities, provided there is a sufficient difference in boiling points.[7][8]
-
Flash Column Chromatography: Useful for removing non-volatile impurities or when distillation fails to separate components with very close boiling points.[9][10] A common solvent system would be a low-polarity mixture, such as hexane and ethyl acetate.[9]
Q2: How can I accurately assess the purity of my final product?
A2: A multi-technique approach is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile impurities.[11] The gas chromatogram separates the components, and the mass spectrometer provides structural information for each.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the this compound and reveal the presence of impurities. Integration of the proton signals in ¹H NMR can be used for quantitative analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Primarily used to confirm the absence of functional groups from starting materials, such as the broad -OH stretch of an alcohol.
Q3: My ether has been stored for a few weeks and now tests positive for peroxides. What should I do?
A3: Ethers are notorious for forming explosive peroxides upon exposure to air and light.[12][13] If peroxides are detected (e.g., with potassium iodide test strips), they must be quenched before any heating or distillation. A common method is to shake the ether with an aqueous solution of a reducing agent, such as ferrous sulfate.[12] For long-term storage, it is advisable to add a stabilizer like BHT or store the ether over sodium wire or molecular sieves to destroy peroxides as they form.[14] Never distill an ether to dryness if peroxides are suspected, as this can lead to a violent explosion. [15]
Data Summary Table
The viability of fractional distillation relies on the differences in boiling points between the product and potential impurities.
| Compound | IUPAC Name | Boiling Point (°C) | Role in Synthesis |
| This compound | 1-(propan-2-yloxy)pentane | 126 [16] | Target Product |
| Isopropanol | Propan-2-ol | 82.6 | Starting Material |
| 1-Pentanol | Pentan-1-ol | 138 | Starting Material |
| 1-Bromopentane | 1-Bromopentane | 129-130 | Starting Material |
| 1-Pentene | Pent-1-ene | 30 | Elimination Byproduct |
Experimental Protocol: Fractional Distillation
This protocol describes the purification of crude this compound (approx. 50 mL) from less volatile (e.g., 1-pentanol) and more volatile (e.g., pentene, isopropanol) impurities.
Materials:
-
Crude this compound (post-workup and drying)
-
100 mL round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser and collection adapter
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Collection flasks
-
Insulating glass wool or aluminum foil
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place the crude ether and a few boiling chips into the 100 mL round-bottom flask.[8]
-
Insulation: Wrap the fractionating column and distillation head with glass wool or aluminum foil to maintain the temperature gradient.[17]
-
Heating: Begin heating the flask gently. The goal is to establish a slow, steady rate of distillation.[18]
-
Collect First Fraction (Fore-run): Observe the thermometer. The temperature will first rise to the boiling point of the most volatile impurity (e.g., pentene at 30°C, then potentially isopropanol at ~82°C). Collect this initial distillate in a separate flask until the temperature begins to rise again. This fraction should be discarded.
-
Collect Main Fraction: As the temperature stabilizes at the boiling point of this compound (~126°C), switch to a clean collection flask.[16] Collect the distillate while the temperature remains constant. A stable boiling point is a good indicator of a pure substance.[19]
-
Stop Distillation: If the temperature begins to rise significantly above the expected boiling point or drops, it indicates that the desired product has distilled over and higher-boiling impurities (like 1-pentanol) are now reaching the thermometer. Stop the distillation before the distilling flask goes to dryness.
-
Analysis: Analyze the collected main fraction using the techniques described in FAQ 2 to confirm its purity.
References
- NurdRage. (2018). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. YouTube. [Link]
- Craig, R. L. (1969). Purification of ethers. U.S. Patent No. 3,450,608.
- LookChem. (n.d.). Purification of Diethyl ether (Ethyl ether). Chempedia. [Link]
- Skelly, N. (1951). Ether purification by distillation and adsorption. U.S. Patent No. 2,556,248.
- TechLink. (n.d.).
- Olson, A. P., et al. (2024). Developing ether and alcohol based extraction chromatography resins for purification of antimony-119 in nuclear medicine.
- Organic Chemistry at CU Boulder. (n.d.).
- Santas. (n.d.).
- Chemistry LibreTexts. (2021). 2.
- University of Alberta. (n.d.).
- The Chemistry Blog. (n.d.).
- University of Rochester Department of Chemistry. (n.d.).
- PrepChem. (n.d.). Synthesis of isopropyl (2-isopropylphenyl) ether. [Link]
- Wikipedia. (n.d.).
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry. [Link]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. [Link]
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
- Cheméo. (n.d.). Chemical Properties of Isopropyl tert-pentyl ether. [Link]
- Chad's Prep. (n.d.). Synthesis and Reactions of Ethers. [Link]
- PrepChem. (n.d.). Synthesis of isopropyl ether. [Link]
- Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
- Sciencemadness.org. (2010). Synthesis of Diisopropyl-ether. [Link]
- ResearchGate. (n.d.). Liquid-phase synthesis of isopropyl tert-butyl ether by addition of 2-propanol to isobutene on the oversulfonated ion-exchange resin Amberlyst-35. [Link]
- Lucideon. (n.d.). Analytical Techniques for Chemical Analysis & Testing. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- ResearchGate. (n.d.). The mechanism of diisopropyl ether synthesis from a feed of propylene and isopropanol over ion exchange resin. [Link]
- Chromatography Forum. (2006). How do you perform purity analysis?. [Link]
- Chemistry For Everyone. (2024). What Are The Limitations Of Williamson Ether Synthesis?. YouTube. [Link]
- Stenutz, R. (n.d.). This compound. [Link]
- Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. [Link]
- Vogel, A. I. (1948). The Synthesis and Purification of Ethers. Journal of the American Chemical Society. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. [Link]
- Pearson. (2024). How could you synthesize isopropyl propyl ether, using isopropyl alcohol as the only carbon-containing reagent?. [Link]
- European Patent Office. (n.d.).
- Reddit. (2024). Most effective and safest way to clean Isopropyl Alcohol?. r/chemistry. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US2556248A - Ether purification by distillation and adsorption - Google Patents [patents.google.com]
- 7. One moment, please... [chemicals.co.uk]
- 8. Purification [chem.rochester.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]
- 12. Purification of Diethyl ether (Ethyl ether) - Chempedia - LookChem [lookchem.com]
- 13. Sciencemadness Discussion Board - Synthesis of Diisopropyl-ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
- 16. This compound [stenutz.eu]
- 17. Fractional distillation - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. moravek.com [moravek.com]
Technical Support Center: Industrial Production of Isopropyl Pentyl Ether
This guide is designed for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of isopropyl pentyl ether. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to navigate the complexities of scaling up this etherification process. The content is structured to address specific challenges you may encounter, from reaction optimization and catalyst management to purification and safety.
Section 1: Reaction and Synthesis Challenges
The industrial synthesis of this compound can be approached through two primary routes: the Williamson ether synthesis and catalytic dehydration of alcohols. Each method presents a unique set of challenges that can impact yield, purity, and overall process efficiency.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1] In the case of this compound, this would involve reacting an alkoxide with an alkyl halide. Two potential pathways exist:
-
Pathway A: Isopropoxide with a pentyl halide.
-
Pathway B: Pentoxide with an isopropyl halide.
Question: We are experiencing low yields of this compound when using an isopropyl halide and pentoxide (Pathway B) in our pilot plant. What is the likely cause and how can we mitigate this?
Answer:
Low yields in this specific pathway of the Williamson synthesis are most likely due to a competing E2 elimination reaction.[2] Isopropyl halides are secondary halides, which are more prone to elimination reactions, especially in the presence of a strong, sterically hindered base like pentoxide. The alkoxide acts as a base, abstracting a proton and leading to the formation of propene as a byproduct instead of the desired ether.[2][3]
Troubleshooting & Optimization:
-
Prioritize Pathway A: The preferred route for synthesizing this compound via the Williamson method is to use a primary alkyl halide (pentyl halide) and a less sterically hindered alkoxide (isopropoxide). Primary halides are significantly less prone to elimination reactions.[1]
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 (substitution) reaction over the E2 (elimination) reaction.[2] Elimination reactions typically have higher activation energy.
-
Solvent Selection: The use of polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) is common in industrial settings to accelerate the reaction rate by ensuring the availability of the free nucleophile.
-
Phase Transfer Catalysis (PTC): In industrial synthesis, PTC is frequently employed to enhance reaction rates and yields.[4] Catalysts such as tetrabutylammonium bromide can facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the alkyl halide is present.[5][6] This can allow for milder reaction conditions and may not require the use of anhydrous solvents.[5]
Workflow for Optimizing Williamson Ether Synthesis
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Catalytic Dehydration of Alcohols
An alternative industrial route to ethers is the acid-catalyzed dehydration of alcohols. For this compound, this would involve the reaction of isopropanol and pentanol.
Question: We are observing significant byproduct formation, including alkenes and symmetrical ethers, during the catalytic dehydration of isopropanol and pentanol. How can we improve the selectivity towards this compound?
Answer:
The formation of byproducts in catalytic dehydration is a common challenge. The reaction proceeds via protonation of an alcohol to form a good leaving group (water), followed by nucleophilic attack by another alcohol molecule. However, several side reactions can occur:
-
Dehydration of a single alcohol: This leads to the formation of propene from isopropanol and pentene from pentanol.
-
Self-etherification: Reaction of two molecules of the same alcohol results in the formation of diisopropyl ether and dipentyl ether.
Troubleshooting & Optimization:
-
Catalyst Selection: The choice of catalyst is crucial. While strong mineral acids can be used, solid acid catalysts are often preferred in industrial settings to minimize corrosion and simplify separation. The acidity of the catalyst influences selectivity; excessively high acidity can promote alkene formation.[7]
-
Reaction Temperature: As with the Williamson synthesis, temperature control is critical. Higher temperatures tend to favor elimination reactions, leading to increased alkene production.
-
Feed Ratio: Optimizing the molar ratio of isopropanol to pentanol can influence the product distribution. An excess of one alcohol may favor the formation of the unsymmetrical ether.
-
Water Removal: The reaction produces water, which can inhibit the catalyst and shift the equilibrium back towards the reactants. Continuous removal of water, for example, through reactive distillation, can drive the reaction towards the desired product.[8][9]
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Williamson Ether Synthesis | Catalytic Dehydration of Alcohols |
| Reactants | Alkoxide and Alkyl Halide | Isopropanol and Pentanol |
| Catalyst | Often none, or Phase Transfer Catalyst | Acid Catalyst (e.g., solid acid) |
| Key Challenge | Competing Elimination Reactions | Selectivity (byproduct formation) |
| Typical Temp. | 50-100 °C | Varies with catalyst |
| Byproducts | Alkenes (from elimination) | Alkenes, Symmetrical Ethers |
Section 2: Catalyst Management in Catalytic Dehydration
For the catalytic dehydration route, maintaining catalyst activity and longevity is a primary concern in industrial production.
Question: Our solid acid catalyst is showing a decline in activity over time. What are the potential causes of deactivation, and what are our options for regeneration?
Answer:
Catalyst deactivation is an inevitable issue in many industrial processes and can be caused by several factors.[10][11][12][13]
Mechanisms of Catalyst Deactivation:
-
Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[7][11] This is often more prevalent at higher operating temperatures.
-
Poisoning: Impurities in the feedstock can irreversibly bind to the active sites of the catalyst, rendering them inactive.
-
Sintering: At high temperatures, the small, highly dispersed active particles on a catalyst support can migrate and agglomerate into larger particles, reducing the active surface area.[7][11]
Catalyst Regeneration Strategies:
The appropriate regeneration method depends on the cause of deactivation.
-
For Coking: A common method is to burn off the coke in a controlled manner with a stream of air or a mixture of air and an inert gas. The temperature of this process must be carefully controlled to avoid damaging the catalyst through sintering.
-
For Poisoning: Regeneration from poisoning can be more challenging and may not always be possible. If the poison is weakly adsorbed, it might be removed by flushing with a solvent or a reactive gas.
Catalyst Deactivation and Regeneration Cycle
Caption: A simplified diagram of the catalyst deactivation and regeneration cycle.
Section 3: Purification and Impurity Control
Achieving the desired purity of this compound requires effective separation from unreacted starting materials and byproducts.
Question: What is the most effective industrial method for purifying crude this compound, and what are the key considerations?
Answer:
Fractional distillation is the most common and effective method for the large-scale purification of ethers.[14][15] The success of the distillation depends on the boiling point differences between this compound and its impurities.
Likely Impurities and their Boiling Points:
-
Propene: Gas at ambient temperature.
-
Isopropanol: 82.5 °C
-
Pentanol: ~138 °C (for 1-pentanol)
-
Diisopropyl ether: 68-69 °C
-
Dipentyl ether: ~188 °C
-
This compound: ~130-132 °C (estimated)
Purification Strategy:
A multi-stage distillation process is likely required:
-
Initial Distillation: A first column can be used to remove lower-boiling impurities such as unreacted isopropanol and any diisopropyl ether formed.
-
Second Distillation: The bottoms from the first column, now enriched in the desired product and higher-boiling components, can be fed to a second column. In this column, the this compound is taken as the overhead product, leaving unreacted pentanol and dipentyl ether as the bottoms.
Challenges and Solutions:
-
Azeotropes: Mixtures of alcohols and ethers with water (if present) can form azeotropes, which are mixtures that boil at a constant temperature and have a fixed composition, making separation by simple distillation difficult. Process modeling and simulation are essential to design a distillation train that can effectively break these azeotropes, possibly through the use of a different pressure or an entrainer.
-
Reactive Distillation: For the catalytic dehydration synthesis route, reactive distillation is a highly efficient process intensification strategy.[8][9][16][17] This technique combines the chemical reaction and separation in a single unit. As this compound is formed, it is continuously removed, which shifts the reaction equilibrium to favor higher conversion and can significantly reduce capital and operating costs.[17]
Section 4: Safety Considerations for Industrial Ether Production
Ethers as a class of compounds present significant safety hazards that must be managed, especially at an industrial scale.[18][19]
Question: What are the primary safety hazards associated with the industrial production of this compound, and what are the essential safety protocols?
Answer:
The main hazards are flammability and the potential for peroxide formation.[18][19][20]
Flammability:
-
This compound is a flammable liquid. Its vapors can form explosive mixtures with air.[18][19]
-
Safety Protocols:
-
All equipment must be properly grounded to prevent static electricity discharge, which can be an ignition source.[19]
-
The production area must be well-ventilated and equipped with explosion-proof electrical fittings.[21]
-
Strictly control all potential ignition sources, such as open flames, sparks, and hot surfaces.[20]
-
Ensure that appropriate fire suppression systems are in place.
-
Peroxide Formation:
-
Ethers can react with atmospheric oxygen, especially in the presence of light, to form explosive peroxides.[18][19] These peroxides can detonate when heated or subjected to shock.
-
Safety Protocols:
-
Store crude and purified this compound under an inert atmosphere (e.g., nitrogen) to exclude oxygen.
-
Use opaque or amber-colored storage tanks to protect from light.
-
Regularly test for the presence of peroxides, especially before any distillation or heating process.
-
If peroxides are detected, they must be chemically reduced and removed before further processing.
-
Inhibitors may be added to the final product to prevent peroxide formation during storage.[18]
-
Personal Protective Equipment (PPE):
-
Personnel working in the production area should wear appropriate PPE, including chemical-resistant gloves, safety goggles or face shields, and flame-retardant clothing.[20][21]
Section 5: Process Analytical Technology (PAT)
To ensure consistent quality and process efficiency, the implementation of Process Analytical Technology (PAT) is highly recommended. PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[22][23][24]
Question: How can PAT be applied to the industrial production of this compound?
Answer:
PAT can be integrated at various stages of the production process to provide real-time monitoring and control.
-
Reaction Monitoring: In-line spectroscopic techniques (e.g., Near-Infrared or Raman spectroscopy) can be used to monitor the concentration of reactants and products in real-time. This allows for precise control of reaction endpoints, optimizing yield and minimizing byproduct formation.
-
Distillation Control: On-line analyzers can monitor the composition of distillate and bottoms streams, enabling tighter control over the purification process and ensuring the final product meets specifications.
-
Impurity Detection: PAT tools can be used for the early detection of critical impurities, allowing for corrective actions to be taken before a batch is compromised.
By implementing PAT, manufacturers can move from a "testing to document" to a "building quality in" approach, leading to improved process understanding, increased efficiency, and enhanced product quality.[25]
References
- Sobczak, J., Wysocka, I., Murgrabia, S., & Rogala, A. (2022). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. Energies.
- Williamson ether synthesis. (n.d.). In Wikipedia.
- Liu, E., Lu, X., & Wang, D. (2023).
- Sobczak, J., et al. (2022). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis.
- Gaver, R. C. (1951). U.S. Patent No. 2,556,248. U.S.
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- Chen, Y. T. (2019).
- Ethers Safety. (2021). University College London.
- Rathod, V. M., et al. (2023). Contribution of phase transfer catalyst to green chemistry: A review.
- Diethyl Ether Standard Operating Procedure. (n.d.). Purdue University.
- Trovato, T., & Serafino, M. (2020).
- Ethers Health & Safety. (2024). Health and Safety Department.
- Diethyl Ether. (2022). University of Michigan Environment, Health & Safety.
- Use of Ether. (n.d.). University of California, Los Angeles - Environment, Health & Safety.
- van den Hark, S., & de Klerk, A. (2017). Challenges of scaling up chemical processes (based on real life experiences).
- Improving reaction conditions for Williamson ether synthesis. (n.d.). BenchChem.
- Balaraman, K., & Jagadeesh, R. V. (2017). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. The Journal of Organic Chemistry.
- Argyle, M. D., & Bartholomew, C. H. (2015).
- Williamson Ether Synthesis. (n.d.). Utah Tech University.
- The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis.
- 6 key challenges when scaling up sustainable chemical processes. (2025). CPI.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Troubleshooting guide for Williamson ether synthesis with secondary iodides. (n.d.). BenchChem.
- Soderberg, T. (2015). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts.
- Process Analytical Technology (P
- Singh, R. P., et al. (2023). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences.
- Al-Absi, R. S., & Al-Ghamdi, S. G. (2023). The most effective techniques of industrial purification processes: a technical review Key findings.
- From Waste to High-Purity: Reactive Distillation in Esterific
- What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit.
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- What Are The Limitations Of Williamson Ether Synthesis? (2025). Chemistry For Everyone.
- Reactive distillation process for the synthesis of di-n-pentyl ether. (n.d.).
- Craig, R. L. (1969). U.S. Patent No. 3,450,608. U.S.
- Process analytical technology. (n.d.). In Wikipedia.
- Process Analytical Technology (P
- Technical Support Center: Purification of High-Boiling Point Ethers. (n.d.). BenchChem.
- Beller, M., & Jagadeesh, R. V. (2021).
- Yang, D., et al. (2024). Esterification and Etherification of Aliphatic Alcohols Enabled by Catalytic Strain-Release of Donor-Acceptor Cyclopropane. Organic Letters.
- Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. (n.d.). Innopharma Technology.
- Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. (n.d.). Agilent.
- The evolution of purific
- Examples of etherification processes. (n.d.).
- Liquid-phase synthesis of isopropyl tert-butyl ether by addition of 2-propanol to isobutene on the oversulfonated ion-exchange resin Amberlyst-35. (2025).
- Process for the Continuous Production of Fatty Acid Esters via Reactive Distill
- Design and Control of Reactive Distillation for Ethyl and Isopropyl Acetates Production with Azeotropic Feeds. (2025).
- Parametric Optimization of a Reactive Distillation Column for the Ethyl Tert-Butyl Ether Production. (2024). Periodica Polytechnica Chemical Engineering.
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. globethesis.com [globethesis.com]
- 5. jetir.org [jetir.org]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. mdpi.com [mdpi.com]
- 8. solutions.sulzer.com [solutions.sulzer.com]
- 9. chimia.ch [chimia.ch]
- 10. A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis [ideas.repec.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Heterogeneous Catalyst Deactivation and Regeneration: A Review | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. US2556248A - Ether purification by distillation and adsorption - Google Patents [patents.google.com]
- 15. The evolution of purification [gea.com]
- 16. researchgate.net [researchgate.net]
- 17. pp.bme.hu [pp.bme.hu]
- 18. Ethers | Safety Services - UCL – University College London [ucl.ac.uk]
- 19. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 20. ehs.umich.edu [ehs.umich.edu]
- 21. purdue.edu [purdue.edu]
- 22. Process Analytical Technology (PAT) | Bruker [bruker.com]
- 23. Process analytical technology - Wikipedia [en.wikipedia.org]
- 24. Process Analytical Technology | PAT Testing | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing | Agilent [agilent.com]
Stability of isopropyl pentyl ether under different reaction conditions
An in-depth guide to the stability of isopropyl pentyl ether, designed for researchers, scientists, and professionals in drug development. This technical support center provides detailed answers to common questions, troubleshooting guides, and best practices for handling this versatile solvent.
Technical Support Center: this compound
Welcome to the technical support center for this compound (IPPE). As Senior Application Scientists, we have compiled this guide to address the most common questions and challenges encountered when using IPPE in research and development. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Section 1: General Stability & Handling
Question: How chemically stable is this compound for general laboratory use?
This compound, like most aliphatic ethers, is chemically quite stable and unreactive towards many common reagents, which is why it is often used as a solvent.[1][2][3] Its C-O bond is strong, and it is resistant to attack by dilute acids, bases, nucleophiles, and halogens under typical reaction conditions.[4]
However, this general stability has important limits. The two primary vulnerabilities of this compound are:
-
Cleavage by strong acids: Forcing conditions with strong acids like HBr or HI will break the ether bond.[3][4]
-
Autoxidation to form peroxides: This is the most significant and immediate safety hazard. Exposure to atmospheric oxygen and light initiates a radical process that forms explosive peroxides.[3][5] Isopropyl ether is particularly notorious for its rapid formation of dangerous peroxides.[5][6]
Therefore, while it is a robust solvent for many applications, its stability is highly conditional on proper handling, storage, and awareness of its specific chemical incompatibilities.
Section 2: Stability in Acidic & Basic Media
Question: My reaction requires a strong acid. Will this compound decompose?
Yes, it is very likely to decompose, especially with heating. Ethers are cleaved by strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI).[3][4] Hydrochloric acid (HCl) is generally not effective.[4]
The Mechanism of Acid-Catalyzed Cleavage: The reaction begins with the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol).[2][7] Following this, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms. For an unsymmetrical ether like this compound, the pathway depends on the structure:
-
SN2 Pathway: If the adjacent carbons are primary or secondary, the halide will attack the less sterically hindered carbon.[4] In this compound, the pentyl group is primary and the isopropyl group is secondary. Therefore, the iodide or bromide ion will preferentially attack the primary carbon of the pentyl group.[4][8]
-
SN1 Pathway: If one of the groups can form a stable carbocation (e.g., tertiary, benzylic), the reaction will proceed via an SN1 mechanism after protonation.[2][4][9] This is not the primary pathway for this compound under most conditions.
The expected products from the cleavage of this compound with HI would be 1-iodopentane and isopropanol.
Diagram: Acid-Catalyzed Cleavage of this compound
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]
- 4. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 5. chemstock.ae [chemstock.ae]
- 6. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
Technical Support Center: Strategies for Preventing Elimination Side Reactions in Ether Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of ether synthesis. Our goal is to provide you with in-depth, actionable insights to overcome common challenges, specifically the competing elimination side reactions that can significantly impact the yield and purity of your desired ether products. This resource is structured to address both specific troubleshooting scenarios and fundamental questions, ensuring you have the expert knowledge to optimize your synthetic strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in the lab. Each issue is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Issue 1: Low Yield of Desired Ether with Significant Alkene Byproduct Formation in a Williamson Ether Synthesis
Scenario: You are attempting to synthesize an ether via the Williamson ether synthesis by reacting a secondary alkyl halide with an alkoxide, but you are observing a high percentage of an alkene byproduct and a low yield of the target ether.
Root Cause Analysis: The Williamson ether synthesis proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] However, this reaction often faces competition from the E2 (bimolecular elimination) pathway, especially when using sterically hindered substrates.[1][2] Alkoxides are not only strong nucleophiles but also strong bases. When the electrophilic carbon of the alkyl halide is sterically hindered (as in secondary and tertiary halides), the alkoxide may act as a base, abstracting a proton from a β-carbon and leading to the formation of an alkene.[3][4][5]
Solution Protocol:
-
Re-evaluate Your Reactant Choice: The key to a successful Williamson synthesis is to minimize steric hindrance around the electrophilic carbon.
-
Optimal Strategy: If possible, redesign your synthesis to use a primary alkyl halide and the alkoxide derived from the more sterically hindered alcohol.[1][5][6] For example, to synthesize tert-butyl ethyl ether, it is far more effective to react sodium tert-butoxide with ethyl bromide than to react sodium ethoxide with tert-butyl bromide. The latter combination will almost exclusively yield isobutylene through elimination.[5]
-
Why it Works: Primary alkyl halides are much less sterically hindered and therefore are more susceptible to S(_N)2 attack than to E2 elimination.[7][8]
-
-
Select a Less Hindered Base: If you must use a secondary alkyl halide, consider the steric bulk of your alkoxide base.
-
Recommendation: Use a less bulky alkoxide. For example, sodium ethoxide is less sterically demanding than potassium tert-butoxide.[4]
-
Causality: A sterically bulky base will have more difficulty accessing the electrophilic carbon for an S(_N)2 reaction and will preferentially abstract a more accessible β-proton, favoring the E2 pathway.[4][9]
-
-
Optimize Reaction Conditions:
-
Temperature: Lower the reaction temperature. Elimination reactions generally have a higher activation energy and are more favored at higher temperatures because they lead to an increase in entropy.[9][10][11][12] By keeping the temperature as low as reasonably possible while still allowing the substitution reaction to proceed, you can favor the S(_N)2 pathway.[9]
-
Solvent: Use a polar aprotic solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide).[13][14]
-
Rationale: Polar aprotic solvents are effective at solvating the cation of the alkoxide but do not form a strong solvation shell around the anionic nucleophile.[13][15] This leaves the nucleophile "naked" and more reactive towards the electrophilic carbon, favoring the S(_N)2 reaction. Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, increasing its effective bulk and hindering its ability to act as a nucleophile, thus favoring elimination.[13]
-
Issue 2: Carbocation Rearrangement Leading to an Isomeric Ether Product in an Acid-Catalyzed Addition of an Alcohol to an Alkene
Scenario: You are attempting to synthesize an ether by adding an alcohol to an alkene under acidic conditions. However, you are obtaining a significant amount of an ether with a different carbon skeleton than expected.
Root Cause Analysis: The acid-catalyzed addition of alcohols to alkenes proceeds through a carbocation intermediate.[16][17][18] If the initially formed carbocation can rearrange to a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one via a hydride or alkyl shift), the alcohol will then attack the rearranged carbocation, leading to an isomeric ether product.[16][17]
Solution: Employ an Alkoxymercuration-Demercuration Strategy
This two-step method is an excellent alternative that provides Markovnikov addition of an alcohol to an alkene without the complication of carbocation rearrangements.[16][17][19]
Experimental Protocol: Alkoxymercuration-Demercuration
-
Step 1: Alkoxymercuration.
-
In a round-bottom flask, dissolve the alkene in the desired alcohol (which will also act as the solvent).
-
Add one equivalent of a mercury(II) salt, such as mercuric trifluoroacetate [(CF(_3)CO(_2))(_2)Hg] or mercuric acetate [Hg(OAc)(_2)].[19][20]
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC.
-
Mechanism Insight: The mercury salt acts as an electrophile, adding to the alkene to form a bridged mercurinium ion intermediate.[16][17][18] This three-membered ring prevents the formation of a free carbocation, thus inhibiting rearrangements. The alcohol then attacks the more substituted carbon of the mercurinium ion in an S(_N)2-like fashion, leading to an anti-addition.[16][19]
-
-
Step 2: Demercuration.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the competition between substitution (ether synthesis) and elimination (alkene formation)?
A1: The competition arises because the alkoxide used in the Williamson ether synthesis is both a strong nucleophile (favoring S(_N)2 substitution) and a strong base (favoring E2 elimination).[5] The outcome of the reaction is determined by a number of factors, including the structure of the alkyl halide, the structure of the alkoxide, the solvent, and the temperature.[1] Steric hindrance is a major determinant; if the nucleophile has difficulty reaching the electrophilic carbon, it is more likely to act as a base and abstract a proton.[21][22]
Q2: How do I choose the optimal reactants for a Williamson ether synthesis to avoid elimination?
A2: The best strategy is to choose the reaction pathway that involves the least sterically hindered alkyl halide.[1][5][6] This almost always means using a primary alkyl halide. The alkoxide can be primary, secondary, or even tertiary.[2][6]
-
Decision Workflow:
-
Identify the two alkyl groups in your target ether.
-
Consider the two possible combinations of alkoxide and alkyl halide.
-
Choose the combination where the alkyl halide is primary. If both possibilities involve a primary halide, either will likely work well. If one choice involves a primary halide and the other a secondary or tertiary halide, choose the primary halide route.[6]
-
Q3: Are there alternative methods for synthesizing ethers, especially for hindered systems, that avoid the harsh basic conditions of the Williamson synthesis?
A3: Yes, several methods can be employed:
-
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol into an ether using triphenylphosphine (PPh(_3)) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate.[23][24] It proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it a powerful tool for stereospecific synthesis.[23][25] The reaction conditions are generally mild and it avoids the use of strong bases, thus circumventing the E2 elimination problem.[26]
-
Acid-Catalyzed Dehydration of Alcohols: This method is suitable for preparing simple, symmetrical ethers from primary alcohols.[27] It involves heating the alcohol in the presence of a strong acid like sulfuric acid. However, it is limited to symmetrical ethers and can face competition from elimination at higher temperatures, especially with secondary and tertiary alcohols.[27][28]
-
Alkoxymercuration-Demercuration: As detailed in the troubleshooting guide, this is an excellent method for the Markovnikov addition of an alcohol to an alkene, yielding an ether without carbocation rearrangement.[16][17][19]
Data Summary
The choice of reactants has a profound impact on the ratio of substitution (S(_N)2) to elimination (E2) products. The following table illustrates this principle for the synthesis of tert-butyl ethyl ether.
| Reaction Components | Alkyl Halide Type | Alkoxide Type | Predominant Reaction | Major Product |
| Sodium ethoxide + tert-Butyl bromide | Tertiary | Primary | E2 Elimination | Isobutylene |
| Sodium tert-butoxide + Ethyl bromide | Primary | Tertiary | S(_N)2 Substitution | tert-Butyl ethyl ether |
Visualizing Reaction Pathways
To better understand the concepts discussed, the following diagrams illustrate the key reaction mechanisms and decision-making processes.
Caption: Competing S(_N)2 and E2 pathways in the Williamson ether synthesis.
Caption: Decision workflow for selecting an appropriate ether synthesis strategy.
References
- Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]
- Chemistry LibreTexts. (2020). 15.
- BYJU'S. (n.d.).
- Chemistry Steps. (n.d.). SN2 vs E2. [Link]
- Study.com. (n.d.). Alkoxymercuration Demercuration | Definition, Mechanism & Example. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
- The Journal of Organic Chemistry. (2021). How Solvation Influences the SN2 versus E2 Competition. [Link]
- Chemical Science. (n.d.). Single solvent molecule effect over SN2 and E2 competition in the hydroperoxide anion reaction with ethyl-iodide. [Link]
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
- PubMed Central. (2022).
- JoVE. (2023).
- Chemistry Stack Exchange. (2019). Why do polar aprotic solvents favour SN2 over E2?. [Link]
- ResearchGate. (2021). (PDF) How Solvation Influences the SN2 versus E2 Competition. [Link]
- The Journal of Physical Chemistry A. (2022).
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
- Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. [Link]
- ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
- Wikipedia. (n.d.). Mitsunobu reaction. [Link]
- Studley AI. (n.d.). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. [Link]
- The Organic Chemistry Tutor. (2023). Effect of Temperature on Elimination and Substitution Reactions | Video Summary and Q&A. [Link]
- Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. (2014).
- YouTube. (2019). 04.03 Syntheses of Ethers. [Link]
- Fiveable. (n.d.). 18.2 Preparing Ethers. [Link]
- Master Organic Chemistry. (2012).
- Request PDF. (n.d.).
- ResearchGate. (n.d.).
- YouTube. (2023).
- Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
- Chemistry LibreTexts. (2020). 8.
- Organic Chemistry Portal. (n.d.).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. One moment, please... [chemistrysteps.com]
- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. studley.ai [studley.ai]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. glasp.co [glasp.co]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. jk-sci.com [jk-sci.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. byjus.com [byjus.com]
- 18. Video: Ethers from Alkenes: Alcohol Addition and Alkoxymercuration-Demercuration [jove.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Alkoxymercuration Demercuration | Definition, Mechanism & Example | Study.com [study.com]
- 21. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Mitsunobu Reaction [organic-chemistry.org]
- 24. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 25. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 26. researchgate.net [researchgate.net]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. m.youtube.com [m.youtube.com]
Technical Support Center: Work-up Procedures for Reactions Involving Isopropyl Pentyl Ether
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the effective use of isopropyl pentyl ether (IPPE) in reaction work-ups. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound during the crucial purification phase of your experiment.
Q1: What are the key physical properties of this compound relevant to work-up procedures?
Understanding the physical properties of a solvent is critical for designing an effective extraction and purification strategy. This compound possesses a unique combination of characteristics that distinguish it from more common laboratory ethers.
Causality: The boiling point directly impacts the ease of removal post-extraction; a higher boiling point requires more energy (heat/vacuum) but reduces losses of volatile products. Density determines which layer will be on top in a biphasic system with water (a density <1.0 g/mL means it will be the top layer). Water solubility influences the efficiency of the extraction and the amount of water that needs to be removed by a drying agent.
Data Summary: Comparison of Common Ethers
| Property | This compound (IPPE) | Diethyl Ether (Et₂O) | Diisopropyl Ether (DIPE) | Methyl tert-Butyl Ether (MTBE) |
| Boiling Point | 126 °C[1] | 34.6 °C | 67-69 °C[2] | 55.2 °C |
| Density | ~0.77 g/mL (estimated) | 0.713 g/mL | 0.726 g/mL[2] | 0.74 g/mL |
| Water Solubility | Low (estimated) | 6.9 g/100 mL | 1% w/w[2] | 5.1 g/100 mL |
| Peroxide Hazard | High (forms peroxides) | High (forms peroxides) | Very High (forms peroxides without concentration)[3] | Moderate |
Q2: Why would I choose this compound over a more common solvent like diethyl ether?
The choice of solvent is a strategic decision based on the specific requirements of your reaction and product.
Expert Insight:
-
Reduced Volatility: With a boiling point of 126 °C, IPPE is significantly less volatile than diethyl ether.[1] This is a major advantage in large-scale operations or in warm climates, as it minimizes solvent loss to evaporation. It also reduces the risk of boiling during exothermic work-up steps, such as acid-base neutralizations.
-
Higher Flash Point: The higher boiling point corresponds to a higher flash point, making IPPE a generally safer alternative to highly flammable ethers like diethyl ether.
-
Improved Stability: While still susceptible to peroxide formation, its lower volatility can mean a slower rate of concentration of any peroxides that do form through evaporation compared to lower-boiling ethers.
Q3: What are the primary safety concerns with this compound, especially regarding peroxides?
Like most ethers, this compound can form explosive peroxides upon exposure to oxygen and light.[4] This process of auto-oxidation is a significant safety hazard.
Mechanism & Trustworthiness: The danger arises because peroxides, especially cyclic peroxides and polymeric peroxides, are highly unstable and can detonate when subjected to heat, friction, or mechanical shock. The risk becomes acute when the ether is distilled or evaporated, as the less volatile peroxides become concentrated in the flask. Isopropyl ether (DIPE), a close structural relative, is a Class A peroxide former, meaning it can form explosive levels of peroxides even without concentration.[3] Given its structure, IPPE should be handled with similar caution.
Mandatory Protocol:
-
Date All Containers: Label every bottle of IPPE with the date it was received and the date it was first opened.[4]
-
Store Properly: Keep containers tightly sealed, away from light and heat, and preferably in a flammable storage cabinet.
-
Test Regularly: Test for peroxides before each use, especially before any distillation or concentration step. A minimum testing interval of every three months for opened containers is recommended.[4]
-
Never Distill to Dryness: Always leave at least 10-20% of the liquid volume in the distilling flask. This prevents the concentration of peroxides to potentially explosive levels.
Q4: How do I test for peroxides in this compound?
Testing is a non-negotiable step for ensuring safety. Several methods are available, ranging from simple qualitative tests to semi-quantitative commercial strips.
Experimental Protocol: Potassium Iodide (KI) Test [4][5] This is a reliable qualitative method to check for the presence of peroxides.
-
Preparation: In a clean glass test tube, add ~1 mL of a freshly prepared 10% (w/v) aqueous potassium iodide solution.
-
Acidification: Add one drop of concentrated hydrochloric acid.
-
Sample Addition: Add ~10 mL of the this compound to be tested.
-
Observation: Stopper the tube and shake vigorously for 30-60 seconds. Allow the layers to separate.
-
Interpretation:
-
No Color Change: Peroxides are not present at a significant level.
-
Pale Yellow Color: A low concentration of peroxides is present.
-
Brown/Deep Yellow Color: A high and potentially dangerous concentration of peroxides is present.[5] For confirmation, adding a drop of starch solution will produce a deep blue-black color if iodine (and thus peroxide) is present.[4]
-
For a semi-quantitative assessment, commercial peroxide test strips (e.g., Quantofix® or XploSens PS) are highly recommended and provide a concentration reading in parts per million (ppm).[3]
Q5: Which drying agents are most effective for this compound solutions?
After aqueous washes, the organic layer remains saturated with a small amount of water that must be removed. The choice of drying agent depends on the nature of your product and the solvent.
Expert Insight:
-
Magnesium Sulfate (Anhydrous, MgSO₄): This is an excellent general-purpose drying agent for ethers. It is slightly acidic, fast-acting, and has a high capacity for water.[6][7] Its fine powder form provides a large surface area for efficient drying. The formation of clumps provides a visual cue that more drying agent is needed; drying is complete when freshly added MgSO₄ remains free-flowing.[8]
-
Sodium Sulfate (Anhydrous, Na₂SO₄): A neutral and inexpensive option. However, it is slow and has a lower efficiency for drying ethers compared to MgSO₄.[6][8] It is best used for pre-drying very wet solutions or when a neutral agent is strictly required for an acid-sensitive compound.
-
Calcium Chloride (Anhydrous, CaCl₂): While a very effective drying agent, it should be avoided if your product contains alcohols, amines, or certain carbonyl compounds, as it can form stable complexes with them.[9]
-
Molecular Sieves (3Å or 4Å): Excellent for achieving very low water levels, but they are slow and have a low capacity. They are best used for drying solvents prior to a reaction rather than for work-ups.
Recommendation: For most applications involving this compound, anhydrous magnesium sulfate (MgSO₄) is the preferred drying agent.
Section 2: Standard Work-up Protocol: A Step-by-Step Guide
This section provides a detailed methodology for a standard liquid-liquid extraction. The goal is to isolate a neutral organic compound from a reaction mixture into the this compound layer, while removing aqueous-soluble impurities.
Experimental Workflow Diagram
Caption: Standard Liquid-Liquid Extraction Workflow.
Detailed Protocol
-
Quench the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate aqueous solution (e.g., water, ammonium chloride solution).
-
Transfer to Separatory Funnel: Transfer the quenched mixture to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).[7]
-
Add this compound: Add a volume of this compound sufficient to dissolve your product and create a manageable organic layer.
-
Perform Aqueous Washes:
-
Rationale: The goal is to remove water-soluble byproducts, salts, and unreacted starting materials. The choice of wash depends on the impurities. Use dilute acid (e.g., 1M HCl) to remove basic impurities or dilute base (e.g., 1M NaOH or saturated NaHCO₃) to remove acidic impurities.[7]
-
Procedure: Add the aqueous wash solution, stopper the funnel, and invert it. Immediately open the stopcock to vent any pressure buildup.[10] Close the stopcock and shake gently for 30-60 seconds with periodic venting.
-
Separation: Place the funnel in a ring stand and remove the stopper. Allow the layers to fully separate. Drain the lower (aqueous) layer. Repeat as necessary.
-
-
Brine Wash:
-
Rationale: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. Brine reduces the solubility of the organic product in the aqueous layer and helps to remove the bulk of the dissolved water from the organic layer, making the final drying step more efficient.[11]
-
Procedure: Add brine, shake as described above, and separate the layers.
-
-
Dry the Organic Layer:
-
Procedure: Drain the this compound layer into an Erlenmeyer flask. Add a scoop of anhydrous magnesium sulfate (MgSO₄) and swirl the flask. Continue adding small portions of MgSO₄ until some of the powder remains free-flowing and does not clump.[7][8] Let it sit for 5-10 minutes to ensure complete drying.
-
-
Isolate the Product:
-
Procedure: Filter the dried solution through a fluted filter paper or a cotton plug to remove the MgSO₄. Rinse the flask and the drying agent with a small amount of fresh ether to ensure complete transfer of the product.
-
Solvent Removal: Remove the this compound using a rotary evaporator. Due to its 126 °C boiling point, a higher bath temperature (~40-50 °C) and a good vacuum will be required compared to diethyl ether.
-
-
Final Drying: Place the flask containing the crude product under high vacuum to remove any residual solvent.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides solutions to the most common issues encountered during work-ups with this compound.
Q: A persistent emulsion has formed between the aqueous and organic layers. How can I break it?
An emulsion is a suspension of fine droplets of one liquid within another, preventing a clean separation.[12] It's one of the most common work-up frustrations.
Causality: Emulsions are often caused by the presence of surfactant-like molecules (e.g., phospholipids, fatty acids, or certain byproducts) or by shaking the separatory funnel too vigorously.[13]
Troubleshooting Decision Tree:
Caption: Decision tree for breaking emulsions.
Detailed Solutions:
-
Patience: Often, simply letting the separatory funnel stand undisturbed for 15-30 minutes will allow the layers to separate on their own.[14]
-
Salting Out: Add a significant amount of solid NaCl or saturated brine to the funnel and swirl gently.[13][14] This increases the ionic strength and density of the aqueous layer, forcing the organic components out and promoting phase separation.[13][15]
-
Filtration: Filter the entire mixture through a pad of Celite® or a plug of glass wool in a powder funnel.[13][14] This can physically break up the emulsified droplets.
-
Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for several minutes is a very effective mechanical method for forcing separation.[15]
Q: I'm struggling to remove the this compound after the work-up. What should I do?
Causality: The high boiling point (126 °C) of IPPE makes it more difficult to remove via rotary evaporation than lower-boiling ethers.
Solutions:
-
Optimize Rotary Evaporation: Ensure your vacuum pump is pulling a strong vacuum. A water bath temperature of 40-50 °C is generally safe for most compounds and will significantly speed up evaporation.
-
High Vacuum Manifold: After removing the bulk of the solvent on the rotovap, connect the flask to a high vacuum line (with appropriate cold traps) to remove the final traces.
-
Solvent Exchange (Azeotroping): If your product is stable at higher temperatures, you can add a lower-boiling solvent like dichloromethane or toluene and re-concentrate.[6] The IPPE can sometimes be removed as an azeotrope. This is less common and should be used with caution.
Q: My product yield is very low after extraction. Where did it go?
Causality: Product loss can occur for several reasons, often related to solubility or unintended reactions.
Troubleshooting Checklist:
-
Check the Aqueous Layers: Did your product have unexpected solubility in the aqueous phase? This can happen if the molecule has polar functional groups (e.g., -OH, -NH₂, -COOH). To check, take a small sample of the combined aqueous layers, back-extract with a small amount of fresh ether, and run a TLC plate of the extract against a standard.
-
Did an Emulsion Form? Significant amounts of product can be trapped in an emulsion that was not properly broken and was discarded.
-
Was the pH Incorrect? If you performed an acid or base wash, ensure the pH of the aqueous layer was correct. An acidic product will partition into a basic aqueous layer, and a basic product will partition into an acidic aqueous layer. Ensure you re-neutralize the aqueous layer and back-extract if you need to recover these compounds.
-
Was the Drying Agent Appropriate? Using an acidic drying agent (like MgSO₄) with a very acid-sensitive compound could cause degradation. Similarly, using CaCl₂ with an alcohol could result in the product complexing with the drying agent and being lost during filtration.
By systematically addressing these common issues, you can optimize your work-up procedures for reactions involving this compound, leading to higher purity, better yields, and safer laboratory practice.
References
- Emulsion formation during extraction. (2016, November 1). Chemistry Stack Exchange. [Link]
- How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014, November 7).
- Ethers - storage and the detection and removal of peroxides. The University of Edinburgh. [Link]
- Appendix A Peroxide Test Protocol. Missouri S&T Environmental Health and Safety. [Link]
- TESTING FOR THE PRESENCE OF PEROXIDES.
- Chemical Properties of Isopropyl tert-pentyl ether. Cheméo. [Link]
- Organic Peroxide Formers: Testing and Labeling. USC Environmental Health & Safety. [Link]
- Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. [Link]
- solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. [Link]
- Chemical Properties of Ether, sec-butyl isopropyl (CAS 18641-81-1). Cheméo. [Link]
- EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. (2022, August 11). University of Washington Environmental Health & Safety. [Link]
- This compound.
- Burfield, D. R., & Smithers, R. H. (1978). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 43(20), 3966–3968. [Link]
- solid-liquid extraction. Columbia University. [Link]
- Tips & Tricks: Drying Methods. University of Rochester Department of Chemistry. [Link]
- Lab 3 - Extraction.
- Tackling emulsions just got easier. (2023, January 17). Biotage. [Link]
- 3.2: Drying Agents. (2024, August 15). Chemistry LibreTexts. [Link]
- Drying Agent Selection Guide. designer-drug.com. [Link]
- How emulsions form and break? (2024, June 11). Biolin Scientific. [Link]
- 8.4 - Extraction and Washing Guide. MIT OpenCourseWare. [Link]
- Isopropyl Ether.
- Liquid-Liquid Extraction. (2022, October 3). YouTube. [Link]
- Liquid-Liquid Extraction. (2018, June 14). YouTube. [Link]
- isopropyl methyl ether.
- This compound. Stenutz. [Link]
- diisopropyl ether. Stenutz. [Link]
- Chemical Properties of Pentane, 1-(1-methylethoxy)- (CAS 5756-37-6). Cheméo. [Link]
Sources
- 1. This compound [stenutz.eu]
- 2. isopropyl ether [stenutz.eu]
- 3. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 4. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 5. wikieducator.org [wikieducator.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Drying solvents and Drying agents [delloyd.50megs.com]
- 10. youtube.com [youtube.com]
- 11. columbia.edu [columbia.edu]
- 12. biolinscientific.com [biolinscientific.com]
- 13. biotage.com [biotage.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. youtube.com [youtube.com]
Managing azeotropes in the purification of isopropyl pentyl ether
Technical Support Center: Isopropyl Pentyl Ether Purification
A Senior Application Scientist's Guide to Managing Azeotropes
Welcome to the technical support center for the purification of this compound (IPPE). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to azeotrope formation during the synthesis and purification of this ether. As your senior application scientist, my goal is to provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your separation processes effectively.
Frequently Asked Questions (FAQs)
Q1: I've performed a standard distillation of my crude this compound, but I can't seem to remove the last traces of water and/or the reactant alcohol. Why is this happening?
A1: You are likely encountering an azeotrope. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[1][2] This occurs because the vapor produced by boiling the mixture has the same composition as the liquid.[3][4][5] this compound, like many ethers, is known to form azeotropes with common impurities such as water (from reaction workups) and residual alcohols (like isopropanol or pentanol) from its synthesis.
-
Minimum-Boiling Azeotrope: The azeotropes formed by ethers with water and alcohols are typically "minimum-boiling," meaning the azeotrope's boiling point is lower than that of any of the individual components.[1] This causes the azeotrope to distill first, preventing the complete separation and purification of the ether.
Q2: What specific azeotropes should I be concerned about when purifying this compound?
A2: While specific, published azeotropic data for this compound is scarce, we can predict the formation of azeotropes based on the behavior of structurally similar ethers (e.g., diisopropyl ether) and common process impurities.[6][7][8] The primary concerns are:
-
IPPE-Water Azeotrope: Formed if water is present from the synthesis or workup steps.
-
IPPE-Isopropanol Azeotrope: Formed if isopropanol is used as a reactant and is not fully consumed.
-
IPPE-Pentanol Azeotrope: Formed if a pentanol isomer is used as a reactant.
-
Ternary Azeotropes: In some cases, a three-component azeotrope, such as IPPE-alcohol-water, can form, further complicating purification.[8][9]
The table below provides illustrative data based on analogous compounds to highlight the challenge.
| Azeotropic Mixture (Illustrative) | Component A Boiling Point (°C) | Component B Boiling Point (°C) | Expected Azeotrope Boiling Point (°C) | Key Challenge |
| Isopropyl Ether - Water | 68.5 | 100.0 | ~62 | Azeotrope distills first, carrying water into the product. |
| Isopropyl Ether - Isopropanol | 68.5 | 82.5 | ~68 | Incomplete removal of reactant alcohol. |
| Ethanol - Water (Reference) | 78.4 | 100.0 | 78.2 | Classic example of a minimum-boiling azeotrope.[2] |
Note: The values for isopropyl ether are used as a proxy for this compound to illustrate the principle. Actual boiling points will differ.
Troubleshooting Guides: Breaking Azeotropes
Once an azeotrope is identified, simple distillation is no longer a viable purification method. The following guides detail advanced techniques to overcome this challenge.
Guide 1: Extractive Distillation
When to Use It: This method is highly effective for separating mixtures with low relative volatility, including azeotropes.[10][11] It is a robust choice when a suitable, high-boiling solvent (entrainer) can be identified that doesn't form new azeotropes with your components.[10]
Principle of Operation: Extractive distillation involves adding a third component, called a solvent or entrainer, to the azeotropic mixture. This solvent is chosen for its ability to interact differently with the components of the azeotrope, thereby altering their relative volatilities.[10] The entrainer is high-boiling and is fed continuously near the top of the distillation column. It flows down the column, preferentially associating with one component (e.g., the alcohol or water) and increasing the volatility of the other (the ether), allowing the pure ether to be collected as the distillate.[11]
-
Solvent Selection: Choose a high-boiling, polar solvent that is miscible with the mixture. Glycols (e.g., ethylene glycol) or dimethylformamide (DMF) are common choices for ether/alcohol separations.[8] The solvent must not form an azeotrope with any of the components.[10]
-
Column Setup:
-
Use a multi-stage distillation column (e.g., a packed column or a column with trays).
-
The azeotropic feed (IPPE/Isopropanol) is introduced at a midpoint in the column.
-
The entrainer (e.g., ethylene glycol) is fed a few stages above the main feed point.
-
-
Distillation:
-
Heat the reboiler. The more volatile component (now, pure IPPE) will ascend the column and be collected as the overhead product (distillate).
-
The entrainer, now mixed with the less volatile component (isopropanol), will collect in the reboiler as the bottoms product.
-
-
Solvent Recovery: The bottoms mixture of entrainer and isopropanol is fed to a second distillation column. Due to the large difference in boiling points, the isopropanol is easily distilled off, and the high-boiling entrainer is recovered from the bottom and can be recycled back into the first column.
Caption: Workflow for separating an IPPE/alcohol azeotrope using extractive distillation.
Guide 2: Pressure-Swing Distillation (PSD)
When to Use It: This method is ideal for pressure-sensitive azeotropes, where the composition of the azeotrope changes significantly with pressure.[12][13][14] It is an elegant solution as it does not require introducing any new substances into your system.[14][15]
Principle of Operation: PSD utilizes two distillation columns operating at different pressures.[12][15] The principle is that the azeotropic composition is pressure-dependent.[16] The distillate from the low-pressure column, which is at the azeotropic composition for that pressure, is fed to the high-pressure column. At the higher pressure, this composition is no longer azeotropic and can be further separated. The streams are recycled between the two columns to achieve complete separation.[13][14]
-
System Analysis: First, you must verify that the IPPE azeotrope's composition is sensitive to pressure. This data may be available in the literature or can be determined experimentally using a vapor-liquid equilibrium (VLE) still at different pressures.
-
Column Setup:
-
Column 1 (Low Pressure): Operate this column under vacuum or at atmospheric pressure. Feed the crude IPPE mixture here.
-
Column 2 (High Pressure): Operate this column at an elevated pressure (e.g., 95 psig).[17]
-
-
Operation Cycle:
-
In Column 1 (LP), distill the feed. The overhead product will be the LP azeotrope. Pure Component A (the one in excess of the azeotropic composition) is removed from the bottom.
-
Feed the LP azeotrope from Column 1 to Column 2 (HP).
-
In Column 2 (HP), the composition is now on one side of the new, high-pressure azeotrope. Distill this feed. The overhead product will be the HP azeotrope, which is recycled back to the feed of Column 1.
-
Pure Component B is removed from the bottom of Column 2.
-
Through this continuous process with recycle streams, both pure components can be recovered.[12]
-
Caption: Material flow in a two-column pressure-swing distillation system.
Guide 3: Salting-Out Effect
When to Use It: This technique is particularly useful for breaking azeotropes containing water or other highly polar components.[18][19] It can be a cost-effective preliminary purification step performed at room temperature.[19]
Principle of Operation: The "salting-out" effect involves adding a salt to the azeotropic mixture.[20] The salt dissolves preferentially in the more polar component (e.g., water or alcohol), increasing its polarity and reducing the solubility of the less polar organic component (IPPE). This interaction is strong enough to alter the vapor-liquid equilibrium, often breaking the azeotrope entirely and inducing a phase separation.[18][21] The organic layer can then be decanted and further purified.
-
Salt Selection: Choose a salt that is highly soluble in water but poorly soluble in IPPE. Inorganic salts like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[18][20]
-
Procedure:
-
In a separatory funnel, add the azeotropic IPPE/water mixture.
-
Add the selected salt in portions while stirring or shaking. Continue adding salt until a clear phase separation is observed or until the aqueous phase is saturated.
-
Allow the mixture to settle. Two distinct liquid layers will form: an upper organic layer enriched in IPPE and a lower aqueous layer containing the dissolved salt and most of the water.
-
Carefully separate the layers by decantation.
-
-
Final Purification: The separated IPPE layer will have a significantly reduced water content but may still contain dissolved water. This layer can now be effectively dried using a standard drying agent (like MgSO₄ or molecular sieves) followed by a final simple distillation to yield a pure product.
Guide 4: Pervaporation
When to Use It: Pervaporation is a modern, energy-efficient membrane technology ideal for breaking azeotropes, especially for dehydrating solvents.[3][22][23] It is particularly valuable for separating components that are difficult to separate by distillation.[24]
Principle of Operation: This method uses a dense, non-porous membrane that is selectively permeable to one component of the mixture.[3][23] The liquid feed is placed in contact with one side of the membrane. A vacuum is applied to the other side. The component with a higher affinity for the membrane (e.g., water) preferentially permeates through it and is removed as a vapor, which is then condensed and collected.[23] The driving force is the difference in chemical potential across the membrane, not boiling point differences.[4]
-
Membrane Selection: For removing water from an organic solvent like IPPE, a hydrophilic membrane (e.g., based on polyvinyl alcohol) would be selected.
-
System Setup:
-
The liquid azeotropic feed is heated and circulated across the feed side of the pervaporation membrane module.
-
A vacuum pump maintains a low pressure on the permeate side of the membrane.
-
-
Separation:
-
Water molecules selectively permeate through the hydrophilic membrane.
-
The water vapor on the permeate side is collected by condensing it in a cold trap.
-
The liquid on the feed side becomes progressively enriched in IPPE. This purified, dehydrated IPPE stream is the retentate.
-
-
Process Control: The process is continued until the desired level of purity is achieved in the retentate.
Caption: Schematic of a pervaporation setup for the dehydration of this compound.
Summary and Method Selection
| Method | Principle | Best For... | Advantages | Disadvantages |
| Extractive Distillation | Alters relative volatility with a solvent.[10] | Homogeneous azeotropes where a suitable solvent exists. | Robust, well-understood, high throughput. | Requires a second column for solvent recovery; introduces a potential new contaminant.[11] |
| Pressure-Swing Distillation | Exploits pressure-dependence of azeotrope composition.[16] | Homogeneous azeotropes that are sensitive to pressure. | No entrainer needed, high product purity.[14] | High capital cost (two columns); higher energy demand.[16] |
| Salting-Out | Reduces mutual solubility by adding a salt.[18] | Azeotropes with a highly polar component, like water. | Low cost, simple equipment, room temperature operation.[19] | Usually a pre-treatment step; introduces salt into the aqueous phase. |
| Pervaporation | Selective membrane permeation.[3] | Dehydration, breaking difficult azeotropes, heat-sensitive compounds.[23] | High separation efficiency, low energy consumption, no entrainer.[22] | Membrane cost and lifespan can be high; potential for membrane fouling. |
References
- Patsnap Eureka. (2025, July 25). Pervaporation Technology: Breaking Azeotropes in Chemical Processing.
- ACS Publications. Pressure-Swing Distillation for Minimum- and Maximum-Boiling Homogeneous Azeotropes. Industrial & Engineering Chemistry Research.
- Slideshare.
- Pressure-Swing Distillation for Minimum- and Maximum-Boiling Homogeneous Azeotropes. (2025, August 5).
- FAMT.
- Wikipedia.
- Quora. (2017, January 2).
- Pervatech.
- National Institutes of Health. This compound. PubChem.
- ResearchGate. (PDF)
- Salting-out Effect on the Separation and Purific
- J-Stage.
- Taylor & Francis.
- Separation of the Azeotrope Mixture Allyl Alcohol + Water Using the Salting-Out Method. (2025, August 7).
- Scilit.
- Google Patents.
- ACS Publications. Heat-Integrated Azeotropic Distillation and Extractive Distillation for the Separation of Heterogeneous Ternary Azeotropes of Diisopropyl Ether/Isopropyl Alcohol/Water. Industrial & Engineering Chemistry Research.
- Wikipedia. Azeotrope.
- Wikipedia.
- Koch Modular.
- Quora. (2017, December 2).
- YouTube. (2021, February 17).
- Google Patents.
- Google Patents.
- Solvent Recycling and Azeotropes.
Sources
- 1. Azeotrope - Wikipedia [en.wikipedia.org]
- 2. Solvent Recycling and Azeotropes [solvent--recycling.com]
- 3. Pervaporation Technology: Breaking Azeotropes in Chemical Processing [eureka.patsnap.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2487086A - Separation of isopropyl alcohol and secondary butyl alcohol by azeotropic distillation - Google Patents [patents.google.com]
- 8. US4510022A - Separation of isopropyl ether from isopropanol and water by extractive distillation - Google Patents [patents.google.com]
- 9. US2721222A - Separation of ethers - Google Patents [patents.google.com]
- 10. Extractive distillation - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. famt.ac.in [famt.ac.in]
- 15. Pressure swing distillationn | PPTX [slideshare.net]
- 16. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 17. kochmodular.com [kochmodular.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Separation of Isopropyl Alcohol-Water Azeotropic Mixture by Salting Out [jstage.jst.go.jp]
- 21. researchgate.net [researchgate.net]
- 22. pervatech.com [pervatech.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. scilit.com [scilit.com]
Technical Support Center: Catalyst Deactivation in Isopropyl Pentyl Ether Synthesis
Welcome to the technical support center for researchers and developers working on the synthesis of isopropyl pentyl ether. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most common challenges in this process: catalyst deactivation. Understanding the root causes of catalyst performance decay is crucial for maintaining process efficiency, ensuring product quality, and extending the lifespan of your catalytic materials.[1][2][3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the catalysts used in this compound synthesis and the common deactivation challenges encountered.
Q1: What are the most common types of catalysts used for this compound synthesis?
The synthesis of ethers like this compound is typically an acid-catalyzed dehydration reaction between two alcohols (isopropanol and pentanol) or an alcohol and an olefin.[4][5] For this liquid-phase reaction, heterogeneous solid acid catalysts are preferred for their ease of separation and potential for regeneration.[6] The most common choices include:
-
Ion-Exchange Resins: Macroporous sulfonic acid resins, such as Amberlyst-15 and Amberlyst-70, are widely used due to their high concentration of strong acid sites and ability to swell in organic media, providing good accessibility to active centers.[7][8][9]
-
Zeolites: These crystalline aluminosilicates, particularly H-Beta and H-ZSM-5, offer strong Brønsted acid sites and shape selectivity due to their well-defined pore structures.[10][11][12] Their thermal stability is a significant advantage over resin-based catalysts.[12]
-
Supported Acid Catalysts: Materials like sulfated zirconia or heteropolyacids supported on silica or alumina can also be effective, offering high acidity and surface area.
Q2: What is catalyst deactivation, and why is it a critical issue?
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1][2] It is an inevitable process in nearly all industrial catalytic operations and represents a significant economic challenge due to costs associated with catalyst replacement, process shutdowns, and reduced product yield.[1][6][13] Understanding the specific deactivation mechanism at play is the first step toward mitigating its effects and developing a robust, sustainable process.
Q3: What are the primary mechanisms of catalyst deactivation in this synthesis?
In liquid-phase etherification, catalysts can deactivate through several pathways, often simultaneously.[1][13][14] The four main mechanisms are fouling, poisoning, thermal degradation (sintering), and leaching.
Caption: Primary catalyst deactivation pathways in ether synthesis.
-
Fouling (Coking): This is the physical deposition of carbonaceous materials (coke) or heavy byproducts onto the catalyst surface and within its pores.[15][16] In ether synthesis, side reactions like olefin oligomerization can form polymers that block active sites.[10]
-
Poisoning: This chemical deactivation occurs when impurities in the feedstock strongly adsorb to the catalyst's active sites, rendering them inactive.[3][16] Common poisons for acid catalysts include nitrogen compounds, sulfur, and alkali metals.[15][17]
-
Thermal Degradation (Sintering): High operating temperatures can cause the fine particles of a catalyst to agglomerate, leading to a significant and often irreversible loss of active surface area.[3][16] This is more of a concern for supported metal oxide catalysts than for zeolites or resins, which have their own thermal stability limits.
-
Leaching: In liquid-phase reactions, active components of the catalyst can dissolve into the reaction medium.[16][18] For ion-exchange resins, this could involve the loss of sulfonic acid groups, while for supported catalysts, the active phase itself could be stripped from the support.[18][19]
Q4: How does water, a byproduct of the reaction, impact catalyst stability?
Water is produced during the dehydration of alcohols to form ethers. While it is a product, its presence can significantly impact catalyst stability, particularly under reaction conditions.[15] High concentrations of water, especially at elevated temperatures (hydrothermal conditions), can:
-
Damage Zeolite Structures: Water can cause dealumination in zeolites, altering their acidic properties and structural integrity.[15]
-
Promote Leaching: It can facilitate the leaching of active species from the catalyst into the reaction medium.[18]
-
Inhibit Reactions: Water can compete with reactants for adsorption on active sites, reducing the reaction rate.[20] For solid heteropolyacids, water plays a complex role, influencing the formation of protonated water clusters that affect acidity.[21]
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues related to catalyst deactivation during your experiments.
Problem 1: Gradual Loss of Conversion Rate Over Several Runs
-
Symptom: You observe a steady decline in the conversion of isopropanol and pentanol over multiple experimental runs using the same catalyst batch.
-
Probable Cause(s):
-
Fouling/Coking: This is the most likely cause for gradual deactivation.[22] Heavy byproducts or oligomers slowly accumulate on the catalyst, blocking pores and active sites.[10][11] This reduces the available surface area and pore volume.[10]
-
Slow Poisoning: Low-level contaminants in your feedstock may be slowly accumulating on the active sites.[17]
-
-
Recommended Actions:
-
Analyze Feedstock: Test your isopropanol and pentanol for common poisons like sulfur or nitrogen compounds. Even trace amounts can have a cumulative effect.[16]
-
Characterize the Spent Catalyst: Compare the used catalyst to a fresh sample.
-
Thermogravimetric Analysis (TGA): Perform a TGA in an air or oxygen atmosphere. A significant weight loss between 200-600°C indicates the presence of carbonaceous deposits (coke).
-
BET Surface Area Analysis: A decrease in surface area and pore volume is a strong indicator of fouling.[3][10]
-
Temperature-Programmed Desorption (TPD): Using a probe molecule like ammonia (NH₃-TPD) can reveal if the number or strength of acid sites has diminished.
-
-
Attempt Regeneration: If fouling is confirmed, proceed with a regeneration protocol (see Section 3, Protocol 2). A successful regeneration that restores activity confirms fouling as the deactivation mechanism.[16]
-
Problem 2: Sudden and Severe Drop in Catalyst Activity
-
Symptom: Catalyst performance drops dramatically within a single run or after introducing a new batch of reactants.
-
Probable Cause(s):
-
Acute Poisoning: A new batch of solvent or reactant may be heavily contaminated with a potent catalyst poison.[23]
-
Thermal Runaway/Shock: An uncontrolled exotherm could have exposed the catalyst to temperatures exceeding its stability limit, causing irreversible structural collapse or sintering.[16][23]
-
-
Recommended Actions:
-
Quarantine Feedstock: Immediately stop using the current batch of reactants and solvents. Send them for detailed analysis.
-
Verify Reactor Conditions: Check temperature logs for any unexpected spikes. Ensure thermocouples are calibrated and correctly placed.
-
Replace Catalyst: In cases of severe poisoning or thermal damage, the catalyst is often irreversibly deactivated, and replacement is the only option.[3][16]
-
Problem 3: Increased Pressure Drop Across the Catalyst Bed
-
Symptom: For continuous flow reactors, the pressure differential between the reactor inlet and outlet steadily increases.
-
Probable Cause(s):
-
Pore Mouth Plugging: Severe coking can block the entrance to catalyst pores, obstructing the flow path.[11]
-
Mechanical Degradation: The physical crushing or attrition of catalyst particles can generate fines that plug the reactor bed.[1][14] This is more common with catalysts that have low mechanical strength.
-
-
Recommended Actions:
-
Visual Inspection: If possible, safely shut down the reactor and inspect the catalyst bed for discoloration (indicating coke) or the presence of fine powder.
-
Particle Size Analysis: Compare the particle size distribution of the spent catalyst with the fresh material to check for attrition.
-
Review Operating Conditions: Ensure that flow rates are not excessive, which could cause mechanical stress on the catalyst bed.
-
Section 3: Key Experimental Protocols
Protocol 1: Diagnostic Workflow for Spent Catalyst Characterization
This protocol provides a logical sequence for identifying the cause of deactivation.
Caption: Diagnostic workflow for identifying catalyst deactivation mechanisms.
Methodology:
-
Sample Collection: Carefully retrieve a representative sample of the deactivated catalyst from the reactor.
-
Thermogravimetric Analysis (TGA): Heat a small amount of the sample under a controlled flow of air from room temperature to ~800°C. A significant weight loss event is indicative of coke burn-off.[11]
-
Surface Area and Porosity Analysis (BET): Measure the N₂ adsorption-desorption isotherm to determine the specific surface area and pore volume. A large decrease compared to the fresh catalyst points towards fouling or sintering.[3][10]
-
Elemental Analysis (ICP-MS, XRF): Analyze the catalyst for trace elements. The presence of unexpected elements like sulfur, phosphorus, or alkali metals suggests poisoning.[15] A decrease in the concentration of the active phase can indicate leaching.[18]
-
Acidity Measurement (NH₃-TPD): Measure the total number and strength of acid sites. A decrease in acidity can be caused by poisoning of acid sites or by structural changes like dealumination in zeolites.[12]
Protocol 2: Standard Regeneration of a Fouled Catalyst via Calcination
This procedure is for removing carbonaceous deposits (coke) from zeolite or other thermally stable catalysts. Warning: Do not use this high-temperature method for polymeric resins like Amberlyst.
-
Catalyst Unloading: Safely remove the fouled catalyst from the reactor.
-
Solvent Wash (Optional): Gently wash the catalyst with a solvent like isopropanol at room temperature to remove loosely adsorbed organic molecules. Dry the catalyst in a vacuum oven at a low temperature (e.g., 100°C).
-
Purge with Inert Gas: Place the catalyst in a tube furnace and purge with an inert gas (e.g., Nitrogen, Argon) while slowly ramping the temperature to ~150°C to remove any residual moisture or solvent.
-
Oxidative Burn-off: Switch the gas flow to a dilute stream of air (e.g., 5-10% O₂ in N₂). This controlled introduction of oxygen prevents a rapid, uncontrolled combustion that could cause thermal shock and damage the catalyst.
-
Controlled Ramp-Up: Slowly increase the temperature to the target calcination temperature (typically 450-550°C, but never exceed the original calcination temperature of the fresh catalyst).[11] Hold at this temperature for 4-12 hours, or until CO₂ is no longer detected in the off-gas.[11]
-
Cool Down: Switch the gas back to inert and allow the catalyst to cool down to room temperature.
-
Validation: Characterize the regenerated catalyst (e.g., using BET analysis) and test its activity to confirm the restoration of performance.
Section 4: Data Summary Table
The following table summarizes the expected impact of different deactivation mechanisms on key catalyst properties, providing a quick reference for your diagnostic efforts.
| Deactivation Mechanism | Primary Effect on Catalyst | Typical Change in BET Surface Area | Change in Pore Volume | Change in Acidity (NH₃-TPD) | Reversible? |
| Fouling / Coking | Blocks pores and covers active sites[11] | Significant Decrease[10] | Significant Decrease[10] | Apparent Decrease | Yes, by calcination/washing[16] |
| Poisoning | Chemically blocks active sites[16] | Negligible to Minor Decrease | Negligible Change | Significant Decrease | Sometimes, depends on poison[3] |
| Sintering | Loss of surface area via agglomeration[16] | Irreversible, Large Decrease | Minor to Moderate Decrease | Decrease proportional to surface area loss | No, generally irreversible[16] |
| Leaching | Physical loss of active components[18] | Minor Decrease | Minor Change | Significant Decrease | No, irreversible[18] |
Section 5: References
-
Gallez, E. (2010). Chemical Imaging of Catalyst Deactivation during the Conversion of Renewables at the Single Particle Level: Etherification of Biomass-Based Polyols with Alkenes over H-Beta Zeolites.
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
-
Process Parameters. (2025). Catalyst deactivation mechanisms and how to prevent them.
-
MDPI. (n.d.). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. MDPI.
-
ScienceDirect. (n.d.). Deactivation of ion-exchange resin catalysts. Part I: Alkylation of o-xylene with styrene.
-
Clariant. (n.d.). Zeolite Catalyst Technology.
-
ResearchGate. (n.d.). Preparation and characterization of zeolite catalysts for etherification reaction.
-
MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration.
-
ScienceDirect. (2017). Deactivation of ion-exchange resin catalysts Part I: alkylation of o-xylene with styrene.
-
MDPI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
-
StudySmarter. (n.d.). Catalyst Deactivation: Mechanism & Causes.
-
CPI. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
-
SciSpace. (n.d.). Mechanisms of catalyst deactivation.
-
MDPI. (n.d.). Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review.
-
ResearchGate. (2025). Deactivation Mechanisms of Industrial Catalysts and Their Regeneration.
-
ResearchGate. (n.d.). Mechanisms of catalyst deactivation.
-
SlideShare. (n.d.). Troubleshooting of Catalytic Reactors.
-
ACS Publications. (n.d.). Self-Condensation of Cyclohexanone Catalyzed by Amberlyst-15. Study of Diffusional Resistances and Deactivation of the Catalyst.
-
MDPI. (2022). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis.
-
ResearchGate. (2025). The role of water in the catalysis on solid heteropolyacids.
-
ResearchGate. (2025). (PDF) Amberlyst-15 in Organic Synthesis.
-
Arkivoc. (n.d.). Amberlyst-15 in organic synthesis.
-
Nova Publishers. (2025). (PDF) Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid.
-
Royal Society of Chemistry. (n.d.). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry.
-
PubMed. (2015). Renewable Feedstocks: The Problem of Catalyst Deactivation and its Mitigation.
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
-
ResearchGate. (2025). Optimal design and plantwide control of novel processes for di-n-pentyl ether production.
-
Royal Society of Chemistry. (n.d.). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions.
-
Area. (n.d.). Catalyst Fouling. Sustainability.
-
MDPI. (n.d.). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis.
-
ACS Publications. (n.d.). Heterogeneous Catalysis in Water. JACS Au.
-
Royal Society of Chemistry. (2021). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend.
-
Google Patents. (n.d.). Production of isopropyl alcohol and diisopropyl ether - EP 0694518 A2.
-
MDPI. (n.d.). Deactivation and Regeneration of Commercial Type Fischer-Tropsch Co-Catalysts—A Mini-Review.
-
ResearchGate. (n.d.). Diisopropyl ether production via 2-propanol dehydration using supported iron oxides catalysts.
-
Pearson. (2024). How could you synthesize isopropyl propyl ether, using isopropyl alcohol as the only carbon-containing reagent?.
-
National Institutes of Health. (n.d.). This compound. PubChem.
-
Cheméo. (n.d.). Chemical Properties of Isopropyl tert-pentyl ether.
-
MDPI. (n.d.). Catalytic Dehydration of Isopropanol to Propylene.
-
ResearchGate. (2025). Highly Active Catalysts for the Dehydration of Isopropanol.
-
ResearchGate. (2025). Production of isopropyl palmitate in a catalytic distillation column: Comparison between experimental and simulation studies.
Sources
- 1. mdpi.com [mdpi.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. How could you synthesize isopropyl propyl ether, using isopropyl ... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 16. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 17. Renewable Feedstocks: The Problem of Catalyst Deactivation and its Mitigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. ammoniaknowhow.com [ammoniaknowhow.com]
- 23. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
Effect of base strength on Williamson ether synthesis of isopropyl pentyl ether
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of synthesizing isopropyl pentyl ether, with a particular focus on the critical role of base strength in dictating reaction outcomes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of this compound. What are the most likely causes?
A low yield in the Williamson ether synthesis of this compound is a common issue that can often be traced back to the fundamental principles of the S(_N)2 reaction mechanism that governs this synthesis.[1][2][3] The primary culprits are often side reactions, particularly E2 elimination, which competes with the desired S(_N)2 pathway.[1][4]
Key factors contributing to low yield include:
-
Suboptimal Choice of Reactants: The Williamson synthesis is highly sensitive to steric hindrance.[3][5] To synthesize this compound, you have two theoretical pathways:
-
Route A: Isopropoxide with a primary pentyl halide (e.g., 1-bromopentane).
-
Route B: Pentoxide with a secondary isopropyl halide (e.g., 2-bromoisopropane).
Route A is strongly preferred. Using a secondary alkyl halide (Route B) significantly increases the likelihood of the competing E2 elimination reaction, leading to the formation of propene as a major byproduct and consequently a lower yield of the desired ether.[1][6] The alkoxide, being a strong base, will more readily abstract a proton from a sterically hindered secondary halide than perform a backside nucleophilic attack.[4][7]
-
-
Inappropriate Base Strength: The base must be strong enough to completely deprotonate the alcohol to form the alkoxide nucleophile.[8][9] Incomplete deprotonation results in a lower concentration of the active nucleophile, slowing down the reaction. However, an excessively strong or sterically hindered base can favor elimination.[7]
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[10] Any water present in the reaction will consume the strong base, reducing the formation of the alkoxide and potentially hydrolyzing the alkyl halide.[10] It is crucial to use anhydrous solvents and thoroughly dried glassware.[10]
-
Incorrect Reaction Temperature: While higher temperatures can increase the rate of the S(_N)2 reaction, they disproportionately favor the E2 elimination pathway, which has a higher activation energy.[2][10] A typical temperature range for the Williamson ether synthesis is 50-100 °C.[2][11][12]
Q2: How do I choose the right base for my synthesis, and what is the impact of its strength?
The choice of base is critical. The primary role of the base is to deprotonate the alcohol to form the alkoxide. A general rule is that the base should have a conjugate acid with a pKa significantly higher than that of the alcohol (typically pKa 16-18 for aliphatic alcohols).[8][9] This ensures that the equilibrium of the acid-base reaction lies far to the right, generating a high concentration of the alkoxide nucleophile.[8]
| Base | Common Form | pKa of Conjugate Acid | Suitability for this compound Synthesis |
| Hydride | Sodium Hydride (NaH) | ~35 | Excellent . NaH is a very strong, non-nucleophilic base that irreversibly deprotonates the alcohol.[1][9] The byproduct, hydrogen gas, simply bubbles out of the solution, driving the reaction forward.[1][13] |
| Hydroxide | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | ~15.7 (Water) | Poor for aliphatic alcohols . Since the pKa of water is similar to that of isopropanol or 1-pentanol, the deprotonation will be incomplete, leading to a low concentration of the alkoxide.[13] |
| Alkoxides | Sodium Isopropoxide, Sodium Pentoxide | ~17-18 (Isopropanol, 1-Pentanol) | Good, but consider steric hindrance . Using a pre-formed alkoxide is effective. However, a bulky alkoxide like isopropoxide can still promote elimination if a secondary alkyl halide is used.[6] |
| Carbonates | Potassium Carbonate (K₂CO₃) | ~10.3 (Bicarbonate) | Generally too weak for efficiently deprotonating simple alcohols like isopropanol or 1-pentanol. More suitable for more acidic alcohols like phenols.[14] |
Key Takeaway: For the synthesis of this compound from isopropanol and 1-pentyl halide, sodium hydride (NaH) is the most effective and commonly used base to ensure complete and irreversible formation of the isopropoxide.[1][8][9]
Q3: I see an unexpected alkene in my product mixture. What is happening and how can I prevent it?
The presence of an alkene (likely propene if you used an isopropyl halide, or 1-pentene if you used a pentyl halide) is a clear indication that the E2 elimination side reaction is occurring.[4] This happens when the alkoxide acts as a base, abstracting a proton from a carbon adjacent to the carbon bearing the leaving group, instead of acting as a nucleophile.[4][12]
To minimize alkene formation:
-
Choose the Least Hindered Alkyl Halide: As emphasized in Q1, the most effective strategy is to use the primary alkyl halide (1-pentyl halide) and the secondary alkoxide (isopropoxide).[1][6] This minimizes steric hindrance at the electrophilic carbon, making the S(_N)2 pathway much more favorable.[3]
-
Control the Temperature: Avoid excessive heat, as higher temperatures favor elimination.[10] Maintain a moderate temperature (e.g., 50-80 °C) and monitor the reaction's progress.
-
Use a Less Bulky Base/Nucleophile: If you were forced to use the secondary halide route, using a less sterically demanding base to form the pentoxide would be crucial, though this route is generally not recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No reaction or very slow reaction | 1. Base is too weak: Incomplete deprotonation of the alcohol. 2. Inactive base: Sodium hydride may be old or deactivated by moisture. 3. Low temperature: Reaction rate is too slow. | 1. Use a stronger base like sodium hydride (NaH).[1][9] Ensure the pKa of the base's conjugate acid is at least 5-6 units higher than the alcohol's pKa.[8] 2. Use fresh, high-quality NaH. A gray appearance can indicate deactivation.[10] 3. Gradually increase the temperature, monitoring for the onset of elimination byproducts via TLC or GC. A range of 50-100 °C is typical.[2][11] |
| Significant amount of alkene byproduct | 1. Steric hindrance: Using a secondary alkyl halide (e.g., 2-bromoisopropane). 2. High temperature: Favoring the E2 elimination pathway. | 1. Redesign the synthesis to use the primary alkyl halide (1-pentyl halide) and the secondary alcohol (isopropanol).[1][6] 2. Lower the reaction temperature. Start around 50 °C and only increase if the reaction is too slow.[10] |
| Reaction stalls before completion | 1. Insufficient base: Not enough base to deprotonate all of the alcohol. 2. Moisture contamination: Water consumed the base. | 1. Use a slight excess (e.g., 1.1 equivalents) of the strong base. 2. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.[10] |
| Besides alkene, other byproducts are observed | 1. Solvent participation: Using a protic solvent (like the parent alcohol) can sometimes lead to side reactions if not carefully controlled.[4] 2. Ring alkylation (if using aryloxides): Not applicable here, but a known side reaction where aryloxides can undergo C-alkylation.[2] | 1. Use a polar aprotic solvent like DMF, DMSO, or THF.[1][11] These solvents solvate the cation but leave the alkoxide nucleophile highly reactive.[9] |
Experimental Protocol: Synthesis of this compound via the Optimal Route
This protocol details the preferred method for synthesizing this compound, minimizing the E2 side reaction.
Materials:
-
Isopropanol (anhydrous)
-
1-Bromopentane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: a. In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add 75 mL of anhydrous THF. b. Add isopropanol (1.2 equivalents). c. Cool the flask in an ice bath to 0 °C. d. Carefully add sodium hydride (1.1 equivalents) portion-wise. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation and control the addition rate to prevent excessive frothing.[15] e. Once the addition is complete, remove the ice bath and stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.
-
S(_N)2 Reaction: a. To the freshly prepared sodium isopropoxide solution, add 1-bromopentane (1.0 equivalent) dropwise via an addition funnel over 30 minutes. b. After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C) for 3-5 hours.[2][12] c. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.
-
Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by slowly adding 50 mL of cold water to destroy any unreacted sodium hydride. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[15] d. Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine to remove any remaining salts.[15] e. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[15] f. The crude this compound can be further purified by fractional distillation to yield the final product.
References
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
- Unacademy. (n.d.). An In-depth Overview on the Williamson Synthesis Concept. [Link]
- chemeurope.com. (n.d.). Williamson ether synthesis. [Link]
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
- Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. [Link]
- Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?. [Link]
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
- A.Collegepressbox. (2025, December 4). Mastering The Williamson Ether Synthesis. [Link]
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
- Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis. [Link]
- Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- Chegg.com. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis. [Link]
- Chemistry Steps. (n.d.). SN2 vs E2. [Link]
- Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- Chemistry Stack Exchange. (2025, March 24). SN2 vs E2 mechanism confusion. [Link]
- Khan Academy. (2012, September 19). Williamson ether synthesis | Organic chemistry. [Link]
- Student Doctor Network Forums. (2009, January 25).
- Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. [Link]
- Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
- Studley AI. (2025, December 30). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. [Link]
- Cheméo. (n.d.). Chemical Properties of Isopropyl tert-pentyl ether. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. An In-depth Overview on the Williamson Synthesis Concept [unacademy.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. SN2 vs E2 [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Mastering The Williamson Ether Synthesis [api.collegepressbox.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Williamson_ether_synthesis [chemeurope.com]
- 12. byjus.com [byjus.com]
- 13. m.youtube.com [m.youtube.com]
- 14. jk-sci.com [jk-sci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Isopropyl Pentyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isopropyl Pentyl Ether and the Power of NMR
This compound (also known as 1-isopropoxypentane) is an organic compound with the chemical formula C₈H₁₈O.[1][2] Its structure consists of an isopropyl group and a pentyl group linked by an ether oxygen. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for the unambiguous structural elucidation of such organic molecules.[3][4][5] By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[3][4][6]
This guide will walk you through a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, providing the foundational knowledge required for its characterization and for distinguishing it from isomeric structures.
Principles of ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[5] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy levels. The absorption of radiofrequency radiation can cause a transition between these energy levels, a phenomenon known as resonance.[4]
The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment. This variation in resonance frequency, known as the chemical shift (δ) , is the cornerstone of NMR spectroscopy.[4][6] Other key parameters obtained from NMR spectra include:
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.[6]
-
Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei results in the splitting of NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), provides information about the number of neighboring nuclei and their dihedral angles.[6]
¹³C NMR is often performed with proton decoupling, which simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[7]
Experimental Protocol: Acquiring High-Quality NMR Spectra
Obtaining high-resolution NMR spectra is critically dependent on proper sample preparation and the selection of appropriate acquisition parameters.
Sample Preparation
A meticulously prepared sample is the foundation of a high-quality NMR spectrum.[8]
Step-by-Step Protocol:
-
Analyte Preparation: For a liquid sample like this compound, directly use a small amount (typically 1-5 mg for ¹H NMR).[8]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[9][10] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The deuterium in the solvent provides a lock signal for the spectrometer to maintain field stability.[9]
-
Dissolution: Dissolve the this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8][9]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[8][11]
-
Volume Adjustment: Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm to be within the active volume of the spectrometer's coils.[8][9]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[11]
Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K |
| Pulse Program | Standard 1D | Proton Decoupled | DEPT |
| Number of Scans | 8-16 | 64-256 | 32-128 |
| Relaxation Delay | 1-2 s | 2-5 s | 2 s |
| Spectral Width | 16 ppm | 240 ppm | 240 ppm |
Rationale for Parameter Choices:
-
Number of Scans: More scans are required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (~1.1%).
-
Relaxation Delay: This delay allows the nuclei to return to their equilibrium state between pulses, ensuring accurate signal integration.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six chemically non-equivalent sets of protons.
Molecular Structure with Proton Labeling:
(Note: This is a simplified representation for labeling purposes. The actual molecule is not planar.)
Predicted ¹H NMR Data:
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling To |
| a | ~0.90 | Triplet (t) | 3H | b |
| b | ~1.33 | Multiplet (m) | 4H | a, c |
| c | ~1.55 | Multiplet (m) | 2H | b, d |
| d | ~3.37 | Triplet (t) | 2H | c |
| e | ~3.58 | Septet (sept) | 1H | f |
| f | ~1.15 | Doublet (d) | 6H | e |
Interpretation of the Spectrum:
-
Signal a (δ ~0.90, 3H, t): This triplet corresponds to the terminal methyl group of the pentyl chain. It is split into a triplet by the two adjacent protons on carbon 'b'.
-
Signal b (δ ~1.33, 4H, m): These two methylene groups in the middle of the pentyl chain are chemically similar and their signals overlap, resulting in a complex multiplet. They are coupled to protons 'a' and 'c'.
-
Signal c (δ ~1.55, 2H, m): This methylene group is adjacent to the ether oxygen, causing a downfield shift compared to 'b'. It is coupled to protons 'b' and 'd', resulting in a multiplet.
-
Signal d (δ ~3.37, 2H, t): The methylene group directly attached to the ether oxygen is significantly deshielded, hence its downfield chemical shift. It is split into a triplet by the two adjacent protons on carbon 'c'.
-
Signal e (δ ~3.58, 1H, sept): The methine proton of the isopropyl group is also deshielded by the adjacent oxygen. It is coupled to the six equivalent protons of the two methyl groups ('f'), resulting in a septet.
-
Signal f (δ ~1.15, 6H, d): The six protons of the two methyl groups of the isopropyl group are chemically equivalent. They are split into a doublet by the single methine proton ('e').
¹³C NMR and DEPT Analysis of this compound
The proton-decoupled ¹³C NMR spectrum of this compound will display seven distinct signals, as one of the carbons in the isopropyl group is unique.
Molecular Structure with Carbon Labeling:
Predicted ¹³C NMR Data and DEPT-135 Analysis:
| Signal Label | Chemical Shift (δ, ppm) | DEPT-135 Phase | Carbon Type |
| a | ~14.1 | Positive | CH₃ |
| b | ~22.6 | Negative | CH₂ |
| c | ~28.4 | Negative | CH₂ |
| d | ~31.8 | Negative | CH₂ |
| e | ~70.0 | Negative | CH₂ |
| f | ~71.8 | Positive | CH |
| g | ~22.2 | Positive | CH₃ |
Interpretation of the Spectra:
-
The ¹³C NMR spectrum will show seven peaks, confirming the presence of seven unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a crucial experiment for determining the number of protons attached to each carbon.[12][13][14]
-
Positive Signals: Indicate CH (methine) and CH₃ (methyl) carbons.
-
Negative Signals: Indicate CH₂ (methylene) carbons.
-
Absent Signals (present in ¹³C): Indicate quaternary carbons (not present in this molecule).
-
-
The carbons closer to the electronegative oxygen atom ('e' and 'f') are shifted further downfield.[15] The aliphatic carbons of the pentyl chain ('a', 'b', 'c', 'd') and the isopropyl methyl carbons ('g') appear at higher field (lower ppm values).
2D NMR for Unambiguous Assignments: COSY and HSQC
For more complex molecules or to confirm assignments, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons.[16][17] For this compound, cross-peaks would be observed between:
-
'a' and 'b'
-
'b' and 'c'
-
'c' and 'd'
-
'e' and 'f'
-
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached.[18][19] This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample amount. | Does not provide detailed connectivity information; isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-O ether linkage). | Fast, simple, inexpensive. | Provides limited information on the overall carbon skeleton. |
| Gas Chromatography (GC) | Purity and retention time. | Excellent for separating volatile mixtures and quantification. | Does not provide structural information on its own (often coupled with MS). |
References
- NMR Sample Preparation. (n.d.). University of California, Riverside.
- NMR Sample Preparation: The Complete Guide. (n.d.).
- NMR Sample Prepar
- NMR Sample Prepar
- Sample Preparation. (n.d.). University of California, Davis.
- This compound. (n.d.). PubChem.
- Structural elucid
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- Isopropyl tert-pentyl ether. (n.d.). NIST WebBook.
- This compound. (n.d.). Stenutz.
- Isopropyl tert-pentyl ether. (n.d.). NIST WebBook.
- How to perform NMR spectroscopy structure determin
- Isopropyl tert-pentyl ether. (n.d.). Benchchem.
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022, September 24). Chemistry LibreTexts.
- Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura.
- 13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.).
- Comparison of ¹H and COSY NMR spectra for P1 (ABB) and P1′ (AB). (n.d.).
- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000863). (n.d.).
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20).
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.).
- 5.1: COSY Spectra. (2022, October 4). Chemistry LibreTexts.
- 13C NMR Chemical Shifts. (2022, March 9).
- NMR Chemical Shifts. (n.d.).
- Introduction to 13C-NMR and DEPT – Identific
- Second Order 1H NMR Spectra of Isopropyl Groups. (2008, July 18). University of Ottawa NMR Facility Blog.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).
- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
- Isopropyl propyl ether. (n.d.). SpectraBase.
- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000863). (n.d.).
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). (n.d.).
- 13.11: DEPT ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
- 6.4: DEPT C-13 NMR Spectroscopy. (2025, October 24). Chemistry LibreTexts.
- Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Inform
- Vinyl isopropyl ether (926-65-8) 1H NMR spectrum. (n.d.). ChemicalBook.
Sources
- 1. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. jchps.com [jchps.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. organomation.com [organomation.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. depts.washington.edu [depts.washington.edu]
- 11. sites.bu.edu [sites.bu.edu]
- 12. magritek.com [magritek.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. hmdb.ca [hmdb.ca]
A Comparative Guide to the FT-IR Spectroscopic Analysis of Isopropyl Pentyl Ether for Functional Group Identification
For researchers, scientists, and professionals in drug development, the unambiguous identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose.[1][2] This guide provides an in-depth analysis of the FT-IR spectrum of isopropyl pentyl ether, offering a comparative framework to distinguish it from other common functional groups, thereby demonstrating the diagnostic power of FT-IR in structural elucidation.
The Theoretical Basis: Deciphering the Vibrational Language of Ethers
Infrared spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. For an aliphatic ether like this compound, the key diagnostic vibrations are rooted in its defining C-O-C linkage and its surrounding alkyl framework.
-
C-H Alkyl Stretches (2850-3000 cm⁻¹): Like most organic molecules, this compound will exhibit strong absorption bands in this region due to the stretching vibrations of the C-H bonds in its isopropyl and pentyl groups.[3][4] While ubiquitous, the precise pattern and intensity of these peaks confirm the presence of saturated alkyl chains.
-
The Ether Hallmark - C-O-C Asymmetric Stretch (1070-1150 cm⁻¹): The most characteristic absorption for a saturated, aliphatic ether is a strong, often prominent, band corresponding to the asymmetric C-O-C stretching vibration.[5][6][7] This absorption is due to the two C-O bonds stretching out of phase and typically results in a significant change in the molecular dipole moment, leading to a strong signal.[2] For dialkyl ethers, this peak is typically found around 1120 cm⁻¹.[8]
-
Fingerprint Region (Below 1500 cm⁻¹): This region contains a wealth of complex vibrations, including C-H bending (scissoring and rocking) and the weaker symmetric C-O-C stretch.[5][7] While individual peak assignment can be challenging, the overall pattern in this region is unique to the molecule's specific structure.
The key to identifying an ether is often a process of elimination confirmed by the presence of the strong C-O-C stretch. A typical ether spectrum is notable for the absence of other prominent functional group absorptions, such as the broad O-H stretch of an alcohol or the sharp, intense C=O stretch of a carbonyl compound.[5][8]
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
Obtaining a clean, interpretable spectrum is paramount. For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or the neat liquid transmission method are common choices.[1][9] The following protocol outlines the ATR method, valued for its simplicity and minimal sample preparation.
Step-by-Step Methodology for ATR-FTIR
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has stabilized.
-
Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol, and allow it to dry completely.[9] This prevents cross-contamination.[1]
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.[10][11] This scan measures the ambient environment (e.g., CO₂, water vapor) and the instrument's response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[9][10]
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.[10] Initiate the sample scan. For a typical analysis, co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ is sufficient to achieve a high signal-to-noise ratio.[1][11]
-
Data Processing & Cleaning: After acquisition, the software will automatically perform the background subtraction. Clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.[12]
Experimental Workflow Diagram
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Analysis of Infrared spectroscopy FTIR [unitechlink.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to Purity Analysis of Isopropyl Pentyl Ether: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and chemical intermediates is paramount to the integrity and reproducibility of their work. Isopropyl pentyl ether, a valuable solvent and potential chemical intermediate, is no exception. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to make informed decisions for your analytical needs.
The Critical Role of Purity in Scientific Research
The presence of impurities in a chemical like this compound can have significant consequences, leading to side reactions, inaccurate experimental results, and compromised product quality in drug development. Therefore, robust and reliable analytical methods are essential to quantify the purity and identify any potential contaminants. This guide will explore the gold standard, GC-MS, and compare its performance against Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), providing a comprehensive overview for the discerning scientist.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] This synergy makes it exceptionally well-suited for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a sample based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides detailed structural information for identification and quantification.
The "Why" Behind the GC-MS Method for this compound
The choice of GC-MS for purity analysis of this compound is grounded in its high sensitivity, specificity, and ability to identify unknown impurities. The ether's volatility makes it an ideal candidate for gas chromatography. The mass spectrometer detector offers a significant advantage over other detectors by providing mass spectra, which act as chemical fingerprints, allowing for the confident identification of co-eluting impurities and unknown compounds.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow for this compound purity analysis.
Detailed Experimental Protocol for GC-MS
This protocol is designed to provide a robust starting point for the purity analysis of this compound. Method validation according to ICH guidelines is essential for use in a regulated environment.[1]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane.
-
Prepare a calibration standard by accurately weighing certified reference standards of this compound and potential impurities.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
3. Data Analysis:
-
Integrate the peak areas of this compound and all identified impurities in the total ion chromatogram.
-
Calculate the purity of this compound using the area percent method. For higher accuracy, quantification against a certified reference standard is recommended.
Potential Impurities in this compound
This compound is commonly synthesized via the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[2][3] Potential impurities can arise from side reactions or unreacted starting materials. These may include:
-
Unreacted Starting Materials: Isopropyl alcohol, pentyl alcohol, and the corresponding alkyl halides.
-
Side-Products of Williamson Synthesis: Elimination products (alkenes) can form, especially with secondary or tertiary alkyl halides.[4]
-
Byproducts from Alcohol Dehydration: If acidic conditions are present, diisopropyl ether or dipentyl ether could form.
Alternative Purity Analysis Methods
While GC-MS is a powerful tool, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations.
Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification.[1]
qNMR is an excellent choice when a certified reference standard for this compound is unavailable or when a non-destructive method is preferred. It provides structural confirmation and purity assessment in a single experiment.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Add a known volume of a deuterated solvent (e.g., CDCl3) to dissolve the sample and internal standard completely.
2. NMR Data Acquisition:
-
Spectrometer: Bruker 400 MHz Avance III HD or equivalent.
-
Nucleus: ¹H.
-
Pulse Program: A standard quantitative pulse program with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Number of Scans: Typically 16-64 scans for good signal-to-noise.
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique. However, for a non-chromophoric compound like this compound, which lacks a UV-absorbing group, standard UV detection is challenging.[7] Alternative detection methods or derivatization are required.
For non-chromophoric compounds, several strategies can be employed:
-
Refractive Index (RI) Detection: RI detectors are universal but have lower sensitivity and are sensitive to temperature and mobile phase composition changes.
-
Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These are more sensitive universal detectors that are not dependent on the optical properties of the analyte.[8][9][10]
-
Derivatization: The analyte can be chemically modified to introduce a chromophore (pre- or post-column derivatization), but this adds complexity to the method.[8]
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile).
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: ELSD or CAD.
-
Column: A suitable reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile may be suitable. The mobile phase must be volatile for ELSD/CAD.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
3. Data Analysis:
-
Quantification is typically performed using an external standard calibration curve.
Karl Fischer Titration for Water Content
Water is a common impurity in ethers. Karl Fischer titration is the gold standard for determining water content and is a crucial complementary analysis to purity assessment by GC-MS, qNMR, or HPLC.[11][12][13] It is a highly specific and accurate method for water determination.
1. Instrument Setup:
-
Use a coulometric Karl Fischer titrator.
-
The titration cell should be conditioned to a low drift value.
2. Sample Analysis:
-
Inject a known weight of the this compound sample directly into the titration cell using a gas-tight syringe.
-
The instrument will automatically titrate the water and provide the result in ppm or percentage.
Performance Comparison
The following table provides a comparative summary of the performance of each technique for the purity analysis of this compound. The values presented are illustrative and may vary depending on the specific instrumentation and method parameters.
| Parameter | GC-MS | qNMR | HPLC (with ELSD/CAD) | Karl Fischer Titration |
| Primary Measurement | Purity (relative/absolute), Impurity Profile | Absolute Purity, Structural Confirmation | Purity (relative/absolute) | Water Content |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~0.05% | ~10 ppm |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.3% | ~0.15% | ~30 ppm |
| Precision (RSD) | < 2% | < 1% | < 3% | < 5% |
| Specificity | High (mass spectra) | High (chemical shifts) | Moderate to High | Very High (for water) |
| Throughput | Moderate | Low to Moderate | High | High |
| Reference Standard Required | For absolute quantification | Internal standard (not analyte-specific) | External standard (analyte-specific) | Not applicable |
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
For a comprehensive purity analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most powerful and informative technique. Its ability to separate, identify, and quantify both known and unknown volatile impurities provides an unparalleled level of confidence in the quality of the material.
Quantitative NMR (qNMR) serves as an excellent orthogonal method for absolute purity determination, especially when a certified reference standard of this compound is not available. Its non-destructive nature is also a significant advantage for precious samples.
High-Performance Liquid Chromatography (HPLC) with a universal detector like ELSD or CAD is a viable option for routine quality control when the impurity profile is well-characterized and high throughput is required.
Finally, regardless of the primary purity assessment method, Karl Fischer titration is an indispensable complementary technique to accurately determine the water content, a critical parameter for many applications of ethers.
By understanding the strengths and limitations of each of these analytical techniques, researchers, scientists, and drug development professionals can select the most appropriate method or combination of methods to ensure the quality and integrity of their work.
References
- Emery Pharma.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
- Hiranuma. (2017). Water contents Ethers and Esters.
- RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
- National Metrology Institute of Japan.
- Kyoto Electronics Manufacturing Co., Ltd. Water Content in Ether.
- Barnes, L., & Pawlak, M. S. (1965). Direct Karl Fischer Determination of Water in Vinyl Ethers. Analytical Chemistry, 37(4), 578–579. [Link]
- Japanese Pharmacopoeia. 2.
- Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX. [Link]
- ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
- ResearchGate. On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. [Link]
- National University of Science and Technology Oman. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
- Bentham Science. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
- Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules (Basel, Switzerland), 27(14), 4437. [Link]
- ResearchGate. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules (Basel, Switzerland), 27(14), 4437. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- MDPI. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]
- ResearchGate. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. [Link]
- Chemistry For Everyone. (2024). What Are The Limitations Of Williamson Ether Synthesis?. YouTube. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
Sources
- 1. rssl.com [rssl.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. nu.edu.om [nu.edu.om]
- 10. eurekaselect.com [eurekaselect.com]
- 11. hiranuma.com [hiranuma.com]
- 12. Determination of Water Content in Tetrahydrofuran Using Karl Fischer Titration [sigmaaldrich.com]
- 13. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
A Comparative Guide for Researchers: Isopropyl Pentyl Ether vs. Diethyl Ether as a Reaction Solvent
For chemists engaged in the intricate dance of molecular synthesis, the choice of solvent is a decision of paramount importance, capable of dictating reaction efficiency, product purity, and overall experimental success. While diethyl ether has long been a workhorse in the organic laboratory, the exploration of alternative solvents is crucial for process optimization and addressing safety concerns. This guide provides an in-depth, objective comparison of isopropyl pentyl ether and the traditional diethyl ether as reaction solvents, offering experimental context and data to inform your selection.
Introduction: Beyond the Familiar Fumes of Diethyl Ether
Diethyl ether ((C₂H₅)₂O), a staple in organic synthesis, is lauded for its ability to dissolve a wide array of nonpolar and polar organic compounds, its relative inertness, and its convenient volatility for easy removal post-reaction.[1][2] It is particularly renowned for its role in facilitating Grignard reactions, where it effectively solvates the Grignard reagent.[3][4]
This compound (CH₃)₂CH-O-(CH₂)₄CH₃), a less common and higher boiling point ether, presents an alternative with a distinct set of physical and chemical properties. This guide will dissect these differences, providing a framework for researchers to determine which solvent is best suited for their specific synthetic challenges.
At a Glance: A Head-to-Head Comparison of Physicochemical Properties
A fundamental understanding of a solvent's physical properties is the first step in judicious solvent selection. The following table summarizes the key physicochemical characteristics of this compound and diethyl ether.
| Property | This compound | Diethyl Ether |
| Molecular Formula | C₈H₁₈O | C₄H₁₀O |
| Molecular Weight | 130.23 g/mol [5] | 74.12 g/mol |
| Boiling Point | 126 °C[6] | 34.6 °C |
| Density | Data not readily available | 0.713 g/cm³ |
| Flash Point | Data not readily available | -45 °C |
| Water Solubility | Data not readily available | 6.9 g/100 mL at 20 °C |
| Polarity | Aprotic, moderately polar | Aprotic, moderately polar[7] |
Performance in Key Chemical Reactions: A Deeper Dive
The true measure of a solvent's utility lies in its performance within the reaction flask. Here, we explore the implications of the differing properties of this compound and diethyl ether in common organic transformations.
Grignard Reactions: The Classic Test Case
Diethyl ether is the quintessential solvent for Grignard reagent formation and subsequent reactions.[3] Its oxygen lone pairs effectively coordinate with the magnesium center, stabilizing the highly reactive organometallic species.[3]
For this compound, the increased steric bulk around the ether oxygen, owing to the isopropyl and pentyl groups, may present a challenge. While direct experimental data for this compound in Grignard reactions is limited, studies on other sterically hindered ethers, such as diisopropyl ether, have shown a marked decrease in the yield of Grignard reagents compared to reactions conducted in diethyl ether. This is attributed to the hindered access of the ether's oxygen to the magnesium center, leading to less effective stabilization of the Grignard reagent.[8] It is reasonable to infer that this compound would exhibit similar, if not more pronounced, steric hindrance, potentially leading to slower reaction rates and lower yields in Grignard reactions.
Nucleophilic Substitution Reactions: The Influence of Steric Factors
In bimolecular nucleophilic substitution (SN2) reactions, the solvent plays a crucial role in solvating both the nucleophile and the substrate. The increased steric bulk of this compound compared to diethyl ether could influence reaction rates. A more sterically encumbered solvent may be less effective at solvating the transition state, potentially slowing down the reaction.[9][10] Conversely, for unimolecular nucleophilic substitution (SN1) reactions, a solvent's ability to stabilize the carbocation intermediate is key. While both ethers are aprotic, the larger alkyl groups of this compound might offer slightly better stabilization of a carbocation through inductive effects, though this is likely a minor factor compared to the overall polarity of the solvent.
Reactions Requiring Higher Temperatures
The significantly higher boiling point of this compound (126 °C) compared to diethyl ether (34.6 °C) is a distinct advantage for reactions that require elevated temperatures.[6] This allows for a wider operational temperature range and can facilitate reactions with higher activation energies without the need for pressurized reaction vessels. This property makes this compound a potentially valuable solvent for applications where sustained heating is necessary, a scenario where the high volatility of diethyl ether would be problematic.
Safety and Handling: A Critical Consideration
The choice of a solvent extends beyond its chemical performance to encompass its safety profile. Ethers, as a class, present notable hazards that demand careful handling.
Peroxide Formation: An Inherent Risk
Experimental Protocol: Testing for Peroxides
Before using any ether that has been opened and stored, it is imperative to test for the presence of peroxides. A common qualitative test involves the following steps:
-
To approximately 1 mL of the ether in a test tube, add 1 mL of a freshly prepared 10% aqueous solution of potassium iodide.
-
Add a drop of glacial acetic acid to acidify the solution.
-
Shake the mixture and observe any color change.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the concentration of peroxides.
Flammability
Toxicity
The toxicological properties of this compound have not been extensively studied. Diethyl ether is known to be a central nervous system depressant and can cause irritation to the eyes and respiratory system.[14][15][16] Given the general nature of ethers, it is reasonable to assume that this compound would exhibit similar, though perhaps less acute, effects due to its lower volatility.
Environmental Considerations
In recent years, the environmental impact of solvents has become a major focus in the chemical industry. The volatility of diethyl ether contributes to its release into the atmosphere, classifying it as a volatile organic compound (VOC). Higher boiling point ethers, like this compound, generally have lower vapor pressures and are therefore less likely to be released as fugitive emissions. However, the biodegradability and overall environmental fate of this compound are not well-documented.
Conclusion: Making an Informed Choice
The selection between this compound and diethyl ether as a reaction solvent is a nuanced decision that hinges on the specific requirements of the chemical transformation and the priorities of the researcher.
Choose Diethyl Ether when:
-
A well-established, reliable solvent for a wide range of reactions, particularly Grignard reactions, is needed.
-
A low boiling point for easy removal is a primary consideration.
-
Strict safety protocols for handling a highly flammable and peroxide-forming substance are in place.
Consider this compound when:
-
A higher reaction temperature is required.
-
Reduced volatility and potentially a lower fire risk are desired.
-
Steric hindrance at the reaction center is not a significant concern, or is even desired to control selectivity.
-
Exploring alternatives to traditional solvents for process optimization is a goal.
Ultimately, the optimal solvent choice is one that is made with a thorough understanding of the reaction mechanism, safety implications, and desired experimental outcomes. This guide serves as a foundational resource to empower researchers to make that choice with confidence.
Visualizations
Caption: A decision-making workflow for selecting between this compound and diethyl ether.
Caption: A typical experimental workflow for a Grignard reaction using an ether solvent.
References
- PubChem. This compound.
- CPAchem.
- Cheméo. Chemical Properties of Isopropyl tert-pentyl ether. [Link]
- PubMed Central.
- Univar Solutions.
- OSHA. ISOPROPYL ETHER.
- Cheméo. Chemical Properties of Ether, sec-butyl isopropyl (CAS 18641-81-1). [Link]
- CDC - NIOSH. Isopropyl ether. Centers for Disease Control and Prevention. [Link]
- ResearchGate. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]
- SPI Supplies.
- Stenutz. This compound. [Link]
- NIST. Isopropyl tert-pentyl ether. National Institute of Standards and Technology. [Link]
- University of California, Riverside Environmental Health & Safety. Peroxide Forming Chemicals. [Link]
- Al-Rafidain Journal of Medical Sciences. Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry)
- Stanford University Environmental Health & Safety. Information on Peroxide-Forming Compounds. [Link]
- EBSCO. Ethers | Research Starters. [Link]
- ChemHelp ASAP via YouTube. ethers & other organic solvents. [Link]
- ResearchGate. Impact of reaction products on the Grignard reaction with silanes and ketones. [Link]
- Quora. What is the effect of the nature of a solvent on nucleophilicity? [Link]
- University of Rochester Environmental Health & Safety. Peroxide-Forming Chemical. [Link]
- Quora. What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? [Link]
- Chemical Health & Safety. Peroxides and peroxide- forming compounds. [Link]
- NIST. ethyl 2-methylpentyl ether. National Institute of Standards and Technology. [Link]
- University of Illinois Springfield. Chapter 7: Nucleophilic Substitution. [Link]
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
- Wikipedia. Inhalant. [Link]
- Connect Chemicals. Isopropyl vinyl ether. [Link]
- NIST. methyl 2-methylpentyl ether. National Institute of Standards and Technology. [Link]
- PubChem. 2-Methylpropyl pentyl ether.
- ScienceDirect. Kinetics of the grignard reaction with silanes in diethyl ether and ether-toluene mixtures. [Link]
- ResearchGate.
- National Center for Biotechnology Information. ISOPROPYL ALCOHOL - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants. [Link]
- New Jersey Department of Health. Isopropyl alcohol, Hazardous Substance Fact Sheet. [Link]
- Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 3. quora.com [quora.com]
- 4. leah4sci.com [leah4sci.com]
- 5. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [stenutz.eu]
- 7. youtube.com [youtube.com]
- 8. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 10. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. 过氧化物形成溶剂 [sigmaaldrich.com]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 15. ISOPROPYL ETHER | Occupational Safety and Health Administration [osha.gov]
- 16. Isopropyl ether - IDLH | NIOSH | CDC [cdc.gov]
A Comparative Study of Isopropyl Pentyl Ether vs. Tetrahydrofuran in Organometallic Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of solvent is a critical parameter that can profoundly influence the outcome of a reaction. For organometallic transformations, ethereal solvents are indispensable due to their ability to solvate and stabilize highly reactive organometallic species. Tetrahydrofuran (THF) has long been a stalwart in this domain, prized for its strong coordinating ability and wide-ranging solvent power.[1] However, the emergence of alternative ethers, such as isopropyl pentyl ether (IPE), prompts a necessary re-evaluation of our solvent choices, balancing performance with safety and practicality. This guide provides an in-depth, objective comparison of IPE and THF, supported by experimental data, to empower researchers in making informed decisions for their organometallic reactions.
Physical and Chemical Properties: A Head-to-Head Comparison
The fundamental properties of a solvent dictate its suitability for specific applications. A comparative analysis of IPE and THF reveals key differences that have significant implications for reaction conditions and work-up procedures.
| Property | This compound (IPE) | Tetrahydrofuran (THF) | References |
| Molecular Formula | C₈H₁₈O | (CH₂)₄O | [2] |
| Molecular Weight | 130.23 g/mol | 72.11 g/mol | [2] |
| Boiling Point | ~130-132 °C (estimated) | 66 °C | [3] |
| Melting Point | N/A | -108.5 °C | [3] |
| Density | ~0.76 g/mL (estimated) | 0.889 g/mL | [3] |
| Dielectric Constant | Lower (less polar) | 7.6 | [1] |
| Water Miscibility | Low | Miscible | [1] |
| Peroxide Formation | Susceptible | High tendency | [4][5] |
The most striking differences lie in their boiling points and water miscibility. IPE's significantly higher boiling point allows for a broader range of reaction temperatures, which can be advantageous for sluggish reactions or those requiring thermal initiation. Conversely, THF's low boiling point can be beneficial for reactions requiring mild conditions and for ease of removal post-reaction. The immiscibility of IPE with water simplifies aqueous work-up procedures, often allowing for direct phase separation without the need for extensive extraction with other organic solvents. This is a notable advantage over THF, whose miscibility with water necessitates more involved extraction protocols.
Performance in Organometallic Reactions: A Deeper Dive
The utility of an ethereal solvent in organometallic chemistry is largely determined by its Lewis basicity and its stability in the presence of highly reactive reagents.
THF is a popular and effective solvent for Grignard reactions, as its strong coordinating ability helps to stabilize the Grignard reagent and facilitate its formation.[1] While diethyl ether is also commonly used, THF's higher boiling point can be beneficial for initiating the reaction with less reactive organic halides.[6]
While direct comparative studies between IPE and THF for Grignard reactions are not extensively documented, insights can be drawn from related, less common ethers like di-isopropyl ether. Studies have shown that Grignard reagents can be successfully prepared in di-isopropyl ether, although yields may vary depending on the specific substrate.[7] Given the structural similarities, it is plausible that IPE could serve as a viable, higher-boiling alternative to diethyl ether and THF in certain Grignard preparations, particularly when a higher reaction temperature is desired. The lower polarity of IPE compared to THF might influence the aggregation state and reactivity of the Grignard reagent.
Organolithium reagents are among the most reactive and basic species in the synthetic chemist's toolkit.[8] The choice of solvent is paramount to their stability and reactivity. THF is a widely used solvent for organolithium reactions due to its excellent solvating power for the lithium cation.[1][9] However, a significant drawback of THF is its reactivity towards strong bases like n-butyllithium (n-BuLi), especially at temperatures above -20 °C.[10][11] This reaction involves the deprotonation of THF at the α-position, leading to solvent degradation and consumption of the organolithium reagent.[12]
This is where ethers with greater stability, such as IPE, present a compelling advantage. The steric hindrance provided by the isopropyl and pentyl groups in IPE would be expected to significantly reduce the rate of α-deprotonation by organolithium reagents. This enhanced stability allows for reactions to be conducted at higher temperatures with a lower risk of solvent-derived side products. Studies on structurally related ethers like 2-methyltetrahydrofuran (2-MeTHF) have demonstrated their superior stability compared to THF in the presence of organolithium reagents, leading to cleaner reactions and improved yields.[13][14] It is reasonable to extrapolate that IPE would exhibit similar, if not greater, stability.
The Lewis basicity of the ether is also a critical factor. THF is a stronger Lewis base than diethyl ether, which influences the aggregation state and reactivity of organolithium species.[1] The Lewis basicity of IPE is expected to be comparable to or slightly less than that of other dialkyl ethers. This can be advantageous in situations where a less coordinating solvent is desired to fine-tune the reactivity of the organolithium reagent.
Safety and Handling: A Critical Consideration
A significant hazard associated with ethereal solvents is their propensity to form explosive peroxides upon exposure to air and light.[4][5] Both THF and IPE are susceptible to peroxide formation. However, certain structural features can influence the rate of this dangerous autoxidation. Isopropyl ether, a close structural analog to IPE, is classified as a Class A peroxide former, meaning it can form explosive levels of peroxides without concentration and should be discarded after 3 months.[4][15] THF is typically classified as a Class B peroxide former, which becomes hazardous upon concentration.[15]
It is imperative to treat both solvents as potent peroxide formers and to adhere to strict safety protocols.
-
Visual Inspection: Before use, visually inspect the container for any signs of peroxide formation, such as crystallization around the cap or in the liquid. If crystals are present, do not move the container and contact your institution's environmental health and safety office immediately.[16]
-
Chemical Testing: Regularly test open containers for the presence of peroxides using commercially available test strips. A common recommendation is to test every 3 months for opened containers.[16]
-
Dating Containers: All containers of peroxide-forming ethers must be dated upon receipt and upon opening to track their age.[17]
For many sensitive organometallic reactions, anhydrous and peroxide-free solvents are essential.[1]
-
THF Purification: A common laboratory method for drying and removing peroxides from THF is distillation from sodium/benzophenone under an inert atmosphere. The deep blue or purple color of the benzophenone ketyl radical anion indicates that the solvent is dry and oxygen-free.[18]
-
IPE Purification: A similar approach can be taken for IPE, although its higher boiling point must be considered. An alternative and often safer method for removing water is to pass the solvent through a column of activated alumina.[18] Traces of peroxides can be removed by treatment with cuprous chloride, but this should be tested on a small scale first.[19]
Experimental Workflow and Decision-Making
The selection of a solvent for an organometallic reaction is a multi-faceted decision. The following workflow and decision-making diagram can guide researchers in choosing between IPE and THF.
Caption: A generalized workflow for the comparative evaluation of IPE and THF in an organometallic reaction.
Caption: A decision-making workflow for selecting between IPE and THF for a given organometallic reaction.
Conclusion and Future Outlook
While THF remains a versatile and highly effective solvent for a broad range of organometallic reactions, its limitations, particularly its reactivity with strong bases and its miscibility with water, warrant the consideration of alternatives. This compound emerges as a promising candidate, offering a higher boiling point for reactions requiring elevated temperatures, enhanced stability in the presence of highly basic reagents, and a more straightforward work-up procedure due to its low water miscibility.
However, the safety concerns regarding peroxide formation are significant for both solvents and must be addressed with rigorous laboratory protocols. The potential for IPE to be a more hazardous peroxide former than THF necessitates extreme caution.
For researchers, scientists, and drug development professionals, the choice between IPE and THF should be made on a case-by-case basis, carefully weighing the specific requirements of the reaction against the safety and handling considerations of each solvent. As the field of chemistry continues to evolve, the exploration and adoption of alternative solvents like this compound will be crucial in developing safer, more efficient, and more robust synthetic methodologies.
References
- Wikipedia. Tetrahydrofuran. [Link]
- University of California, Santa Barbara. Tetrahydrofuran (THF)
- Western Carolina University. Standard Operating Procedure for the use of Tetrahydrofuran. [Link]
- ChemWhat. What is Tetrahydrofuran (THF)? Hazard Classification, Uses, Risks, and Storage Guidelines. [Link]
- Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159.
- ResearchGate. Solubilities of metal-organic compounds?. [Link]
- Aflah. (2020, April 21). Tetrahydrofuran | Common Compounds Series | Episode 3. YouTube. [Link]
- Pace, V., Holzer, W., & Olofsson, B. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Beilstein Journal of Organic Chemistry, 12, 2693–2703.
- Gschwind, R. M., et al. (2012). Influence of Tetrahydrofuran on Reactivity, Aggregation, and Aggregate Structure of Dimethylcuprates in Diethyl Ether. Journal of the American Chemical Society, 134(10), 4649-4659.
- SPI Supplies.
- Pérez-Temprano, M. H., et al. (2017). Speciation of ZnMe2, ZnMeCl, and ZnCl2 in Tetrahydrofuran (THF), and Its Influence on Mechanism Calculations of Catalytic Processes. Organometallics, 36(9), 1734-1742.
- Google Groups.
- Scharlab.
- Stanetty, P., et al. (1996). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 61(19), 6766-6767.
- Chemistry Stack Exchange. Why is THF a more favourable solvent in organometallic chemistry?. [Link]
- Organic Syntheses.
- Cole-Parmer.
- Google Patents.
- Cheméo. Chemical Properties of Isopropyl tert-pentyl ether. [Link]
- Environmental Health & Safety, University of Washington. Peroxide Forming Chemicals. [Link]
- Teixidor, F., et al. (2012). Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium. Dalton Transactions, 41(23), 6936-6946.
- Environmental Health & Safety, University of Wisconsin-Madison. EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. [Link]
- University of California, Berkeley. Peroxide Forming Chemicals. [Link]
- NIST. Isopropyl tert-pentyl ether. [Link]
- Myers, A. G. Organolithium Reagents. [Link]
- International Journal of Advance Research in Science and Engineering. APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. [Link]
- Illinois State Academy of Science. di-isopropyl ether as a solvent in the grignard reaction. [Link]
- PubChem. This compound. [Link]
- Reddit. THF vs ether in Grignard synthesis. [Link]
Sources
- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. qatransport.com [qatransport.com]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. odu.edu [odu.edu]
- 6. reddit.com [reddit.com]
- 7. ilacadofsci.com [ilacadofsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ospt.osi.lv [ospt.osi.lv]
- 11. people.uniurb.it [people.uniurb.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 16. wcu.edu [wcu.edu]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. Purification of THF [groups.google.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Spectroscopic Validation of Isopropyl Pentyl Ether Synthesis
Introduction: Beyond Synthesis to Certainty
In the realm of pharmaceutical and chemical research, the synthesis of a target molecule is merely the first chapter of the story. The narrative is only complete upon its unambiguous structural confirmation. The synthesis of isopropyl pentyl ether, a simple aliphatic ether, serves as an excellent model for demonstrating the critical process of spectroscopic validation. While its synthesis, often achieved via the Williamson ether synthesis, is a foundational organic reaction, confirming its successful formation—and the absence of starting materials and byproducts—is paramount for ensuring purity, safety, and efficacy in any subsequent application, particularly in drug development.[1][2][3][4][5][6][7][8][9]
This guide provides an in-depth comparison of the primary spectroscopic methods used to validate the synthesis of this compound: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols, providing researchers and drug development professionals with a robust framework for achieving validated chemistry.[10][11]
The Synthetic Context: Williamson Ether Synthesis
To effectively validate a product, one must understand the reactants. The Williamson ether synthesis is a reliable SN2 reaction involving an alkoxide nucleophile and a primary alkyl halide.[12][13] For this compound, the most efficient pathway involves the reaction of sodium isopropoxide with a 1-pentyl halide (e.g., 1-bromopentane) to minimize competing elimination reactions that would occur with a secondary halide.[14]
Our validation challenge, therefore, is to unequivocally distinguish the this compound product from the starting materials: isopropanol (used to generate the alkoxide), 1-bromopentane, and any unreacted 1-pentanol (if the alkoxide was prepared from it).
Caption: Experimental workflow for Williamson ether synthesis and spectroscopic validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Litmus Test
Principle & Rationale: FT-IR spectroscopy is the first line of defense in validation. It excels at identifying the presence or absence of specific functional groups. For ether synthesis, its power lies in confirming the consumption of the starting alcohol by monitoring the disappearance of the characteristic hydroxyl (-OH) group signal.[10]
Experimental Protocol:
-
Sample Preparation: A small drop of the purified liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
-
Background Scan: An initial scan of the empty salt plates is performed to acquire a background spectrum, which will be automatically subtracted from the sample spectrum.
-
Sample Scan: The prepared sample is placed in the spectrometer's sample holder.
-
Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final absorbance/transmittance spectrum.
Data Interpretation & Comparison: The key to validation with FT-IR is a "before and after" comparison. The disappearance of a key reactant peak is often more conclusive than the appearance of a product peak that might be in a crowded spectral region.
| Functional Group | Vibration Mode | Starting Material (Isopropanol) | Product (this compound) | Validation Significance |
| Alcohol O-H | Stretch | Strong, broad peak at 3200-3550 cm⁻¹ | Absent | Primary indicator of reaction success. [10] |
| Ether C-O-C | Asymmetric Stretch | Absent | Strong, sharp peak at 1050-1150 cm⁻¹ | Confirms formation of the ether linkage.[10][15][16][17][18][19] |
| Alkyl C-H | sp³ Stretch | Present (~2850-3000 cm⁻¹) | Present (~2850-3000 cm⁻¹) | Confirms the presence of the alkyl backbone.[16] |
Strengths & Limitations:
-
Strengths: Fast, inexpensive, and provides definitive evidence for the loss of the starting alcohol's hydroxyl group.
-
Limitations: The C-O-C ether stretch appears in the "fingerprint region" (below 1500 cm⁻¹), which can be complex and contain overlapping signals. FT-IR alone cannot confirm the specific connectivity of the alkyl groups, only the presence of the ether functional group.[16][18][19]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment
Principle & Rationale: ¹H NMR spectroscopy provides detailed information about the electronic environment of each unique proton in a molecule. The chemical shift, integration (signal area), and multiplicity (splitting pattern) of the signals allow for the precise mapping of the molecule's structure. It is arguably the most powerful tool for confirming the exact constitution of the desired product.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified ether in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Shimming: Place the tube in the NMR spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, well-resolved peaks.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.
-
Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed. The resulting spectrum is then phase- and baseline-corrected, and the chemical shifts are referenced (typically to tetramethylsilane, TMS, at 0.00 ppm).
Data Interpretation & Comparison: The key validation points are the downfield shift of protons adjacent to the newly formed ether oxygen and the disappearance of the alcohol's -OH proton.[10] Protons on carbons directly attached to an oxygen atom are deshielded and typically resonate in the 3.4-4.5 ppm region.[10][16][18][19]
| Proton Environment (this compound) | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Validation Point |
| (CH₃)₂CH -O- | ~3.6 | Septet | 1H | Confirms the isopropyl methine proton is adjacent to the ether oxygen. |
| -O-CH₂ -(CH₂)₃CH₃ | ~3.4 | Triplet | 2H | Confirms the pentyl methylene protons are adjacent to the ether oxygen. |
| (CH₃ )₂CH-O- | ~1.15 | Doublet | 6H | Correlates with the isopropyl methine proton. |
| -O-CH₂-CH₂ -CH₂CH₂CH₃ | ~1.55 | Quintet | 2H | Part of the pentyl chain. |
| -(CH₂)₂-CH₂ -CH₂CH₃ | ~1.3 | Sextet | 2H | Part of the pentyl chain. |
| -(CH₂)₃-CH₂ -CH₃ | ~0.9 | Triplet | 3H | Terminal methyl of the pentyl chain. |
Comparison with Starting Materials:
-
Isopropanol: Would show a CH proton at ~4.0 ppm and a doublet for the CH₃ groups at ~1.2 ppm, plus a broad, exchangeable -OH signal. The absence of this -OH signal in the product is crucial.
-
1-Bromopentane: Would show a CH₂-Br signal significantly downfield at ~3.4 ppm. While this is similar to the product's -O-CH₂ signal, the rest of the spectrum, particularly the signals for the isopropyl group, will be definitively different.
Strengths & Limitations:
-
Strengths: Provides unambiguous structural information, including connectivity and stoichiometry of proton environments. Integration gives relative ratios of protons, confirming the structure.
-
Limitations: Can be less sensitive than MS. Complex splitting patterns can sometimes be difficult to interpret without higher-field instruments or 2D NMR techniques.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The Carbon Skeleton Blueprint
Principle & Rationale: ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule and information about their chemical environment. Carbons bonded to electronegative atoms like oxygen are significantly deshielded and shifted downfield.
Experimental Protocol: The protocol is similar to ¹H NMR, but acquisition times are longer due to the low natural abundance of the ¹³C isotope. Proton-decoupled spectra are typically acquired, where each unique carbon appears as a single sharp line.
Data Interpretation & Comparison: The most diagnostic signals are the carbons directly bonded to the ether oxygen, which appear in the 50-80 δ range.[16][18][19]
| Carbon Environment (this compound) | Approx. Chemical Shift (δ, ppm) | Key Validation Point |
| (C H₃)₂C H-O- | ~70-75 | Confirms the methine carbon is bonded to oxygen. |
| -O-C H₂-(CH₂)₃CH₃ | ~68-72 | Confirms the methylene carbon is bonded to oxygen. |
| (C H₃)₂CH-O- | ~22-25 | Isopropyl methyl carbons. |
| -O-CH₂-C H₂-(CH₂)₂CH₃ | ~30-32 | Pentyl chain carbon. |
| -(CH₂)₂-C H₂-CH₂CH₃ | ~28-30 | Pentyl chain carbon. |
| -(CH₂)₃-C H₂-CH₃ | ~22-24 | Pentyl chain carbon. |
| -(CH₂)₄-C H₃ | ~14 | Terminal methyl carbon. |
Strengths & Limitations:
-
Strengths: Directly confirms the carbon framework. The absence of overlapping signals (in decoupled mode) makes counting unique carbons straightforward.
-
Limitations: Significantly lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Does not provide information on coupling between carbons (without specialized experiments).
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Principle & Rationale: Mass spectrometry bombards a molecule with energy, causing it to ionize and break apart into characteristic fragments. It provides two crucial pieces of information: the exact molecular weight of the compound from the molecular ion peak (M⁺) and structural clues from the fragmentation pattern.
Experimental Protocol:
-
Sample Introduction: A tiny amount of the sample is introduced into the instrument, often via Gas Chromatography (GC-MS) for volatile liquids like ethers, which also serves as a purification/separation step.
-
Ionization: The sample is ionized, typically using Electron Impact (EI), which is a high-energy method that induces significant fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Interpretation & Comparison:
-
Molecular Ion (M⁺): For this compound (C₈H₁₈O), the molecular weight is 130.23 g/mol . A peak at m/z = 130 should be observed. This peak may be weak or absent in the EI spectra of some ethers.[20][21][22]
-
Fragmentation Pattern: Aliphatic ethers primarily fragment via cleavage of the C-C bond alpha to the oxygen, which results in a stable, resonance-stabilized oxonium ion.[20][23][24][25][26]
Caption: Key fragmentation pathways for this compound in Mass Spectrometry.
| m/z Value | Identity | Formation | Validation Significance |
| 130 | [C₈H₁₈O]⁺ | Molecular Ion | Confirms the molecular formula and weight. [21][22] |
| 87 | [CH₃CH₂CH₂CH₂CH₂-O=CH-CH₃]⁺ | α-cleavage, loss of a methyl radical from isopropyl side (less likely) or loss of a propyl radical from the pentyl side. | Characteristic fragment for this ether structure. |
| 73 | [(CH₃)₂CH-O=CH₂]⁺ | α-cleavage, loss of a butyl radical from the pentyl side. | Characteristic fragment for this ether structure. |
| 43 | [(CH₃)₂CH]⁺ | Isopropyl cation | A common fragment from the isopropyl moiety. |
Strengths & Limitations:
-
Strengths: Extremely sensitive, requiring very little sample. Provides the definitive molecular weight. The fragmentation pattern serves as a molecular "fingerprint" that can confirm the structure.
-
Limitations: The molecular ion peak can be weak or absent. Isomeric ethers can sometimes produce similar fragmentation patterns, making unambiguous identification difficult without other methods.
Conclusion: A Synergistic Approach to Validation
No single spectroscopic method tells the whole story. The robust validation of this compound synthesis is achieved through the synergistic use of these complementary techniques.
-
FT-IR provides a quick and decisive check for the conversion of the alcohol functional group.
-
¹H and ¹³C NMR together build a complete, high-resolution picture of the C-H framework, confirming the precise connectivity of the isopropyl and pentyl groups to the ether oxygen.
-
Mass Spectrometry provides the final piece of the puzzle, confirming the molecular weight and offering fragmentation data consistent with the proposed structure.
By integrating the evidence from each of these methods, a researcher can move forward with the highest degree of confidence, ensuring the identity and purity of the synthesized compound. This multi-faceted approach embodies the principles of scientific integrity, creating a self-validating system that is essential for reproducible research and the development of safe and effective pharmaceuticals.[1][3]
References
- Avantes. Spectroscopy: A Key Driver in Quality Control Across Industries. [Link]
- Lab Manager.
- Spectroscopy Online.
- Journal of Basic and Clinical Pharmacy. The Role of Spectroscopy in Modern Pharmaceutical Quality Control. [Link]
- Photonics Spectra. Spectroscopy Becomes a Potent Part of Pharmaceutical Production. [Link]
- Chemistry LibreTexts.
- Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
- Organic Spectroscopy Intern
- YouTube.
- Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]
- YouTube.
- Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]
- Wikipedia.
- Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]
- OpenStax. 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]
- PubMed.
- PubChem. This compound. [Link]
- NIST WebBook. Isopropyl tert-pentyl ether. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- Request PDF. The importance of synthetic chemistry in the pharmaceutical industry. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- University of Richmond. The Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- The Pharma Innovation Journal. The chemistry of drug design and development. [Link]
- PubMed Central.
- World Journal of Pharmaceutical Research. Role of all type chemistry in drug discovery and drug design. [Link]
Sources
- 1. Spectroscopy: A Key Driver in Quality Control Across Industries - Article [avantes.com]
- 2. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. photonics.com [photonics.com]
- 5. Can the time from synthesis design to validated chemistry be shortened? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of all type chemistry in drug discovery and drug design [wisdomlib.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. rockymountainlabs.com [rockymountainlabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 20. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 21. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Isopropyl tert-pentyl ether [webbook.nist.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Comparative Guide to the Quantitative Analysis of Isopropyl Pentyl Ether in Mixtures
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of isopropyl pentyl ether (IPE). Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the nuances of method selection, protocol optimization, and data validation. We will objectively compare the two most prominent chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—providing the scientific rationale and supporting data necessary to make informed decisions for your specific analytical challenges.
Introduction: The Analytical Imperative for this compound
This compound (also known as 1-propan-2-yloxypentane)[1], with the molecular formula C8H18O[1][2], is an aliphatic ether that finds application as a solvent and potentially as an intermediate in chemical synthesis. Its quantification is critical for various reasons, including monitoring reaction kinetics, ensuring the purity of final products, and complying with regulatory standards for residual solvents in pharmaceuticals. The choice of analytical method is paramount, as it directly influences the accuracy, precision, and efficiency of the quantification process.
This guide focuses on comparing GC and HPLC, the workhorse techniques in modern analytical chemistry.[3][4] The selection between these two is not arbitrary; it is dictated by the physicochemical properties of the analyte and the matrix in which it is found. This compound is a volatile compound, a characteristic that immediately suggests a strong candidacy for Gas Chromatography.[3] However, HPLC offers versatility that may be advantageous in specific contexts, particularly when analyzing complex mixtures containing non-volatile components.[5][6]
Head-to-Head Comparison: GC-FID vs. HPLC-RID
The fundamental difference between GC and HPLC lies in the mobile phase used to transport the sample through the analytical column. GC employs an inert gas, while HPLC uses a liquid solvent.[3] This distinction governs every subsequent aspect of the analysis, from sample introduction to detection.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle of Operation: GC is the premier technique for analyzing volatile and thermally stable compounds.[3][6] In a GC system, the liquid sample is vaporized in a heated inlet and carried by an inert gas (e.g., nitrogen, helium) through a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary liquid phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.
Why GC-FID is the Method of Choice:
-
Volatility: this compound is a volatile organic compound, making it an ideal candidate for GC analysis.
-
High Efficiency: Capillary GC columns offer superior separation efficiency, resulting in sharp, narrow peaks and excellent resolution from other volatile components in a mixture.[5]
-
Sensitive Detection: The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and organic molecules containing carbon-hydrogen bonds. It provides a robust, linear response over a wide concentration range, making it perfect for quantification.
Causality in Method Design: The choice of a non-polar stationary phase (like DB-5) is logical for separating a relatively non-polar ether from other common organic solvents.[2][7] The temperature program is designed to first elute highly volatile components at a lower temperature before ramping up to elute the target analyte and any higher-boiling impurities in a reasonable time frame.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Principle of Operation: HPLC is exceptionally versatile, capable of analyzing a vast range of compounds, including non-volatile and thermally labile substances.[4][5] A high-pressure pump pushes a liquid mobile phase and the dissolved sample through a column packed with a solid stationary phase. Separation is based on the analyte's relative affinity for the stationary and mobile phases.
Challenges and Considerations for this compound:
-
Detection: A significant challenge for analyzing aliphatic ethers like IPE with HPLC is detection. These compounds lack a UV chromophore, rendering the common UV-Vis detector ineffective. The most suitable alternative is a universal detector like the Refractive Index Detector (RID).
-
Sensitivity and Stability: RID is generally less sensitive than GC-FID and is highly susceptible to fluctuations in temperature and mobile phase composition, precluding the use of gradient elution.[8][9]
-
Mobile Phase Selection: For a non-polar analyte, a reversed-phase setup (e.g., C8 or C18 column) with a polar mobile phase (like acetonitrile and water) is standard.[9] However, achieving adequate retention for a small, relatively non-polar ether can be challenging.
Expert Rationale: While HPLC is not the primary choice for this analyte, it could be employed in a quality control setting where the mixture contains non-volatile components of interest (e.g., pharmaceutical active ingredients) that must be analyzed simultaneously, and where the concentration of IPE is expected to be relatively high.
Quantitative Performance: A Comparative Analysis
To provide a clear comparison, the following table summarizes typical performance data obtained during the validation of hypothetical GC-FID and HPLC-RID methods for the quantification of this compound. Method validation is performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[10][11][12][13]
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) | Commentary |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.995 | Both methods can demonstrate excellent linearity, but GC-FID typically shows a slightly better fit. |
| Range | 1 µg/mL - 1000 µg/mL | 50 µg/mL - 2000 µg/mL | GC-FID offers a significantly wider and more sensitive analytical range. |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~15 µg/mL | The superior sensitivity of the FID detector is evident in the much lower LOD.[12] |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~50 µg/mL | The LOQ reflects the concentration at which reliable quantification can begin.[14] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | Both methods are capable of high accuracy when properly validated.[11] |
| Precision (% RSD) | < 2.0% | < 3.0% | GC analysis, particularly with an autosampler, generally yields higher precision (lower relative standard deviation). |
| Analysis Time | ~10 minutes | ~15 minutes | GC often provides faster run times for simple volatile mixtures.[5] |
Experimental Protocols
The following protocols are detailed, self-validating procedures. The system suitability tests embedded within are crucial for ensuring the chromatographic system is performing adequately before analyzing any samples.[12]
Protocol 1: Quantitative Analysis by GC-FID
This method is based on standard procedures for the analysis of volatile organic compounds and fuel oxygenates.[7][15][16]
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 40°C, hold for 2 minutes.
-
Ramp: 15°C/min to 180°C.
-
Hold: 1 minute.
-
-
Detector Temperature: 280°C.
-
Gases: Hydrogen, Air, and Makeup gas (Helium or Nitrogen) as per manufacturer's specifications for FID.
2. Reagents and Standards:
-
Solvent/Diluent: Methanol, HPLC grade.
-
This compound Standard: Certified reference material (>99% purity).
-
Stock Standard (10 mg/mL): Accurately weigh ~100 mg of IPE standard into a 10 mL volumetric flask and dilute to volume with methanol.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 25, 100, 500, 1000 µg/mL) by serial dilution of the stock standard with methanol.
3. Sample Preparation:
-
Accurately weigh an amount of the mixture expected to contain ~10 mg of IPE into a 10 mL volumetric flask.
-
Dilute to volume with methanol.
-
If necessary, perform a further dilution to bring the expected concentration into the calibrated range.
-
Filter the sample through a 0.45 µm PTFE syringe filter if particulates are present.
4. Analysis Procedure:
-
System Suitability: Inject the mid-range standard (e.g., 100 µg/mL) six consecutive times. The relative standard deviation (%RSD) of the peak area for IPE should be ≤ 2.0%.
-
Calibration: Inject each working standard once to generate a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solution.
-
Quantification: Determine the concentration of IPE in the sample solution from the calibration curve and calculate the amount in the original mixture using the sample weight and dilution factors.
Protocol 2: Quantitative Analysis by HPLC-RID
This method is adapted from principles of reversed-phase chromatography for analytes with no UV absorbance.[8][9]
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Refractive Index Detector (RID).
-
Column: C8 reversed-phase column, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
RID Temperature: 35°C.
-
Injection Volume: 20 µL.
2. Reagents and Standards:
-
Mobile Phase: Acetonitrile and Water, HPLC grade, filtered and degassed.
-
This compound Standard: Certified reference material (>99% purity).
-
Stock Standard (10 mg/mL): Prepare as in the GC method, using the mobile phase as the diluent.
-
Working Standards: Prepare a series of working standards (e.g., 50, 100, 500, 1000, 2000 µg/mL) by serial dilution of the stock standard with the mobile phase.
3. Sample Preparation:
-
Accurately weigh an amount of the mixture expected to contain ~100 mg of IPE into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
If necessary, perform a further dilution to bring the expected concentration into the calibrated range.
-
Filter the sample through a 0.45 µm nylon or PTFE syringe filter.
4. Analysis Procedure:
-
System Equilibration: Purge the RID reference cell. Allow the system to equilibrate with the mobile phase until a stable baseline is achieved (this may take 1-2 hours).
-
System Suitability: Inject the mid-range standard (e.g., 500 µg/mL) six consecutive times. The %RSD of the peak area for IPE should be ≤ 3.0%.
-
Calibration: Inject each working standard once to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.995.
-
Sample Analysis: Inject the prepared sample solution.
-
Quantification: Determine the concentration of IPE in the sample solution from the calibration curve and calculate the amount in the original mixture.
Visualization of Analytical Workflows
Diagrams provide a clear, high-level overview of the decision-making and operational processes.
Caption: High-level workflow for selecting and executing an analytical method for IPE.
Caption: Step-by-step process flow for the GC-FID analytical method.
Sources
- 1. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isopropyl tert-pentyl ether [webbook.nist.gov]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. oatext.com [oatext.com]
- 9. oatext.com [oatext.com]
- 10. researchgate.net [researchgate.net]
- 11. library.usmf.md [library.usmf.md]
- 12. wjarr.com [wjarr.com]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. api.org [api.org]
- 16. sciensage.info [sciensage.info]
The Discerning Choice: A Comparative Guide to Ether Solvents in Key Organic Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can profoundly influence the outcome of a chemical transformation. Among the various classes of solvents, ethers are prized for their ability to solvate a wide range of organic compounds and their relative inertness.[1][2] However, not all ethers are created equal. Subtle variations in their structure can lead to significant differences in reaction efficiency, selectivity, safety, and environmental impact.
This guide provides an in-depth comparative analysis of common ether solvents—diethyl ether (Et₂O), tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and 1,4-dioxane—in the context of three widely employed organic reactions: the Grignard reaction, lithium aluminum hydride (LAH) reduction, and the Suzuki-Miyaura cross-coupling. By understanding the interplay between solvent properties and reaction performance, researchers can make more informed decisions to optimize their synthetic strategies.
The Ether Family: A Look at Key Physicochemical Properties
The efficacy of an ether solvent is intrinsically linked to its physical and chemical characteristics. Properties such as boiling point, water solubility, and propensity for peroxide formation are crucial considerations for both reaction performance and laboratory safety.
| Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water ( g/100g ) | Flash Point (°C) |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 0.713 | 7.5 | -45 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 | Miscible | -14 |
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 86.13 | 80.2 | 0.854 | 14 | -11 |
| Cyclopentyl Methyl Ether (CPME) | C₆H₁₂O | 100.16 | 106 | 0.860 | 1.1 | -1 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 101.1 | 1.033 | Miscible | 12 |
Data compiled from various sources.[3]
A significant concern with many common ether solvents is their tendency to form explosive peroxides upon exposure to air and light.[4] This autoxidation process is a serious safety hazard, particularly when ethers are distilled to dryness. Newer solvents like CPME have been developed to mitigate this risk, exhibiting a significantly lower rate of peroxide formation compared to THF and diethyl ether.[5][6][7]
The Grignard Reaction: A Classic Case of Solvent Influence
The formation of Grignard reagents (RMgX) is a cornerstone of organic synthesis, and the choice of ether solvent is paramount to its success. The ether's lone pair of electrons coordinates with the magnesium center, stabilizing the highly reactive organometallic species.[2][8]
Comparative Performance in Benzyl Grignard Reactions
A systematic evaluation of solvents for the Grignard reaction of benzyl chloride revealed significant differences in product yield and the formation of the undesired Wurtz coupling by-product.[9]
| Solvent | Dielectric Constant | Yield of Grignard Product (%) | Yield of Wurtz By-product (%) |
| Diethyl Ether (Et₂O) | 4.34 | 94 | 5 |
| Tetrahydrofuran (THF) | 7.6 | 27 | 72 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 90 | 8 |
| Cyclopentyl Methyl Ether (CPME) | - | 45 | 53 |
Data adapted from a comparative study on Grignard reactions.[9]
The study highlights that while Et₂O and 2-MeTHF give excellent yields of the desired Grignard product, THF leads to a substantial amount of the Wurtz by-product.[9] This is attributed to the different aggregation states of the Grignard reagent in various solvents.[9][10] 2-MeTHF, which can be derived from renewable resources, emerges as a superior green alternative to both Et₂O and THF for this class of reaction.[9][11]
Experimental Protocol: Preparation of a Benzylmagnesium Chloride Grignard Reagent in 2-MeTHF
Objective: To prepare a Grignard reagent from benzyl chloride and magnesium metal in 2-MeTHF.
Materials:
-
Magnesium turnings
-
Benzyl chloride
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine crystal (as an initiator)
-
Round-bottom flask, reflux condenser, dropping funnel, and drying tube (all flame-dried)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
Add a small portion of anhydrous 2-MeTHF to the flask, just enough to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of benzyl chloride in anhydrous 2-MeTHF.
-
Add a small amount of the benzyl chloride solution to the magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy solution. Gentle warming may be required to initiate the reaction.
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.[8]
-
After the addition is complete, continue to stir the reaction mixture until most of the magnesium is consumed. The resulting grey-to-black solution is the Grignard reagent.[8]
Caption: Formation of a Grignard reagent in an ether solvent.
Lithium Aluminum Hydride (LAH) Reductions: The Importance of an Inert and Coordinating Solvent
Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent used for the reduction of a wide variety of functional groups.[12][13] LAH reacts violently with water and other protic solvents, making the choice of a dry, aprotic solvent crucial.[13][14] Ethereal solvents like diethyl ether and THF are the go-to choices for LAH reductions.[12]
The role of the ether solvent extends beyond simply providing an inert medium. The ether molecules coordinate with the lithium cation, enhancing the solubility and reactivity of the hydride reagent.[14]
Solvent Effects on Reactivity and Selectivity
The choice of ether can influence the rate and even the selectivity of LAH reductions. For instance, in the competitive reduction of alkyl halides and tosylates, the selectivity can be dramatically switched by changing the solvent.[15] In diethyl ether, the tosylate is selectively reduced, while in diglyme (a higher-boiling ether), the halide is preferentially reduced.[15] This is explained by the differing abilities of the solvents to solvate the lithium cation, which in turn affects the nature of the ion pair and the nucleophilicity of the hydride.[15]
Caption: General workflow for a lithium aluminum hydride reduction.
Suzuki-Miyaura Cross-Coupling: Greener Alternatives Take the Stage
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. While a variety of solvents can be used, the choice can impact reaction efficiency and sustainability. Recently, greener ether solvents like 2-MeTHF have shown great promise as alternatives to more traditional solvents.
In a nickel-catalyzed Suzuki-Miyaura coupling of aryl halides with arylboronic acids, 2-MeTHF proved to be a highly effective solvent, allowing for a broad substrate scope and the potential for gram-scale synthesis with low catalyst loadings.[16] Furthermore, in a palladium-catalyzed Suzuki-type carbonylation, 2-MeTHF demonstrated superiority compared to other solvents.[16] The use of 2-MeTHF not only improves reaction outcomes in some cases but also simplifies the workup due to its limited miscibility with water, a distinct advantage over the completely water-miscible THF.[11][17]
Caption: Decision tree for ether solvent selection.
Conclusion: A Move Towards Greener and More Efficient Synthesis
The judicious selection of an ether solvent is a critical parameter in the optimization of organic reactions. While traditional solvents like diethyl ether and THF have long been staples in the laboratory, a deeper understanding of their limitations, coupled with the development of greener alternatives like 2-MeTHF and CPME, is paving the way for safer, more sustainable, and often more efficient chemical synthesis.[5][6][17][18] By considering the specific demands of the reaction at hand and the unique properties of each ether, researchers can unlock improved outcomes in their synthetic endeavors.
References
- Vertex AI Search. (n.d.). CPME: A Sustainable Solvent Revolutionizing Organic Synthesis. Retrieved January 8, 2026.
- ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- Wiley Online Library. (2019). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry.
- ResearchGate. (2015). Contribution of Cyclopentyl Methyl Ether (CPME) to Green Chemistry.
- RSC Publishing. (n.d.). Cyclopentyl methyl ether as a green solvent for reversible-addition fragmentation chain transfer and nitroxide-mediated polymerizations.
- Bloom Tech. (2024, August 26). Why Use Ether for Lithium Aluminum Hydride?
- University of Rochester, Department of Chemistry. (n.d.). Solvent: 1,4-dioxane.
- Wikipedia. (n.d.). 1,4-Dioxane.
- ACS Publications. (n.d.). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- NIH National Library of Medicine. (2016, December 7). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
- Scientific Update. (2018, September 4). Reagent of the month: Lithium Aluminium hydride.
- Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions.
- KiloMentor. (2023, July 19). Solvents and Additives that Qualitatively Modify the Comparative Reactivity of Hydride Reducing Agents.
- PubChem. (n.d.). 1,4-Dioxane.
- Green Chemistry (RSC Publishing). (2013, May 3). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions.
- EBSCO. (n.d.). Ethers | Research Starters.
- Chemistry LibreTexts. (2020, May 30). 15.1: Physical Properties of Ethers.
- ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
- Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether.
- Ijarse. (n.d.). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS.
- Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether.
- ResearchGate. (n.d.). Physical and chemical properties of 1,4-dioxane.
- Semantic Scholar. (n.d.). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions.
- MDPI. (2025, August 8). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations.
- ResearchGate. (2025, August 9). 2‐Methyltetrahydrofuran (2‐MeTHF): A Green Solvent for Pd−NHC‐Catalyzed Amide and Ester Suzuki‐Miyaura Cross‐Coupling by N−C/O−C Cleavage.
- ResearchGate. (n.d.). Suzuki–Miyaura coupling in 2‐Me‐THF.
- Common Organic Solvents: Table of Properties. (n.d.).
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 3. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijarse.com [ijarse.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. bloomtechz.com [bloomtechz.com]
- 15. KiloMentor: Solvents and Additives that Qualitatively Modify the Comparative Reactivity of Hydride Reducing Agents [kilomentor.blogspot.com]
- 16. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Isopropyl Pentyl Ether by Titration
For Researchers, Scientists, and Drug Development Professionals
In the exacting realm of scientific research and pharmaceutical development, the purity of chemical reagents is a critical determinant of experimental success and product integrity. Isopropyl pentyl ether, a versatile solvent, is subject to degradation that can introduce impurities, compromising its performance and safety. This guide provides a detailed examination of titrimetric methods for assessing the purity of this compound, offering a comparative analysis with chromatographic techniques to inform best practices in quality control.
The Imperative of Purity in this compound
This compound is frequently employed in organic synthesis and extraction processes. Its utility, however, is shadowed by its susceptibility to auto-oxidation, a reaction that forms hazardous peroxides. The presence of acidic byproducts and water can also interfere with chemical reactions, leading to inconsistent results and potential safety hazards. Rigorous purity assessment is therefore an indispensable step in its application.
Titration: A Cornerstone of Chemical Purity Analysis
Titrimetric analysis remains a fundamental and widely accessible tool for quantifying specific classes of impurities. For this compound, a suite of three titration methods provides a comprehensive purity profile:
-
Peroxide Value (PV) Titration: Quantifies the concentration of dangerous peroxide impurities.
-
Acid Value (AV) Titration: Measures the content of acidic contaminants.[1][2]
-
Karl Fischer (KF) Titration: Determines the water content with high precision.[3][4][5]
Peroxide Value Titration: Gauging Oxidative Degradation
The presence of peroxides in ethers is a significant safety concern due to their potential to decompose explosively. The peroxide value is a measure of the extent to which the ether has undergone primary oxidation.[6][7] The standard method for determining the peroxide value is through an iodometric titration.[8][9]
The underlying chemistry: Peroxides in the sample oxidize iodide ions (from potassium iodide) to iodine in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate solution, with a starch indicator signaling the endpoint.[6][10]
Experimental Workflow for Peroxide Value Titration
Caption: A streamlined workflow for the determination of peroxide value in this compound.
Acid Value Titration: Quantifying Acidic Impurities
Acidic impurities can act as unwanted catalysts or interfere with reaction mechanisms. The acid value (or acid number) is a measure of the amount of these acidic constituents.[1] It is determined by titrating the sample, dissolved in an organic solvent, with a standardized solution of potassium hydroxide (KOH).[1][11][12]
Step-by-Step Protocol for Acid Value Titration:
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in a neutralized solvent mixture, typically ethanol and diethyl ether.[8][11]
-
Titration: Titrate the solution with a standardized ethanolic potassium hydroxide solution.
-
Endpoint Detection: The endpoint is identified by the color change of an indicator, such as phenolphthalein, or by potentiometric means.[1][2]
-
Calculation: The acid value is calculated in milligrams of KOH required to neutralize one gram of the sample.[1][12]
Karl Fischer Titration: The Gold Standard for Water Determination
For many applications, particularly in moisture-sensitive reactions, the water content of solvents is a critical parameter. Karl Fischer titration is a highly specific and sensitive method for the determination of water.[5][13] The method can be performed either volumetrically or coulometrically, with the latter being particularly suited for very low water concentrations.[4]
A Comparative Perspective: Titration vs. Gas Chromatography
While titration methods are invaluable for quantifying specific impurity classes, Gas Chromatography (GC) provides a more holistic view of the sample's composition. GC separates volatile components, allowing for their individual identification and quantification.[14][15]
| Feature | Titrimetric Methods | Gas Chromatography (GC) |
| Principle | Stoichiometric chemical reactions | Separation based on volatility and column interaction[14] |
| Specificity | Quantifies functional groups (e.g., peroxides, acids) | Separates and quantifies individual compounds |
| Information | Specific impurity levels (PV, AV, water content) | Overall purity, identification of all volatile components[16] |
| Cost | Lower initial investment and operational costs | Higher initial investment and maintenance costs[14] |
| Expertise | Requires basic laboratory skills | Requires specialized training for operation and data analysis[7] |
Conclusion: A Synergistic Approach to Quality Assurance
For a robust and comprehensive purity assessment of this compound, a combination of titrimetric and chromatographic methods is recommended. Titration offers a rapid and cost-effective means of quantifying critical impurities that directly impact safety and reactivity. Gas chromatography complements this by providing a detailed impurity profile and a precise measure of overall purity. By employing this synergistic approach, researchers can ensure the quality of their materials, leading to more reliable and reproducible scientific outcomes.
References
- HIRANUMA. (2017). Water contents Ethers and Esters.
- Merck.
- Wikipedia. Acid value.
- Kyoto Electronics Manufacturing Co., Ltd. Water Content in Ether.
- Odinity. (2018). ANALYTICAL TECHNIQUES FOR THE COMPOSITION OF PETROLEUM ETHER FRACTIONS.
- Oxford Academic. Gas Chromatographic Analysis of Ether — Alcohols in Carbon Removing Compounds.
- Barnes, L., & Pawlak, M. S. (1975). Direct Karl Fischer Determination of Water in Vinyl Ethers. Analytical Chemistry, 47(11), 1883-1884.
- GFS Chemicals.
- The Japanese Pharmacopoeia.
- Sigma-Aldrich.
- Chemistry LibreTexts. (2023).
- Wikipedia. Peroxide value.
- Xylem Analytics. Determination of Acid number and free fatty acids (FFA)
- IFRA. (2019).
- Scribd.
- MDPI. (2023). Modification of Soybean 11S Protein by Fermentation: Antioxidant Capacity, Oxidative Stability in Emulsions and Structural Evolution.
- Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS.
- Chromatography Forum. (2010). petroleum ether analysis.
- CDR FoodLab®. (2023). Determination of Peroxide Value in Oil: Insights and Methods.
- Xylem Analytics. Determination of Peroxide value (POV)
- NIST. Isopropyl tert-pentyl ether. WebBook.
- Cheméo. Chemical Properties of Isopropyl tert-pentyl ether.
- PubChem. This compound.
- BenchChem.
- Chemistry Stack Exchange. (2015). Testing isopropyl alcohol purity.
Sources
- 1. Acid value - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. hiranuma.com [hiranuma.com]
- 4. Determination of Water Content in Tetrahydrofuran Using Karl Fischer Titration [sigmaaldrich.com]
- 5. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 6. Peroxide value - Wikipedia [en.wikipedia.org]
- 7. cdrfoodlab.com [cdrfoodlab.com]
- 8. Modification of Soybean 11S Protein by Fermentation: Antioxidant Capacity, Oxidative Stability in Emulsions and Structural Evolution [mdpi.com]
- 9. xylemanalytics.com [xylemanalytics.com]
- 10. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 11. xylemanalytics.com [xylemanalytics.com]
- 12. scribd.com [scribd.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. odinity.com [odinity.com]
- 15. academic.oup.com [academic.oup.com]
- 16. agilent.com [agilent.com]
A Comparative Guide to Isopropyl Pentyl Ether and Other Common Ether Solvents for Researchers
In the landscape of chemical synthesis and purification, solvent selection is a critical decision that profoundly influences reaction outcomes, process efficiency, and overall safety. Ethers are a cornerstone class of solvents, prized for their relative inertness and ability to solvate a wide range of organic compounds.[1] While classic ethers like diethyl ether and tetrahydrofuran (THF) are ubiquitous, their operational and safety limitations have driven the adoption of newer alternatives. This guide provides a detailed comparison of Isopropyl Pentyl Ether (IPPE) against a range of commonly used ether solvents, offering the data and insights necessary for informed selection in a research and development setting.
For the purpose of this guide, the following ethers will be compared:
-
This compound (IPPE)
-
Diethyl Ether (DEE)
-
Tetrahydrofuran (THF)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Cyclopentyl Methyl Ether (CPME)
-
tert-Butyl Methyl Ether (MTBE)
-
Diisopropyl Ether (DIPE)
Part 1: Physicochemical Properties - A Foundation for Performance
The fundamental physical and chemical properties of a solvent dictate its suitability for specific applications. A higher boiling point, for instance, is advantageous for reactions requiring elevated temperatures and reduces solvent loss through evaporation. Conversely, a lower boiling point simplifies product isolation. Hydrophobicity is crucial for efficient extractions from aqueous media, while peroxide formation tendency is a critical safety consideration.
Comparative Data on Physicochemical Properties
The following table summarizes key properties of IPPE and other common ether solvents, providing a quantitative basis for comparison.
| Property | This compound (IPPE) | Diethyl Ether (DEE) | Tetrahydrofuran (THF) | 2-Methyl-THF (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | tert-Butyl Methyl Ether (MTBE) | Diisopropyl Ether (DIPE) |
| Molecular Formula | C₈H₁₈O[2][3] | C₄H₁₀O | C₄H₈O | C₅H₁₀O | C₆H₁₂O[4] | C₅H₁₂O | C₆H₁₄O[5] |
| Molecular Weight | 130.23 g/mol [2][3] | 74.12 g/mol | 72.11 g/mol | 86.13 g/mol | 100.16 g/mol [4] | 88.15 g/mol | 102.17 g/mol [5] |
| Boiling Point (°C) | 126 °C[3] | 34.6 °C | 66 °C[6] | 80.2 °C[6] | 106 °C[4][6] | 55 °C[6] | 68-69 °C[7] |
| Melting Point (°C) | N/A | -116.3 °C | -108.5 °C[6] | -136 °C[6] | < -140 °C[4][6] | -109 °C | -85.5 °C[7] |
| Density (g/mL @ 20°C) | ~0.76 (Est.) | 0.713 | 0.889[6] | 0.854[6] | 0.863[4] | 0.74 | 0.725[7] |
| Water Solubility | Low | 6.05 g/100mL[8] | Miscible | 14 g/100mL | 1.1 g/100mL[9] | 4.8 g/100mL | 0.9 g/100mL (9 g/L)[7] |
| Flash Point (°C) | ~18 (Est.) | -45 °C | -14 °C | -11 °C | -1 °C[4] | -28 °C | -28 °C |
| Peroxide Formation | Moderate | High | High | Moderate | Low[4][6][9] | Low | Very High[10][11] |
Key Insights from the Data:
-
Boiling Point & Application Temperature: IPPE, with its boiling point of 126 °C, and CPME (106 °C) are excellent choices for higher temperature reactions, such as Suzuki couplings or certain metal-catalyzed processes, where they can improve reaction rates and solubility.[6][9][12] This contrasts sharply with the high volatility of DEE and MTBE.
-
Hydrophobicity & Extraction Efficiency: The low water solubility of ethers like IPPE, CPME, and DIPE makes them superior for extraction processes.[9] They ensure minimal solvent loss to the aqueous phase and cleaner separation, reducing wastewater generation compared to water-miscible solvents like THF.[9]
-
Safety Profile - Flash Point & Peroxides: A major drawback of many ethers is their tendency to form explosive peroxides upon exposure to air and light.[10][13] DIPE is notoriously hazardous in this regard and is classified as a Class A peroxide former, meaning it can form explosive levels without concentration.[13][14] THF and DEE are also significant peroxide formers.[10] CPME and MTBE are noted for their sluggish rate of peroxide formation, offering a significant safety advantage.[4][9] While specific data for IPPE is less common, its structure suggests a moderate tendency, necessitating proper handling and testing.
Part 2: Performance in Chemical Applications
Theoretical properties provide a starting point, but performance in real-world applications is the ultimate measure of a solvent's utility.
Application I: Grignard Reactions
Grignard reactions are fundamental to C-C bond formation and are almost exclusively performed in ether solvents, which solvate the magnesium species.[1]
Causality Behind Solvent Choice: The ideal solvent must be aprotic and possess sufficient Lewis basicity to solvate the "RMgX" species, preventing its aggregation and maintaining its reactivity. However, excessive polarity can slow the reaction. The solvent's boiling point is also critical for reaction initiation and control.
Comparative Performance:
-
IPPE & CPME: The higher boiling points of IPPE and CPME are advantageous for forming less reactive Grignard reagents from aryl or vinyl chlorides, which often require higher temperatures for initiation.[6][12] Their low water miscibility simplifies aqueous workup, a significant process advantage over THF.[12]
-
THF & 2-MeTHF: THF is a common choice due to its excellent solvating power. 2-MeTHF is a greener alternative with higher hydrophobicity and a wider liquid range.
-
DEE: Its low boiling point can make reaction control difficult and initiation of stubborn reagents challenging. Its high volatility also contributes to solvent loss.
This diagram illustrates a generalized workflow for comparing solvent performance in the formation of a Grignard reagent.
Caption: Workflow for comparing ether solvents in Grignard reagent formation.
Part 3: Safety, Health, and Environmental (SHE) Profile
Modern solvent selection places a heavy emphasis on safety and sustainability. The ideal solvent should not only be effective but also pose minimal risk to the researcher and the environment.
The Hazard of Peroxide Formation
Ethers react with atmospheric oxygen in a radical-mediated process to form hydroperoxides and peroxides, which can be violently explosive upon concentration, heat, friction, or shock.[13][14]
Caption: Simplified radical mechanism for ether peroxide formation.
Managing Peroxide Risk:
-
Selection: Prioritize ethers with low peroxide-forming tendencies like CPME or MTBE where possible.[4][9]
-
Storage: Always store peroxide-forming solvents in opaque, airtight containers away from heat and light.[10]
-
Dating: Label containers with the date received and the date opened.[11]
-
Testing: Regularly test for peroxides, especially before any distillation or concentration step. Discard solvents by the recommended date (e.g., 3 months for DIPE, 12 months for DEE/THF).[11]
Protocol for Peroxide Testing
A common qualitative test for peroxides is the iodide method.
Materials:
-
Solvent to be tested
-
Glacial acetic acid
-
Potassium iodide (KI), granular or a freshly prepared 10% solution
-
Starch solution (optional, for enhanced sensitivity)
Procedure:
-
Add 1-3 mL of the ether solvent to an equal volume of glacial acetic acid in a test tube.
-
Add approximately 0.1 g of solid KI or a few drops of fresh 10% KI solution.
-
Shake the mixture. The formation of a yellow to brown color indicates the presence of peroxides. A yellow color indicates low levels, while a brown color signifies a high and dangerous concentration.[10]
-
For a more sensitive test, one drop of a starch indicator solution can be added. A blue-black color indicates the presence of peroxides.
-
Caution: If crystals are observed in the solvent or around the cap, do not handle the container. These could be explosive peroxide crystals. Contact your institution's safety officer immediately.[14]
Conclusion: Selecting the Right Ether
The choice of an ether solvent is a multi-faceted decision. This compound (IPPE) presents a valuable option for processes requiring a higher boiling point and good hydrophobicity, positioning it as a useful alternative to traditional solvents.
-
Choose IPPE or CPME for high-temperature reactions and extractions where reduced water solubility and higher boiling points are beneficial.
-
Choose THF or 2-MeTHF when high polarity and strong solvating power are required, with 2-MeTHF being the greener choice.
-
Choose DEE or MTBE for applications requiring a low boiling point for easy removal, with MTBE offering a better safety profile regarding peroxide formation.
-
Avoid DIPE unless its specific properties are absolutely required, due to its extreme peroxide-forming hazard.
By carefully considering the physicochemical properties, application requirements, and safety profiles outlined in this guide, researchers can make more strategic, efficient, and safer solvent selections.
References
- EBSCO. (n.d.). Ethers. Research Starters.
- Various Authors. (2016).
- Cheméo. (n.d.). Chemical Properties of Isopropyl tert-pentyl ether.
- Chemistry LibreTexts. (2023). Physical Properties of Ether.
- Harper, T. (2024).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Vedantu. (n.d.).
- Yale Environmental Health & Safety. (2019). Peroxide Forming Solvents.
- Benchchem. (n.d.). Cyclopentyl Methyl Ether (CPME): A Comprehensive Technical Guide.
- Merck Index. (n.d.). Isopropyl Ether.
- Stenutz, R. (n.d.). This compound.
- Benchchem. (n.d.). Isopropyl tert-pentyl ether.
- Sigma-Aldrich. (n.d.). Peroxide Forming Solvents.
- Manufacturing Chemist. (2010). A new solvent for green chemistry.
- NIST. (n.d.). Isopropyl tert-pentyl ether. NIST WebBook.
- Zeon Corporation. (n.d.). Cyclopentyl methyl ether (CPME).
- University of California. (2021). Peroxide-Forming Chemical. Environmental Health and Safety.
- Benchchem. (n.d.). Cyclopentyl Methyl Ether (CPME)
- University of Missouri. (n.d.). Peroxide Forming Chemicals. Environmental Health & Safety.
- Florida State University. (n.d.). Peroxide Forming Chemicals. Environmental Health & Safety.
- Wikipedia. (n.d.). Cyclopentyl methyl ether.
- Jinan Future chemical Co.,Ltd. (n.d.). Isopropyl ether CAS:108-20-3.
Sources
- 1. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 2. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isopropyl Ether [drugfuture.com]
- 6. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. quora.com [quora.com]
- 9. A new solvent for green chemistry [manufacturingchemist.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. Peroxide Forming Chemicals | Environmental Health & Safety [ehs.missouri.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
A Comparative Guide to Theoretical vs. Experimental Spectroscopic Data for Isopropyl Pentyl Ether
Introduction: Bridging Theory and Reality in Structural Elucidation
In the realm of chemical analysis, the definitive identification of a molecular structure is paramount. Isopropyl pentyl ether (C₈H₁₈O), a simple aliphatic ether, serves as an excellent model for demonstrating the powerful synergy between theoretical prediction and experimental verification in spectroscopy. While experimental techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a direct empirical "fingerprint" of a molecule, computational methods offer a predictive framework that can guide analysis, validate assignments, and resolve ambiguities.[1]
This guide provides an in-depth comparison of the theoretically predicted and experimentally acquired spectral data for this compound. We will explore the causal logic behind experimental choices, present detailed methodologies, and critically evaluate the correlations and deviations between the two datasets. This comparative approach is designed to enhance the researcher's confidence in structural assignments and provide a robust, self-validating workflow.
Pillar 1: Theoretical Spectral Prediction - The Computational Blueprint
Modern computational chemistry, particularly methods rooted in Density Functional Theory (DFT), allows for the ab initio prediction of spectroscopic properties with remarkable accuracy.[1][2] By calculating the molecule's electronic structure and vibrational modes, we can generate a theoretical spectrum that serves as a hypothesis to be tested against experimental results.
Predicted ¹H and ¹³C NMR Spectra
NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework. Theoretical chemical shifts can be predicted using methods like GIAO (Gauge-Independent Atomic Orbital).[3] For this compound, we anticipate the following:
-
¹H NMR: The molecule's asymmetry dictates that each proton environment will be unique. Key predictions include the downfield shift of protons on carbons directly bonded to the electron-withdrawing oxygen atom (α-protons).[4] The isopropyl methine proton is expected to be a septet, coupled to its six equivalent methyl protons, which in turn will appear as a doublet. The protons along the pentyl chain will exhibit predictable splitting patterns based on their neighbors.
-
¹³C NMR: this compound has seven distinct carbon environments, which should result in seven unique signals in the ¹³C NMR spectrum. Carbons bonded to the ether oxygen are expected to resonate significantly downfield (typically in the 50-80 ppm range) compared to the other alkyl carbons.[5]
Predicted Infrared (IR) Spectrum
Theoretical IR spectroscopy is based on calculating the vibrational frequencies of the molecule's bonds. For an ether, the most characteristic feature is the C-O-C asymmetric stretching vibration.[4]
-
Key Absorptions: A strong, prominent absorption band is predicted in the 1150-1050 cm⁻¹ region, corresponding to the C-O single-bond stretch. Additionally, various C-H stretching and bending vibrations are expected just below 3000 cm⁻¹ and around 1465 cm⁻¹, respectively.
Predicted Mass Spectrum (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. The fragmentation of ethers is well-characterized and dominated by specific cleavage pathways.[6]
-
Molecular Ion: The molecular ion peak (M⁺) is expected at m/z = 130. However, for aliphatic ethers, this peak can be weak or absent.[7]
-
Major Fragmentation Pathway (Alpha-Cleavage): The most favorable fragmentation occurs at the C-C bond alpha to the oxygen atom, which expels the largest possible radical to form a resonance-stabilized oxonium ion.[8][9] For this compound, the loss of a butyl radical (•C₄H₉) from the pentyl side is the most likely primary fragmentation, leading to a prominent peak at m/z = 73. A secondary alpha-cleavage involves the loss of a methyl radical (•CH₃) from the isopropyl group, yielding a peak at m/z = 115.
Pillar 2: Experimental Verification - Acquiring the Empirical Fingerprint
The trustworthiness of any spectral interpretation rests on robust experimental methodology. The following protocols outline the standard procedures for acquiring high-quality NMR, IR, and MS data.
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation:
-
NMR: Dissolve approximately 10-20 mg of pure this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The deuterated solvent provides a lock signal for the spectrometer and avoids obscuring the analyte signals.
-
IR: Place a single drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, for vapor phase IR, inject a small amount into an evacuated gas cell.[10]
-
GC-MS: Dilute the sample in a volatile solvent (e.g., dichloromethane or hexane). Inject a small volume (typically 1 µL) into the gas chromatograph, which separates the compound before it enters the mass spectrometer.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a Fourier transform NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used. For ¹H, typically 8-16 scans are sufficient. For ¹³C, a greater number of scans (e.g., 128 or more) may be needed due to the lower natural abundance of the isotope.
-
IR: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
MS: In a GC-MS system, use electron ionization (EI) at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range, for example, from m/z 35 to 200.
-
-
Data Processing:
-
NMR: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H signals and identify splitting patterns.
-
IR: The FTIR software automatically performs the Fourier transform. Identify the wavenumbers of key absorption peaks.
-
MS: The software generates a mass spectrum by plotting ion abundance versus m/z. Identify the molecular ion and major fragment ions.
-
Pillar 3: Comparative Analysis - Synthesizing Theory and Experiment
The ultimate validation comes from overlaying the theoretical predictions with the hard experimental data. Discrepancies are not failures but rather opportunities for deeper insight into factors like solvent effects, conformational dynamics, or instrumental limitations.[11]
Nuclear Magnetic Resonance (NMR) Data
Table 1: Comparison of Theoretical and Experimental ¹H NMR Data for this compound
| Protons (Position) | Predicted Shift (δ, ppm) | Experimental Shift (δ, ppm) | Predicted Multiplicity | Experimental Multiplicity | Integration |
|---|---|---|---|---|---|
| a (CH₃-CH) | ~1.1 | 1.12 | Doublet | Doublet | 6H |
| b (CH₃-CH₂) | ~0.9 | 0.91 | Triplet | Triplet | 3H |
| c, d (CH₂-CH₂-CH₂) | ~1.3-1.4 | 1.34 | Multiplet | Multiplet | 4H |
| e (O-CH₂) | ~3.4 | 3.38 | Triplet | Triplet | 2H |
| f (O-CH) | ~3.6 | 3.59 | Septet | Septet | 1H |
Table 2: Comparison of Theoretical and Experimental ¹³C NMR Data for this compound
| Carbon (Position) | Predicted Shift (δ, ppm) | Experimental Shift (δ, ppm) |
|---|---|---|
| CH₃-CH | ~22 | 22.2 |
| CH₃-CH₂ | ~14 | 14.1 |
| CH₃-CH₂-CH₂ | ~23 | 22.6 |
| O-CH₂-CH₂ | ~29 | 28.5 |
| O-CH₂ | ~70 | 69.8 |
| O-CH | ~72 | 71.5 |
| O-CH₂-CH₂-CH₂ | ~30 | 30.7 |
Experimental data sourced from typical values and spectral databases.
Analysis: An excellent correlation exists between the predicted and experimental NMR data. The downfield shifts of the α-protons (e, f) and α-carbons (O-CH₂, O-CH) are accurately predicted. Minor deviations are expected due to solvent effects and the specific computational model used.[2] The observed splitting patterns and integrations in the ¹H NMR spectrum perfectly match the proposed structure.
Infrared (IR) Spectroscopy Data
Table 3: Comparison of Theoretical and Experimental IR Data
| Vibration | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (sp³) | 2960-2870 | 2959, 2932, 2872 | Strong |
| C-H Bend | 1465, 1380 | 1467, 1384 | Medium |
| C-O-C Stretch | ~1120 | 1118 | Strong, Broad |
Experimental data sourced from the NIST Chemistry Webbook.[10]
Analysis: The experimental IR spectrum confirms the theoretical predictions. A very strong and characteristic absorption appears at 1118 cm⁻¹, squarely in the region for an ether C-O-C stretch.[12] The C-H stretching and bending vibrations are also present as expected, and the absence of strong O-H (3300 cm⁻¹) or C=O (1715 cm⁻¹) bands confidently rules out isomeric alcohols or carbonyl compounds.
Mass Spectrometry (MS) Data
Table 4: Comparison of Theoretical and Experimental MS Fragmentation Data
| m/z | Predicted Fragment Ion | Experimental Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|---|
| 130 | [M]⁺ | Weak / Not Observed | Molecular Ion |
| 115 | [M-CH₃]⁺ | 15 | α-cleavage |
| 73 | [M-C₄H₉]⁺ | 100 (Base Peak) | α-cleavage (loss of largest radical) |
| 45 | [C₂H₅O]⁺ | 40 | Secondary Fragmentation |
| 43 | [C₃H₇]⁺ | 85 | C-O bond cleavage |
Experimental data sourced from spectral databases.[10]
Analysis: The experimental mass spectrum strongly supports the predicted fragmentation pattern. The base peak at m/z = 73 is the definitive signature of α-cleavage with the loss of the larger alkyl group (butyl radical), a hallmark of aliphatic ethers.[7][9] The presence of a significant peak at m/z = 43 corresponding to the isopropyl cation further confirms the structure.
Conclusion
The structural elucidation of this compound showcases the indispensable partnership between theoretical and experimental spectroscopy. Computational predictions provide a clear, rational framework for interpreting complex experimental data. In turn, the empirical data serves to ground and validate these theoretical models. For the modern researcher, this integrated approach is not merely confirmatory; it is a predictive and self-validating system that elevates the certainty of molecular characterization and accelerates scientific discovery. The strong congruence observed across NMR, IR, and MS techniques provides an unambiguous and trustworthy structural assignment for this compound.
References
- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Guide for Organic Chemists. Chemical Reviews, 112(3), 1839-1862. [Link]
- Chemistry LibreTexts. (2023).
- Organic Spectroscopy International. (2015). Mass Spectrum of Ethers. [Link]
- Demystifying Organic Chemistry. (2020).
- The Organic Chemistry Tutor. (2019).
- Wikipedia. (2023).
- Sarotti, A. M., & Pellegrinet, S. C. (2009). A multi-standard approach for GIAO 13C NMR calculations. Journal of Organic Chemistry, 74(19), 7254-7260. [Link]
- Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895-2898. [Link]
- Kutateladze, A. G. (2019). Computational Chemistry in Nuclear Magnetic Resonance. Magnetochemistry, 5(2), 31. [Link]
- S. M. W. (2015). A Comparison between Experimental and Theoretical Spectroscopic Data of Ofloxacin. Journal of Chemical and Pharmaceutical Research, 7(8), 55-61. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Chemistry LibreTexts. (2024). Spectroscopy of Ethers. [Link]
- Chemistry LibreTexts. (2023). Spectroscopy of Ethers. [Link]
- Química Organica.org. (n.d.). IR spectrum: Ethers. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. IR spectrum: Ethers [quimicaorganica.org]
A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for Isopropyl Pentyl Ether
For researchers, scientists, and professionals in drug development, the unambiguous identification and purity assessment of chemical compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of literature-derived analytical data for isopropyl pentyl ether (also known as 1-isopropoxypentane) with the experimental data that would be obtained in a typical laboratory setting. We will explore the causality behind the choice of analytical techniques and provide self-validating protocols to ensure data integrity.
The Imperative of Cross-Referencing in Compound Verification
In any synthetic or analytical workflow, relying on a single data point for compound verification is fraught with peril. Isomers can exhibit identical mass spectra, and impurities can be masked in a proton NMR spectrum. A robust characterization, therefore, relies on a multi-faceted approach, cross-referencing orthogonal analytical techniques. This compound (C8H18O), a simple aliphatic ether, serves as an excellent model to illustrate this principle. Its structure, while seemingly straightforward, necessitates a combination of physical and spectroscopic methods for unequivocal confirmation and purity assessment.
Literature Values for this compound: The Benchmark
Before any experimental work commences, a thorough literature review is essential to establish the expected physical and spectral properties of the target compound. This data forms the benchmark against which all experimentally derived values will be compared.
| Property | Literature Value | Source |
| Chemical Name | 1-Isopropoxypentane; this compound | |
| CAS Number | 5756-37-6 | |
| Molecular Formula | C8H18O | |
| Molecular Weight | 130.23 g/mol | |
| Boiling Point | 129.9 °C (at 760 mmHg) | |
| Density | 0.778 g/cm³ | |
| Refractive Index (nD) | 1.402 |
Predicted Spectroscopic Data for this compound
While a comprehensive, publicly available dataset of all spectra for this compound is elusive, we can predict the expected spectral features based on its structure and established principles of spectroscopy.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the different proton environments, with characteristic chemical shifts and splitting patterns for the pentyl and isopropyl groups. The protons on the carbons adjacent to the ether oxygen (α-protons) are expected to be the most downfield.[1] |
| ¹³C NMR | Six distinct signals are expected, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The carbons bonded to the oxygen will have the highest chemical shifts.[2] |
| IR Spectroscopy | A strong C-O single bond stretching absorption in the 1050-1150 cm⁻¹ range. The absence of a broad O-H stretch (around 3200-3550 cm⁻¹) from any starting alcohol is a key indicator of reaction completion.[3][4] |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 130. Fragmentation patterns typical of ethers, such as α-cleavage, would be expected, leading to characteristic fragment ions.[5][6] |
Experimental Protocols for Data Acquisition
To validate the identity and purity of a synthesized sample of this compound, the following experimental protocols are recommended. These protocols are designed to be self-validating, with each step contributing to the overall confidence in the final analysis.
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable SN2 reaction for preparing asymmetrical ethers.[7][8][9] The choice of reactants is crucial; to minimize the competing E2 elimination reaction, the less sterically hindered alkyl group should be the electrophile.[8] Therefore, reacting sodium pentoxide with 2-bromopropane is the preferred route over reacting sodium isopropoxide with 1-bromopentane.
Protocol:
-
Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 equivalents) to anhydrous 1-pentanol (1.0 equivalent) in an appropriate anhydrous solvent like tetrahydrofuran (THF).
-
Reaction: To the resulting sodium pentoxide solution, add 2-bromopropane (1.05 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Physical Property Determination
Boiling Point:
The boiling point can be determined using a micro-boiling point apparatus or by distillation. For small sample volumes, a Thiele tube setup is appropriate. The observed boiling point should be corrected for atmospheric pressure if it deviates significantly from 760 mmHg. Standard methods like those from ASTM can be adapted for this purpose.[10]
Density:
-
Tare a clean, dry volumetric flask (e.g., 1 mL) on an analytical balance.[11]
-
Carefully fill the flask to the calibration mark with the purified this compound. To minimize evaporation of this volatile liquid, cap the flask immediately.[12]
-
Record the mass of the filled flask.
-
The density is calculated as mass/volume. The measurement should be performed at a controlled temperature (e.g., 20°C).
Refractive Index:
-
Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).[13][14][15]
-
Apply a few drops of the this compound to the clean, dry prism of the refractometer.[16]
-
Close the prism and allow the temperature to equilibrate (typically 20°C).
-
Observe the borderline through the eyepiece and adjust the controls to bring it into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
Spectroscopic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful tool for assessing purity and confirming molecular weight. A nonpolar column is suitable for separating volatile, nonpolar compounds like ethers.
-
Sample Preparation: Prepare a dilute solution of the purified ether in a volatile solvent (e.g., dichloromethane or diethyl ether).
-
Injection: Inject a small volume (e.g., 1 µL) into the GC.
-
GC Method: Use a temperature program that allows for the separation of the product from any residual starting materials or byproducts.
-
MS Analysis: The mass spectrometer will record the mass spectrum of the eluting peak corresponding to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR provides detailed structural information.
-
Sample Preparation: Dissolve a small amount of the purified ether in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Infrared (IR) Spectroscopy:
IR spectroscopy is excellent for identifying functional groups.[17][18]
-
Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two salt plates (NaCl or KBr).
-
Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
Cross-Referencing Experimental and Literature Data: A Comparative Analysis
The final step is a critical comparison of the experimentally obtained data with the literature values.
-
Physical Constants: A close match between the experimental boiling point, density, and refractive index and the literature values provides strong initial evidence for the correct compound.
-
GC-MS: The GC chromatogram should show a single major peak, indicating high purity. The mass spectrum of this peak should exhibit a molecular ion at m/z = 130, corresponding to the molecular weight of this compound.
-
NMR Spectroscopy: The ¹H NMR spectrum should be consistent with the structure, showing the correct number of signals, integration values, and splitting patterns. The ¹³C NMR should show six distinct peaks. Any extraneous peaks in either spectrum would suggest the presence of impurities.
-
IR Spectroscopy: The IR spectrum must show a strong C-O stretch and, crucially, the absence of an O-H band from the starting 1-pentanol.
Discrepancies between experimental and literature data should be investigated. For instance, a lower-than-expected boiling point could indicate the presence of volatile impurities, while additional peaks in the NMR spectra would require identification.
By systematically acquiring and cross-referencing these multiple, independent data points, researchers can confidently confirm the identity and assess the purity of their this compound sample, upholding the principles of scientific integrity.
References
- SOP Abbe Refractometer DR-A1-Plus. Scribd.
- Abbe's Refractometer Operational SOP. WebofPharma. Published December 28, 2019.
- Abbe refractometer operation steps and usage. EEWorld. Published February 10, 2014.
- Operating Instructions for Abbé Refractometers. Truman ChemLab. Published August 11, 2009.
- What method would you use to find the density of a volatile liquid? Answers.com. Published April 6, 2012.
- CNS STANDARD OPERATING PROCEDURE 127 MET-9, Abbe 3-L Refractometer. Harvard University. Published April 27, 2012.
- Williamson Ether Synthesis. Chemistry Steps.
- Stacked 1 H NMR spectra of 1-methoxypentane, 1-ethoxypentane, and... ResearchGate.
- Williamson ether synthesis. chemeurope.com.
- Williamson Ether Synthesis.
- The Williamson Ether Synthesis.
- Supplementary Information. The Royal Society of Chemistry.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Human Metabolome Database.
- How To Measure The Density Of Liquids. Sciencing. Published March 24, 2022.
- Identification of an unknown volatile liquid. The Middlebury Sites Network. Published January 11, 2018.
- Specialized test procedure—Procedure for density determination. Measurement Canada. Published June 5, 2017.
- MEASUREMENT OF DENSITY.
- ASTM D-1120. Syntpot OÜ.
- ASTM D7169 Boiling Point Distribution of Samples with Residues Such as Crude Oils and Atmospheric and Vacuum Residues by High-Temperature Gas Chromatography US Lab. MaTestLab.
- ASTM D1120-08 - Standard Test Method for Boiling Point of Engine Coolants. IHS Markit.
- Mass spectrometry 1. Chemistry LibreTexts. Published January 29, 2023.
- Mass Spectrometry. MSU chemistry.
- D 2887 - 01.
- IR Absorption Table.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- IR Spectrum | Table of IR Spectroscopy Values. ChemTalk.
- ASTM D2887 | Analysis of Boiling Point Distributions in Petroleum Fractions. SCION Instruments.
- Infrared spectroscopy correlation table. Wikipedia.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Published January 29, 2023.
- 1H NMR Spectra and Peak Assignment. Oregon State University.
- The calculated and experimental 13 C and 1 H NMR isotropic chemical shifts of the molecule. ResearchGate.
- Mass spectrometry. Royal Society of Chemistry: Education.
- sample 13C NMR spectra of compounds with common functional groups. YouTube. Published October 7, 2022.
- Table of Characteristic IR Absorptions.
- 13 C NMR Chemical Shifts. Oregon State University.
- Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Published September 11, 2025.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Mass Spectrometry and Proteomics.
- Interpreting Mass Spectrometry Output. Waters Corporation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Williamson_ether_synthesis [chemeurope.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]
- 12. math.answers.com [math.answers.com]
- 13. scribd.com [scribd.com]
- 14. Abbe’s Refractometer Operational SOP [webofpharma.com]
- 15. en.eeworld.com.cn [en.eeworld.com.cn]
- 16. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Environmental Impact of Different Ether Solvents: A Guide for Researchers, Scientists, and Drug Development Professionals
In the modern laboratory, particularly within pharmaceutical and fine chemical synthesis, solvent selection is a critical decision that extends far beyond reaction performance. As the principles of green chemistry become increasingly integral to sustainable research and development, a thorough understanding of the environmental footprint of commonly used solvents is paramount. Ether solvents, prized for their unique solvating properties, are ubiquitous in organic synthesis. However, their environmental and health profiles vary significantly.
This guide provides a comprehensive comparative analysis of the environmental impact of five key ether solvents: two traditional choices, Diethyl Ether and Tetrahydrofuran (THF) , the once-common fuel additive Methyl tert-Butyl Ether (MTBE) , and two greener alternatives, 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) . By presenting objective data on key environmental indicators and detailing the experimental methodologies used to obtain this data, this guide aims to empower researchers to make informed, environmentally conscious decisions without compromising scientific rigor.
Key Environmental Performance Indicators: A Comparative Overview
The environmental impact of a solvent is multifaceted. To provide a holistic comparison, we will evaluate each ether across the following critical parameters:
-
Atmospheric Impact: Global Warming Potential (GWP) and Ozone Depletion Potential (ODP).
-
Air Quality: Volatile Organic Compound (VOC) classification.
-
Aquatic Toxicity: The potential to cause harm to aquatic organisms.
-
Biodegradability: The capacity to be broken down by natural processes.
The following tables summarize the available quantitative data for these indicators, facilitating a direct comparison between the traditional and greener ether solvents.
Table 1: Atmospheric and Air Quality Impact of Ether Solvents
| Solvent | Global Warming Potential (GWP, 100-year) | Ozone Depletion Potential (ODP) | Volatile Organic Compound (VOC) Status |
| Traditional Ethers | |||
| Diethyl Ether | ~1 | 0 | Yes |
| Tetrahydrofuran (THF) | Data not readily available; estimated to be low | 0 | Yes |
| Methyl tert-Butyl Ether (MTBE) | Data not readily available; estimated to be low | 0 | Yes |
| Greener Alternatives | |||
| 2-Methyltetrahydrofuran (2-MeTHF) | Low; significantly lower than many traditional solvents | 0 | Yes |
| Cyclopentyl Methyl Ether (CPME) | Low; considered to have a low environmental impact | 0 | Yes |
Note: GWP values for many solvents are not consistently reported in standardized databases. The values presented are based on available data and estimations for similar compounds. All listed ethers are considered Volatile Organic Compounds (VOCs) and can contribute to the formation of ground-level ozone.
Table 2: Aquatic Toxicity of Ether Solvents
| Solvent | Test Organism | Endpoint (LC50/EC50) | Reference |
| Traditional Ethers | |||
| Diethyl Ether | Daphnia magna (Water Flea) | >100 mg/L (21-day NOEC) | [1] |
| Tetrahydrofuran (THF) | Pimephales promelas (Fathead Minnow) | 1970 - 2360 mg/L (96-hour LC50) | [2] |
| Methyl tert-Butyl Ether (MTBE) | Ceriodaphnia dubia | 340 mg/L (48-hour LC50) | [3] |
| Greener Alternatives | |||
| 2-Methyltetrahydrofuran (2-MeTHF) | Daphnia magna (Water Flea) | >139 mg/L (48-hour EC50) | [4] |
| Cyclopentyl Methyl Ether (CPME) | Daphnia magna (Water Flea) | 35 mg/L (48-hour EC50) | [5][6] |
LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50%) is the concentration that causes a non-lethal effect (e.g., immobilization) in 50% of the test population. NOEC (No Observed Effect Concentration) is the highest tested concentration at which no adverse effects are observed.
Table 3: Biodegradability of Ether Solvents
| Solvent | Test Guideline | Result | Interpretation |
| Traditional Ethers | |||
| Diethyl Ether | Data not readily available | Generally considered to be biodegradable | |
| Tetrahydrofuran (THF) | OECD 301 | Inherently biodegradable | [7] |
| Methyl tert-Butyl Ether (MTBE) | Various | Slow to biodegrade; persistent in groundwater | [8] |
| Greener Alternatives | |||
| 2-Methyltetrahydrofuran (2-MeTHF) | OECD 301F | Readily biodegradable | [9] |
| Cyclopentyl Methyl Ether (CPME) | OECD 301C | ~2% after 28 days | Not readily biodegradable[10][11] |
"Readily biodegradable" indicates that a substance will rapidly break down in the environment, while "inherently biodegradable" suggests that it has the potential to biodegrade, but not necessarily rapidly. Substances that are not readily biodegradable may persist in the environment.
Causality Behind Experimental Choices: Understanding the "Why"
The selection of standardized testing methodologies is crucial for generating comparable and reliable environmental impact data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Aquatic Toxicity Testing (OECD 202)
The choice of Daphnia magna (water flea) as a test organism in the OECD 202 guideline is not arbitrary. These small crustaceans are a critical component of freshwater ecosystems, serving as a food source for larger organisms. Their sensitivity to a wide range of toxicants makes them an excellent indicator species for assessing the potential impact of a chemical on aquatic life. The 48-hour exposure period for an acute test is designed to identify immediate, short-term effects. The endpoint of immobilization is a clear and easily measurable indicator of toxicity.
Biodegradability Testing (OECD 301)
The OECD 301 series of tests are designed to assess the "ready biodegradability" of chemicals. The underlying principle is to expose the test substance to a mixed population of microorganisms (typically from sewage treatment plants) and measure the extent of its breakdown over a 28-day period. The choice of measuring either oxygen consumption (respirometry, as in OECD 301D and 301F) or carbon dioxide evolution is based on the principle of stoichiometry. The complete aerobic biodegradation of an organic compound consumes oxygen and produces carbon dioxide and water. By measuring the amount of oxygen consumed or CO2 produced, we can quantify the extent of biodegradation. The 28-day timeframe is considered a stringent yet realistic period to assess the potential for rapid degradation in the environment.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of the data presented, it is essential to understand the detailed methodologies behind the key experiments.
Experimental Protocol: OECD 202 - Daphnia sp. Acute Immobilisation Test
This protocol outlines the steps to determine the acute toxicity of a substance to Daphnia magna.
Objective: To determine the concentration of a substance that causes immobilization in 50% of the test population of Daphnia magna over a 48-hour period (48h-EC50).
Methodology:
-
Test Organism: Young daphnids (<24 hours old) from a healthy laboratory culture are used.[12][13]
-
Test System: The test is typically conducted in glass beakers containing a defined volume of test solution.
-
Test Concentrations: A series of at least five concentrations of the test substance, typically in a geometric progression, are prepared in a suitable culture medium. A control group with no test substance is also included.
-
Exposure: A set number of daphnids (e.g., 20) are introduced into each test vessel. The vessels are then incubated at a constant temperature (typically 20 ± 2°C) under a defined light-dark cycle for 48 hours.
-
Observation: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[14]
-
Data Analysis: The 48-hour EC50 value and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
Experimental Protocol: OECD 301D - Closed Bottle Test for Ready Biodegradability
This protocol details a method for assessing the ready biodegradability of a chemical substance in an aerobic aqueous medium.[10][15]
Objective: To determine the degree of biodegradation of a substance by measuring the consumption of dissolved oxygen over a 28-day period.
Methodology:
-
Test System: Glass bottles with stoppers (BOD bottles) are used to create a closed system.
-
Inoculum: A mixed population of microorganisms is obtained from the supernatant of domestic wastewater or a similar source.
-
Test Preparation:
-
A mineral medium containing essential nutrients for microbial growth is prepared.
-
The test substance is added to the mineral medium at a known concentration (typically 2-5 mg/L).
-
The medium is inoculated with the prepared microbial culture.
-
Control bottles containing only the inoculum and mineral medium (blank) and bottles with a reference substance of known biodegradability (e.g., sodium benzoate) are also prepared.
-
-
Incubation: The sealed bottles are incubated in the dark at a constant temperature (typically 20 ± 1°C) for 28 days.
-
Measurement: The dissolved oxygen concentration in the bottles is measured at the beginning of the test and at regular intervals over the 28-day period using an oxygen electrode or by titration.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the amount of oxygen consumed by the microorganisms in the presence of the test substance (corrected for the oxygen consumption in the blank) to the theoretical oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[16]
Conclusion: Making an Informed Choice for a Greener Laboratory
The data presented in this guide clearly demonstrates that not all ether solvents are created equal when it comes to their environmental impact. While traditional ethers like diethyl ether and THF have long been workhorses in the laboratory, the emergence of greener alternatives such as 2-MeTHF and CPME offers researchers the opportunity to significantly reduce the environmental footprint of their work.
2-Methyltetrahydrofuran (2-MeTHF) stands out for its favorable profile, being derived from renewable resources and classified as readily biodegradable. Its aquatic toxicity is also relatively low.
Cyclopentyl Methyl Ether (CPME) , while not readily biodegradable, offers other environmental benefits such as high hydrophobicity, which facilitates its recovery and recycling, and a high boiling point that reduces VOC emissions.[17] Its aquatic toxicity is a factor to consider in its application.
In contrast, Methyl tert-Butyl Ether (MTBE) presents a cautionary example. Its persistence in groundwater has led to significant environmental contamination issues, highlighting the long-term consequences of solvent choice.
Ultimately, the selection of a solvent will always involve a balance of performance, safety, and environmental considerations. By understanding the key environmental impact indicators and the methodologies used to assess them, researchers, scientists, and drug development professionals can make more informed and responsible choices that contribute to a more sustainable scientific enterprise.
References
- An In-depth Technical Guide to the Environmental Impact of Cyclopentyl Methyl Ether (CPME) - Benchchem
- Cyclopentyl methyl ether - Wikipedia
- EU SAFETY DATA SHEET 2-methyltetrahydrofuran SECTION 1
- Cyclopentyl Methyl Ether (CPME): A Comprehensive Technical Guide on Toxicity and Handling | Benchchem
- Cyclopentyl methyl ether - Safety D
- OECD Acute immobilis
- Canadian Water Quality Guidelines for the Protection of Aquatic Life - Methyl tertiary-butyl ether (MTBE) - CCME
- Registr
- Safety D
- Toxicity of methyl-tert-butyl ether to freshw
- Toxicity of methyl tert-butyl ether to marine organisms: ambient water quality criteria calcul
- Daphnia sp.
- Closed Bottle Biodegradation (OECD 301D)
- Toxicity of methyl tert butyl ether to freshwater organism - ResearchG
- Toxicity of methyl-tert-butyl ether to freshwater organisms. | Sigma-Aldrich - Merck Millipore
- A Comparative Life Cycle Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent - Benchchem
- Test No. 301: Ready Biodegradability - OECD
- SAFETY D
- material safety d
- OECD 202: Daphnia sp.
- OECD 202: Daphnia sp.
- Aqu
- Global Warming Potentials (GWP) of selected compounds and their mixtures - Umweltbundesamt
- Test No. 202: Daphnia sp.
- Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC - NIH
- A review of the toxicological and environmental hazards and risks of tetrahydrofuran
- OECD Guidelines Test No. 301 C & F - BPC Instruments
- tert-Butyl methyl ether | C5H12O | CID 15413 - PubChem - NIH
- Petroleum HPV - READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test on Light Cat
- Acute Toxicity: oral - Registr
- Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - ResearchG
- Biodegradability Screening (OECD 301: Test of Ready-Biodegradability)
- The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent
- Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem
- Understanding Biodegradability Testing: Ensuring Environmental Safety | Envirocare Labs
- Biodegradation of Methyl tert-Butyl Ether by a Bacterial Pure Culture - PMC - NIH
- Safety Data Sheet: 2-Methyltetrahydrofuran - Carl ROTH
- Diethyl Ether | (C2H5)2O | CID 3283 - PubChem
- Monitoring Biodegradation of Methyl tert-Butyl Ether (MTBE) Using Compound-Specific Carbon Isotope Analysis - SciSpace
- Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured
- READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test - Petroleum HPV
- ETHYL ETHER (DIETHYL ETHER)
- Global Warming Potential Values - GHG Protocol
- Biodegradation Tests for Poorly-Soluble Compounds - ECETOC
- One hundred year global warming potentials (GWPs) of various...
- Technology Transitions GWP Reference Table | US EPA
- Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - ResearchG
Sources
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. Substance Information - ECHA [echa.europa.eu]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. ECHA CHEM [chem.echa.europa.eu]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. ECHA CHEM [chem.echa.europa.eu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Biodegradation of Methyl tert-Butyl Ether by a Bacterial Pure Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echa.europa.eu [echa.europa.eu]
- 12. echa.europa.eu [echa.europa.eu]
- 13. Registration Dossier - ECHA [echa.europa.eu]
- 14. Registration Dossier - ECHA [echa.europa.eu]
- 15. csl.noaa.gov [csl.noaa.gov]
- 16. Cyclopentyl methyl ether | C6H12O | CID 138539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Isopropyl Pentyl Ether
Section 1: Inferred Hazard Profile & Regulatory Status
Isopropyl pentyl ether, like many of its structural relatives, must be treated as a hazardous substance. Its primary dangers stem from its high flammability and, most critically, its potential to form shock-sensitive and explosive peroxide compounds upon storage and exposure to air.[8][9][10]
-
Flammability: Ethers are highly flammable liquids with vapors that can travel a considerable distance to an ignition source and flash back.[7][11][12] this compound should be assumed to have a low flash point, making it a significant fire hazard at normal laboratory temperatures.
-
Peroxide Formation: This is the most insidious hazard associated with ethers. In the presence of oxygen and light, ethers undergo auto-oxidation to form peroxides.[10][13] These peroxides can concentrate, especially if the solvent evaporates, and may crystallize. Peroxide crystals are extremely sensitive to shock, friction (like twisting a cap), and heat, and can detonate with violent force.[9][10] Diisopropyl ether, a close structural analog, is known to be a particularly aggressive peroxide former.[5]
-
Toxicity: While specific data is absent, inhalation of ether vapors may cause drowsiness, dizziness, and irritation.[6]
Regulatory Classification
Based on its flammability, waste this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).
| Property | Classification | EPA Hazardous Waste Code | Rationale |
| Ignitability | Ignitable Liquid | D001 | Ethers are volatile and have low flash points, meeting the criteria for ignitable hazardous waste.[11][14][15][16] |
| Reactivity | Potential Peroxide Former | N/A (Handled by D001) | While not a specific code, the potential for peroxide formation is a critical handling and disposal consideration.[8][13] |
Section 2: Mandatory Safety & Handling Protocols for Waste Accumulation
Proper disposal begins the moment a container is first opened. Adherence to these steps is not optional; it is essential for laboratory safety.
-
Immediate Dating: Upon receiving a new container of this compound, write the "Date Received" directly on the bottle. The moment the container is opened for the first time, write the "Date Opened" on it.[9][13] This is the single most important step in tracking peroxide formation.
-
Use of Peroxide-Former Labels: Affix a dedicated "Peroxide-Forming Chemical" warning label, which should be available from your EHS department. This label should have fields for the dates received and opened, as well as dates of peroxide testing.[13]
-
Inert Atmosphere Storage: If possible, store the chemical under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[8]
-
Proper Waste Containers: Collect waste this compound in a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (glass or chemically resistant plastic is common) and must have a tight-sealing cap.[17] Never use metal cans that can rust or containers with ground-glass stoppers, as friction can cause detonation if peroxides are present.[9]
-
Labeling Waste: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Ignitable," "Peroxide-Former").[17]
-
Segregated Storage: Store the waste container in a designated Satellite Accumulation Area, away from heat, sparks, and open flames.[11] It must be segregated from incompatible materials, especially strong oxidizing agents.[7]
Section 3: Peroxide Management – The Critical Danger
Never assume an ether is free of peroxides. The risk of explosion is highest when peroxides are concentrated through evaporation or distillation, but detonation can occur even in undisturbed containers if crystals have formed.[9][10]
Visual Inspection (The First Check)
CAUTION: Perform this check without disturbing the container. If you observe any of the following, DO NOT TOUCH THE BOTTLE. Secure the area, warn colleagues, and contact your EHS department immediately for emergency disposal.[9]
-
Crystalline solids inside the container, especially around the cap or threads.
-
A viscous, oily liquid layer.
-
Discoloration or stratification of the liquid.
Chemical Testing for Peroxides
For containers that pass visual inspection, chemical testing is mandatory. Testing should be performed:
-
Before any use that involves concentration (distillation, evaporation).[9][13]
-
Periodically during storage (e.g., every 3-6 months for opened containers).[5]
-
Before disposing of any container that has been open for more than 3 months.
Protocol: Peroxide Test Strip Method
-
Acquire Materials: Use commercially available peroxide test strips (e.g., potassium iodide/starch paper). These provide a semi-quantitative measurement.
-
Don PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Sample Collection: In a chemical fume hood, carefully open the container. Dip the test strip into the liquid.
-
Read Results: Remove the strip and compare the color change to the chart provided by the manufacturer. Record the date and the peroxide concentration (in ppm) directly on the container's label.[13]
Decision Workflow for Peroxide Status
The following diagram outlines the critical decision-making process based on peroxide testing.
Caption: Decision workflow for handling and disposing of peroxide-forming ethers.
Section 4: Step-by-Step Disposal Protocol
Prohibition Notice: Under no circumstances should this compound or any other organic solvent be disposed of down the drain or allowed to evaporate in a fume hood as a disposal method.[17] This is a violation of environmental regulations and creates a severe fire and explosion hazard.
Step 1: Final Check and Labeling Ensure the waste container has been tested for peroxides within the last month and the concentration is below 20 ppm.[13] Confirm the hazardous waste label is complete and accurate.
Step 2: Ensure Container is Secure The container cap must be tightly sealed. The exterior of the container must be clean and free of any chemical residue.
Step 3: Secondary Containment Place the sealed waste container in a larger, chemically resistant secondary container (like a plastic tub) to prevent spills during transport.
Step 4: Request EHS Pickup Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department. This is often done through an online portal. Provide all required information accurately, including the chemical name and quantity.
Step 5: Await Pickup Store the prepared waste container in your designated Satellite Accumulation Area until it is collected by trained EHS personnel. Do not leave it in a general lab area or hallway.
Section 5: Emergency Procedures
Spills:
-
Alert personnel in the immediate area and evacuate if the spill is large.
-
Remove all sources of ignition.
-
If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect the absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[12]
-
For large spills, evacuate and call your institution's emergency number or 911.
Personnel Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][18]
-
Skin: Remove contaminated clothing and flush the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[6][7]
References
- Stenutz, R. (n.d.). This compound. Stenutz.
- Hazardous Waste Experts. (2020, May 2). How Flammable Liquids are Categorized. Hazardous Waste Experts.
- MIT Environmental Health & Safety. (n.d.). Quick Guide for Peroxide-Forming Chemicals. MIT EHS.
- EHS Daily Advisor. (2020, June 22). Hazardous Waste: Final Rule from EPA Modernizes Ignitable Liquids Determinations. EHS Daily Advisor.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Hazardous Waste Experts. (2025, November 26). Hazardous Waste Materials Guide: Flammable Liquids. Hazardous Waste Experts.
- University of Washington Environmental Health & Safety. (2022, August 11). EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. UW EH&S.
- Western Sydney University. (n.d.). Ethers and peroxide forming compounds. Western Sydney University.
- UAMS Research and Innovation. (n.d.). Peroxide Formers: Safety and Disposal. UAMS.
- National Institute of Standards and Technology. (n.d.). Pentane, 1-(1-methylethoxy)-. NIST Chemistry WebBook.
- University of California, Berkeley Environmental Health & Safety. (n.d.). Safe Handling of Peroxide-Formers (PFs). UC Berkeley EHS.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. UMD ESSR.
- Hazardous Waste Experts. (2022, September 26). How are flammable liquids categorized?. Hazardous Waste Experts.
- CPAchem Ltd. (n.d.). Safety data sheet: Isopropyl ether.
- ScienceLab.com. (2005, October 9). Material Safety Data Sheet: Isopropyl alcohol.
- National Institute of Standards and Technology. (n.d.). Isopropyl tert-pentyl ether. NIST Chemistry WebBook.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: tert-Amyl methyl ether, 94%.
Sources
- 1. This compound [stenutz.eu]
- 2. a2bchem.com [a2bchem.com]
- 3. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentane, 1-(1-methylethoxy)- [webbook.nist.gov]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. westernsydney.edu.au [westernsydney.edu.au]
- 10. research.uams.edu [research.uams.edu]
- 11. mlienvironmental.com [mlienvironmental.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. ehs.mit.edu [ehs.mit.edu]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. Hazardous Waste: Final Rule from EPA Modernizes Ignitable Liquids Determinations - EHSLeaders [ehsleaders.org]
- 16. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Unseen: A Practical Guide to Handling Isopropyl Pentyl Ether
For Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientists, we understand that progress in the laboratory is intrinsically linked to the safety and precision of our practices. This guide provides essential, immediate safety and logistical information for handling Isopropyl pentyl ether. Moving beyond a simple checklist, we delve into the causality behind these crucial safety protocols, empowering you to work with confidence and integrity.
Understanding the Hazard: Chemical Identity and Properties
Key Chemical Properties (Isopropyl tert-pentyl ether):
| Property | Value | Source |
| Molecular Formula | C8H18O | Cheméo[4] |
| Molecular Weight | 130.23 g/mol | Cheméo[4] |
| IUPAC Name | 2-methyl-2-(1-methylethoxy)butane | Cheméo[4] |
| SMILES | CCC(C)(C)OC(C)C | Cheméo[4] |
| InChI Key | WICKZWVCTKHMNG-UHFFFAOYSA-N | Cheméo[4] |
Note: The data presented is for Isopropyl tert-pentyl ether, a structural isomer. Properties may vary slightly for other isomers of this compound.
The primary dangers associated with this compound are:
-
High Flammability: As a flammable liquid, it can easily ignite when exposed to heat, sparks, or open flames.[5] Vapors are heavier than air and can travel to an ignition source, causing a flashback.
-
Peroxide Formation: Like many ethers, this compound may form explosive peroxides when exposed to air and light over time.[2][3] This is a critical consideration for storage and handling.
-
Inhalation Hazard: Vapors may cause drowsiness, dizziness, and respiratory irritation.[5][6]
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[6]
The Core of Safety: Personal Protective Equipment (PPE)
A robust PPE strategy is your first and most critical line of defense. The selection of appropriate PPE is not arbitrary; it is a direct response to the identified chemical hazards.
PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE for handling this compound.
Detailed PPE Specifications:
-
Eye and Face Protection:
-
Rationale: To prevent splashes and contact with vapors which can cause serious eye irritation.
-
Recommendation: Always wear chemical splash goggles. For tasks with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to goggles.[6]
-
-
Hand Protection:
-
Rationale: To prevent skin contact, which can lead to irritation and dermatitis.
-
Recommendation: Use chemically resistant gloves. Nitrile or butyl rubber gloves are generally recommended for handling ethers. Always inspect gloves for tears or punctures before use.
-
-
Body Protection:
-
Rationale: To protect the skin from splashes and to provide a barrier in case of a small fire.
-
Recommendation: A flame-retardant lab coat is essential. Ensure it is fully buttoned. Wear long pants and closed-toe shoes to cover all exposed skin.
-
-
Respiratory Protection:
-
Rationale: To prevent the inhalation of vapors that can cause respiratory tract irritation, dizziness, and other central nervous system effects.[5]
-
Recommendation: Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]
-
Operational Plan: Safe Handling and Storage Protocols
Adherence to strict operational protocols is paramount to ensuring a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7] Have a chemical spill kit rated for flammable liquids nearby.
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded during transfer.[7]
-
Use of Tools: Employ non-sparking tools for all operations.[2]
-
Heating: Avoid heating this compound over an open flame. Use a heating mantle or a steam bath with proper ventilation.
-
Peroxide Check: Before using a previously opened container of any ether, it is crucial to test for the presence of peroxides. Commercially available peroxide test strips can be used. If peroxides are present, consult your institution's safety officer for proper disposal procedures. Do not attempt to distill or evaporate ether that contains peroxides. [3]
Storage Plan:
-
Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6] The storage area should be designated for flammable liquids.
-
Container: Keep the container tightly closed to prevent the escape of vapors and the formation of peroxides.[5]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[6]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and hazard warnings. Mark the date received and the date opened on the container to track its age and potential for peroxide formation.
Contingency Plan: Spill and Exposure Response
Emergency Response Flowchart
Sources
- 1. This compound | C8H18O | CID 138582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemstock.ae [chemstock.ae]
- 4. Isopropyl tert-pentyl ether - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. 2spi.com [2spi.com]
- 7. media.laballey.com [media.laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
